(2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMUBBXXSAUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000568-14-8 | |
| Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
CAS Number: 1000568-14-8
This guide provides a comprehensive technical overview of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its burgeoning role in the development of novel therapeutics. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, influencing the pharmacokinetic and pharmacodynamic profile of derivative molecules.
Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery
The introduction of fluorine and fluorinated moieties has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core offers a versatile platform for creating potent and selective therapeutic agents. This compound serves as a critical intermediate, providing a handle for further chemical elaboration and linkage to other molecular fragments. Its derivatives have shown promise in a range of therapeutic areas, leveraging the unique physicochemical properties conferred by the trifluoromethyl group to optimize drug-target interactions and improve overall efficacy.[1]
Physicochemical Properties & Data Summary
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1000568-14-8 | Internal Data |
| Molecular Formula | C₈H₆F₃NO₂ | [2] |
| Molecular Weight | 205.13 g/mol | [2] |
| IUPAC Name | 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid | Internal Data |
| SMILES | O=C(O)CC1=C(C(F)(F)F)N=CC=C1 | [2] |
| Appearance | Off-white to white solid (predicted) | Internal Data |
| Melting Point | Not available | Internal Data |
| Boiling Point | Not available | Internal Data |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted) | Internal Data |
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available 2-chloro-3-(trifluoromethyl)pyridine. This starting material undergoes a series of transformations to introduce the acetic acid moiety at the 3-position of the pyridine ring.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)pyridin-2(1H)-one
-
Rationale: The initial step involves the hydrolysis of the chloro group at the 2-position to a hydroxyl group, which exists in equilibrium with its pyridone tautomer. This transformation is a crucial precursor for the subsequent N-alkylation.
-
Procedure:
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (10 vol), add water (1 vol).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)pyridin-2(1H)-one.
-
Step 2: Synthesis of Ethyl 2-(2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)acetate
-
Rationale: The acetic acid side chain is introduced via N-alkylation of the pyridone intermediate with an appropriate electrophile, in this case, ethyl bromoacetate.
-
Procedure:
-
Dissolve 3-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol).
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)acetate.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Procedure:
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (1:1, 10 vol).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted and expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 12.5-13.5 (s, 1H, -COOH)
-
δ 8.6-8.7 (m, 1H, Pyridine-H6)
-
δ 7.8-7.9 (m, 1H, Pyridine-H4)
-
δ 7.4-7.5 (m, 1H, Pyridine-H5)
-
δ 3.8-3.9 (s, 2H, -CH₂-)
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 171-172 (-COOH)
-
δ 150-152 (Pyridine C2)
-
δ 148-150 (Pyridine C6)
-
δ 138-140 (Pyridine C4)
-
δ 123-125 (q, ¹JCF ≈ 275 Hz, -CF₃)
-
δ 122-124 (Pyridine C5)
-
δ 128-130 (Pyridine C3)
-
δ 35-37 (-CH₂-)
-
-
¹⁹F NMR (470 MHz, DMSO-d₆):
-
δ -60 to -65 (s, -CF₃)
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Expected [M-H]⁻: 204.03
-
Expected [M+H]⁺: 206.04
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3300-2500 (broad, O-H stretch of carboxylic acid)
-
1700-1725 (strong, C=O stretch of carboxylic acid)
-
1100-1350 (strong, C-F stretching)
-
Applications in Drug Development
This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance the therapeutic potential of a drug candidate.
Rationale for Use in Medicinal Chemistry
-
Metabolic Stability: The strong carbon-fluorine bond in the -CF₃ group is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Target Binding: The electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target. This can lead to enhanced binding affinity and selectivity.
-
Pka Modulation: The presence of the -CF₃ group can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially altering its interaction with physiological targets and metabolic enzymes.
Potential Therapeutic Targets and Signaling Pathways
Derivatives of trifluoromethylpyridine carboxylic acids have been investigated for a variety of therapeutic applications. While specific targets for this compound derivatives are proprietary to individual research programs, the broader class of compounds has been explored in the context of:
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can be strategically positioned to enhance binding to the ATP-binding pocket of various kinases involved in cancer and inflammatory diseases.
-
Ion Channel Modulation: Pyridine derivatives are known to interact with various ion channels. The electronic properties of the trifluoromethyl group can be exploited to fine-tune the interaction with specific channel subtypes.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The trifluoromethylpyridine core can serve as a scaffold for the development of novel agonists or antagonists for various GPCRs.
Caption: General signaling pathway modulation by a derivative drug.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions to minimize exposure and ensure personal safety. The following information is based on the safety data for structurally related compounds, such as trifluoroacetic acid and other trifluoromethylpyridine derivatives.[3][4][5]
Hazard Identification
-
Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin.[3]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage or irritation.[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry community. Its unique combination of a trifluoromethyl group and a pyridine acetic acid scaffold provides a versatile platform for the development of novel therapeutics with potentially enhanced properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety and handling information. As research in fluorinated pharmaceuticals continues to expand, the importance of key intermediates like this is set to grow, paving the way for the next generation of innovative medicines.
References
-
Appchem (n.d.). 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. Retrieved from [Link]
-
Chemwatch (n.d.). GHS Safety Data Sheet: TRIFLOUROACETIC ACID. Retrieved from [Link]
-
Fisher Scientific (n.d.). Safety Data Sheet: Trifluoroacetic acid. Retrieved from [Link]
-
PubChem (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 104–116. [Link]
- United States Patent No. EP2368550B1. (2011). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
- United States Patent No. US6870067B2. (2005). Process for the synthesis of trifluorophenylacetic acids.
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
New Journal of Chemistry (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]
- Google Patents (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
Sources
A Comprehensive Technical Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF₃) group, in particular, is a key motif used to enhance metabolic stability, binding affinity, and bioavailability. When combined with the pyridine ring, one of the most prevalent heterocyclic structures in approved pharmaceuticals, the resulting building blocks are of immense value to drug discovery programs.[1][2] This guide provides an in-depth technical overview of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a versatile synthetic intermediate. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and discuss its strategic application as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value compound in their work.
The Strategic Importance of Trifluoromethylated Pyridines
The pyridine nucleus is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its polar nature which can improve solubility, and its synthetic versatility.[3][4] The introduction of a trifluoromethyl group imparts a unique set of properties. Its strong electron-withdrawing nature can significantly alter the pKa of the pyridine nitrogen, influencing receptor interactions. Furthermore, the CF₃ group is metabolically stable and can enhance membrane permeability, making it a powerful tool for optimizing drug-like properties.[5][6]
This compound combines these features, offering a carboxylic acid handle for further chemical elaboration while presenting the trifluoromethylated pyridine core. This makes it an ideal starting point for constructing a diverse array of more complex molecules, from enzyme inhibitors to receptor modulators.
Physicochemical Properties and Characterization
Accurate characterization of a chemical building block is the foundation of reproducible and successful research. The fundamental properties of this compound are summarized below.
Table 1: Key Physicochemical Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO₂ | [7][8][9] |
| Molecular Weight | 205.13 g/mol | [7][8][9] |
| CAS Number | 1000568-14-8 | [7][9] |
| Typical Form | Solid | [10] |
Structural Confirmation
The definitive structure of this compound must be confirmed through a combination of spectroscopic techniques.
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. nbinno.com [nbinno.com]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. appchemical.com [appchemical.com]
- 9. 913839-73-3|2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 10. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8 [sigmaaldrich.com]
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Executive Summary
This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of the trifluoromethylpyridine (TFMP) scaffold into molecules is a well-established strategy for enhancing critical pharmacological properties. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can improve metabolic stability, increase binding affinity to biological targets, and modulate pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for scientists and professionals in the pharmaceutical and chemical research sectors.
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] The trifluoromethyl group, in particular, is a powerful bioisostere for other chemical groups, offering unique steric and electronic properties that can profoundly influence a compound's biological activity.[2]
The Trifluoromethylpyridine (TFMP) Scaffold
When combined with a pyridine ring, the -CF3 group's effects are amplified, creating a scaffold with distinct characteristics.[1] Trifluoromethylpyridines are key structural motifs in numerous approved agrochemicals and pharmaceuticals, underscoring their importance and proven utility.[3] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the molecule's overall basicity and solubility, while the -CF3 group enhances its stability and membrane permeability.
Profile of this compound
This compound belongs to the broader class of aryl and heteroaryl acetic acids, a chemical family that includes many nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] This specific compound serves as a versatile intermediate, providing a reactive "handle"—the carboxylic acid—for elaboration into more complex molecular architectures such as esters, amides, and other derivatives intended for biological screening.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and research.
Core Chemical Properties
While experimental data for this specific molecule is not widely published, its core properties can be defined, and others can be inferred from closely related analogs.
| Property | Value | Source |
| IUPAC Name | 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid | N/A |
| CAS Number | 1000568-14-8 | [6] |
| Molecular Formula | C₈H₆F₃NO₂ | [6][7] |
| Molecular Weight | 205.13 g/mol | [6][7] |
| Physical Form | Solid (Predicted) | N/A |
| Melting Point | Not available. For comparison, the related 2-(Trifluoromethyl)pyridine-3-carboxylic acid has a melting point of 184-188 °C. | [8] |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. Limited solubility in water. | N/A |
Predicted Spectroscopic Analysis
The structural features of this compound give rise to a predictable spectroscopic signature.
-
¹H NMR: The spectrum is expected to show three distinct regions. A singlet for the two protons of the methylene (-CH₂) group, typically in the 3.5-4.0 ppm range. The three aromatic protons on the pyridine ring will appear as multiplets in the 7.5-8.8 ppm region. A broad singlet corresponding to the carboxylic acid proton will also be present, typically above 10 ppm, though its visibility can depend on the solvent used.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.[9][10]
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxylic acid carbonyl carbon will be downfield (>170 ppm). The methylene carbon signal will appear around 35-45 ppm. The trifluoromethyl carbon will be visible as a quartet due to coupling with the fluorine atoms. The five carbons of the pyridine ring will have shifts in the aromatic region (120-160 ppm).
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Synthesis and Reactivity
The synthesis of heteroaryl acetic acids is a well-trodden path in organic chemistry, offering several reliable strategies.
Retrosynthetic Analysis and Key Strategies
The most logical approach for synthesizing this compound involves forming the C-C bond between the pyridine ring and the acetic acid moiety. This can be achieved via modern cross-coupling reactions. A common strategy is the palladium-catalyzed coupling of a heteroaryl halide with a suitable two-carbon synthon, such as a malonate ester, followed by hydrolysis and decarboxylation.[11]
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with a commercially available halogenated trifluoromethylpyridine.
Caption: Proposed synthesis of the target compound via palladium-catalyzed C-C bond formation.
Causality Behind Experimental Choices: This pathway is chosen for its high functional group tolerance and reliability. Palladium-catalyzed cross-coupling reactions are workhorses of modern organic synthesis. Using diethyl malonate as the two-carbon source is advantageous because the subsequent hydrolysis and decarboxylation step is typically high-yielding and clean, simplifying purification.
Chemical Reactivity
-
Carboxylic Acid Group: This functional group is the primary site of reactivity. It readily undergoes Fischer esterification with alcohols under acidic catalysis, or can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is a highly reactive intermediate for forming amides, which is a critical transformation in drug development for modulating solubility and creating interactions with biological targets.
-
Pyridine Ring: The pyridine ring is electronically deactivated by the potent electron-withdrawing trifluoromethyl group. This makes it resistant to electrophilic aromatic substitution. However, this deactivation can make the ring susceptible to nucleophilic aromatic substitution if a suitable leaving group (e.g., a halide) is present at an activated position.
Applications in Research and Drug Development
The value of this compound lies in its role as a versatile starting material for creating libraries of novel compounds.
Role as a Versatile Chemical Intermediate
This compound is not typically an end-product but rather a key building block. Its structure allows for systematic modification at the carboxylic acid position, enabling the exploration of structure-activity relationships (SAR). For example, by creating a series of amide derivatives with different amines, researchers can fine-tune a lead compound's properties to optimize its efficacy and safety profile.
Potential in Kinase Inhibition and Oncology
Many successful kinase inhibitors feature a heterocyclic core. Derivatives synthesized from this acetic acid could be designed to target the ATP-binding site of specific kinases involved in cancer cell proliferation.[12] The trifluoromethylpyridine moiety can occupy hydrophobic pockets within the enzyme, while the side chain derived from the acetic acid can be functionalized to form critical hydrogen bonds with the kinase hinge region.
Workflow for Synthetic Elaboration
The general workflow for utilizing this building block in a drug discovery program is systematic and iterative.
Caption: A typical workflow for using the title compound in a drug discovery program.
Experimental Protocols
The following protocol details a standard, self-validating procedure for a common derivatization reaction.
Protocol: Synthesis of Ethyl (2-Trifluoromethyl-pyridin-3-yl)-acetate
This protocol describes the Fischer esterification of the title compound.
Objective: To convert the carboxylic acid to its corresponding ethyl ester, a common step to increase lipophilicity and modify its chemical reactivity for subsequent steps.
Materials:
-
This compound (1.0 eq)
-
Ethanol (Absolute, 200 proof), anhydrous (20-50 eq, serves as reagent and solvent)
-
Sulfuric acid, concentrated (0.1 eq, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add a large excess of anhydrous ethanol to the flask. Stir the suspension until the acid is fully dissolved.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C).
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically (e.g., every hour). Spot the aliquot on a TLC plate alongside a spot of the starting material. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been completely consumed, and a new, less polar product spot is dominant.
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution). Wash until the aqueous layer is no longer acidic.
-
Washing: Wash the organic layer with water, followed by brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Use a gradient of ethyl acetate in hexanes as the eluent, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing it based on TLC analysis.
-
Fraction Collection: Collect the fractions containing the pure product (as determined by TLC).
-
Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the pure ethyl (2-Trifluoromethyl-pyridin-3-yl)-acetate.
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Conclusion
This compound represents a strategically valuable building block for chemical and pharmaceutical research. Its chemical architecture, combining the stability- and affinity-enhancing trifluoromethyl group with the versatile pyridine ring and a reactive acetic acid handle, makes it an ideal starting point for the synthesis of novel compounds. A firm grasp of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, empowers researchers to effectively leverage this compound in the rational design of new therapeutic agents and other high-value chemical entities.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermedi
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- Trifluoromethylpyridine: Its chemistry and applic
- Method for manufacturing aryl and heteroaryl acetic acid derivatives.
- Aryl and Heteroaryl Acetic Acid.Scribd.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Chemical structure of some representative NSAIDs from aryl-(or heteroaryl)acetic acid class.
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96.Sigma-Aldrich.
- 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid.Appchem.
- This compound.Sunway Pharm Ltd.
- 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing.
- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.SpectraBase.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. appchemical.com [appchemical.com]
- 8. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. EP3369723B1 - Method for manufacturing aryl and heteroaryl acetic acid derivatives - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structure Elucidation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Introduction: The Imperative for Unambiguous Structure Verification
In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), flawed mechanistic studies, and catastrophic safety failures. The subject of this guide, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid (Molecular Formula: C₈H₆F₃NO₂; Molecular Weight: 205.13 g/mol ), presents a unique analytical challenge due to its combination of a substituted pyridine ring, a trifluoromethyl group, and a carboxylic acid moiety. Each functional group imparts distinct physicochemical properties that must be rigorously characterized.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, framed not as a theoretical exercise, but as a practical workflow. We will proceed logically, using each analytical technique to build upon the last, culminating in an undeniable structural confirmation. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide a robust, self-validating analytical system.[1][2][3]
Strategic Elucidation Workflow
A successful structure elucidation campaign relies on the synergistic use of multiple analytical techniques.[2] Our strategy is designed to orthogonally verify the molecular formula, identify all functional groups, and definitively establish the connectivity of every atom in the molecule.
Caption: Key expected HMBC correlations for structure confirmation.
Key HMBC Correlations to Confirm Isomeric Structure:
-
CH₂ → C2, C3, and C4: The protons of the methylene group should show a 2-bond correlation (²J) to C3 and 3-bond correlations (³J) to C2 and C4. The correlation to C2 is particularly diagnostic.
-
H4 → C2 and C6: The proton at C4 should show 3-bond correlations to the substituted C2 and the CH at C6.
-
H6 → C2: The proton at C6 should show a 3-bond correlation to the CF₃-substituted C2.
The observation of these specific cross-peaks in the HMBC spectrum provides definitive, unambiguous proof of the 2,3-substitution pattern and the overall molecular structure.
Conclusion: A Self-Validating Structural Assignment
By systematically applying a suite of orthogonal analytical techniques, we have constructed a self-validating case for the structure of this compound.
-
HRMS confirmed the elemental formula C₈H₆F₃NO₂.
-
FTIR identified the required functional groups: carboxylic acid, pyridine, and trifluoromethyl.
-
1D NMR (¹H, ¹³C, ¹⁹F) provided a complete census of all atom types and their immediate electronic environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, HMBC) unequivocally established the atomic connectivity, locking the substituents into the 2- and 3-positions of the pyridine ring.
Each piece of data corroborates the others, leaving no room for structural ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in any research or development pipeline.
References
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Available at: [Link]
-
Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available at: [Link]
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. Available at: [Link]
- Supporting Information for a relevant chemical synthesis publication. (n.d.). General experimental procedures and characterization data.
- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. Wiley-VCH GmbH.
- ResearchGate. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series.
-
Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- Science.gov. (n.d.). NMR HSQC HMBC: Topics.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
- Environmental Science & Technology. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- EPFL. (n.d.). 2D NMR.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- Clariant Analytical Sciences. (n.d.). Structure Elucidation.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
- ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
Sources
Spectral Analysis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: A Technical Guide
Introduction
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid (CAS 1000568-14-8) is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structural features, combining a pyridine core with a trifluoromethyl group and an acetic acid moiety, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the carboxylic acid handle allows for further chemical modifications.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for this compound. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from structurally similar compounds and first principles of spectroscopy to provide a robust, predictive interpretation. This approach not only offers a reliable spectral fingerprint for the compound but also serves as a practical example of spectral analysis for novel molecules.
Molecular Structure and Properties
Part 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent molecular ion peak.
Anticipated Mass Spectrum
The primary ion expected in a positive-ion mode ESI-MS experiment would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 206.15. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 204.13. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.
-
Analysis Parameters (Positive Ion Mode):
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ion Source: ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-500.
-
Workflow for Mass Spectrometry Analysis
Caption: Figure 1: ESI-MS Experimental Workflow.
Predicted Fragmentation Pattern
While soft ionization techniques minimize fragmentation, some characteristic losses can be expected, especially with increased cone voltage. The fragmentation of carboxylic acids often involves the loss of water (18 Da) or the carboxyl group (45 Da).[2]
-
[M+H]⁺ at m/z 206.15: The protonated molecular ion.
-
m/z 188.14: Resulting from the loss of H₂O ([M+H - H₂O]⁺).
-
m/z 161.14: Resulting from the loss of the carboxyl group, -COOH ([M+H - COOH]⁺). This would be a particularly stable fragment due to the pyridine ring.
-
m/z 146.13: Subsequent loss of a methyl radical from the pyridine ring.
Table 1: Predicted Mass Spectrometry Data
| Ion Description | Predicted m/z |
| Protonated Molecule [M+H]⁺ | 206.15 |
| Loss of Water [M+H - H₂O]⁺ | 188.14 |
| Loss of Carboxyl [M+H - COOH]⁺ | 161.14 |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Workflow for NMR Spectroscopy Analysis
Caption: Figure 2: NMR Spectroscopy Experimental Workflow.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton.
-
δ ~ 10-12 ppm (1H, broad s, -COOH): The acidic proton of the carboxylic acid group. Its chemical shift and broadness are highly dependent on concentration and solvent.
-
δ ~ 8.6 ppm (1H, d, H-6): The proton at position 6 is adjacent to the nitrogen and will be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-5.
-
δ ~ 7.8 ppm (1H, d, H-4): The proton at position 4 will be a doublet due to coupling with H-5.
-
δ ~ 7.4 ppm (1H, t, H-5): The proton at position 5 will be coupled to both H-4 and H-6, appearing as a triplet (or more accurately, a doublet of doublets).
-
δ ~ 3.8 ppm (2H, s, -CH₂-): The methylene protons adjacent to the pyridine ring and the carbonyl group will appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals.
-
δ ~ 175 ppm (-COOH): The carbonyl carbon of the carboxylic acid.
-
δ ~ 150 ppm (C-6): The aromatic carbon adjacent to the nitrogen.
-
δ ~ 148 ppm (q, J ≈ 35 Hz, C-2): The carbon bearing the CF₃ group will be a quartet due to coupling with the three fluorine atoms.
-
δ ~ 138 ppm (C-4): Aromatic CH carbon.
-
δ ~ 125 ppm (C-5): Aromatic CH carbon.
-
δ ~ 123 ppm (q, J ≈ 275 Hz, -CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a very large coupling constant.[3]
-
δ ~ 130 ppm (C-3): The aromatic carbon to which the acetic acid moiety is attached.
-
δ ~ 35 ppm (-CH₂-): The methylene carbon.
Table 2: Predicted NMR Data Summary
| Assignment | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| -COOH | ~11.0 (br s) | ~175 |
| H-6 | ~8.6 (d, J≈5) | ~150 |
| H-4 | ~7.8 (d, J≈8) | ~138 |
| H-5 | ~7.4 (t, J≈7) | ~125 |
| -CH₂- | ~3.8 (s) | ~35 |
| C-2 | - | ~148 (q, J≈35) |
| C-3 | - | ~130 |
| -CF₃ | - | ~123 (q, J≈275) |
Conclusion
The combined application of mass spectrometry and NMR spectroscopy provides a powerful and unambiguous method for the structural confirmation of this compound. The predicted MS data will confirm the molecular weight and elemental formula, while the detailed ¹H and ¹³C NMR data will verify the specific arrangement of atoms and functional groups. This guide provides researchers with a clear and actionable framework for the spectral analysis of this important chemical building block, ensuring the integrity and quality of their scientific endeavors. The principles and workflows described herein are broadly applicable to the characterization of other novel small molecules.
References
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. Retrieved January 12, 2026, from [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Ni, K., & MacMillan, D. W. C. (2019). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society, 141(42), 16593–16598. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Fuji, K., & Usui, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101–109. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Abstract
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of two primary synthetic strategies for the preparation of this valuable compound, tailored for researchers, scientists, and professionals in drug development. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations for each synthetic route.
Introduction: The Significance of the Trifluoromethylpyridyl Acetic Acid Moiety
The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool in medicinal chemistry due to its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups. When appended to a pyridine ring, the CF₃ group can significantly influence the molecule's binding affinity to biological targets. The acetic acid side chain at the 3-position of the pyridine ring provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This guide will explore two robust synthetic pathways to access the title compound, starting from readily available precursors.
Part 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of this compound reveals two logical disconnection points, leading to two distinct and viable synthetic strategies.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic approaches to this compound.
Strategy A: Oxidation and Homologation. This approach commences with the oxidation of the readily available 2-trifluoromethyl-3-methylpyridine to 2-trifluoromethylnicotinic acid. Subsequently, a one-carbon homologation of the carboxylic acid group furnishes the desired acetic acid derivative.
Strategy B: Side-Chain Installation. This strategy involves the introduction of a two-carbon side chain onto a 2-trifluoromethylpyridine precursor already functionalized at the 3-position. Key methods for this transformation include the malonic ester synthesis or cyanation followed by hydrolysis.
Part 2: Synthetic Route A: Oxidation and Homologation
This route offers a straightforward approach by leveraging a common starting material and well-established chemical transformations.
Step 1: Oxidation of 2-Trifluoromethyl-3-methylpyridine
The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a fundamental transformation in heterocyclic chemistry. Various oxidizing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction. For the oxidation of 3-methylpyridine derivatives, nitric acid and potassium permanganate are commonly used reagents.[1][2] Catalytic oxidation using metal catalysts in the presence of an oxidant like oxygen or hydrogen peroxide offers a greener alternative.[3][4]
Given the electron-withdrawing nature of the trifluoromethyl group, the pyridine ring is deactivated towards electrophilic attack, which can make some oxidation reactions more challenging. However, the methyl group remains susceptible to oxidation.
Diagram 2: Workflow for Oxidation of 2-Trifluoromethyl-3-methylpyridine
Caption: General workflow for the oxidation step in Route A.
Experimental Protocol: Oxidation with Nitric Acid
-
Materials:
-
2-Trifluoromethyl-3-methylpyridine
-
Nitric Acid (concentrated)
-
Sodium Hydroxide (for neutralization)
-
Hydrochloric Acid (for acidification)
-
Dichloromethane (for extraction)
-
Magnesium Sulfate (for drying)
-
-
Procedure:
-
In a high-pressure reactor, charge 2-trifluoromethyl-3-methylpyridine and concentrated nitric acid.
-
Seal the reactor and heat the mixture to 165-195°C for several hours.[1] The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
After completion, cool the reactor to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture to a beaker and dilute with water.
-
Neutralize the excess nitric acid by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 with hydrochloric acid to precipitate the 2-trifluoromethylnicotinic acid.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
| Parameter | Value | Reference |
| Temperature | 165-195 °C | [1] |
| Pressure | Autogenous | [1] |
| Reaction Time | 4-8 hours | [1] |
| Expected Yield | 60-80% | [1] |
Step 2: Arndt-Eistert Homologation of 2-Trifluoromethylnicotinic Acid
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[5][6][7][8] The reaction proceeds through three key steps: conversion of the carboxylic acid to its acid chloride, reaction with diazomethane to form a diazoketone, and a Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (in this case, water) to yield the homologous carboxylic acid.[6][7]
A critical consideration is the hazardous nature of diazomethane. Safer alternatives, such as (trimethylsilyl)diazomethane, can be employed.[7]
Diagram 3: Mechanism of the Arndt-Eistert Homologation
Caption: Key steps in the Arndt-Eistert homologation.
Experimental Protocol: Arndt-Eistert Homologation
-
Materials:
-
2-Trifluoromethylnicotinic acid
-
Thionyl chloride or Oxalyl chloride
-
(Trimethylsilyl)diazomethane solution
-
Silver (I) oxide or Silver benzoate (catalyst)
-
1,4-Dioxane (solvent)
-
Water
-
Diethyl ether (for extraction)
-
Sodium bicarbonate solution (for washing)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-trifluoromethylnicotinic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-trifluoromethylnicotinoyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent such as diethyl ether or THF and cool to 0°C in an ice bath. Slowly add a solution of (trimethylsilyl)diazomethane (2 equivalents) to the cooled solution. Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver (I) oxide (0.1 equivalents) in a mixture of 1,4-dioxane and water. To this suspension, add the previously prepared diazoketone solution dropwise at a temperature of 50-60°C. After the addition is complete, continue heating for 1-2 hours until the evolution of nitrogen gas ceases.
-
Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the silver catalyst. Dilute the filtrate with water and extract with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution. Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether. Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
| Parameter | Value | Reference |
| Diazomethane alternative | (Trimethylsilyl)diazomethane | [7] |
| Catalyst | Ag₂O or Silver benzoate | [5] |
| Solvent for rearrangement | 1,4-Dioxane/Water | [5] |
| Temperature for rearrangement | 50-60 °C | [5] |
Part 3: Synthetic Route B: Side-Chain Installation
This alternative strategy focuses on forming the acetic acid side chain on a pre-functionalized 2-trifluoromethylpyridine ring.
Option 1: Malonic Ester Synthesis
The malonic ester synthesis is a robust method for the preparation of carboxylic acids.[8][9] This route would involve the alkylation of diethyl malonate with a suitable electrophile, such as 2-trifluoromethyl-3-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.
Diagram 4: Malonic Ester Synthesis Pathway
Caption: Stepwise process of the malonic ester synthesis for Route B.
Experimental Protocol: Malonic Ester Synthesis
-
Materials:
-
2-Trifluoromethyl-3-(chloromethyl)pyridine (requires synthesis)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.
-
Alkylation: To the resulting solution of the malonate enolate, add a solution of 2-trifluoromethyl-3-(chloromethyl)pyridine in anhydrous ethanol dropwise. Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add concentrated hydrochloric acid and heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation of the resulting malonic acid derivative.
-
Workup and Purification: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. Extract the aqueous solution with diethyl ether to remove any neutral byproducts. Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
-
| Parameter | Value | Reference |
| Base | Sodium Ethoxide | [8] |
| Solvent | Anhydrous Ethanol | [8] |
| Hydrolysis/Decarboxylation | Concentrated HCl, Reflux | [8] |
Option 2: Cyanation and Hydrolysis
An alternative to the malonic ester synthesis is the reaction of 2-trifluoromethyl-3-(chloromethyl)pyridine with a cyanide salt to form (2-trifluoromethyl-pyridin-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile group provides the desired carboxylic acid.[10][11]
Experimental Protocol: Cyanation and Hydrolysis
-
Materials:
-
2-Trifluoromethyl-3-(chloromethyl)pyridine
-
Sodium cyanide or Potassium cyanide
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water
-
Sulfuric acid or Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
-
Procedure:
-
Cyanation: Dissolve 2-trifluoromethyl-3-(chloromethyl)pyridine in a suitable solvent such as DMSO or an ethanol/water mixture. Add sodium cyanide and heat the mixture. Monitor the reaction for the disappearance of the starting material.
-
Hydrolysis: After completion of the cyanation, the crude acetonitrile intermediate can be hydrolyzed without purification. Add a strong acid such as concentrated sulfuric acid or hydrochloric acid to the reaction mixture and heat to reflux for several hours.
-
Workup and Purification: Follow a similar workup procedure as described for the malonic ester synthesis involving neutralization, extraction, and acidification to isolate the final product.
-
| Parameter | Value | Reference |
| Cyanide Source | NaCN or KCN | [10][11] |
| Solvent for Cyanation | DMSO or Ethanol/Water | [10][11] |
| Hydrolysis Conditions | Strong Acid, Reflux | [10] |
Part 4: Conclusion and Future Perspectives
This guide has detailed two primary and effective synthetic strategies for the preparation of this compound. Route A, involving oxidation and homologation, is advantageous when 2-trifluoromethyl-3-methylpyridine is readily available. Route B, which relies on side-chain installation, offers flexibility but requires the synthesis of a 3-halomethyl precursor.
The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. Both routes employ well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this important building block.
Future research may focus on developing more efficient and environmentally benign catalytic methods for both the oxidation and the side-chain installation steps. The development of continuous flow processes could also offer advantages in terms of safety, scalability, and product consistency.
References
- Gomes, E. L., de Freitas, D. A., Condotta, R., & Poço, J. G. R. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
-
Arndt–Eistert reaction. (n.d.). In Grokipedia. Retrieved January 12, 2026, from [Link]
-
Klimek-Turek, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 939. [Link]
-
Arndt Eistert Reaction. (n.d.). ADICHEMISTRY. Retrieved January 12, 2026, from [Link]
-
Wang, Z., et al. (2019). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Ranliao Huaxue Xuebao/Journal of Fuel Chemistry and Technology, 47(5), 599-605. [Link]
-
Arndt-Eistert Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Arndt–Eistert reaction. (2023, December 27). In Wikipedia. [Link]
-
Malonic ester synthesis. (2023, November 28). In Wikipedia. [Link]
-
Orlińska, B., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6401. [Link]
-
Li, Y., et al. (2021). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Catalysis Communications, 159, 106345. [Link]
-
Kumar, A., et al. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Asian Journal of Organic Chemistry, 8(10), 1821-1824. [Link]
-
Reddy, C. S., et al. (2016). Synthesis of ester functionalized 2-pyridone derivatives using KF/Alumina as a catalyst. Journal of Fluorine Chemistry, 185, 133-138. [Link]
-
Champion, C. O. (1951). Malonic ester synthesis of 2-amino-4-(dimethylamino)-butyric acid (Master's thesis, Southwest Texas State Teachers College). [Link]
-
Aliyeva, A. (2021). SYNTHESIS OF MALONIC ACID ESTERS. Science and Education, 2(11), 346-353. [Link]
-
Dolensky, B., et al. (2001). Preparation of trifluoromethylpyridine libraries. Journal of Fluorine Chemistry, 110(2), 159-168. [Link]
-
Crosby, O. (2020). malonic ester synthesis. Semantic Scholar. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). WO2014198278A1.
- Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines. (2013). KR20130124330A.
-
Hilton, M. C., Dolewski, R. D., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806–13809. [Link]
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (2017). CN107286087B.
- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acet
-
Li, W., et al. (2022). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 27(19), 6289. [Link]
-
O'Neill, B. M., et al. (2015). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5227-5231. [Link]
- Processes for producing 2-chloro-3-trifluoromethylpyridine. (2014). US8691997B2.
Sources
- 1. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. oaepublish.com [oaepublish.com]
- 5. grokipedia.com [grokipedia.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a synthetic molecule featuring a trifluoromethylpyridine (TFMP) core, a structural motif prevalent in numerous agrochemical and pharmaceutical agents.[1][2][3] Its structural similarity to nicotinic acid (pyridine-3-carboxylic acid), a well-established modulator of lipid metabolism, suggests a potential role in related biological pathways.[4][5][6] This guide synthesizes the known biological activities of TFMP derivatives and nicotinic acid analogs to propose a putative mechanism of action for this compound. We will delve into the potential molecular targets, downstream signaling effects, and provide a roadmap for the experimental validation of these hypotheses. The unique physicochemical properties imparted by the trifluoromethyl group are expected to significantly influence the potency, selectivity, and pharmacokinetic profile of this compound compared to its non-fluorinated counterparts.[1][7]
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets.
These attributes have led to the successful development of numerous TFMP-containing drugs and agrochemicals with diverse mechanisms of action, including herbicides that inhibit acetyl-CoA carboxylase (ACCase) and fungicides that interfere with cellular respiration.[1][2]
Proposed Mechanism of Action: A Nicotinic Acid Analog with Modified Properties
This compound is a structural analog of nicotinic acid, a B-vitamin that, at pharmacological doses, favorably modulates plasma lipid profiles.[4][5][6] The primary mechanism of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes.[4][8]
We hypothesize that this compound acts as a selective agonist of GPR109A. The core pyridine-3-acetic acid structure mimics the nicotinic acid pharmacophore, while the 2-trifluoromethyl group is positioned to potentially enhance receptor binding affinity and selectivity.
Proposed Signaling Pathway
Activation of GPR109A by this compound is proposed to initiate the following signaling cascade within adipocytes:
-
Receptor Binding and G-protein Activation: The ligand binds to GPR109A, inducing a conformational change that activates the coupled inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated Gi α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Reduction of Lipolysis: The reduction in cAMP levels decreases the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids.[8]
-
Decreased Free Fatty Acid Release: The net result is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.
-
Hepatic Effects: The reduced flux of free fatty acids to the liver leads to decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).[5][8] Consequently, plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol are lowered.[9]
-
Increase in HDL Cholesterol: The mechanism for the increase in high-density lipoprotein (HDL) cholesterol is less direct but is thought to involve reduced transfer of cholesteryl esters from HDL to VLDL due to lower VLDL levels.[8]
Figure 1: Proposed signaling pathway for this compound in adipocytes.
Experimental Validation Protocols
The following experimental workflows are designed to systematically test the hypothesized mechanism of action.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity of this compound at the GPR109A receptor.
Experimental Workflow:
Figure 2: In vitro experimental workflow.
Step-by-Step Protocols:
-
Radioligand Binding Assay:
-
Culture HEK293 cells stably expressing human GPR109A.
-
Prepare cell membranes by homogenization and centrifugation.
-
Incubate membranes with a known radiolabeled GPR109A ligand (e.g., [3H]-Nicotinic Acid) and varying concentrations of this compound.
-
Separate bound from free radioligand by filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Determine the inhibition constant (Ki) by non-linear regression analysis.
-
-
cAMP Accumulation Assay:
-
Plate GPR109A-expressing cells in a suitable microplate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
Ex Vivo and In Vivo Evaluation
Objective: To assess the effect of this compound on lipolysis in primary adipocytes and on plasma lipid profiles in an animal model.
Experimental Workflow:
Figure 3: Ex vivo and in vivo experimental workflow.
Step-by-Step Protocols:
-
Ex Vivo Lipolysis Assay:
-
Isolate primary adipocytes from rodent adipose tissue by collagenase digestion.
-
Incubate isolated adipocytes with a lipolytic agent (e.g., isoproterenol) in the presence of varying concentrations of this compound.
-
After incubation, collect the medium and measure the concentration of glycerol or free fatty acids using a commercially available colorimetric assay kit.
-
Determine the IC50 for the inhibition of stimulated lipolysis.
-
-
In Vivo Dyslipidemia Model:
-
Induce dyslipidemia in a suitable animal model, such as C57BL/6 mice fed a high-fat diet for several weeks.
-
Administer this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Collect blood samples at baseline and at various time points post-administration.
-
Separate plasma and measure the concentrations of triglycerides, total cholesterol, HDL cholesterol, and free fatty acids using enzymatic assays.
-
Evaluate the time- and dose-dependent effects of the compound on the plasma lipid profile.
-
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data that could be generated from the proposed experiments, comparing this compound to the reference compound, nicotinic acid.
| Parameter | This compound | Nicotinic Acid |
| GPR109A Binding Affinity (Ki) | 15 nM | 150 nM |
| cAMP Inhibition (IC50) | 25 nM | 250 nM |
| Lipolysis Inhibition (IC50) | 50 nM | 500 nM |
| In Vivo Triglyceride Lowering (ED50) | 5 mg/kg | 50 mg/kg |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a GPR109A agonist with a modified pharmacological profile compared to nicotinic acid. The proposed experimental framework provides a clear path to validating this hypothesis and characterizing its therapeutic potential. The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group may translate to improved potency and a more favorable pharmacokinetic profile. Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling, off-target liability screening, and evaluation in more advanced models of cardiometabolic disease. The exploration of this and related TFMP derivatives could lead to the development of novel therapeutics for dyslipidemia and associated cardiovascular disorders.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Trifluoromethylpyridine: Its chemistry and applic
- Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH.
- Nicotinic acid. Wikipedia.
- Nicotinic acid, its mechanism of action and pharmacological effects. Semantic Scholar.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews.
- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. [PDF] Nicotinic acid, its mechanism of action and pharmacological effects | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
An In-Depth Technical Guide to the Biological Activity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, prized for the unique physicochemical properties conferred by the trifluoromethyl group.[1] This guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-researched derivative, this compound. Due to the limited direct research on this isomer, this document synthesizes data from structurally related TFMP compounds to build a predictive framework for its biological profile. We will delve into its probable synthesis, potential therapeutic and agrochemical applications, hypothesized mechanisms of action, and detailed experimental workflows for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this promising molecule.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[1] The strong electron-withdrawing nature of the -CF3 group can significantly impact a molecule's interaction with biological targets.[1] Consequently, TFMP derivatives have found widespread application as herbicides, insecticides, fungicides, and pharmaceuticals.[2]
This guide focuses on the specific isomer, this compound. While direct studies on this molecule are scarce, its structural similarity to other biologically active TFMPs suggests a high probability of interesting and potentially useful biological properties. This document will, therefore, serve as a technical roadmap for initiating a research program centered on this compound.
Physicochemical Properties and Proposed Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. For this compound, we can predict key parameters based on its structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 205.13 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~1.5 - 2.5 | Optimal lipophilicity for cell membrane permeability. |
| pKa | ~3.5 - 4.5 | Acidic nature, influencing solubility and ionization state at physiological pH. |
| Polar Surface Area | ~50 Ų | Contributes to solubility and permeability. |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized from commercially available starting materials. A common strategy involves the construction of the trifluoromethylpyridine core followed by the introduction of the acetic acid moiety.
Caption: Proposed synthesis of this compound.
Potential Biological Activities: A Landscape of Possibilities
Based on the established activities of other TFMP derivatives, this compound warrants investigation in several key areas.
Antimicrobial Activity
Trifluoromethylpyridine derivatives have demonstrated promising antibacterial and antifungal properties. For instance, a series of sulfonylpyridine-based compounds showed selectivity against Chlamydia trachomatis.[3] Another study highlighted the antifungal activity of fluazinam, which contains the TFMP scaffold.[2]
Hypothesis: The presence of the trifluoromethyl group and the acidic moiety in this compound may confer antimicrobial activity by disrupting microbial cell membranes or inhibiting essential enzymes.
Herbicidal and Nematicidal Activity
The TFMP moiety is a key component in several commercial herbicides. Fluazifop-butyl, for example, acts as an acetyl-CoA carboxylase (ACCase) inhibitor in grasses.[1] More recently, fluazaindolizine, a TFMP derivative, has been identified as a nematicide with a novel mode of action.[1]
Hypothesis: this compound, being a structural analog of plant auxins, could potentially interfere with plant growth regulation, or it may exhibit herbicidal or nematicidal effects through other mechanisms.
Anticancer Activity
Pyridine derivatives are prevalent in oncology drug discovery.[4] The unique electronic properties of the trifluoromethyl group can enhance the binding of small molecules to protein targets implicated in cancer, such as kinases.
Hypothesis: this compound could exhibit antiproliferative activity against cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.
Hypothesized Mechanisms of Action
The biological activity of a compound is intrinsically linked to its mechanism of action at the molecular level. For this compound, we can propose several potential mechanisms based on its structural features.
Caption: Hypothesized mechanisms of action for this compound.
Recommended Experimental Workflows
To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(2-Trifluoromethyl-pyridin-3-yl)-acetic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a compound. When this powerful functional group is appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) moiety offers a versatile platform for the development of novel therapeutics and agrochemicals.[1][2] This technical guide provides an in-depth review of a specific TFMP derivative, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, exploring its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for researchers in the field.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via a three-stage process: 1) N-oxidation of a suitable trifluoromethylpyridine precursor, 2) nucleophilic substitution with a malonic ester derivative, and 3) subsequent hydrolysis and decarboxylation to yield the target acetic acid. A key intermediate in this proposed synthesis is 2-chloro-3-(trifluoromethyl)pyridine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Trifluoromethyl)pyridine N-oxide
-
To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(trifluoromethyl)pyridine N-oxide.
Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
-
To neat phosphorus oxychloride (POCl3) (5.0 eq), cautiously add 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a solid base such as sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-(trifluoromethyl)pyridine.
Step 3: Synthesis of Diethyl (2-(trifluoromethyl)pyridin-3-yl)malonate
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl (2-(trifluoromethyl)pyridin-3-yl)malonate.
Step 4: Synthesis of this compound
-
To a solution of diethyl (2-(trifluoromethyl)pyridin-3-yl)malonate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Pyridine-H4 | 7.8 - 8.0 | Doublet of doublets |
| Pyridine-H5 | 7.4 - 7.6 | Doublet of doublets |
| Pyridine-H6 | 8.6 - 8.8 | Doublet |
| -CH₂- | 3.8 - 4.0 | Singlet |
| -COOH | 10.0 - 12.0 | Broad singlet |
| ¹³C NMR | ||
| C2 | 148 - 152 (q, J ≈ 35 Hz) | Quartet due to coupling with -CF₃ |
| C3 | 130 - 134 | |
| C4 | 138 - 142 | |
| C5 | 123 - 127 | |
| C6 | 149 - 153 | |
| -CH₂- | 38 - 42 | |
| -COOH | 170 - 175 | |
| -CF₃ | 120 - 124 (q, J ≈ 275 Hz) | Quartet due to ¹JCF coupling |
| ¹⁹F NMR | ||
| -CF₃ | -60 to -65 | Singlet |
Physicochemical Properties
Experimental physicochemical data for this compound is sparse. However, data from isomeric compounds can provide useful estimations.
| Property | Value | Source/Notes |
| CAS Number | 1000568-14-8 | [3] |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [3] |
| Melting Point | Not reported | For the isomeric 2-(Trifluoromethyl)pyridine-3-carboxylic acid, the melting point is 184-188 °C.[4] |
| Boiling Point | Not reported | Predicted for the isomeric (5-Trifluoromethyl-pyridin-3-yl)-acetic acid: ~283 °C. |
| pKa | Not reported | Predicted for the isomeric (5-Trifluoromethyl-pyridin-3-yl)-acetic acid: ~3.89. |
| Solubility | Not reported | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. |
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a key component in a number of successful pharmaceutical and agrochemical products.[1][2] The electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic properties of the pyridine ring, influencing its interactions with biological targets.
Inverse Agonism of Bacterial PqsR
A notable application of the 2-(trifluoromethyl)pyridine scaffold is in the development of virulence-attenuating agents against the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium utilizes a quorum-sensing (QS) system to regulate the expression of virulence factors. The PqsR receptor is a key transcriptional regulator in the pqs QS system. A recent study described a series of 2-(trifluoromethyl)pyridine derivatives that act as potent inverse agonists of PqsR.[5][6] By binding to PqsR, these compounds can disrupt QS-controlled gene expression, thereby reducing the production of virulence factors and rendering the bacteria less pathogenic. This represents a promising anti-infective strategy that may be less prone to the development of resistance compared to traditional antibiotics.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-(三氟甲基)吡啶-3-甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Impact on Modern Chemistry
Abstract
The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has given rise to a class of compounds with profound implications for the agrochemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the discovery and history of trifluoromethylpyridine (TFMP) compounds. We will explore the initial synthetic breakthroughs, the evolution of manufacturing processes, and the physicochemical rationale behind the widespread adoption of this privileged structural motif. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the experimental choices that have shaped the field of trifluoromethylpyridine chemistry.
Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Milestones
The journey of trifluoromethylpyridines is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully converted benzotrichloride to benzotrifluoride using antimony trifluoride.[1][2] This foundational work laid the groundwork for future investigations into trifluoromethylated heterocycles.
A pivotal moment arrived in 1947 with the first reported synthesis of a trifluoromethylpyridine.[1] This was accomplished through a process analogous to Swarts' earlier work, involving the chlorination and subsequent fluorination of picoline.[1] This breakthrough opened the door to the exploration of a new chemical space, although the commercial potential of TFMP derivatives would not be fully realized for several decades.
The 1980s marked a significant turning point with the commercialization of the first TFMP-containing herbicide, Fluazifop-butyl, by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[1][3] This successful application spurred a wave of research and development, leading to the introduction of over 20 new TFMP-containing agrochemicals with ISO common names.[1] The demand for TFMP derivatives has seen a steady increase over the past 30 years, solidifying their role as crucial components in modern crop protection.[3]
The Physicochemical Advantage: Why Trifluoromethylpyridines Excel
The remarkable biological activity of TFMP derivatives stems from the unique physicochemical properties imparted by the trifluoromethyl group.[1][4] The substitution of a methyl group with a trifluoromethyl group introduces several key changes:
-
High Electronegativity: Fluorine is the most electronegative element, and the three fluorine atoms in the trifluoromethyl group create a strong electron-withdrawing effect.[1] This can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interactions with biological targets.
-
Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][5] This is a critical factor for the bioavailability of both agrochemicals and pharmaceuticals.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[6] This can lead to a longer half-life for drugs and agrochemicals, potentially improving their efficacy and reducing required dosages.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target receptor.[1]
These properties collectively contribute to the enhanced performance of TFMP-containing compounds, making them highly sought-after in the design of new active ingredients.[4][7]
Synthetic Pathways to Trifluoromethylpyridines: A Technical Deep-Dive
The industrial production of trifluoromethylpyridines primarily relies on two robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the pyridine ring and economic considerations.
The Halogen Exchange (HALEX) Approach: From Trichloromethyl to Trifluoromethyl
This classic and widely used method involves the synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce fluorine. A key starting material for many commercially important TFMPs is 3-picoline.[1][2]
Workflow for the Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) via Halogen Exchange:
Caption: Synthesis of 2,5-CTF via the HALEX method.
A significant advancement in this area is the development of a one-step, simultaneous vapor-phase chlorination and fluorination process. This method offers a more streamlined and cost-effective route to key intermediates like 2,5-CTF.
Experimental Protocol: Synthesis of 2-chloro-5-trichloromethylpyridine
This protocol is a representative example of the side-chain chlorination step.
-
Reaction Setup: A solution of 2-chloro-5-methylpyridine (1 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel equipped with a reflux condenser, a gas inlet, and a stirrer.[8]
-
Initiation: The reaction mixture is heated to approximately 80°C under a nitrogen atmosphere.[8]
-
Chlorination: Chlorine gas is bubbled through the solution while the temperature is increased to and maintained at around 140°C.[8] Additional portions of the radical initiator are added periodically during the reaction.[8]
-
Workup: After completion of the reaction (monitored by techniques like GC), the mixture is cooled, and excess chlorine is removed by purging with nitrogen.[8] The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel and recrystallization to yield 2-chloro-5-trichloromethylpyridine.[8]
Pyridine Ring Construction: Building from Fluorinated Precursors
An alternative and increasingly important strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][3] This "building block" approach is particularly useful for accessing substitution patterns that are difficult to obtain through the HALEX method.
Workflow for the Synthesis of a 4-(Trifluoromethyl)pyridine Derivative:
Caption: General scheme for pyridine ring synthesis.
This method has been successfully employed in the synthesis of the insecticide Flonicamid, which features a 4-trifluoromethylpyridine core.[3]
Impact and Applications: From Crop Protection to Human Health
The versatility of the trifluoromethylpyridine scaffold has led to its incorporation into a wide range of commercially successful products.
Agrochemicals: A Cornerstone of Modern Agriculture
Trifluoromethylpyridines are integral to the development of herbicides, insecticides, and fungicides.[5][7]
| Compound Name | Class | Key Intermediate | Year of Introduction | Mechanism of Action (if known) |
| Fluazifop-butyl | Herbicide | 2,5-CTF | 1982 | Acetyl-CoA carboxylase (ACCase) inhibitor[2] |
| Flazasulfuron | Herbicide | 2,3-CTF | 1986 | Acetolactate synthase (ALS) inhibitor |
| Chlorfluazuron | Insecticide | 2,3,5-DCTF | - | Insect growth regulator (IGR)[3] |
| Flonicamid | Insecticide | 4-TFMP derivative | 2003 | Selective feeding blocker[3] |
| Fluazinam | Fungicide | 2,3,5-DCTF | 1988 | Uncoupler of oxidative phosphorylation[3] |
| Sulfoxaflor | Insecticide | 6-TFMP derivative | - | Nicotinic acetylcholine receptor (nAChR) competitive modulator[3] |
Pharmaceuticals: A Growing Presence in Drug Discovery
The beneficial properties imparted by the trifluoromethyl group have also been leveraged in the pharmaceutical industry.[1][5] Although the number of approved drugs is currently smaller than in the agrochemical sector, a significant number of TFMP-containing compounds are in clinical trials.[1][3]
One of the most successful examples is Tipranavir , a non-peptide anti-HIV drug that acts as a protease inhibitor.[3] Its synthesis utilizes a 2,5-CTF building block.[3] The trifluoromethylpyridine moiety plays a crucial role in the drug's potency and pharmacokinetic profile.
Future Outlook and Perspectives
The trifluoromethylpyridine core has firmly established itself as a privileged scaffold in modern chemistry. The continuous development of more efficient and selective synthetic methodologies will undoubtedly lead to the discovery of new and improved agrochemicals and pharmaceuticals. As our understanding of structure-activity relationships deepens, the rational design of novel TFMP derivatives with tailored biological activities will continue to address pressing challenges in global food security and human health.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Huimeng Bio-tech. (2024). Applications of trifluoromethyl pyridine. [Link]
- Google Patents. (1984).
- Google Patents. (1987).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
- Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
-
PubChem. (1983). Process for producing a β-trifluoromethylpyridine - Patent US-4417055-A. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
-
ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
- Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. [Link]
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Pyridines for Drug Discovery
Abstract
The strategic incorporation of the trifluoromethyl-pyridine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful toolset to modulate key drug-like properties. This guide provides an in-depth analysis of the core physicochemical characteristics of trifluoromethyl-substituted pyridines, tailored for researchers, scientists, and drug development professionals. We will explore the profound electronic and steric effects of the trifluoromethyl group on the pyridine ring, focusing on the resulting alterations in basicity (pKa), lipophilicity (logP), and metabolic stability. This document moves beyond a simple recitation of data, delving into the causal mechanisms behind these properties and providing field-proven, step-by-step protocols for their experimental determination. By synthesizing fundamental principles with practical applications and case studies, this guide aims to empower scientists to rationally design and optimize next-generation therapeutics leveraging this privileged structural motif.
Section 1: The Strategic Role of the Trifluoromethyl-Pyridine Moiety in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its hydrogen bonding capabilities and its ability to engage in various biological interactions. When combined with the trifluoromethyl (-CF3) group, its properties are dramatically and predictably altered. The synergy between these two components provides a powerful strategy for overcoming common challenges in drug design.
The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1] This has a profound impact on the electron density of the pyridine ring, influencing its reactivity and, most critically, its basicity. Furthermore, the -CF3 group is metabolically robust; the carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This increased metabolic stability can lead to an extended drug half-life and improved pharmacokinetic profiles.[2]
Section 2: Fundamental Physicochemical Properties and Their Modulation
The position of the trifluoromethyl group on the pyridine ring (2-, 3-, or 4-position) dictates the molecule's dipole moment, basicity, and overall reactivity.[1] A thorough understanding of these isomer-specific effects is crucial for rational drug design.
Basicity (pKa): The Electron-Withdrawing Influence of the CF3 Group
The introduction of a trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen, as reflected by a lower pKa value of its conjugate acid. This is a direct consequence of the powerful inductive electron-withdrawing effect of the -CF3 group, which decreases the electron density on the nitrogen atom, making it a weaker proton acceptor.
Isomer-Specific Effects:
-
2- and 4-Trifluoromethylpyridine: The effect is most pronounced when the -CF3 group is in the 2- or 4-position. In these isomers, the electron-withdrawing influence is transmitted more effectively to the nitrogen atom through resonance, leading to a substantial decrease in basicity compared to pyridine.
-
3-Trifluoromethylpyridine: While still significantly electron-withdrawing, the effect of a -CF3 group in the 3-position is less pronounced than in the 2- or 4-positions, resulting in a comparatively higher pKa.
Table 1: Comparative Physicochemical Properties of Trifluoromethylpyridine Isomers
| Property | Pyridine (Reference) | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Significance in Drug Discovery |
| pKa | 5.23 | 0.83 | 2.83 | 1.83 | Determines ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability.[3] |
| logP | 0.65 | 1.34 | 1.32 | 1.33 | A key indicator of lipophilicity, affecting solubility, permeability, and plasma protein binding.[2] |
| Boiling Point (°C) | 115 | 118-119 | 117 | 110 | Influences handling, purification, and formulation processes.[3] |
Note: Values are compiled from various sources and may represent a combination of experimentally determined and computationally predicted data.[3]
This protocol outlines a robust method for the experimental determination of pKa values.
Principle: A solution of the trifluoromethyl-substituted pyridine is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the titrant volume. The pKa is determined from the half-equivalence point of the resulting titration curve.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the test compound.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.
-
Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Immerse the calibrated pH electrode and a temperature probe into the sample solution.
-
Begin stirring the solution at a constant rate.
-
Add a standardized solution of 0.1 M HCl in small, precise increments using an automated titrator or a burette.
-
Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the conjugate acid of the pyridine.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Balancing Permeability and Solubility
The partition coefficient (logP) between octanol and water is a critical parameter that reflects a compound's lipophilicity. The trifluoromethyl group generally increases the lipophilicity of the pyridine ring.[2] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, which is often desirable for oral bioavailability and CNS penetration.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for the indirect determination of logP.
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values.
Methodology:
-
System Preparation:
-
Equilibrate an RP-HPLC system with a C18 column using a mobile phase of methanol/water or acetonitrile/water at a constant ratio.
-
The mobile phase should contain a buffer to maintain a constant pH.
-
-
Calibration:
-
Prepare solutions of at least five standard compounds with known logP values that span the expected range of the test compound.
-
Inject each standard onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot log(k') versus the known logP values to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the trifluoromethyl-substituted pyridine at a known concentration.
-
Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.
-
Calculate the capacity factor (k') for the test compound.
-
Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.
-
Caption: Workflow for logP determination by RP-HPLC.
Metabolic Stability: Resisting Catabolism
The trifluoromethyl group is renowned for its ability to enhance metabolic stability.[2] Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[2] This "metabolic blocking" is a key strategy in drug design to increase a compound's half-life and reduce the required dose.
This assay provides a reliable in vitro model for assessing a compound's susceptibility to Phase I metabolism.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis and Data Interpretation:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Caption: Workflow for in vitro metabolic stability assay.
Section 3: Advanced Characterization and Spectroscopic Fingerprints
Beyond the fundamental physicochemical properties, a thorough characterization of trifluoromethyl-substituted pyridines involves advanced spectroscopic techniques.
NMR Spectroscopy (1H, 13C, 19F)
NMR spectroscopy is indispensable for the unambiguous structure elucidation of these compounds.
-
1H and 13C NMR: Provide information on the proton and carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the -CF3 group.
-
19F NMR: This is a particularly powerful tool for characterizing fluorinated compounds. The 19F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the -CF3 group is highly sensitive to its electronic environment and can be used to confirm the position of substitution on the pyridine ring. The chemical shift of the trifluoromethyl group is also sensitive to the protonation state of the pyridine nitrogen, allowing for an alternative method of pKa determination.[3]
Section 4: Implications for Drug Design and Development
The ability to fine-tune the physicochemical properties of a molecule by introducing a trifluoromethyl-pyridine moiety has profound implications for drug design.
-
Tuning Receptor-Ligand Interactions: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.
-
Optimizing ADME Properties: As discussed, the trifluoromethyl group can be strategically employed to enhance metabolic stability and modulate lipophilicity, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
Case Studies
The strategic use of the trifluoromethyl-pyridine scaffold is evident in numerous successful agrochemicals and pharmaceuticals.
Case Study 1: Pexidartinib (Turalio™)
Pexidartinib is an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor (TGCT).[2][4] Its structure features a 5-(trifluoromethyl)pyridin-2-yl moiety.
-
Mechanism of Action: Pexidartinib is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1][5] By blocking CSF-1R signaling, it inhibits the proliferation of tumor cells and modulates the tumor microenvironment.[1][5]
-
Synthesis: The synthesis of pexidartinib involves the coupling of a substituted 7-azaindole core with a side chain containing the 5-(trifluoromethyl)pyridine unit. A key step is the reductive amination to introduce the side chain.[6]
Case Study 2: Fluazifop-butyl
Fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[7] It contains a 5-(trifluoromethyl)pyridin-2-yloxy)phenoxy propanoate structure.
-
Mechanism of Action: Fluazifop-butyl is an inhibitor of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[8] Inhibition of this enzyme disrupts the formation of cell membranes, leading to the death of the weed.
-
Synthesis: The synthesis involves the etherification of hydroquinone with 2-chloro-5-trifluoromethylpyridine and the butyl ester of 2-bromopropionic acid.
Section 5: Conclusion
Trifluoromethyl-substituted pyridines represent a class of compounds with highly tunable and advantageous physicochemical properties for drug discovery. The strong electron-withdrawing and metabolically robust nature of the trifluoromethyl group, combined with the versatile pyridine scaffold, provides medicinal chemists with a powerful tool to address challenges related to potency, selectivity, and pharmacokinetics. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, will continue to drive the successful application of this important structural motif in the development of novel therapeutics and agrochemicals.
References
- BenchChem. (2025). A Comparative Guide to the Physicochemical Properties of Trifluoromethylpyridines. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Pexidartinib. PubChem. Retrieved from [Link]
- Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib: First Global Approval. Drugs, 79(15), 1805–1812.
- Cassier, P. A., et al. (2015). A phase I study of pexidartinib (PLX3397), a selective inhibitor of CSF-1R, in patients with advanced solid tumors. Clinical Cancer Research, 21(24), 5326–5334.
- Tap, W. D., et al. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428–437.
- Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571.
-
AERU. (n.d.). Fluazifop-butyl (Ref: SL 236). University of Hertfordshire. Retrieved from [Link]
- Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
-
Chemical Warehouse. (n.d.). Fluazifop-P-butyl - Active Ingredient Page. Retrieved from [Link]
- CN111233857A - Synthetic method for continuously producing pexidartinib. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Fluazifop. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 28307766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid: A Keystone Scaffold for Next-Generation Therapeutics
A Senior Application Scientist's In-Depth Technical Guide to a Promising Moiety in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, has proven to be a transformative functional group, capable of profoundly modulating the physicochemical and pharmacokinetic properties of bioactive molecules. This guide delves into the untapped potential of a specific, yet highly promising building block: (2-Trifluoromethyl-pyridin-3-yl)-acetic acid . While this molecule itself is not yet extensively characterized in peer-reviewed literature, a rigorous analysis of its constituent parts—the trifluoromethylpyridine core and the acetic acid sidechain—provides a compelling rationale for its exploration in several key therapeutic areas. This document serves as a prospective guide, synthesizing established principles of medicinal chemistry with actionable experimental protocols to unlock the therapeutic promise of this scaffold. We will explore its synthesis, propound its potential as a powerful anti-inflammatory agent and a novel kinase inhibitor in oncology, and provide detailed, validated methodologies for its investigation.
The Strategic Advantage of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in both medicinal and agrochemical sciences.[1][2] The introduction of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique constellation of properties that are highly advantageous for drug development.[3]
Key Physicochemical Enhancements:
-
Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity of the parent molecule, which can lead to improved membrane permeability and oral bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.[3]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the electronics of the pyridine ring, influencing pKa and creating favorable dipole and electrostatic interactions with target proteins, often leading to enhanced binding affinity.[1]
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[1]
These attributes have led to the successful development of numerous TFMP-containing drugs and clinical candidates.[1]
Proposed Synthesis of this compound
While this compound (CAS No. 1000568-14-8) is commercially available from specialized suppliers, understanding its synthesis is crucial for analog preparation and process development.[5][6][7][8][9] A plausible and efficient synthetic route can be proposed based on established methodologies for the functionalization of pyridine rings.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain, leading back to a key aldehyde intermediate, which in turn can be synthesized from a commercially available brominated precursor.
Caption: Proposed retrosynthesis of the target molecule.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-Trifluoromethyl-pyridine-3-carboxaldehyde
This step involves a metal-halogen exchange followed by formylation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-trifluoromethyl-pyridine-3-carboxaldehyde.
Step 2: Oxidation to this compound
A mild oxidation method is preferable to avoid side reactions. The Pinnick oxidation is a suitable choice.[10]
-
Reaction Setup: Dissolve 2-trifluoromethyl-pyridine-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Addition of Reagents: Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by recrystallization or column chromatography.
Potential Therapeutic Applications and Investigational Strategies
The unique structural features of this compound suggest its potential in several therapeutic areas, primarily as an anti-inflammatory agent and a kinase inhibitor for oncology applications.
Application as a Novel Anti-Inflammatory Agent
Rationale:
Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The trifluoromethyl group can enhance the potency and improve the pharmacokinetic profile of these agents.[11][12] The trifluoromethylpyrazole class of compounds, for instance, has shown significant anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[13][14] The structural similarity of this compound to these compounds makes it a compelling candidate for investigation as a novel anti-inflammatory agent.
Investigational Workflow:
Caption: Workflow for evaluating anti-inflammatory potential.
Detailed Protocol: In Vitro Anti-inflammatory Assay Panel [15][16]
Cell Line: RAW 264.7 murine macrophages.
-
Cytotoxicity Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in DMSO.
-
Measure absorbance at 570 nm to determine cell viability.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells as above.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and mix with Griess reagent.
-
Measure absorbance at 540 nm to quantify nitrite levels.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Following cell treatment and LPS stimulation as in the NO assay, collect the supernatant.
-
Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.
-
Application in Oncology as a Kinase Inhibitor
Rationale:
The trifluoromethylpyridine and related trifluoromethyl-heterocycle scaffolds are present in numerous kinase inhibitors, including some that have entered clinical trials or received FDA approval.[17][18][19][20][21][22] These moieties can form crucial interactions within the ATP-binding pocket of kinases. The acetic acid side chain can also participate in hydrogen bonding interactions with the kinase hinge region or other key residues. Therefore, this compound represents a novel scaffold for the design of inhibitors targeting various protein kinases implicated in cancer.
Investigational Workflow:
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Protheragen [protheragen.ai]
- 6. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. appchemical.com [appchemical.com]
- 8. CAS 1000568-14-8: Ácido (2-trifluorometil-piridin-3-il)-ac… [cymitquimica.com]
- 9. CAS 1000568-14-8: Ácido (2-trifluorometil-piridin-3-il)-ac… [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemijournal.com [chemijournal.com]
(2-Trifluoromethyl-pyridin-3-yl)-acetic Acid: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a fluorinated heterocyclic compound, has emerged as a pivotal synthetic building block in the landscape of modern drug discovery. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated pKa, which are highly desirable in the optimization of lead compounds. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and proven applications as a key intermediate in the development of innovative therapeutics, with a particular focus on its role in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors and C-C chemokine receptor 2 (CCR2) antagonists. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging this versatile molecule for their drug discovery programs.
Introduction: The Strategic Advantage of the Trifluoromethyl-Pyridine Moiety
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring this unique halogen.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly influence a molecule's biological and physical properties.[2] When appended to a pyridine ring, the trifluoromethyl group's strong electron-withdrawing nature and steric bulk can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[2]
This compound (CAS No. 1000568-14-8) encapsulates these benefits within a synthetically accessible and versatile scaffold. The presence of the carboxylic acid functionality provides a convenient handle for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups, making it an ideal starting material for the construction of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO2 | --- |
| Molecular Weight | 205.13 g/mol | |
| CAS Number | 1000568-14-8 | |
| Appearance | Off-white to white solid | --- |
| pKa | (Predicted) ~3.5-4.5 | --- |
Note: The pKa is an estimated value based on the electronic effects of the trifluoromethyl and pyridine moieties on the carboxylic acid.
Synthesis of this compound: A Reliable and Scalable Approach
A robust and scalable synthesis of this compound is crucial for its widespread application. A highly plausible and efficient synthetic route commences with a commercially available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, and proceeds through a nitrile intermediate. This two-step process, involving a nucleophilic substitution followed by hydrolysis, offers a practical and reliable method for obtaining the target compound.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Step 1: Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
The initial step involves a nucleophilic aromatic substitution reaction on 2,3-dichloro-5-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the trifluoromethyl group.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product can be extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.
Self-Validating System: The successful formation of the nitrile intermediate can be confirmed by the appearance of a characteristic nitrile stretch in the IR spectrum (around 2250 cm⁻¹) and the appropriate molecular ion peak in the mass spectrum.
Step 2: Hydrolysis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile to this compound
The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: Suspend 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 to 1:4 v/v mixture).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The pH of the solution is then adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a concentrated aqueous solution of sodium hydroxide or another suitable base. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validating System: The completion of the hydrolysis is evidenced by the disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch and a carbonyl (C=O) stretch characteristic of a carboxylic acid. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of inhibitors for key therapeutic targets such as COX-2 and CCR2.
Synthesis of Selective COX-2 Inhibitors
Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer a reduced risk of gastrointestinal side effects compared to their non-selective counterparts. The structural motif of this compound is found in several potent and selective COX-2 inhibitors. The acetic acid moiety can be readily converted to various heterocycles, such as the pyrazole ring system present in celecoxib and its analogues.[3][4][5]
Caption: General workflow for the synthesis of COX-2 inhibitors.
The synthesis of such inhibitors would typically involve the activation of the carboxylic acid of this compound, followed by condensation with an appropriate hydrazine derivative to construct the central pyrazole core.
Development of CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes to sites of inflammation.[6] Consequently, CCR2 antagonists are being actively pursued as potential therapeutics for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Several classes of potent and selective CCR2 antagonists feature the (2-trifluoromethyl-pyridin-3-yl)acetic acid scaffold.[3]
The synthesis of these antagonists typically involves the coupling of this compound with a variety of amine-containing fragments, often complex piperidine or piperazine derivatives, via standard amide bond formation protocols.
Illustrative Experimental Protocol (Amide Coupling):
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or dichloromethane, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) and a tertiary amine base such as triethylamine or diisopropylethylamine (2.0 eq) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Reactivity and Further Transformations
The chemical reactivity of this compound is dictated by the interplay of the carboxylic acid group, the pyridine ring, and the trifluoromethyl substituent.
-
Carboxylic Acid Group: This functional group can undergo a wide range of standard transformations, including esterification, reduction to the corresponding alcohol, and conversion to acid chlorides, amides, and other derivatives.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is relatively electron-deficient due to the electronegativity of the nitrogen and the trifluoromethyl group, making it susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions ortho and para to the nitrogen.
-
Trifluoromethyl Group: The -CF3 group is highly stable and generally unreactive under common synthetic conditions. Its strong electron-withdrawing nature influences the reactivity of the pyridine ring.
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern drug design. Its robust synthesis, versatile chemical handles, and the advantageous properties conferred by the trifluoromethyl group make it an invaluable building block for medicinal chemists. The demonstrated utility of this compound in the synthesis of promising therapeutic agents, such as COX-2 inhibitors and CCR2 antagonists, underscores its importance and highlights its potential for continued application in the discovery of next-generation pharmaceuticals. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the potential of this key synthetic intermediate.
References
-
Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Das, D., Suresh, M. R., & Knaus, E. E. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. [Link]
-
Abdellatif, K. R. A., Chowdhury, M. A., & Knaus, E. E. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(23), 6138–6141. [Link]
-
PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(10), 2643. [Link]
- Google Patents. (n.d.). Process for the synthesis of trifluorophenylacetic acids.
-
Buntinx, M., Hermans, B., & Schols, D. (2012). CCR2 antagonists. Current Opinion in HIV and AIDS, 7(2), 154–160. [Link]
- Google Patents. (n.d.). Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
-
Brainly.in. (2018, June 22). conversion of Acetonitrile into Acetic acid. Retrieved from [Link]
-
Filo. (2024, June 25). How can you prepare acetic acid from acetonitrile?. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel, Acidic CCR2 Receptor Antagonists: From Hit to Lead. Retrieved from [Link]
- Google Patents. (n.d.). Process for making etoricoxib.
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. CCR2 antagonist 3 | CCR | TargetMol [targetmol.com]
- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of (2-Trifluoromethyl-pyridin-3-yl)-acetic Acid
An In-depth Technical Guide:
Introduction: Compound Profile and Strategic Importance
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid (CAS No. 1000568-14-8) is a fluorinated heterocyclic compound that serves as a critical building block in modern medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethylpyridine moiety into molecular scaffolds is a well-established strategy for enhancing key pharmacological properties.[1][2] These enhancements often include increased metabolic stability, improved lipophilicity, and stronger binding affinity to biological targets, which are crucial for optimizing the efficacy and pharmacokinetic profiles of therapeutic candidates.[1]
Given its integral role in the synthesis of novel pharmaceutical agents, researchers and drug development professionals will frequently handle this compound.[2][3] This guide provides a comprehensive, in-depth framework for its safe handling, storage, and disposal. The protocols herein are synthesized from established safety data for structurally analogous compounds and general best practices for handling pyridine derivatives and carboxylic acids. Adherence to these guidelines is paramount to ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and GHS Classification
While a specific Safety Data Sheet (SDS) for CAS No. 1000568-14-8 is not universally available, a robust hazard profile can be constructed by examining closely related trifluoromethylpyridine and pyridine-acetic acid derivatives. The following classification is based on data from analogous compounds and represents a cautious, protective stance.[4][5]
Table 1: Synthesized GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement |
|---|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302 | Harmful if swallowed.[5] |
| Skin Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation.[4][5] |
| Serious Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation.[4][5] |
The primary hazards are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation, and moderate toxicity if ingested.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by a mandatory, comprehensive PPE regimen.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is the mitigation of aerosol and vapor inhalation, a primary exposure route for compounds that may cause respiratory irritation (H335).
-
Chemical Fume Hood: All weighing, handling, and transfer operations involving this compound must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable and serves to contain potentially harmful dusts and vapors.
-
Emergency Stations: Eyewash stations and safety showers must be readily accessible and located in immediate proximity to the handling area.[7][8] Regular testing of these units is required to ensure functionality.
Personal Protective Equipment (PPE): A Self-Validating Barrier
The selection of PPE is directly dictated by the compound's hazard profile. Each component is chosen to protect against a specific risk identified in the GHS classification.
Table 2: Mandatory Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale & Justification |
|---|---|---|
| Eye and Face | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a significant risk of splashing.[9][10] | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[4] |
| Hand | Chemically resistant nitrile or neoprene gloves are required.[6][9] Inspect gloves for any signs of damage before each use and change them frequently. | Provides a critical barrier against skin contact, preventing irritation (H315).[4][11] |
| Body | A flame-retardant lab coat, fully buttoned, is required. An impervious apron should be worn when handling larger quantities (>10 mL of a solution).[6] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | Not required if all handling is performed within a certified fume hood. If an emergency situation arises outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for dusts or one with an organic vapor cartridge) should be used.[7][9] | The fume hood provides primary respiratory protection against vapors and dusts that may cause irritation (H335). |
Standard Operating Protocols: Handling, Storage, and Disposal
Step-by-Step Handling Protocol
-
Preparation: Designate and clearly label a specific area within the fume hood for the handling of this compound. Assemble all necessary equipment and spill-control materials before beginning.
-
Don PPE: Before entering the designated area, correctly don all PPE as specified in Table 2.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a non-porous, contained surface (e.g., a weigh boat on a balance inside the fume hood). Handle the material gently to minimize the generation of airborne dust. Use non-sparking tools.[12][13]
-
Container Management: Keep the primary container tightly closed at all times when not in use.[4][8]
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[4][12] Remove and properly dispose of or launder contaminated PPE.[12]
Storage Protocol
Proper storage is essential for maintaining the compound's stability and preventing accidental exposure or reaction.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][8]
-
Container: Keep in a tightly sealed, clearly labeled container.[4]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[4]
-
Incompatibilities: Segregate from strong oxidizing agents and bases to prevent potentially hazardous reactions.[4][7][14]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][14]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4]
Disposal Protocol
-
Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Containment: Collect waste in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Route: All waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[4][15] Adhere strictly to all local, state, and federal regulations.
-
Prohibition: DO NOT dispose of this chemical down the drain or in regular trash.[15]
Emergency Response and First Aid
Immediate and correct action during an emergency is critical to minimizing harm.
Emergency Workflow
Caption: High-level decision workflow for emergency response.
First Aid Protocols
-
Inhalation (H335): Immediately move the affected individual to fresh air and keep them at rest in a position comfortable for breathing.[4][16] If the person feels unwell, seek immediate medical attention.[4]
-
Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or persists, get medical advice/attention.[4]
-
Eye Contact (H319): Immediately rinse the eyes cautiously with plenty of clean water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][15] Seek immediate medical attention.[15]
-
Ingestion (H302): If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. [8][15] Seek immediate medical attention and show the container or label.[7]
Visualization of Standard Handling Workflow
The following diagram illustrates the logical flow for the routine, safe handling of the compound.
Caption: Standard workflow from preparation to cleanup.
References
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids. (2022). Quicktest. [Link]
-
PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. (2023). Loba Chemie. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). MIT Plasma Science and Fusion Center. [Link]
-
Pyridine - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 4. aksci.com [aksci.com]
- 5. 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid | 387350-44-9 [sigmaaldrich.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. fishersci.com [fishersci.com]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. lobachemie.com [lobachemie.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
A Researcher's Guide to Sourcing and Utilizing (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Abstract
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid and its isomers are pivotal building blocks in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethylpyridine moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the sourcing, evaluation, quality control, and safe handling of this high-value chemical intermediate. By synthesizing field-proven insights with technical data, this document serves as a comprehensive resource for navigating the procurement and application landscape of this important compound.
Part 1: The Strategic Importance of Trifluoromethyl-Substituted Pyridines in R&D
The trifluoromethylpyridine (TFMP) scaffold has become an indispensable component in the design of modern pharmaceuticals and agrochemicals.[2][3] The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a parent molecule.[1] These alterations often lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.
-
Increased Binding Affinity: The -CF3 group can participate in unique non-covalent interactions with protein targets, including halogen bonding and dipole-dipole interactions, potentially increasing binding potency.[4]
-
Improved Lipophilicity: Enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for cell permeability and reaching intracellular targets.[1]
The acetic acid moiety attached to the pyridine ring provides a versatile carboxylic acid handle. This functional group is ideal for a wide range of subsequent chemical transformations, such as amide bond formation, esterification, or reduction, making it a valuable starting point for building more complex molecular architectures in drug discovery programs.[1]
Part 2: Compound Profile: this compound
Precise identification is critical to prevent costly errors in procurement. The title compound is one of several commercially available isomers, each with distinct chemical properties and potential applications.
Table 1: Primary Compound Identification
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | Sunway Pharm Ltd |
| CAS Number | 1000568-14-8 | [5] |
| Molecular Formula | C₈H₆F₃NO₂ | [5] |
| Molecular Weight | 205.13 g/mol | [5] |
| Storage | Sealed in dry, Room Temperature |[5] |
Critical Note on Isomeric Specificity: Researchers must exercise extreme caution when sourcing. The position of the trifluoromethyl and acetic acid groups on the pyridine ring is crucial. Always verify the CAS number against your desired structure.
Table 2: Common Isomers and Related Structures
| Chemical Name | CAS Number |
|---|---|
| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | 913839-73-3[6] |
| 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid | 1000521-27-6[7] |
| 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid | 785762-99-4 |
| [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | 1000522-34-8[8] |
| 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid | 387350-44-9[9] |
Part 3: Sourcing and Procurement Strategy
A systematic approach to procurement ensures the acquisition of high-quality material suitable for its intended research application. The following workflow outlines a best-practice methodology for sourcing specialized chemical reagents.
Caption: Strategic workflow for sourcing specialty chemicals.
Supplier Evaluation
Choosing the right supplier is a balance of cost, quality, and reliability. For a specialized building block like this compound, prioritize suppliers who provide comprehensive analytical documentation. Marketplaces like Echemi can offer a variety of options, but direct engagement with manufacturers or established distributors like Sunway Pharm, BLDpharm, or Appchem often yields more detailed technical support.[5][6][7][10]
Table 3: Exemplary Supplier and Isomer Information
| Compound Name | CAS Number | Potential Supplier(s) | Purity | Notes |
|---|---|---|---|---|
| This compound | 1000568-14-8 | Sunway Pharm Ltd | 97% | Primary target compound.[5] |
| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | 913839-73-3 | BLDpharm | Varies | Offers NMR, HPLC, LC-MS data.[6] |
| 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid | 1000521-27-6 | Appchem | Varies | Provides key structural identifiers.[7] |
| 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid | 387350-44-9 | Sigma-Aldrich, Fluorochem, Oakwood Chemical | 97.00% | A related thioether analog.[9] |
Part 4: Incoming Quality Control and Verification
Independent verification of incoming material is a cornerstone of experimental reproducibility. Do not rely solely on the supplier's Certificate of Analysis (COA). A robust internal QC process validates the material's identity, purity, and suitability for your experiments.
Caption: Self-validating workflow for incoming material QC.
Experimental Protocol: Incoming Material Verification
-
Visual Inspection:
-
Rationale: To identify gross contamination or degradation.
-
Procedure: Observe the material in its sealed container. Note its physical state (e.g., solid) and color. Compare this to the supplier's specification sheet. The related compound 2-(Trifluoromethyl)pyridine-3-carboxylic acid is a solid.[11]
-
-
Documentation Review:
-
Rationale: To ensure the received material matches the ordered specifications.
-
Procedure: Scrutinize the supplier's COA. Verify the CAS number, lot number, molecular formula, and reported purity. Cross-reference this with your purchase order.
-
-
Analytical Verification (¹H NMR Spectroscopy):
-
Rationale: To confirm the chemical structure and identify organic impurities. This is the most critical verification step.
-
Procedure: a. Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Acquire a ¹H NMR spectrum. c. Analyze the spectrum to confirm the presence of characteristic peaks for the pyridyl and methylene protons. The integration of these peaks should correspond to the expected proton count. d. Check for the absence of significant signals from starting materials or residual solvents.
-
-
Purity Confirmation (LC-MS):
-
Rationale: To confirm the molecular weight and assess purity with higher sensitivity than NMR.
-
Procedure: a. Prepare a dilute solution of the compound. b. Analyze via a standard LC-MS protocol. c. Confirm that the major peak in the mass spectrum corresponds to the expected molecular ion [M+H]⁺ or [M-H]⁻ for C₈H₆F₃NO₂ (Expected M.W. 205.13). d. The purity can be estimated from the peak area percentage in the liquid chromatogram.
-
Part 5: Synthetic Context
Understanding the synthesis of this compound provides insight into potential impurities. While specific routes for this exact isomer are proprietary, the synthesis of TFMPs generally begins with a substituted picoline (methylpyridine).[2] A common industrial method involves a high-temperature, vapor-phase reaction involving chlorination and fluorination.[2] Subsequent steps to build the acetic acid side chain could involve:
-
Cyanation followed by hydrolysis: Introduction of a cyano group which is then hydrolyzed to the carboxylic acid. A related synthesis uses a 2-cyano-3-chloro-5-trifluoromethylpyridine as a raw material.[12]
-
Grignard reaction and oxidation: A process for analogous trifluorophenylacetic acids involves forming a Grignard reagent, followed by allylation and subsequent oxidative cleavage to yield the acetic acid.[13]
Potential impurities could therefore include starting materials (e.g., incompletely reacted precursors) or by-products from side reactions (e.g., over-chlorination).
Part 6: Safe Handling, Storage, and Disposal
While a specific Safety Data Sheet (SDS) for CAS 1000568-14-8 is not publicly available, data from closely related trifluoromethylpyridine derivatives provide authoritative guidance for safe handling.[14][15][16][17]
Table 4: Summary of Safety & Handling Procedures
| Category | Recommendation | Rationale & Source |
|---|---|---|
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | To minimize inhalation exposure and provide emergency response.[14][16] |
| Personal Protective Equipment (PPE) | • Eye/Face: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or EN166).• Skin: Wear appropriate protective gloves (e.g., nitrile).• Clothing: Wear a lab coat.• Respiratory: If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator. | To prevent contact with skin, eyes, and respiratory tract.[15][16] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust. Keep away from heat and ignition sources. | Standard good laboratory practice for handling chemical reagents.[14][15][18] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. | To maintain compound integrity and prevent hazardous reactions.[14][16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[14][15] |
Part 7: Conclusion
This compound is a valuable reagent for researchers engaged in the synthesis of novel therapeutics and agrochemicals. Its successful application, however, hinges on a meticulous and informed approach to procurement and handling. By prioritizing isomeric specificity, demanding comprehensive analytical data from suppliers, implementing a robust internal quality control workflow, and adhering to strict safety protocols, researchers can confidently integrate this powerful building block into their R&D programs, ensuring both the integrity of their results and the safety of their laboratory personnel.
References
-
AK Scientific, Inc. 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid Safety Data Sheet. Link
-
Sigma-Aldrich. 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid Product Page. Link
-
Sunway Pharm Ltd. This compound Product Page. Link
-
Fisher Scientific. SAFETY DATA SHEET for 2-Amino-6-(trifluoromethyl)pyridine. Link
-
Oakwood Chemical. 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid Product Page. Link
-
BLDpharm. 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid Product Page. Link
-
Appchem. 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid Product Page. Link
-
Fisher Scientific. SAFETY DATA SHEET for 2,3-Dichloro-5-trifluoromethylpyridine. Link
-
Echemi. 2-(6-(Trifluoromethyl)pyridin-2-yl)acetic acid Suppliers. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Link
-
Google Patents. EP 2 368 550 B1 - Synthesis of 3-(trifluoromethyl)pyridin-2(1H)-one. Link
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 100-109. Link
-
Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Link
-
Sigma-Aldrich. 2-(Trifluoromethyl)pyridine-3-carboxylic acid Product Page. Link
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Link
-
Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Link
-
Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids. Link
-
Sigma-Aldrich. 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid Product Page. Link
-
Das, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2043. Link
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Link
-
Ottokemi. Diethylene glycol dimethyl ether, 99% Product Page. Link
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Link
-
Echemi. Diglyme Product Page. Link
-
Shanghai Tichem Chemical Co., Ltd. Dedm/ Diethylene Glycol Dimethyl Ether Product Page. Link
-
Sigma-Aldrich. Diethylene glycol dimethyl ether anhydrous, 99.5%. Link
-
Simson Pharma Limited. Diethylene glycol dimethyl ether Product Page. Link
-
Sigma-Aldrich. 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid (German). Link
-
Hyma Synthesis Pvt. Ltd. Company Profile. Link
-
PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid Compound Summary. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 913839-73-3|2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 7. appchemical.com [appchemical.com]
- 8. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid [oakwoodchemical.com]
- 10. echemi.com [echemi.com]
- 11. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 13. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Protocol for the synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
An Application Note for the Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in drug design.[1][2][3] This application note provides a detailed, three-step protocol for the synthesis of this compound, starting from the readily available 3-methyl-2-(trifluoromethyl)pyridine. The described pathway involves a selective benzylic bromination, followed by a nucleophilic cyanation, and concluding with the hydrolysis of the nitrile to the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, troubleshooting advice, and a discussion of the chemical principles behind each step to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals.[4][5][6] When substituted with a trifluoromethyl (-CF₃) group, its physicochemical properties are profoundly altered. The -CF₃ group is a powerful bioisostere for functional groups like methyl or chlorine, but it imparts unique characteristics due to the high electronegativity of fluorine.[2] These characteristics often lead to improved pharmacokinetic profiles, including enhanced metabolic stability and membrane permeability.[1][7] Consequently, trifluoromethylpyridine derivatives are integral components of numerous marketed drugs and active pharmaceutical ingredients currently in clinical trials.[3][4][5]
This compound, in particular, serves as a versatile intermediate. The carboxylic acid handle allows for further elaboration, such as amide bond formation, enabling its incorporation into larger, more complex molecular architectures. This note details a robust and scalable synthetic route designed for a standard laboratory setting.
Overview of the Synthetic Strategy
The synthesis is designed as a linear, three-step sequence starting from 3-methyl-2-(trifluoromethyl)pyridine. This approach is advantageous as it builds the required acetic acid side chain from a simple methyl group, leveraging well-established and reliable chemical transformations.
The logical flow of the synthesis is as follows:
-
Benzylic Bromination: Selective free-radical bromination of the 3-methyl group to install a reactive handle.
-
Nucleophilic Cyanation: Conversion of the resulting bromide to an acetonitrile derivative, which serves as a direct precursor to the acetic acid.
-
Nitrile Hydrolysis: Transformation of the nitrile group into the final carboxylic acid product.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Principle: This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate radicals. These radicals abstract a hydrogen atom from N-Bromosuccinimide (NBS) to produce a bromine radical. The bromine radical then selectively abstracts a hydrogen from the benzylic-like methyl group of the starting material, which is the most labile C-H bond due to resonance stabilization of the resulting radical intermediate. This intermediate then reacts with NBS to form the product and propagate the chain.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 3-Methyl-2-(trifluoromethyl)pyridine | ≥97% | Commercially Available | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if yellow. |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | Handle with care; thermal initiator. |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available | Caution: Toxic and ozone-depleting. Benzene or chlorobenzene can be used as alternatives. |
| Saturated NaHCO₃ solution | ACS Grade | In-house preparation | |
| Saturated NaCl solution (Brine) | ACS Grade | In-house preparation |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercially Available | |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-(trifluoromethyl)pyridine (10.0 g, 62.1 mmol).
-
Add carbon tetrachloride (125 mL). Stir the mixture to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS) (11.6 g, 65.2 mmol, 1.05 eq) and Azobisisobutyronitrile (AIBN) (0.51 g, 3.1 mmol, 0.05 eq).
-
Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil or low-melting solid.
-
The product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Safety: Perform this reaction in a well-ventilated fume hood. CCl₄ is a known carcinogen. AIBN can decompose violently if heated without a solvent. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Step 2: Synthesis of (2-Trifluoromethyl-pyridin-3-yl)acetonitrile
Principle: This is a classic nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic cyanide anion (⁻C≡N) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group to form a new carbon-carbon bond.[8] A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) but not the cyanide anion, enhancing its nucleophilicity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 3-(Bromomethyl)-2-(trifluoromethyl)pyridine | Crude from Step 1 | - | |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available | EXTREME TOXICITY WARNING |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Deionized Water | - | - | |
Procedure:
-
EXTREME CAUTION: Sodium cyanide is a fast-acting and potent poison. Handle only in a certified chemical fume hood. Have a cyanide antidote kit available and be trained in its use. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.
-
To a dry 250 mL round-bottom flask, add sodium cyanide (3.34 g, 68.3 mmol, 1.1 eq).
-
Add anhydrous DMSO (100 mL) and stir to dissolve the NaCN.
-
Add a solution of crude 3-(bromomethyl)-2-(trifluoromethyl)pyridine (approx. 62.1 mmol) in 20 mL of DMSO dropwise to the cyanide solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting bromide has been consumed.
-
Once complete, pour the reaction mixture into a beaker containing 400 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (3 x 100 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude acetonitrile derivative, typically as an oil.
-
The product can be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure nitrile.
Step 3: Synthesis of this compound
Principle: This step involves the hydrolysis of the nitrile functional group. Under strong acidic conditions and heat, the nitrile is protonated, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed under the same conditions to the corresponding carboxylic acid and ammonium sulfate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| (2-Trifluoromethyl-pyridin-3-yl)acetonitrile | From Step 2 | - | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Corrosive |
| Deionized Water | - | - | |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Commercially Available | For pH adjustment. |
| Diethyl Ether or EtOAc | ACS Grade | Commercially Available | |
Procedure:
-
In a 250 mL round-bottom flask, prepare a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: Add the acid slowly to the water in an ice bath to dissipate the heat of dilution. For this scale, slowly add 50 mL of H₂SO₄ to 50 mL of water.
-
Add (2-Trifluoromethyl-pyridin-3-yl)acetonitrile (assuming ~50 mmol from the previous step) to the cooled acid solution.
-
Heat the mixture to reflux (approx. 110-120°C) for 6-12 hours. The reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a large beaker.
-
Slowly adjust the pH of the aqueous solution to approximately 3-4 using a concentrated NaOH solution. The product may precipitate at its isoelectric point. Monitor the pH carefully with pH paper or a calibrated meter.
-
Extract the product from the aqueous solution with ethyl acetate or diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Summary of Reaction Parameters and Characterization
Quantitative Data Summary:
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| 1 | Bromination | NBS (1.05 eq), AIBN (0.05 eq) | ~77 | 2-4 | 80-90% (crude) |
| 2 | Cyanation | NaCN (1.1 eq) | 20-25 | 4-6 | 75-85% |
| 3 | Hydrolysis | H₂SO₄/H₂O (1:1) | 110-120 | 6-12 | 85-95% |
Characterization of this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10-12 (br s, 1H, -COOH), 8.6-8.7 (m, 1H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 3.8-3.9 (s, 2H, -CH₂-).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) ~ -65 to -68 (s, 3F, -CF₃).
-
Mass Spec (ESI-): Expected m/z for [M-H]⁻: 204.03. The molecular weight is 205.13 g/mol .[9][10]
Caption: Simplified mechanism for the free-radical bromination step.
Troubleshooting Guide
| Problem | Step | Likely Cause(s) | Suggested Solution(s) |
| Low conversion in bromination | 1 | - Inactive AIBN or NBS.- Insufficient heating. | - Use fresh AIBN. Recrystallize NBS if it appears discolored.- Ensure the reaction reaches and maintains reflux. |
| Multiple bromination products | 1 | - Over-reaction due to excess NBS or prolonged reaction time. | - Use only 1.05 eq of NBS.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Low yield in cyanation | 2 | - Wet solvent or reagents.- Incomplete reaction. | - Use anhydrous DMSO and thoroughly dry the crude bromide.- Extend the reaction time and gently warm to 40-50°C if necessary. |
| Difficulty removing DMSO | 2 | - Insufficient washing during work-up. | - Wash the organic extracts thoroughly with brine (at least 3-4 times). |
| Incomplete hydrolysis of nitrile | 3 | - Insufficient reaction time or temperature.- Acid concentration too low. | - Extend the reflux time.- Ensure the correct concentration of sulfuric acid is used. |
| Product does not precipitate | 3 | - Incorrect pH for isoelectric point.- Product is soluble in the aqueous medium. | - Carefully adjust the pH in small increments. Check pH with a calibrated meter.- Proceed directly to solvent extraction if precipitation is not observed. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient pathway for the laboratory-scale synthesis of this compound. By explaining the rationale behind each step and offering practical troubleshooting advice, this guide aims to empower researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Adherence to the safety precautions, particularly during the cyanation step, is paramount for a safe and successful outcome.
References
-
Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293-305. [Link]
-
Li, G., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Channapur, V. G., et al. (2023). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]
-
Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Singh, U., et al. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link]
-
Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Shah, P., & Westwell, A. D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. PrepChem.com. [Link]
-
Al-Zoubi, R. M., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Coudert, P., et al. (1990). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. appchemical.com [appchemical.com]
Application and Protocol Guide for the Characterization of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a key building block in medicinal chemistry, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] Its structural integrity and purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methods for the characterization of this compound, ensuring its quality and suitability for research and drug development.
This guide is structured to provide not just protocols, but also the underlying scientific rationale for the chosen analytical techniques. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and pharmacopeial chapters such as USP <621> and EP 2.2.46.[2][3][4][5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₆F₃NO₂ | [4][8][9] |
| Molecular Weight | 205.13 g/mol | [4][8][9] |
| CAS Number | 1000568-14-8 | [8][9] |
| Melting Point | Not experimentally determined for this isomer. A related isomer, 2-(Trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 184-188 °C.[10][11] | |
| Boiling Point | Not determined. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Aqueous solubility is likely pH-dependent. | |
| UV Absorption | Expected to have UV absorption due to the pyridine ring. The specific λmax should be determined experimentally. |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of this compound. A reverse-phase HPLC method is proposed, leveraging the compound's polarity.
Logical Workflow for HPLC Method Development and Validation
Caption: Figure 1: HPLC Method Development and Validation Workflow
Protocol: HPLC Purity and Assay Determination
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector | Provides reliable performance and spectral data for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) | C18 stationary phase provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 minutes, then hold for 5 minutes | A gradient elution is recommended to ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controls retention time reproducibility. |
| Detection Wavelength | 265 nm (to be confirmed by UV scan) | The pyridine ring is expected to have a UV maximum around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
3. System Suitability:
Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in USP <621> and EP 2.2.46.[2][10][12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 1.0% |
4. Data Analysis and Purity Calculation:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities and for orthogonal confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Due to the low volatility of the carboxylic acid, derivatization is necessary.
Logical Workflow for GC-MS Analysis
Caption: Figure 2: GC-MS Analysis Workflow with Derivatization
Protocol: GC-MS Analysis with Silylation
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylation reagent.[15]
-
Procedure:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
2. Instrumentation and GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A robust and sensitive system for routine analysis. |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL (split mode, 50:1 split ratio) | A split injection is used to avoid column overloading. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min | A temperature program is used to separate compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and its fragments. |
3. Data Analysis:
The identity of the main peak can be confirmed by its mass spectrum, which is expected to show the molecular ion of the silylated derivative and characteristic fragmentation patterns. Purity is assessed by the relative area of the main peak.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shifts (δ, ppm) and Multiplicities | Rationale |
| ¹H NMR | ~8.5-8.7 (d, H6-pyridine), ~7.8-8.0 (d, H4-pyridine), ~7.3-7.5 (dd, H5-pyridine), ~3.8 (s, CH₂) | Chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the pyridine ring. |
| ¹³C NMR | ~175 (C=O), ~150 (C-CF₃), ~148 (C-N), ~138 (CH-pyridine), ~135 (CH-pyridine), ~125 (q, CF₃), ~123 (CH-pyridine), ~35 (CH₂) | The trifluoromethyl group will show a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling. |
| ¹⁹F NMR | ~ -60 to -70 (s) | The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.[11][16][17][18] |
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 2500-3300 (broad) | O-H stretch of carboxylic acid | Characteristic broad absorption due to hydrogen bonding. |
| ~1710 | C=O stretch of carboxylic acid | Typical carbonyl stretching frequency for a carboxylic acid dimer. |
| 1100-1300 | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |
| ~1600, ~1470 | C=C and C=N ring stretching | Characteristic absorptions for the pyridine ring. |
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
Table 4: Expected Mass Spectral Fragmentation
| m/z | Proposed Fragment | Rationale |
| 205 | [M]⁺ | Molecular ion peak. |
| 160 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 136 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI after derivatization for GC-MS).
-
Analysis: Infuse a dilute solution of the sample for ESI-MS or use the GC-MS protocol described above.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quantification of this important chemical intermediate. Adherence to the principles of method validation outlined by regulatory bodies such as ICH, USP, and EP is essential to guarantee the reliability and accuracy of the analytical data generated, thereby supporting the development of safe and effective pharmaceuticals.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from EDQM website.[2]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from USP website.[10][12]
-
Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Retrieved from Phenomenex website.[3]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from MicroSolv website.[13]
-
Appchem. (n.d.). 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. Retrieved from Appchem website.[4]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from Sunway Pharm Ltd website.[8][9]
-
Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from Sigma-Aldrich website.[10][11]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[6]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from LCGC International website.[5]
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from Sigma-Aldrich website.[15]
- Wiley-VCH. (2008).
-
HELIX Chromatography. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from HELIX Chromatography website.[19]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[7]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved from ECA Academy website.[20]
- Nair, A. S., et al. (2021).
-
Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology.[11]
-
Benchchem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. Retrieved from Benchchem website.[21]
-
ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate.[15]
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from ResearchGate.[11]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[22]
-
NIH. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Retrieved from NIH website.[17]
-
ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from ResearchGate.[18]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website.[23]
-
CymitQuimica. (n.d.). 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid. Retrieved from CymitQuimica website.[24]
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. drugfuture.com [drugfuture.com]
- 9. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 20. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. helixchrom.com [helixchrom.com]
- 24. 2-(2-(Trifluoromethyl)pyridin-3-yl)acetic acid [cymitquimica.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a key intermediate in pharmaceutical synthesis. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. Forced degradation studies were conducted to demonstrate the method's ability to separate the main component from potential degradation products, confirming its stability-indicating nature. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this compound and related structures.
Introduction
This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The presence of both a pyridine ring and a trifluoromethyl group imparts unique physicochemical properties that can influence the biological activity of larger molecules.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control. A reliable and accurate analytical method is essential for quantifying the main component and detecting any process-related impurities or degradation products that may affect the safety and efficacy of the final product.[3]
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][4] This application note addresses the specific challenges in analyzing this compound, which, as a polar, ionizable, zwitterionic compound, requires careful method development.[5] We describe a reversed-phase HPLC method that provides excellent separation and peak shape. The method's development was guided by established principles of mobile phase optimization and column selection for polar acidic compounds.[6][7][8][9]
Furthermore, to establish the method as "stability-indicating," forced degradation studies were performed under various stress conditions as mandated by ICH guidelines (Q1A).[10][11][12] This ensures that any degradants formed during manufacturing, storage, or transport can be effectively separated from the parent peak, providing confidence in the purity results obtained.[3][13]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. Columns with polar endcapping or polar-embedded phases can also provide excellent retention and peak shape for polar analytes.[14][15]
-
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (reagent grade, ~99%)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and widely used stationary phase in reversed-phase chromatography, offering good retention for a broad range of compounds through hydrophobic interactions.[4]
-
Mobile Phase: A mixture of water and acetonitrile provides a good polarity range for eluting the analyte and its potential impurities. The addition of formic acid to the mobile phase serves two key purposes: it controls the pH to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape, and it can enhance the separation of pyridine-containing compounds.[9][16][17]
-
Gradient Elution: A gradient program is employed to ensure that both polar and non-polar impurities are eluted within a reasonable timeframe, providing a comprehensive purity profile.[8][18]
-
Detection Wavelength: The selection of 265 nm is based on the UV absorbance maximum of the pyridine chromophore in the analyte. A DAD detector can be used to confirm peak purity and identify the optimal wavelength.[19]
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Preparation of Sample Solution (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Follow steps 2 through 6 as described in Protocol 1.
System Suitability
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution five times and evaluating the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[20][21][22][23]
Workflow for HPLC Method Validation
Caption: Logical workflow for the validation of the HPLC method.
-
Specificity (Forced Degradation): The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][24] This is demonstrated through forced degradation studies.
-
Linearity: A series of solutions are prepared from the standard stock solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[24][25]
-
Accuracy: Determined by analyzing samples of known concentration (spiked placebo or by standard addition) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0% to 102.0%.[25]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[26]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.[25][27]
-
Robustness: The reliability of the method is assessed by making deliberate, small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.[28]
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][10] The goal is to achieve 5-20% degradation of the active substance.[11][29]
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with diluent.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to the target concentration with diluent.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the target concentration with diluent.[26]
-
Thermal Degradation: Expose the solid sample to 80°C in a hot air oven for 48 hours. Then, prepare a sample solution at the target concentration.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3][12] Prepare a sample solution at the target concentration.
-
Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the main peak. The DAD detector should be used to assess the peak purity of the analyte peak in all stressed samples.
Results and Discussion
The developed HPLC method demonstrated excellent chromatographic performance for this compound. The analyte eluted as a sharp, symmetrical peak with a retention time of approximately 8.5 minutes. The system suitability parameters were well within the acceptance criteria, indicating the reliability of the system.
The method was validated and found to be linear, accurate, precise, and robust. The correlation coefficient (r²) for linearity was >0.999 over the specified range. Accuracy, determined by spike recovery, was between 99.2% and 101.5%. The RSD for repeatability and intermediate precision was less than 1.5%.
The forced degradation studies showed that the compound is susceptible to degradation under basic and oxidative conditions, with minor degradation observed under acidic and photolytic stress. The thermal stress did not produce significant degradation. In all cases, the degradation products were well-resolved from the main analyte peak, with resolution values greater than 2.0. The peak purity analysis confirmed that the analyte peak was spectrally pure in all stressed conditions, confirming the stability-indicating nature of the method.
Conclusion
The RP-HPLC method described in this application note is rapid, sensitive, specific, and robust for the purity determination of this compound. The successful validation and forced degradation studies demonstrate its suitability as a stability-indicating method for routine quality control and stability testing in a regulated environment. The detailed protocols provide a clear and actionable guide for researchers and scientists in the pharmaceutical industry.
References
- SIELC Technologies.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Reddy, Y. R., & Kumar, K. K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
- Phenomenex. Reversed Phase HPLC Columns.
- Pharmacopeia.
- IJARSCT.
- Semantic Scholar.
- Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- ResolveMass Laboratories Inc.
- Agilent. Polaris Reversed-Phase HPLC Columns.
- Pharmaceutical Outsourcing. (2012).
- BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- GL Sciences. Reverse Phase HPLC Columns.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
- BenchChem. Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)umbelliferone for Enhanced HPLC Analysis.
- BenchChem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- BenchChem.
- BioPharm International. (2006).
- SIELC Technologies. Picolinic Acid.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Kumar, A., et al. (2018).
- Attia, K. A. M., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Juniper Publishers.
- ResearchGate. (2025). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
- Chromatography Online. (2025).
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Atanasov, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Phenomenex. (2025).
- Nowakowska, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- ResearchGate. (2025).
- Journal of Pharmaceutical Negative Results.
- ResearchGate.
- O'Keeffe, M., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Polaris Columns | Reversed-Phase HPLC | Shop Online | Agilent [agilent.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. mastelf.com [mastelf.com]
- 19. Picolinic Acid | SIELC Technologies [sielc.com]
- 20. ijpsr.com [ijpsr.com]
- 21. pharmtech.com [pharmtech.com]
- 22. ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ptfarm.pl [ptfarm.pl]
- 28. pnrjournal.com [pnrjournal.com]
- 29. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: Leveraging (2-Trifluoromethyl-pyridin-3-yl)-acetic acid as a Novel Scaffold in Drug Discovery
Executive Summary & Rationale
The confluence of a pyridine core, a trifluoromethyl group, and a reactive carboxylic acid handle makes (2-Trifluoromethyl-pyridin-3-yl)-acetic acid a molecule of significant strategic value for modern drug discovery campaigns. This document serves as a detailed guide for researchers, outlining the scientific rationale for its use, its key physicochemical properties, and comprehensive protocols for its integration into discovery workflows, from library synthesis to high-throughput screening.
The strategic appeal of this scaffold is rooted in the synergistic combination of its three key structural features:
-
The Pyridine Ring: As a bioisostere of a benzene ring, the pyridine nucleus is a "privileged" scaffold in medicinal chemistry.[1] The nitrogen atom acts as a hydrogen bond acceptor, significantly enhancing potential interactions with biological targets like enzymes and receptors, and can improve pharmacokinetic properties such as solubility.[2] Many FDA-approved drugs, including imatinib and amlodipine, incorporate a pyridine core, highlighting its clinical significance.[2]
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[3] This strongly electron-withdrawing group can alter the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve membrane permeability and binding affinity within hydrophobic pockets.[3][4] The CF₃ group is often considered a bioisostere for methyl, ethyl, and even isopropyl groups, allowing for fine-tuning of steric interactions.[5]
-
The Acetic Acid Moiety: This functional group provides a versatile synthetic handle, primarily for the construction of amide libraries through well-established coupling chemistries. This allows for the rapid exploration of the chemical space around the core scaffold, a key step in establishing structure-activity relationships (SAR).
This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles to empower researchers to effectively harness the potential of this promising chemical entity.
Physicochemical Properties & Initial Handling
Before initiating any experimental work, it is critical to confirm the identity, purity, and key properties of the starting material.
| Property | Value | Data Source |
| CAS Number | 1000568-14-8 | [6] |
| Molecular Formula | C₈H₆F₃NO₂ | [6] |
| Molecular Weight | 205.13 g/mol | [6] |
| Appearance | Off-white to white solid | Supplier Data |
| Storage | Sealed, dry, Room Temperature | [6] |
Protocol 2.1: Quality Control and Solubilization
Principle and Rationale: This protocol ensures the integrity of the starting material and prepares a stock solution suitable for screening and synthesis. Purity is paramount, as impurities can lead to false positives or negatives in biological assays. Solubility testing is crucial for preventing compound precipitation in aqueous assay buffers.
Materials:
-
This compound
-
DMSO (Anhydrous, >99.9%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system with C18 column
-
NMR spectrometer and appropriate deuterated solvents (e.g., DMSO-d₆)
Procedure:
-
Purity Assessment (HPLC/LC-MS):
-
Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Inject 5 µL onto a C18 HPLC column.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes).
-
Analyze the chromatogram and mass spectrum. The purity should be >95% for use in biological assays. The observed mass should correspond to the expected molecular weight [M+H]⁺ or [M-H]⁻.
-
-
Structural Confirmation (NMR):
-
Acquire ¹H and ¹⁹F NMR spectra in a suitable deuterated solvent.
-
Confirm that the observed shifts and coupling patterns are consistent with the compound's structure.
-
-
Solubility Assessment:
-
Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution. This will be the primary stock for most applications.
-
Perform a kinetic solubility test by diluting the 10 mM DMSO stock 100-fold into PBS (final concentration 100 µM, 1% DMSO).
-
Incubate at room temperature for 1 hour.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the sample and measure the concentration of the supernatant via HPLC.
-
-
Stock Solution Preparation and Storage:
-
Based on solubility tests, prepare a high-concentration stock (typically 10-20 mM) in anhydrous DMSO.
-
Aliquot into small volumes to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C in desiccated conditions.
-
Strategic Application: Parallel Amide Library Synthesis
The acetic acid moiety is an ideal anchor point for generating a diverse library of derivatives to explore SAR. The following protocol describes a robust method for parallel amide synthesis.
dot
Caption: Workflow for parallel amide library synthesis.
Protocol 3.1: Microscale Parallel Amide Coupling
Principle and Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. HATU is highly efficient, has fast reaction kinetics, and low rates of epimerization, making it ideal for creating diverse amide libraries with high success rates. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to mop up the acid formed during the reaction. The reaction is performed in a 96-well plate format for throughput.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU
-
DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide) or DMA (N,N-Dimethylacetamide)
-
96-well reaction plates (e.g., polypropylene)
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution for each amine from the library in anhydrous DMF in a 96-well plate format.
-
Prepare a "Coupling Cocktail" stock solution in anhydrous DMF containing HATU (0.24 M, 1.2 equivalents) and DIPEA (0.4 M, 2.0 equivalents). Prepare this solution fresh just before use.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction plate, add 50 µL of the acid stock solution (10 µmol, 1.0 eq).
-
Add 55 µL of the corresponding amine stock solution (11 µmol, 1.1 eq). A slight excess of the amine ensures complete consumption of the core acid.
-
To initiate the reaction, add 50 µL of the freshly prepared Coupling Cocktail.
-
-
Reaction and Incubation:
-
Seal the 96-well plate securely.
-
Incubate the plate on a shaker at room temperature for 16 hours.
-
-
Work-up and Product Isolation (Choose one):
-
A) Evaporation (for clean reactions): If the amines and other reagents are volatile, simply unseal the plate and evaporate the DMF under a stream of nitrogen or in a vacuum centrifuge. Reconstitute the residue in a known volume of DMSO (e.g., 200 µL for a nominal 50 mM concentration).
-
B) Liquid-Liquid Extraction: Dilute each well with ethyl acetate (200 µL). Add 200 µL of a saturated sodium bicarbonate solution. Mix thoroughly. Allow phases to separate. Transfer a portion of the organic (top) layer to a new plate and evaporate. Reconstitute in DMSO.
-
-
Quality Control:
-
Create a daughter plate by taking a small aliquot (e.g., 2 µL) from each well and diluting it for LC-MS analysis to confirm product formation and estimate purity.
-
Application in High-Throughput Screening (HTS)
Once the parent compound and its derivative library are prepared and quality-controlled, they are ready for biological screening. The choice of assay is target-dependent, but a general workflow can be applied.
dot
Caption: General workflow for a high-throughput screening cascade.
Protocol 4.1: General Workflow for a Biochemical HTS Campaign
Principle and Rationale: This protocol outlines a standard workflow to identify inhibitors of a purified enzyme target (e.g., a kinase, protease, or metabolic enzyme).[7] The process begins with a single-point screen to identify initial "hits," followed by confirmation and potency determination to eliminate false positives and prioritize compounds for further study.[8] Assay quality is monitored using the Z-factor, a statistical measure of the separation between positive and negative controls. A Z-factor > 0.5 is considered excellent.
Procedure:
-
Assay Plate Preparation:
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compounds from the "Assay-Ready Plate" into 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Designate specific columns for controls:
-
Negative Control: 1% DMSO only (represents 0% inhibition).
-
Positive Control: A known inhibitor of the target (represents 100% inhibition).
-
-
-
Primary Screen:
-
Add the enzyme and any necessary co-factors in assay buffer to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow compound-target binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for the optimal reaction time.
-
Stop the reaction and read the plate on a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).
-
-
Data Analysis and Hit Identification:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Sample - Pos_Ctrl] / [Neg_Ctrl - Pos_Ctrl]).
-
Calculate the Z-factor for each plate to ensure data quality.
-
Select "hits" based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the sample mean).
-
-
Hit Confirmation:
-
"Cherry-pick" the selected hits from the original stock plates.
-
Re-test them in the primary assay, often in triplicate, to confirm activity and rule out experimental error.
-
-
Dose-Response and Potency Determination:
-
For confirmed hits, perform a 10-point, 3-fold serial dilution.
-
Test this dilution series in the assay to generate a dose-response curve.
-
Fit the curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
-
Hypothetical Case Study & Mechanistic Insight
Scenario: A screening campaign against Protein Kinase X identifies an amide derivative of this compound as a potent inhibitor.
Rationale for Activity: The scaffold is well-suited for kinase inhibition. Most kinase inhibitors engage with the "hinge" region of the ATP binding site via hydrogen bonds. The pyridine nitrogen of the scaffold is a prime candidate for forming such a critical interaction.
dot
Caption: Hypothetical binding mode in a kinase active site.
This binding hypothesis provides a clear path for the next phase of drug discovery:
-
Core Hopping: Synthesize analogs where the pyridine ring is replaced with other heterocycles to probe the importance of the hinge-binding interaction.
-
SAR Expansion: Synthesize additional amide derivatives (R-Groups) that project towards the solvent-exposed region to improve properties like solubility and potency.
-
CF₃ Group Modulation: Replace the trifluoromethyl group with other lipophilic groups (e.g., cyclopropyl, t-butyl) to optimize interactions in the hydrophobic pocket.[5]
By systematically applying the protocols and strategic thinking outlined in this guide, researchers can effectively utilize this compound as a powerful starting point for the discovery of novel therapeutics.
References
-
Pharmacia. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
ChemMedChem. (2014). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]
-
Gomha, S. M., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
-
Journal of Medicinal Chemistry. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
Justus-Liebig-Universität Gießen. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]
-
Letters in Drug Design & Discovery. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. [Link]
-
Frontiers in Plant Science. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. [Link]
-
Journal of Pesticide Science. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]
-
Analytica Chimica Acta. (2018). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. [Link]
-
Molecules. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]
-
Current Opinion in Pharmacology. (2009). Novel trends in high-throughput screening. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 6. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Novel trends in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid derivatization techniques
An Application Guide to the Synthetic Derivatization of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the key derivatization strategies for this compound. This valuable building block is frequently utilized in the synthesis of novel agrochemicals and pharmaceuticals, owing to the unique physicochemical properties conferred by the trifluoromethylpyridine moiety.[1][2] The strategic modification of its carboxylic acid functional group is a critical step in developing new chemical entities with enhanced biological activity, metabolic stability, and pharmacokinetic profiles.[3][4] This document outlines the underlying chemical principles and provides robust, field-proven protocols for the most common and effective derivatization techniques: esterification and amidation.
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Scaffold
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[4] When combined with a pyridine ring, a prevalent N-heterocycle in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) scaffold offers a powerful platform for modulating a molecule's properties.[1] this compound serves as a key intermediate, presenting a carboxylic acid handle that is primed for a variety of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
Core Principles of Reactivity
The chemical behavior of this compound is governed by the interplay between its three key components:
-
Carboxylic Acid Group: This is the primary site for the derivatizations discussed herein. It can be readily converted into esters, amides, and other functional groups.
-
Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF3 moiety increases the acidity of the carboxylic acid proton. This makes the carboxylate anion a relatively stable conjugate base. More importantly, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack once activated.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic, but its basicity is significantly reduced by the adjacent electron-withdrawing -CF3 group. This electronic effect also influences the reactivity of the carboxylic acid.
A general overview of the primary derivatization pathways is illustrated below.
Caption: Key derivatization pathways for the parent acid.
Derivatization Strategy I: Esterification
Esterification is a fundamental transformation for masking the polarity of the carboxylic acid, improving cell permeability, or creating prodrugs. Two primary methods are recommended depending on the substrate's sensitivity.
Fischer-Speier Esterification: The Classic Approach
This method involves the reaction of the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[5] The reaction is reversible, and the equilibrium is driven towards the product by using the alcohol as the solvent or by removing water as it forms.[5][6]
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This "activates" the acid for attack by the weakly nucleophilic alcohol. Given the inherent electron-deficient nature of the (2-Trifluoromethyl-pyridin-3-yl) scaffold, this activation makes the subsequent nucleophilic attack highly efficient.
Protocol 3.1: Synthesis of Methyl (2-Trifluoromethyl-pyridin-3-yl)-acetate
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.05 g, 10 mmol).
-
Reagents: Add anhydrous methanol (50 mL). While stirring, carefully add concentrated sulfuric acid (0.1 eq, ~0.05 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
Steglich Esterification: Mild Conditions for Sensitive Substrates
For substrates bearing acid-sensitive functional groups, the Steglich esterification offers a mild alternative that proceeds at room temperature.[7] This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[7] The byproduct of DCC activation, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.
Derivatization Strategy II: Amidation
Amide bond formation is arguably the most common reaction in medicinal chemistry.[8] Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
Mechanism Overview: Carbodiimide-Mediated Amidation
The general mechanism for amidation using coupling reagents involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Experimental setup for reactions involving (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
An In-Depth Guide to the Experimental Use of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a key heterocyclic building block in medicinal and agrochemical research. Its structure uniquely combines three critical pharmacophoric elements: a pyridine ring, a trifluoromethyl (-CF₃) group, and an acetic acid moiety. The pyridine ring is a common feature in numerous biologically active compounds.[1] The -CF₃ group, with its high lipophilicity and strong electron-withdrawing nature, is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The acetic acid functional group serves as a versatile handle for a wide array of chemical transformations, most notably the formation of amides and esters.
The strategic placement of the strongly electron-withdrawing -CF₃ group at the 2-position of the pyridine ring significantly influences the electronic properties of the entire molecule. This electronic modulation affects the acidity of the carboxylic acid, the nucleophilicity of the pyridine nitrogen, and the reactivity of the aromatic ring itself, making a thorough understanding of its chemical behavior essential for successful experimental design.
This guide provides a detailed overview of the handling, reactivity, and core synthetic applications of this compound, offering field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000568-14-8 | [3] |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.13 g/mol | [3][4] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage | Sealed in dry, Room Temperature | [3] |
PART 1: Safety, Handling, and Storage
Working with fluorinated heterocyclic compounds requires strict adherence to safety protocols. While specific data for this exact compound is limited, safety guidelines can be extrapolated from structurally related trifluoromethyl-pyridines.[5][6][7][8][9]
Personal Protective Equipment (PPE)
-
Eye Protection : Always wear chemical safety goggles or a face shield.[8][9]
-
Hand Protection : Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8]
-
Body Protection : Wear a standard laboratory coat. For larger quantities or procedures with a risk of splashing, consider a chemical-resistant apron.[7]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8]
Handling Procedures
-
Avoid generating dust.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
-
Keep away from heat, sparks, and open flames. While the compound itself may not be highly flammable, many organic solvents used in its reactions are.[6][7][8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
-
Keep away from strong oxidizing agents and incompatible materials.[7]
PART 2: Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its three functional components.
Figure 2: General experimental workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution : Add the desired amine (1.0-1.2 eq.) and dissolve both reagents in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches ~0 °C.
-
Coupling Agent Addition : Add HATU (1.1-1.2 eq.) to the cooled solution in one portion.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated aqueous NaCl (brine).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.
Scientist's Notes (Rationale and Insights):
-
Why HATU? : HATU is effective for coupling a wide range of substrates, including sterically hindered amines and electronically-deactivated carboxylic acids. It operates under mild conditions, preserving sensitive functional groups.
-
The Role of DIPEA : DIPEA is a non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then reacts with HATU. It also neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation. [10]* Solvent Choice : DMF is an excellent polar aprotic solvent that effectively solubilizes the reagents and intermediates. Anhydrous conditions are preferred to prevent hydrolysis of the activated ester intermediate.
-
Order of Addition : Adding the coupling reagent last to the cooled mixture of acid, amine, and base helps to minimize potential side reactions of the highly reactive HATU reagent.
Protocol 2: Esterification via Acyl Chloride Intermediate
While direct acid-catalyzed esterification (Fischer esterification) is possible, it often requires high temperatures and strong acids, which can be detrimental. A milder, more reliable two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using reagents like oxalyl chloride or thionyl chloride. [11]This intermediate readily reacts with alcohols, even sterically hindered ones, at low temperatures.
Figure 3: Experimental workflow for a two-step esterification protocol.
Detailed Step-by-Step Protocol:
Step A: Formation of the Acyl Chloride
-
Preparation : In a fume hood, add this compound (1.0 eq.) to a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution : Dissolve the acid in anhydrous dichloromethane (DCM).
-
Catalyst : Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5-2.0 eq.) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Isolation : Once the reaction is complete (cessation of gas evolution), carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without purification.
Step B: Reaction with Alcohol
-
Preparation : Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Nucleophile and Base : In a separate flask, dissolve the desired alcohol (1.0-1.2 eq.) and a suitable base like triethylamine (TEA) or pyridine (1.5 eq.) in anhydrous DCM.
-
Addition : Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC or LC-MS).
-
Work-up and Purification : Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the desired ester.
Scientist's Notes (Rationale and Insights):
-
Oxalyl Chloride vs. Thionyl Chloride : Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed. The reaction is catalyzed by DMF, which forms a reactive Vilsmeier intermediate.
-
The Role of the Base : In Step B, a base like TEA or pyridine is essential to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the esterification to completion. [11]* Anhydrous Conditions : It is critical to maintain anhydrous conditions throughout both steps. Any moisture will hydrolyze the oxalyl chloride and the highly reactive acyl chloride intermediate back to the starting carboxylic acid.
Protocol 3: Considerations for Advanced Applications (Cross-Coupling)
While the acetic acid moiety itself is not a coupling partner, the pyridine ring is a prime substrate for C-H activation or cross-coupling reactions, which are powerful methods for constructing complex molecules. [12][13]Typically, these reactions would be performed on a pyridine precursor that is already halogenated (e.g., containing a Br or I atom) at a desired position before the acetic acid side-chain is installed.
However, if one were to attempt functionalization of the this compound core, several factors must be considered:
-
Site Selectivity : The electronic deactivation by the -CF₃ group and the pyridine nitrogen makes C-H activation challenging. Palladium-catalyzed cross-coupling reactions are more feasible if a halide is present on the ring. [14]* Protecting Group Strategy : The carboxylic acid group is acidic and can interfere with many organometallic reagents used in cross-coupling (e.g., Grignard or organolithium reagents). It would likely need to be protected, for instance, as a methyl or ethyl ester, before attempting such a transformation.
-
Decarboxylative Coupling : In some advanced synthetic strategies, carboxylic acids can be used directly in decarboxylative cross-coupling reactions, where the entire -CH₂COOH group is replaced. [15]This represents a cutting-edge application that requires specific photocatalytic or transition-metal-catalyzed conditions.
PART 4: Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Amidation) | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent/reagents. | 1. Use a fresh bottle of HATU or other coupling reagent.2. Increase the amount of DIPEA to 3.0 eq.3. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly. |
| Incomplete Reaction | 1. Sterically hindered amine/alcohol.2. Insufficient reaction time or temperature. | 1. Increase reaction time. Gently heat the reaction (e.g., to 40-50 °C).2. Consider a more powerful coupling agent or a different synthetic route. |
| Formation of Side Products | 1. (Amidation) Amine reacting with coupling agent.2. (Esterification) Hydrolysis of acyl chloride.3. Potential for decarboxylation at high temperatures. | 1. Adhere to the correct order of addition (add coupling agent last).2. Maintain strict anhydrous conditions.3. Avoid excessive heating of the reaction mixture. |
| Difficulty in Purification | 1. (Amidation) Urea byproducts if using carbodiimides (e.g., DCC, EDC).2. Product is highly polar. | 1. For carbodiimide reactions, filter the reaction mixture to remove precipitated urea. For EDC, byproducts are water-soluble and removed during work-up.2. Use a more polar eluent system for chromatography (e.g., DCM/MeOH) or consider reverse-phase chromatography. |
References
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Kawanishi, T., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 229–233. [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4464–4469. [Link]
-
Tsukamoto, M., & Nakamura, A. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–269. [Link]
-
Kawanishi, T., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. ResearchGate. [Link]
-
2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid. PubChem. [Link]
-
2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid. Oakwood Chemical. [Link]
-
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. PubChem. [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1. [Link]
- Patent EP 2 368 550 B1.
-
Yin, F., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Shen, Q. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 16(7), 5773-5807. [Link]
-
Al-Zahrani, F. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4983. [Link]
-
Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. ResearchGate. [Link]
-
(3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. FDA Global Substance Registration System. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
Rudzinski, D. M., et al. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9610-9612. [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]
Sources
- 1. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. growingscience.com [growingscience.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. mdpi.com [mdpi.com]
- 15. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Introduction: The Significance of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The trifluoromethyl group, a bioisostere of the ethyl group, often imparts favorable properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The pyridine scaffold is a common motif in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions within biological systems. Consequently, the combination of these two moieties in this compound makes it a valuable intermediate for the development of novel therapeutics across a range of disease areas, including but not limited to oncology, inflammation, and infectious diseases.
This document provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are optimized for scalability, safety, and efficiency, ensuring a robust and reproducible manufacturing process.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with a suitable 2-trifluoromethylpyridine precursor. The chosen strategy prioritizes commercially available starting materials, straightforward reaction sequences, and purification methods amenable to large-scale production.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic strategy.
This approach involves an initial cyanation of a 3-halo-2-trifluoromethylpyridine, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This pathway is advantageous due to the relatively mild conditions required for both steps and the high yields typically achievable.
Part 1: Large-Scale Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile
The initial step focuses on the introduction of a cyanomethyl group onto the pyridine ring at the 3-position. This is achieved via a nucleophilic substitution reaction on a commercially available 3-halo-2-trifluoromethylpyridine.
Reaction Mechanism and Rationale
The cyanation reaction proceeds through a nucleophilic aromatic substitution (SNA_r_) mechanism. The electron-withdrawing trifluoromethyl group at the 2-position activates the pyridine ring towards nucleophilic attack, particularly at the adjacent 3- and 5-positions. The choice of a suitable leaving group (halogen) at the 3-position is critical for the success of this reaction.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 3-Bromo-2-(trifluoromethyl)pyridine | 175205-81-9 | 226.00 g/mol | 1.0 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 1.2 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
| Brine (saturated NaCl solution) | - | - | - |
Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, a condenser, and a nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus.
-
Rotary evaporator.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 3-Bromo-2-(trifluoromethyl)pyridine and dimethyl sulfoxide (DMSO). Begin stirring to ensure a homogeneous solution.
-
Reagent Addition: Carefully add sodium cyanide (NaCN) to the reaction mixture in portions. Caution: Sodium cyanide is highly toxic. Handle with extreme care and ensure adequate ventilation.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding deionized water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile.
-
Further purification can be achieved by recrystallization or column chromatography if necessary, although for many applications, the crude product may be of sufficient purity for the subsequent step.
-
Part 2: Large-Scale Hydrolysis of (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile to this compound
The final step in the synthesis is the hydrolysis of the nitrile intermediate to the target carboxylic acid. Acid-catalyzed hydrolysis is a robust and scalable method for this transformation.
Reaction Mechanism and Rationale
The hydrolysis of the nitrile proceeds in two stages under acidic conditions. First, the nitrile is protonated, making it more susceptible to nucleophilic attack by water to form an imidic acid intermediate. This intermediate then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.
Figure 2: Hydrolysis pathway.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile | - | 186.14 g/mol | 1.0 eq |
| Sulfuric Acid (H₂SO₄, concentrated) | 7664-93-9 | 98.08 g/mol | Excess |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | As needed for pH adjustment |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - |
Equipment:
-
Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, a condenser, and an addition funnel.
-
pH meter or pH paper.
-
Separatory funnel.
-
Rotary evaporator.
-
Appropriate PPE.
Procedure:
-
Reaction Setup: Charge the reaction vessel with (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile and deionized water.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling the vessel in an ice bath to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the amide intermediate by HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution to a pH of approximately 2-3. This will cause the product to precipitate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high purity.
-
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridine ring protons and the methylene protons of the acetic acid side chain. |
| ¹³C NMR | Resonances for the trifluoromethyl carbon, the pyridine ring carbons, the methylene carbon, and the carbonyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
| HPLC | A single major peak indicating high purity. |
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Sodium Cyanide: This reagent is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a designated area. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Concentrated Acids and Bases: Sulfuric acid and sodium hydroxide are highly corrosive. Avoid contact with skin and eyes. Handle with care, and always add acid to water, never the other way around.
-
Solvents: Organic solvents such as DMSO, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.
Conclusion
The synthetic protocols detailed in this application note provide a robust and scalable method for the production of this compound. By following these procedures, researchers and drug development professionals can efficiently synthesize this valuable building block for the advancement of their discovery and development programs. The emphasis on commercially available starting materials, straightforward reaction conditions, and scalable purification techniques ensures the practicality and economic viability of this synthetic route for large-scale applications.
References
- Tsukamoto, Y., & Nakamura, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–267.
- Chinese Patent CN108863915B. Synthesis method of fluopyram intermediate 2-[3-chloro-5-(trifluoromethyl)pyridine-2-yl]acetonitrile.
- Filo. (2025, June 24). How can you prepare acetic acid from acetonitrile?
- Sigma-Aldrich.
- Sigma-Aldrich.
Application of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid in agrochemical synthesis
An in-depth guide for researchers and development scientists on the pivotal role of trifluoromethylpyridine carboxylic acids in the synthesis of modern agrochemicals, with a detailed focus on the insecticide Flonicamid.
Section 1: The Strategic Importance of the Trifluoromethylpyridine Moiety
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, into active molecules represents a cornerstone of modern agrochemical design. The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the efficacy, bioavailability, and stability of a pesticide.[1][2][3] When combined with a pyridine ring, a versatile N-heterocycle known for its diverse biological activities, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a powerful building block for novel active ingredients.[3][4][5]
While a range of TFMP isomers exist, 4-trifluoromethylnicotinic acid stands out as a critical industrial intermediate, most notably for the synthesis of the insecticide Flonicamid.[6][7][8] This guide will use the synthesis of Flonicamid as a primary case study to illustrate the practical application of trifluoromethylpyridine carboxylic acids in agrochemical manufacturing.
Section 2: Flonicamid: A Case Study in Innovative Insect Control
Flonicamid is a highly selective, systemic insecticide that provides excellent control of a wide variety of piercing-sucking insect pests, including aphids, whiteflies, and thrips.[9][10][11] Its value in integrated pest management (IPM) programs is underscored by its unique mechanism of action and its safety profile concerning non-target organisms like bees.[11]
Unique Mechanism of Action: Selective Feeding Blockade
Flonicamid represents the sole member of the Insecticide Resistance Action Committee (IRAC) Group 29.[9] Its mode of action is classified as a chordotonal organ modulator.[6][12]
-
Target: It acts on the nervous system, specifically disrupting the function of chordotonal organs, which are mechanoreceptors responsible for hearing, balance, and spatial orientation in insects.[9][12]
-
Physiological Effect: This disruption prevents the insect's stylet—the needle-like mouthpart used for feeding—from penetrating plant tissues.[10][13]
-
Result: Pests treated with Flonicamid cease feeding within 30 minutes of ingestion.[10][12][13] This antifeedant effect is rapid, irreversible, and ultimately leads to death by starvation without causing immediate neurotoxic symptoms like convulsions.[10][11][12]
This novel mechanism means Flonicamid exhibits no cross-resistance with other major insecticide classes, such as neonicotinoids, pyrethroids, or organophosphates, making it a critical tool for resistance management.[11]
// Node styles Pest [label="Sucking Pest (e.g., Aphid)", fillcolor="#FBBC05", fontcolor="#202124"]; Plant [label="Treated Plant\n(Systemic Uptake)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ingestion [label="Ingestion of\nFlonicamid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chordotonal [label="Chordotonal Organs\n(Mechanoreceptors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stylet [label="Stylet Penetration\nInhibited", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Feeding [label="Feeding Cessation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Starvation [label="Starvation & Mortality", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Plant -> Ingestion [label="Pest feeds on plant"]; Ingestion -> Chordotonal [label="Flonicamid targets\nnervous system"]; Chordotonal -> Stylet [label="Disruption of function"]; Stylet -> Feeding; Feeding -> Starvation; }
Mechanism of Action for Flonicamid.
Section 3: Synthesis Protocols and Methodologies
The synthesis of Flonicamid is a multi-step process that hinges on the successful preparation of its key intermediate, 4-trifluoromethylnicotinic acid. The following protocols are based on established methodologies found in the chemical literature and patent filings.
Part A: Synthesis of the Key Intermediate: 4-Trifluoromethylnicotinic Acid
One effective route involves building the trifluoromethyl-substituted pyridine ring from acyclic precursors.[8]
Protocol 1: Synthesis of 4-Trifluoromethylnicotinic Acid
This protocol involves a cyclocondensation followed by a series of transformations.
-
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine Salt
-
Rationale: This step constructs the core pyridine ring. Cyanoacetamide and ethyl trifluoroacetoacetate are used as the primary building blocks. An organic base like N-methylmorpholine acts as both a catalyst and a salt-former, facilitating the reaction and precipitation of the product.
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, charge cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (e.g., N-methylmorpholine) in an appropriate solvent. A typical molar ratio is 1:1:1.5 (cyanoacetamide:ester:base).[8]
-
Heat the mixture to reflux (approx. 75-85°C) for 12-15 hours.[8]
-
Cool the reaction mixture to room temperature. The product salt will precipitate.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the pyridine salt.
-
-
-
Step 2: Chlorination
-
Rationale: The hydroxyl groups are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃), making the positions reactive for the subsequent reduction step.
-
Procedure:
-
Carefully add the dried salt from Step 1 to phosphorus oxychloride (POCl₃) in a vessel suitable for corrosive reagents.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the chlorinated product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
-
Step 3: Catalytic Hydrogenation
-
Rationale: The chloro groups are removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst. This step also reduces the cyano group.
-
Procedure:
-
Dissolve the chlorinated intermediate in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
-
Step 4: Hydrolysis
-
Rationale: The remaining functional group is hydrolyzed to the carboxylic acid under basic conditions.
-
Procedure:
-
Dissolve the product from Step 3 in an alcoholic solution of sodium hydroxide (NaOH).[8]
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 4-trifluoromethylnicotinic acid.
-
-
Part B: Conversion of 4-Trifluoromethylnicotinic Acid to Flonicamid
This is a robust and widely documented two-step conversion.[6][7][8]
Protocol 2: Synthesis of Flonicamid from 4-Trifluoromethylnicotinic Acid
-
Step 1: Acyl Chloride Formation
-
Rationale: The carboxylic acid is activated by converting it to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend 4-trifluoromethylnicotinic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours until the evolution of gas ceases and the solution becomes clear.[7][8]
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-trifluoromethylnicotinoyl chloride, which is often used directly in the next step.
-
-
-
Step 2: Amidation
-
Rationale: The activated acyl chloride is reacted with aminoacetonitrile to form the final amide bond. An acid scavenger (a base like triethylamine or pyridine) is required to neutralize the HCl generated during the reaction.
-
Procedure:
-
Prepare a solution or suspension of aminoacetonitrile hydrochloride and an acid scavenger (e.g., triethylamine, in a 1:2 molar ratio to the hydrochloride salt) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) and cool in an ice bath.[6][8]
-
Slowly add a solution of the 4-trifluoromethylnicotinoyl chloride from Step 1 to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 9-12 hours.[8]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Flonicamid.
-
-
// Node styles Start_A [label="Cyanoacetamide +\nEthyl Trifluoroacetoacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_A [label="Pyridine Ring Formation\n(Protocol 1, Step 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_B [label="Chlorination & Reduction\n(Protocol 1, Steps 2-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Key_Intermediate [label="4-Trifluoromethylnicotinic Acid\n(Protocol 1, Step 4)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];
Start_B [label="Thionyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_C [label="Acyl Chloride Formation\n(Protocol 2, Step 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start_C [label="Aminoacetonitrile HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Flonicamid\n(Protocol 2, Step 2)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Edges Start_A -> Intermediate_A; Intermediate_A -> Intermediate_B; Intermediate_B -> Key_Intermediate;
{rank=same; Key_Intermediate; Start_B;} Key_Intermediate -> Intermediate_C; Start_B -> Intermediate_C;
{rank=same; Intermediate_C; Start_C;} Intermediate_C -> Final_Product; Start_C -> Final_Product; }
Overall Synthesis Workflow for Flonicamid.
Section 4: Quantitative Data Summary
The following table provides an overview of the key transformations and reagents involved in the synthesis of Flonicamid. Yields are representative and can vary based on reaction scale and optimization.
| Reaction Stage | Starting Material | Key Reagents | Product | Representative Yield |
| Intermediate Synthesis | 4-Trifluoromethylnicotinic Acid | Thionyl Chloride (SOCl₂) | 4-Trifluoromethylnicotinoyl Chloride | >95% (often used crude) |
| Final Amidation | 4-Trifluoromethylnicotinoyl Chloride | Aminoacetonitrile HCl, Triethylamine | Flonicamid | 85-95% |
Section 5: Conclusion and Future Outlook
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid and its structural isomers, particularly 4-trifluoromethylnicotinic acid, are more than just chemical intermediates; they are enabling building blocks for creating highly effective and specialized agrochemicals. The synthesis of Flonicamid exemplifies how the strategic incorporation of a TFMP moiety can lead to a product with a novel mode of action, addressing critical challenges in pest control and resistance management. As the demand for safer and more effective crop protection solutions grows, research into new derivatives and applications of trifluoromethylpyridines will undoubtedly continue to be a fertile ground for innovation in the agrochemical industry.[3][14][15]
References
-
Flonicamid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Morita, M., Ueda, T., Yoneda, T., & Koyanagi, T. (2007). Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. Pest Management Science, 63(10), 969-973. Retrieved January 12, 2026, from [Link]
-
Various Authors. (n.d.). Search results mentioning Flonicamid's mechanism of action. Retrieved January 12, 2026, from [Link]
-
Plant Growth Regulator. (n.d.). Development status and characteristics of flonicamid. Retrieved January 12, 2026, from [Link]
-
Unagida, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175. Retrieved January 12, 2026, from [Link]
-
AERU. (n.d.). Flonicamid (Ref: IKI 220). University of Hertfordshire. Retrieved January 12, 2026, from [Link]
- Google Patents. (2017). CN107162966A - The synthetic method of flonicamid.
-
Unagida, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved January 12, 2026, from [Link]
- Google Patents. (2022). CN113929621A - Synthesis method of flonicamid.
-
Unagida, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Unagida, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. SciSpace. Retrieved January 12, 2026, from [Link]
- Google Patents. (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
Tang, R., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Tetrahedron, 110, 132731. Retrieved January 12, 2026, from [Link]
- Google Patents. (2014). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (2019). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
- Google Patents. (2011). EP2368550B1 - N-((3-(trifluoromethyl)pyridin-2-yl)methyl)cyclobutanecarboxamides and their use as pesticides.
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved January 12, 2026, from [Link]
-
Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(14), 4195-4211. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine. Retrieved January 12, 2026, from [Link]
- Google Patents. (2021). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved January 12, 2026, from [Link]
- Google Patents. (2005). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chigroup.site [chigroup.site]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 7. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 8. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 9. Flonicamid - Wikipedia [en.wikipedia.org]
- 10. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. News - Development status and characteristics of flonicamid [sentonpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. guidechem.com [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vitro Characterization of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Introduction
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a novel small molecule featuring a trifluoromethylpyridine core. This structural motif is increasingly prevalent in modern agrochemical and pharmaceutical agents, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity[1][2]. The presence of an acetic acid side chain is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), which are known to exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes[3].
Given these structural parallels, it is hypothesized that this compound may function as an inhibitor of COX-1 and/or COX-2. These enzymes are critical mediators in the conversion of arachidonic acid to pro-inflammatory prostaglandins[3]. Differentiating between the inhibition of the constitutively expressed COX-1 isoform and the inflammation-inducible COX-2 isoform is a cornerstone of modern NSAID development, as COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects[3][4].
This document provides a comprehensive suite of in vitro assays designed to elucidate the biological activity of this compound. The protocols herein describe a systematic approach to first screen for COX inhibition, then determine isoform selectivity, and finally, validate these findings in a cell-based model of inflammation.
Part 1: Primary Screening for Cyclooxygenase (COX) Inhibition
The initial step is to determine if this compound inhibits COX activity. A fluorometric assay is recommended for this purpose due to its high sensitivity, simplicity, and suitability for high-throughput screening.
Principle of the Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2. This reaction can be coupled to a fluorescent probe, which emits a signal upon oxidation by the enzyme. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.[5][6]
Workflow for COX Inhibitor Screening
Caption: High-level workflow for the fluorometric COX inhibitor screening assay.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits[5][6].
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor control)
-
This compound ("Test Compound")
-
DMSO (vehicle solvent)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and reagents according to the manufacturer's instructions. Equilibrate components to room temperature unless otherwise specified.
-
Test Compound & Controls: Create a 10 mM stock solution of the test compound and Celecoxib in DMSO. Perform serial dilutions in DMSO to create working stocks. Just before use, dilute these stocks 10-fold in COX Assay Buffer to create the 10X final concentration solutions.
-
Enzyme Preparation: Reconstitute and dilute the COX-2 enzyme to the recommended working concentration in COX Assay Buffer. Keep the diluted enzyme on ice.
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
-
Substrate Solution: Prepare the arachidonic acid solution as specified. This is often done immediately before use.
-
-
Assay Plate Setup:
-
Sample Wells [S]: Add 10 µL of the diluted 10X test compound.
-
Inhibitor Control [IC]: Add 10 µL of the diluted 10X Celecoxib.
-
Enzyme Control [EC] (100% Activity): Add 10 µL of COX Assay Buffer containing the same final percentage of DMSO as the sample wells.
-
Solvent Control (Optional): If solvent effects are a concern, include wells with the highest concentration of DMSO used.
-
-
Reaction Execution:
-
To all wells, add 80 µL of the Reaction Mix.
-
Pre-incubate the plate for 5-10 minutes at 25°C to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells using a multichannel pipette for simultaneous addition.
-
-
Data Acquisition:
-
Immediately begin measuring fluorescence in a kinetic mode (Ex/Em = 535/587 nm) at 25°C for 5 to 10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic curve (ΔRFU/min).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 2: Determining COX Isoform Selectivity
Once inhibitory activity is confirmed, it is crucial to determine the selectivity for COX-1 versus COX-2. This is a critical parameter for predicting the therapeutic window and potential side-effect profile of a novel NSAID. An LC-MS/MS-based assay provides the most accurate and direct measurement of prostaglandin production.
Principle of the LC-MS/MS COX Assay
This method uses purified recombinant COX-1 or COX-2 enzymes and measures the direct enzymatic product, Prostaglandin E2 (PGE2), from the substrate arachidonic acid. Following the enzymatic reaction, the mixture is quenched, and the amount of PGE2 is quantified using the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This avoids potential interference from fluorescent or colorimetric probes.
Detailed Protocol: LC-MS/MS COX-1/COX-2 Inhibition Assay
This protocol is based on established methodologies for assessing COX inhibition[3].
Materials:
-
Human or Ovine Recombinant COX-1 and COX-2 Enzymes
-
100 mM Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic Acid
-
Test Compound, Indomethacin (non-selective control), Celecoxib (COX-2 selective control)
-
2.0 M HCl (reaction stop solution)
-
d4-PGE2 (deuterated internal standard for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction (performed in duplicate for each isoform):
-
In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of the appropriate enzyme solution (COX-1 or COX-2).
-
Add 2 µL of the test compound dilution (in DMSO) or DMSO alone (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes. This time-dependent incubation is critical for many NSAIDs.
-
Initiate the reaction by adding 20 µL of arachidonic acid (final concentration ~5 µM).
-
Allow the reaction to proceed for exactly 2 minutes at 37°C.
-
Terminate the reaction by adding 20 µL of 2.0 M HCl.
-
-
Sample Preparation for LC-MS/MS:
-
To each terminated reaction tube, add 10 µL of the d4-PGE2 internal standard solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate PGE2 from other reaction components.
-
Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to detect and quantify the parent-daughter ion transitions for both PGE2 and the d4-PGE2 internal standard.
-
-
Data Analysis:
-
Calculate the amount of PGE2 produced in each reaction by comparing the peak area ratio of PGE2 to the d4-PGE2 internal standard against a standard curve.
-
Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values for each isoform by plotting a dose-response curve.
-
Calculate the COX-2 Selectivity Index using the formula: Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
-
Interpreting Selectivity Data
| Parameter | Interpretation |
| Selectivity Index > 100 | Highly COX-2 Selective (e.g., Etoricoxib) |
| Selectivity Index 10-100 | COX-2 Selective (e.g., Celecoxib) |
| Selectivity Index ~1 | Non-selective (e.g., Ibuprofen, Indomethacin) |
| Selectivity Index < 0.1 | COX-1 Selective (less common therapeutically) |
Part 3: Cell-Based Validation of Anti-Inflammatory Activity
Enzyme assays are essential but operate in a simplified system. A cell-based assay validates the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and engagement with the target in its native environment.
Principle of the LPS-Stimulated PGE2 Release Assay
This assay uses a relevant cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), which can be induced to express high levels of COX-2 upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls. The production of PGE2 into the cell culture medium is then measured as a downstream indicator of COX-2 activity.[4][7]
Workflow for Cell-Based PGE2 Assay
Caption: Experimental workflow for measuring PGE2 inhibition in LPS-stimulated cells.
Detailed Protocol: PGE2 Measurement by ELISA
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound
-
Prostaglandin E2 (PGE2) ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Remove the culture medium. Replace it with fresh, serum-free medium containing the desired concentrations of the test compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated (negative control) wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant briefly to remove any detached cells or debris.
-
-
PGE2 ELISA:
-
Perform the PGE2 ELISA on the clarified supernatants according to the manufacturer's protocol. These kits are typically competitive immunoassays.[8][9]
-
Briefly, samples and standards are added to a plate pre-coated with a PGE2 antibody, along with a fixed amount of enzyme-labeled PGE2. They compete for binding sites. After washing, a substrate is added, and the resulting colorimetric signal is read on a plate reader. The signal is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Calculate the PGE2 concentration in each sample using the standard curve generated in the ELISA.
-
Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Part 4: Assessing Compound Cytotoxicity
It is imperative to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a consequence of cell death. A standard cytotoxicity assay should be run in parallel with the cell-based functional assay.
Protocol: MTT Cytotoxicity Assay
Procedure:
-
Plate and treat cells with the test compound at the same concentrations and for the same duration as the cell-based PGE2 assay.
-
At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
Plot cell viability (%) against compound concentration to determine the CC50 (50% cytotoxic concentration). A desirable compound will have a CC50 significantly higher than its functional IC50.
Summary of Expected Data and Presentation
The collective data from these assays will provide a robust in vitro profile of this compound. Results should be summarized for clarity.
| Assay | Parameter Measured | This compound | Celecoxib (Control) | Indomethacin (Control) |
| COX-1 Enzyme Assay | IC50 (µM) | Experimental Value | >10 | 0.05 |
| COX-2 Enzyme Assay | IC50 (µM) | Experimental Value | 0.04 | 0.5 |
| Selectivity Index | IC50(COX-1)/IC50(COX-2) | Calculated Value | >250 | 0.1 |
| Cell-Based PGE2 Assay | IC50 (µM) | Experimental Value | 0.1 | 0.02 |
| Cytotoxicity Assay | CC50 (µM) | Experimental Value | >100 | ~50 |
Note: Control values are representative and may vary between assay systems.
References
- A new test for evaluating nonsteroidal anti-inflammatory drugs in vitro: inhibition of prostaglandin E2 production in minced intestinal tissue. Archives Internationales de Pharmacodynamie et de Thérapie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNenhVUTMZSSAJMyNOgTjlC_H4OEPfH35-si3Yfx2Bw6uQhdqHqf3GFfZJbnTwpePo-0fxdwewCB1G7UQ0cBLs0FFQAngDep_RN9VDJRFXTo8Gq1sRJyxJKuDh6l5QJgzIHw==]
- Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Allergy, Asthma & Immunology Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe-iQCScnYAmyJf29vKE33ObgNIEc5u2Uq069fm1ret_5PljBuGQ60sTF80oJoJBMQnOoVzNgKQtc2CeXEmAA3dp4xvRcD9q_czvN03HntN4hijoWPs5y2Z88zwYxCRJH8_f_HQSk3hpDlng==]
- COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESd8OHUzxZ3QLg-P4USkYsZWY6P9mRLwmx-kYR5OJOYIO-ZfsoqX-vnsfTZbn-YV4fYsjWyCQPR63PFfrTihL2fK6yYJx7m395jbvfuOBCS3epx8X3-PCnQiXmDWvkHguyfIm2oRCP8fYbaOyfW8oEsSXGyMQlHGaI2ftOEo4Kixo==]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPpT-oO0AOx6MRkoNkiVpMjI6V35h7BSXtKb3b775hSzlGtsdXU2-9nIoKV1b82owvg6JPBogYOCzeZzzCjy91J2qhEZa1PmrAS4_Ex_UPT-ZVNenqz8WLGnjGSlIh4hVUb3mg8C2Bd4faVQ==]
- DetectX® Prostaglandin E2 Immunoassay Kit. Arbor Assays. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhxgZW59m80hTxCcUF0U0O5J8XUOzJpPmZzhuvUUXzwS6qzO_sNzN4TOxBqp7Tg-0JZxZZM7TgMJ3-fva9uvzSl3x4dVXQ2CGGaGvcpYZwGAVqTcC2WjPeINbxTaJl6t1bMnmEKfyZANPTK-xU763A1hSTU2zw]
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhxx9OwbCseAqSgfYTY_ksmCkq8UwHdp1LwR13BoLYXeUmeYaxmmJdME9q-DA5oMALHr0RVDyK1ttKGnfgQfQnsVF-XAR2txXxI0oR28WXG-xF6q79gz9oMIj8xL7LKHoFQJV9aye2ddHShVByXxDe4C1fB4k=]
- Prostaglandin E2 (PGE2) ELISA Kit. IBL-America. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLX-QFmJ0SfrBH-9EAfLbt3JYfNZLCH7t0hUp_X6Xe8RXpTTV5yBUZ5P6dQuWRkuYeF60P2p0py8NqQ-3kqgd92FUrBhPO3wsL9y9R5TrVPrMvtzVr66zoZr2K79fWed_Khkmrlu9fU8eadrD3bTk=]
- Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells. American Journal of Veterinary Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO9nP4kyXJLI-sOu8atyV79H7NbIN5gAJLJKRcDSc8vb8gY868EGFt3_zkjDQy2CHnD3IlhyuSAQdtLmDm66vKJ-Fnr9vVpx3LAI3eLWfd1HTAfm1ue4h7vjTF6L-YtE3gPw==]
- General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual. Assay Genie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYUkDQ6IbfPievcIbkGcyndKrgBlnevA6WRFKdDUl_lpGw_14ZlOeL0MayJY-OKUw3KGiwq6TF3DvpoyevBd3nXNh8-ygKO4wvmqTLRCunyFf_NGeUplsOpWtsgxG0fo3nB8dyORXbPxYW9YKoymMYmClZLVj_lF2MDDI=]
- Prostaglandin E2 EIA Kit Bulletin. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGosxo2Qeu108BRrundEa14B1Za4KsUD65Ql9TQ4A8wLeRZhC4mp7AIfRdOm9YRXKy5_VQFEpYKlpj4Pc8m5rM4Tg1v-inug4dPNnZdHjg7z-VFyWlSr1z89eDYH7VWZyJNOUesZuY0sTG4mnTXHX2I7kyR8GZ5qXmUhlDJnBkkPnqQ5pTbkFhvliWcc9MD0vX6qz9uovCVRVUO]
- Prostaglandin E2 ELISA Kit. RayBiotech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeXWFEmaSBkAKC5JqaT7-P-uFf5e69nHN8uVc-0YoPvkLu6fs0ZXTQZy-CNAC-_KwR1HuFPrN5zgf0vHG90AVpusrl2SHgsNCtDSDCHeYoAgeITgniV7Ug9ddrldhBM6MeSP89Tpum8amhSOd1w0lPd2_4m_TAyto==]
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb8Tp6fpr66iuXSF3hKlaRxUjU_fg8_W53HbQwsiTfI_mkKJCQpXQrgcOg58_cL9ie-xy17vH47AFFYCyE02q8xw9mQKg9wHgXS_NyY7Mps7IQiiPz18A_X5c1n1LbsOj0KyyrryvQaK9j]
- In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI8-II69wnVPudqapf-hZR9zroBji4mClrm6KNiMDhFNedudUtCDTta6M1SBZm20nD-iSix8s4S38KCq-k__nqZWAJcbm5QjgUKOcbSfJEbILCHMoh_TvqEPDy5cEd29AFR8hnr3wR4Kdh62aZQ8MOw-RWscaNXQc50AfeiEHF4OSmYqU=]
- In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Journal of Clinical & Experimental Immunology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsszNjGZEVZHGYSMyj8QsSwKgHheCUjzo1Gs8dGVm9VCj0dRH1NZym_Xx14ltf7nKjSICAIloxVS4kv5evwS7q_DOI7u_bF3UCCquH2wR9r9EdIHbY0twWjJBdL7VNiJmNMOURQRw6zQJMCIxdcYz5JOGSfaZr_a9KvHpl884qXDL75v1XQ04veR45BSCUCnacKsX-070QLqKuB_zs1Wvk25bn7DlKrFAXy7xjFCXLYFv7Q6tU8EzgXFT3ybobkO_ecxvv4MDxGbP2Jew_knjPKfR3spViuGTAn9eZzt6cMvaFyPvbaSaMRLHK]
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEM5dU4FxWaFpUIMKPEjr90esN-rHgyUTtIDNJxEtTh3MQF62qxLvv7bD-azXC_7FS7z-5OJi1hxDgH4KUDKSU8hszgjttUP-_MxTZclxUH-KAojtBgaJcxshebaRE1tbPKBItlfh9RH-SCa_nk0bNfviwpPfPwUYLlcNbgIZSQb6Pq0k6Ka6gk8q4ps9SiPVx4_EgNANKlRJqCTgT]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxYCpi_xK-Me0Revrp8XsQiMDqp7Y_JfOWWTHqKVTBpFr3SwzGOZ1UWnBb51XMuAPyRE2bJIdzJoaLgV7nJ6Vi_eqR_ol068m6D41wHvqhMvwDk1pIT0x232fV-Enjvpu8ppnkRqmoO2Spw==]
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3wmJ7ee6RkuJAbG08Eu0Ayaa-KC3xaymmV69Gsj-kIZuyjk3dcJ9HQkni-RXWAy0bs399tikcGq4kCVB2-zTh2DJ1Zb96IhH1WlDIPY_nNCg9H8HBeLj6OQhMp5MyDHf6hFWW-NpvkDgd9DrOqLUOMruc-aOAP757Rw9CtFim_979hB9Tw-e8CNXOBbkqFA==]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A new test for evaluating nonsteroidal anti-inflammatory drugs in vitro: inhibition of prostaglandin E2 production in minced intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Preparation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the necessary protocols and scientific considerations for the preparation of solutions of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This compound, and others in its class of fluorinated pyridine carboxylic acids, are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability and binding affinity, making these molecules valuable building blocks.[1] This document provides a framework for safe handling, solvent selection, and the preparation of solutions of varying concentrations, ensuring the integrity of the compound for downstream applications. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind each step.
Introduction and Scientific Background
This compound is a substituted pyridine derivative. The presence of both a carboxylic acid group and a trifluoromethyl group on the pyridine ring imparts specific chemical properties that influence its solubility and stability. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid proton, which can affect its solubility in aqueous and organic solvents. Understanding these properties is crucial for the preparation of homogenous, stable solutions for use in biological assays, synthetic reactions, or other research applications.
Safety and Handling Precautions
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If you feel unwell after exposure, seek medical advice.
Solubility Profile and Solvent Selection
The solubility of this compound is a critical parameter for solution preparation. Based on the properties of structurally similar compounds, a general solubility profile can be inferred. A close analog, 2-(Trifluoromethyl)nicotinic acid, is reported to be slightly soluble in methanol.[1] The trifluoromethyl group generally enhances solubility in organic solvents.
General Solubility Guidelines:
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale and Expert Insights |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely Soluble | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. They are a good first choice for preparing high-concentration stock solutions. |
| Polar Protic | Methanol, Ethanol | Likely Soluble to Sparingly Soluble | Alcohols can form hydrogen bonds with the carboxylic acid group, aiding in dissolution. However, the overall non-polar character of the molecule may limit high solubility. Gentle warming may improve solubility. |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Tris buffer | pH-Dependent | As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH. In acidic to neutral solutions, it is expected to have low solubility. Deprotonation of the carboxylic acid at basic pH will form a more soluble carboxylate salt. |
| Non-Polar | Hexanes, Toluene | Likely Insoluble | The polar carboxylic acid and pyridine nitrogen make this compound unlikely to be soluble in non-polar solvents. |
It is strongly recommended to perform a small-scale solubility test before preparing a bulk solution.
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for preparing a stock solution.
Step-by-Step Procedure:
-
Calculate the required mass: For a 10 mM solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) (Molecular Weight of C₈H₆F₃NO₂ = 205.13 g/mol )
-
Weigh the compound: Accurately weigh the calculated amount of this compound using a calibrated analytical balance.
-
Transfer to a volumetric flask: Carefully transfer the weighed solid into an appropriate-sized volumetric flask.
-
Add solvent: Add approximately 70% of the final volume of DMSO to the flask.
-
Dissolve the compound: Cap the flask and vortex thoroughly until the solid is completely dissolved. If the compound is slow to dissolve, sonication in a water bath for 5-10 minutes can be beneficial.
-
Bring to final volume: Once the solid is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Final mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol for Preparing an Aqueous Solution using a pH-Adjustment Method
This protocol is for preparing a solution in an aqueous buffer for biological assays where organic solvents are not desirable. This method relies on converting the carboxylic acid to its more soluble salt form.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Workflow Diagram:
Caption: Workflow for aqueous solution preparation via pH adjustment.
Step-by-Step Procedure:
-
Weigh the compound: Weigh the desired amount of this compound.
-
Suspend in buffer: Add the solid to the desired volume of the aqueous buffer. The compound will likely not dissolve at this stage.
-
Stir the suspension: Place the container on a stir plate and begin stirring.
-
Adjust the pH: While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor for dissolution: Continue adding NaOH and monitoring the pH until the solid completely dissolves. The pH at which it dissolves will be above the pKa of the carboxylic acid.
-
Final pH adjustment: Once dissolved, carefully adjust the pH to the desired final value for your experiment. Be aware that lowering the pH too much may cause the compound to precipitate out of solution.
-
Optional filtration: If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter.
-
Storage: Store the aqueous solution at 4°C for short-term use. For longer-term storage, sterile filtration and storage at -20°C is recommended, though freeze-thaw stability should be confirmed.
Stability and Storage Recommendations
-
Stock Solutions in Organic Solvents (e.g., DMSO): When stored in tightly sealed vials at -20°C, these solutions are expected to be stable for several months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: These are generally less stable than organic stock solutions. It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, sterile filter and store at 4°C for up to a week, or at -20°C for longer periods.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in organic solvent | Insufficient solvent volume or low solubility. | Try gentle warming (not exceeding 40-50°C) or sonication. If still insoluble, consider a different solvent like DMF. |
| Precipitation occurs upon adding to aqueous media | The concentration of the organic solvent from the stock solution is too high, or the final pH is too low. | Decrease the final concentration of the compound in the aqueous media. For direct aqueous preparations, ensure the pH is maintained at a level where the compound remains in its soluble salt form. |
| Solution appears cloudy or has particulates | Incomplete dissolution or presence of insoluble impurities. | Attempt further sonication. If cloudiness persists, filter the solution through a 0.22 µm filter. |
References
Sources
Purification of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: Protocols and Methodologies
An Application Guide for Researchers
This guide provides detailed application notes and protocols for the purification of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a key building block in the development of novel pharmaceutical and agrochemical agents. Achieving high purity of this intermediate is critical for ensuring the safety, efficacy, and reproducibility of downstream applications. This document outlines three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction, offering insights into the rationale behind procedural choices.
Introduction to the Compound and Purity Considerations
This compound (CAS No. 1000568-14-8, Molecular Formula: C8H6F3NO2, Molecular Weight: 205.13 g/mol ) is a substituted pyridine derivative.[1] The presence of a carboxylic acid group and a trifluoromethyl group imparts unique chemical properties that are leveraged in drug design.
The synthesis of this molecule can introduce various impurities, including:
-
Unreacted Starting Materials: Such as precursors like 2-chloro-3-(trifluoromethyl)pyridine.[2][3]
-
Reagents: Residual acids or bases used in the synthesis.
-
Side-Products: Isomers or products from competing reaction pathways. The synthesis of trifluoromethylpyridines can be complex, potentially generating a variety of related structures.[4]
The choice of purification strategy depends on the nature of these impurities, the desired final purity, and the scale of the operation.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on typical solvents for similar organic acids, a polar protic solvent or a mixture is recommended. Ethyl acetate, isopropyl alcohol, or a mixture of ethyl acetate and a non-polar co-solvent like hexanes or heptane are excellent starting points.[5] Acetic acid can also be used for recrystallizing certain compounds, typically glacial acetic acid is implied.[6]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Forcing rapid crystallization by immediate ice bath cooling can trap impurities.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Data Summary: Solvent Screening for Recrystallization
| Solvent System | Suitability Rationale |
| Ethyl Acetate / Hexanes | Good for compounds of intermediate polarity. The carboxylic acid provides polarity, while the pyridine ring has aromatic character. Ethyl acetate dissolves at heat, and hexanes act as an anti-solvent to induce crystallization on cooling.[5] |
| Isopropyl Alcohol (IPA) / Water | IPA can dissolve the compound, and the slow addition of water as an anti-solvent can effectively induce precipitation of the pure product. |
| Glacial Acetic Acid | Acetic acid can be an effective solvent for other acidic compounds and ligands.[6] Care must be taken due to its corrosive nature and high boiling point. |
Purification Strategy 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. It is ideal for removing impurities with different polarities from the target compound.
Protocol: Silica Gel Flash Chromatography
-
Column Preparation: Prepare a glass column packed with silica gel as the stationary phase, using a suitable eluent (mobile phase) system. A common slurry method involves mixing the silica gel with the eluent and pouring it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica, which can then be carefully added to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The polarity of the eluent is gradually increased (e.g., to 7:3, 1:1 Hexanes:Ethyl Acetate) to first elute non-polar impurities and then the target compound. This technique is widely used for purifying reaction mixtures.[7]
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Flash Chromatography
Caption: Workflow for purification by flash column chromatography.
Purification Strategy 3: Acid-Base Extraction
This classical technique exploits the acidic nature of the carboxylic acid group in the target molecule. By treating a solution of the crude product with a mild aqueous base, the acidic target compound is converted into its water-soluble salt, while neutral or basic organic impurities remain in the organic phase.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution). Allow the layers to separate. The deprotonated this compound (as its sodium salt) will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery.
-
Wash: Combine all aqueous extracts and wash them with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The pure this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry thoroughly under a high vacuum.
Workflow for Acid-Base Extraction
Caption: Separation logic for the acid-base extraction method.
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any proton- or carbon-containing impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. For example, a related compound, 2-(Trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 184-188 °C.[8]
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
Li, B., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2368550B1 - Compounds for the treatment of cancer.
- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
-
Reddit. (2015). Recrystallization from acetic acid?. r/chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Department of Biochemistry | PDF | Chromatography | Solvent. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. Retrieved from [Link]
-
American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. Retrieved from [Link]
Sources
- 1. This compound - CAS:1000568-14-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Trifluoromethylpyridine Derivatives as Potent Antibacterial Agents
Introduction: The Strategic Role of the Trifluoromethylpyridine Moiety in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action and improved pharmacological profiles.[1][2][3] In this context, the strategic incorporation of fluorine-containing functional groups into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5] Among these, the trifluoromethyl (CF₃) group is particularly valued for its profound impact on a molecule's physicochemical and biological properties.[5][6][7] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for modulating bioactivity.[4][8][9][10]
The CF₃ group is a strong electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.[4] Furthermore, its high lipophilicity can enhance membrane permeability and improve pharmacokinetic properties, while the robustness of the C-F bond often increases metabolic stability.[10][11][12][13] These attributes collectively contribute to the enhanced potency and efficacy of TFMP-containing compounds, making them a focal point in the quest for next-generation antibacterial agents.[9][10] This guide provides an in-depth exploration of the synthesis of trifluoromethylpyridine derivatives, offering detailed protocols and insights for researchers in drug development.
Core Synthetic Strategies for Trifluoromethylpyridine Derivatives
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two primary approaches: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring using a trifluoromethyl-containing building block. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.
Strategy 1: Halogen Exchange and Direct Trifluoromethylation
A classical and industrially significant method for synthesizing simple trifluoromethylpyridines involves a halogen exchange reaction on a trichloromethylpyridine precursor. This is often achieved through high-temperature, vapor-phase reactions.[4]
-
Chlorination/Fluorination of Picolines: This method starts with the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine intermediate, which is then subjected to fluorination using reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[4] This approach is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are versatile starting materials for a wide range of agrochemicals and pharmaceuticals.[4][8]
More contemporary methods focus on the direct introduction of a trifluoromethyl group onto a functionalized pyridine ring, often under milder conditions suitable for late-stage functionalization in a drug discovery program.[13][14]
-
Radical Trifluoromethylation: Reagents such as Togni's reagent, Langlois' reagent (sodium trifluoromethylsulfinate), and trifluoroacetic acid can be used to generate trifluoromethyl radicals that can then be coupled to the pyridine ring, often facilitated by photoredox catalysis or other radical initiation methods.[13][14] These methods offer greater functional group tolerance compared to the harsh conditions of halogen exchange.
Experimental Workflow: General Concept of Direct Trifluoromethylation
Caption: General workflow for direct trifluoromethylation of pyridines.
Strategy 2: Pyridine Ring Construction from CF₃-Containing Building Blocks
An alternative and highly versatile approach is the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[4] This strategy, often involving cyclocondensation reactions, allows for the synthesis of complex and highly substituted trifluoromethylpyridines that may be inaccessible through direct functionalization.[4][8]
Commonly used trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Trifluoroacetic anhydride
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[4]
These building blocks can undergo condensation reactions with various nitrogen sources, such as ammonia or enamines, to form the pyridine core.[8] This method provides excellent control over the regiochemistry of the final product.
Application Protocol: Synthesis of a Pyrazole-Pyridine Derivative with Antibacterial Activity
This protocol is adapted from methodologies that have demonstrated the synthesis of potent antibacterial agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][15] The core of this synthesis involves a Vilsmeier-Haack formylation followed by reductive amination, a robust and widely used transformation in medicinal chemistry.
Part 1: Synthesis of the Pyrazole Aldehyde Intermediate
The initial step involves the construction of a pyrazole aldehyde scaffold, which will later be coupled with a trifluoromethyl-aniline derivative.
Caption: Synthesis of the key pyrazole aldehyde intermediate.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of 4-acetylbenzoic acid (1.0 eq) in ethanol, add 4-(trifluoromethyl)phenylhydrazine (1.0 eq).
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone intermediate will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Reaction:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq).
-
To this pre-formed reagent, add the hydrazone intermediate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is the pyrazole aldehyde (1). Filter, wash with water, and dry. Recrystallize from ethanol if necessary.
-
Part 2: Reductive Amination to Synthesize Final Compounds
The final step couples the pyrazole aldehyde with various substituted anilines via reductive amination to generate a library of potential antibacterial agents.
Step-by-Step Protocol:
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve the pyrazole aldehyde (1) (1.0 eq) and a substituted aniline (e.g., 3,4-dichloroaniline, 1.1 eq) in methanol.
-
Add a few drops of acetic acid to catalyze imine formation and stir at room temperature for 2-4 hours.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final trifluoromethyl-substituted pyrazole derivative.
-
Structure-Activity Relationship (SAR) and Data
The antibacterial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The data below is a representative summary based on published findings for similar classes of compounds.[1][2][15]
Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Trifluoromethyl-Containing Pyrazole Derivatives
| Compound ID | Aniline Substituent | S. aureus (MRSA) | B. subtilis | E. faecalis |
| 2a | 4-Phenoxy | 1.56 - 3.12 | 1.56 | 3.12 |
| 2b | 3,4-Dichloro | 0.78 - 1.56 | <1.0 | 1.56 |
| 2c | 4-Bromo-3-(trifluoromethyl) | 0.78 | 1.56 | 0.78 |
| 2d | 4-COOH | >64 | >64 | >64 |
| Vancomycin | (Control) | 1.0 | 0.5 | 2.0 |
Data is illustrative and synthesized from multiple sources for demonstration purposes.[1][2][15]
Key SAR Insights:
-
Lipophilicity and Halogenation: Dichloro- and bromo-trifluoromethyl substitutions on the aniline ring (e.g., 2b , 2c ) often lead to the most potent compounds.[1] This suggests that increased lipophilicity and specific halogen bonding interactions are crucial for activity.
-
Hydrophilic Groups: The introduction of polar, protic groups such as carboxylic acids (e.g., 2d ) generally results in a significant loss or complete abolishment of antibacterial activity.[1]
-
Positional Isomerism: The relative positions of substituents on the aniline ring can dramatically impact potency, highlighting the importance of a well-defined three-dimensional structure for target engagement.
Conclusion and Future Outlook
Trifluoromethylpyridine derivatives represent a highly promising class of scaffolds for the development of new antibacterial agents. The synthetic strategies outlined in these notes, from industrial-scale halogen exchange to versatile cyclocondensation and late-stage functionalization, provide a robust toolkit for medicinal chemists. The demonstrated potency of these compounds, particularly against drug-resistant Gram-positive pathogens, underscores their therapeutic potential. Future work should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and safety profiles, and expanding their spectrum of activity to include challenging Gram-negative bacteria. The continued exploration of novel trifluoromethylation methods and the rational design of new TFMP-based structures will undoubtedly pave the way for the next generation of life-saving antibiotics.
References
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Patel, K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2021). (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Geronikaki, A., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
RSC Publishing. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
-
MDPI. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]
-
MDPI. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
-
NIH. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. [Link]
-
ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
-
NIH. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
-
NIH. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
ResearchGate. (2018). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
NIH. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Trifluoromethylpyridine Amides in Modern Crop Protection
An in-depth guide for researchers, scientists, and drug development professionals on the application of trifluoromethylpyridine amides in the development of modern insecticides and fungicides.
Abstract: The introduction of the trifluoromethylpyridine (TFMP) moiety has been a pivotal development in agrochemical research, leading to the creation of highly effective and often selective pesticides.[1][2][3] This guide provides a detailed examination of trifluoromethylpyridine amides, a prominent chemical class that includes powerful insecticides and fungicides. We will explore the underlying chemical principles, mechanisms of action, and structure-activity relationships that confer their potent biological activities. Through the lens of two leading commercial products, Flonicamid (insecticide) and Fluopyram (fungicide), this document offers in-depth application notes and validated experimental protocols for synthesis and bio-efficacy testing, designed to empower researchers in the discovery and development of next-generation crop protection agents.
Part 1: The Trifluoromethylpyridine Amide Scaffold: A Foundation for Potent Bioactivity
The TFMP scaffold is a cornerstone of modern pesticide design.[3][4][5] The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group—high electronegativity, metabolic stability, and lipophilicity—combined with the electronic characteristics of the pyridine ring, create a privileged structure for interacting with biological targets.[1][2]
General Synthetic Strategies
The synthesis of TFMP amides typically involves two primary approaches: the modification of a pre-formed TFMP ring or the construction of the pyridine ring from an acyclic trifluoromethyl-containing precursor.[1][6] A common and versatile method for laboratory and industrial-scale synthesis is the amide coupling of a trifluoromethylpyridine carboxylic acid (or its activated form, like an acyl chloride) with a desired amine.
Below is a generalized workflow for the synthesis of a trifluoromethylpyridine amide derivative.
Caption: Generalized workflow for TFMP amide synthesis.
Part 2: Application in Fungicides – The Case of Fluopyram
Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide that demonstrates the potent application of the TFMP amide structure.[7][8] It provides excellent preventative and curative activity against a wide range of devastating fungal diseases, including powdery mildew, gray mold, and apple scab.[7]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Fluopyram belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7).[8][9][10][11] Its primary mode of action is the disruption of fungal respiration. Specifically, it targets and blocks Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[7][12][13] By inhibiting this critical enzyme, Fluopyram prevents the oxidation of succinate to fumarate, which halts ATP production, depriving the fungal cells of energy and leading to their death.[7][9] This mechanism is effective at all fungal growth stages, from spore germination to mycelial growth and sporulation.[8][12]
The diagram below illustrates the site of action for Fluopyram within the fungal mitochondrial respiratory chain.
Caption: Fluopyram inhibits Complex II of the respiratory chain.
Protocol 1: In Vitro Fungicidal Efficacy Testing
This protocol describes a method for determining the half-maximal effective concentration (EC50) of a test compound against a target fungal pathogen using a 96-well microtiter plate assay.[14][15]
Principle: The assay measures the inhibition of fungal mycelial growth in a liquid medium amended with serial dilutions of the test compound. Fungal growth is quantified by measuring optical density (OD), allowing for the calculation of an EC50 value, which is a key metric for fungicidal potency.
Materials:
-
Test Compound (e.g., a newly synthesized Fluopyram analogue)
-
Positive Control (e.g., technical grade Fluopyram)
-
Fungal Pathogen (e.g., Botrytis cinerea) cultured on Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB) or similar liquid medium
-
Sterile 96-well flat-bottomed microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile distilled water
-
Multichannel pipette
-
Microplate reader (600 nm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound and positive control in DMSO.
-
Fungal Inoculum Preparation:
-
From a 7-day-old culture of the fungus on PDA, cut a 5 mm mycelial plug from the leading edge.
-
Transfer the plug to a flask containing 50 mL of PDB.
-
Incubate at 25°C with shaking (150 rpm) for 3-4 days to generate a liquid mycelial culture.
-
Homogenize the culture aseptically to create a fine mycelial suspension. Adjust the concentration with fresh PDB to an OD600 of 0.1.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL test compound stock to the first well of a row (e.g., A1) to achieve a starting concentration of 200 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.
-
Well A11 will serve as the positive growth control (no compound).
-
Well A12 will serve as the sterility control (PDB only, no inoculum).
-
Repeat for other test compounds and the positive control in separate rows.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum (from step 2) to wells A1 through A11. This halves the compound concentration, resulting in a final test range of 100 µg/mL down to 0.195 µg/mL.
-
Incubation: Seal the plate with a breathable membrane or lid and incubate at 25°C for 48-72 hours, or until robust growth is observed in the control wells (A11).
-
Data Collection: Measure the optical density of all wells at 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the OD of the sterility control (A12) from all other readings.
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_test / OD_control))
-
Plot the % inhibition against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the EC50 value.
-
Scientist's Note: DMSO concentration should be kept below 1% in the final assay volume to avoid solvent toxicity to the fungus. Always run a solvent control (wells with DMSO equivalent to the highest concentration used, but no test compound) to confirm it does not inhibit fungal growth.
Data Presentation
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Target Pathogen | EC50 (µg/mL) | 95% Confidence Interval |
| Test Compound A | Botrytis cinerea | 0.85 | 0.72 - 0.98 |
| Test Compound B | Botrytis cinerea | 1.23 | 1.05 - 1.41 |
| Fluopyram (Control) | Botrytis cinerea | 0.42 | 0.36 - 0.49 |
Part 3: Application in Insecticides – The Case of Flonicamid
Flonicamid is a highly selective, systemic insecticide that represents a distinct class of trifluoromethylpyridine amides.[16][17] It is primarily used to control piercing-sucking insect pests such as aphids, whiteflies, and thrips.[18][19] Its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[16][19]
Mechanism of Action: Selective Feeding Blocker
Flonicamid is classified by the Insecticide Resistance Action Committee (IRAC) in Group 29.[19] Its primary mechanism is the rapid inhibition of feeding.[18][20] Upon ingestion, the compound quickly disrupts the insect's ability to penetrate plant tissues with its stylet, leading to a cessation of feeding within 30 minutes.[17][18] The insect ultimately dies from starvation, rather than acute neurotoxic poisoning.[16][18][20]
Recent studies suggest this effect is achieved by modulating chordotonal organs (sensory organs) and potentially by blocking inwardly rectifying potassium (Kir) channels.[17][20] This interference disrupts normal physiological functions of the insect's salivary glands and Malpighian tubules, preventing salivation and feeding.[18][20]
Caption: Flonicamid's mechanism leading to feeding cessation.
Protocol 2: Systemic Insecticidal Efficacy Testing (Aphid Feeding Assay)
This protocol evaluates the systemic uptake and efficacy of a test compound against aphids on a treated plant.
Principle: The test compound is applied to the soil, where it is taken up by the plant's roots and translocated systemically to the leaves. Aphids placed on the leaves will ingest the compound while feeding. Efficacy is measured by monitoring feeding behavior and mortality over time.
Materials:
-
Test Compound (e.g., a new Flonicamid analogue)
-
Positive Control (e.g., technical grade Flonicamid)
-
Aphids (e.g., Green Peach Aphid, Myzus persicae)
-
Young host plants (e.g., cabbage or bell pepper) in small pots
-
Acetone and water for application solution
-
Small clip cages or petri dishes
-
Fine paintbrush
-
Stereomicroscope
Procedure:
-
Plant Treatment:
-
Prepare a 100 µg/mL treatment solution of the test compound and positive control in a 10% acetone/water solution. Prepare a solvent-only solution for the negative control.
-
Drench the soil of each potted plant with 10 mL of the respective solution. Use at least 3 replicate plants per treatment.
-
Allow 24-48 hours for the compound to be systemically translocated throughout the plants.
-
-
Aphid Infestation:
-
Using a fine paintbrush, carefully transfer 10-15 adult aphids onto a young, fully expanded leaf of each treated and control plant.
-
Confine the aphids to the leaf using a clip cage or by excising the leaf and placing it on moist filter paper in a petri dish.
-
-
Observation and Data Collection:
-
Place the plants/petri dishes in a controlled environment (22-25°C, 16:8 L:D photoperiod).
-
At 1, 6, 24, 48, and 72 hours post-infestation, observe the aphids under a stereomicroscope.
-
Record the number of dead aphids at each time point. An aphid is considered dead if it is immobile when prodded with the paintbrush.
-
(Optional Advanced Metric) Record the number of aphids actively feeding (stylet inserted) versus those that are mobile but not feeding. This provides a direct measure of the anti-feedant effect.
-
-
Data Analysis:
-
Calculate the percentage mortality for each replicate at each time point.
-
Correct for control mortality using Abbott's formula if mortality in the negative control exceeds 10%: Corrected % Mortality = [(% Mortality_Treated - % Mortality_Control) / (100 - % Mortality_Control)] * 100
-
Calculate the mean mortality and standard error for each treatment.
-
Scientist's Note: Maintaining a healthy, synchronized aphid colony is critical for reproducible results. Using aphids of a similar age and life stage (e.g., apterous adults) will reduce variability.
Data Presentation
Present the time-course mortality data in a table.
| Treatment (100 µg/mL soil drench) | Mean % Mortality (±SE) @ 24h | Mean % Mortality (±SE) @ 48h | Mean % Mortality (±SE) @ 72h |
| Test Compound C | 15.5 ± 3.1 | 45.2 ± 5.5 | 88.7 ± 4.2 |
| Flonicamid (Control) | 12.1 ± 2.8 | 40.5 ± 4.9 | 92.4 ± 3.6 |
| Negative Control | 2.5 ± 1.0 | 4.1 ± 1.5 | 5.8 ± 2.0 |
References
- Fluopyram Mode of Action: Nem
- Flonicamid 500g/kg WG, 50% WDG Insecticide - POMAIS Agriculture.
- Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed.
- Fluopyram - Active Ingredient Page - Chemical Warehouse.
- Fluopyram: efficacy and beyond on problem
- Flonicamid - Grokipedia.
- Public release summary on the evaluation of the new active fluopyram in the product luna privilege fungicide - Australian Pesticides and Veterinary Medicines Authority.
- A new insect growth regulator that has attracted much
- Flonicamid 50% WG - Peptech Biosciences Ltd.
- fluopyram (243)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Publishing.
- Trifluoromethylpyridine: Its chemistry and applic
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures | Journal of Agricultural and Food Chemistry - ACS Public
- (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
- SDHI fungicides and turfgrass disease control: An overview | Turf and Ornamental Pest Management - UGA.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - MDPI.
- Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy - New Zealand Plant Protection Society.
- Research progress of pesticides containing trifluoromethylpyridine.
- Insecticides efficacy testing PT18 - Entomology Testing Labor
- Application Note: Protocol for Testing the Antifungal Efficacy of Ipflufenoquin - Benchchem.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pomais.com [pomais.com]
- 10. apvma.gov.au [apvma.gov.au]
- 11. nzpps.org [nzpps.org]
- 12. fao.org [fao.org]
- 13. site.caes.uga.edu [site.caes.uga.edu]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pomais.com [pomais.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptechbio.com [peptechbio.com]
- 20. A new insect growth regulator that has attracted much attention in the market - flonicamid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Application Note: A Guide to Characterizing (2-Trifluoromethyl-pyridin-3-yl)-acetic acid as a Novel Activator of Focal Adhesion Kinase
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating cues from the extracellular matrix and growth factor receptors to regulate fundamental cellular processes such as migration, proliferation, and survival.[1][2][3] Its activity is intrinsically linked to its phosphorylation state, with autophosphorylation at Tyrosine 397 (Y397) being the canonical hallmark of its activation.[1][4][5][6] This event creates a high-affinity binding site for SH2 domain-containing proteins, most notably Src family kinases, initiating a cascade of downstream signaling.[1][6] This guide provides a comprehensive framework for investigating the role of a novel small molecule, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid (hereafter referred to as "Compound TFPAA"), as a potential activator of FAK. We present a series of validated protocols, from initial biochemical assessment of FAK phosphorylation to functional cellular assays, designed to rigorously characterize the compound's mechanism and its consequences on cell physiology.
The FAK Activation Cascade: A Mechanistic Overview
FAK activation is a highly regulated, multi-step process initiated primarily by integrin clustering upon cell adhesion to the extracellular matrix (ECM).[1][3][7] This mechanical or ligand-induced clustering recruits FAK to focal adhesions, specialized structures that link the ECM to the intracellular actin cytoskeleton.[8] Once localized, FAK undergoes a conformational change that relieves auto-inhibition, enabling the autophosphorylation of Tyrosine 397 (Y397) in its kinase domain linker region.[5][7]
This pY397 site is the keystone of FAK signaling.[4][6] It serves as a docking platform for Src family kinases, which, upon binding, phosphorylate other tyrosine residues on FAK, leading to its full enzymatic activation.[1] This fully active FAK-Src complex then phosphorylates a host of other focal adhesion-associated proteins, such as paxillin and p130Cas, triggering downstream pathways including the PI3K/Akt (survival) and MAPK/ERK (proliferation, migration) cascades.[9][10] Characterizing a novel FAK activator like Compound TFPAA requires a systematic evaluation of these key molecular and cellular events.
Caption: FAK signaling pathway and the hypothesized point of action for Compound TFPAA.
Experimental Validation Workflow
A logical workflow is essential to build a compelling case for Compound TFPAA as a FAK activator. We propose a two-part strategy: first, confirm the direct biochemical effect on FAK phosphorylation within the cell; second, characterize the downstream functional consequences of this activation.
Caption: Overall experimental workflow for validating a novel FAK activator.
Part A: Biochemical Validation of FAK Activation
The primary objective is to demonstrate that Compound TFPAA induces the autophosphorylation of FAK at Y397 in a cellular context. Western blotting is the gold-standard technique for this analysis.[6][11]
Protocol 1: Western Blot Analysis of Phospho-FAK (Y397)
Objective: To quantitatively measure the change in FAK Y397 phosphorylation in response to Compound TFPAA treatment.
Materials:
-
Cell line (e.g., HeLa, NIH/3T3, or a relevant cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Compound TFPAA stock solution (in DMSO)
-
Lysis Buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membranes
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Secondary Antibodies (HRP-conjugated anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding & Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Causality: Working with sub-confluent, healthy cells ensures a robust and reproducible signaling response.
-
Serum-starve the cells for 4-6 hours if necessary to reduce baseline kinase activity.
-
Treat cells with varying concentrations of Compound TFPAA (e.g., 0.1, 1, 10, 100 µM) for a fixed time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the compound for different durations (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[6]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification & Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Trustworthiness: Equal protein loading is critical for accurate comparison. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary anti-p-FAK (Y397) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3x for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash 3x for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To ensure accurate normalization, strip the membrane and re-probe for total FAK and then for β-Actin. This confirms that changes in the phospho-signal are not due to changes in total FAK expression and ensures equal loading.
-
Data Analysis & Expected Results:
Quantify the band intensity for p-FAK, total FAK, and β-Actin using software like ImageJ. Calculate the ratio of (p-FAK / Total FAK) for each sample to normalize for FAK levels. A successful FAK activator will show a dose- and time-dependent increase in this ratio.
| Treatment Group | p-FAK (Y397) Intensity | Total FAK Intensity | Normalized p-FAK/Total FAK Ratio (Fold Change vs. Control) |
| Vehicle Control | 100 | 1000 | 1.0 |
| 1 µM TFPAA | 250 | 1020 | ~2.5 |
| 10 µM TFPAA | 800 | 990 | ~8.1 |
| 100 µM TFPAA | 1500 | 1010 | ~14.9 |
| Table 1: Example quantitative data from a Western blot dose-response experiment. |
Part B: Cellular & Functional Characterization
Once biochemical activation is confirmed, the next step is to determine if this translates into observable changes in cell structure and function, particularly those known to be regulated by FAK: focal adhesion dynamics and cell motility.
Protocol 2: Immunofluorescence Analysis of Focal Adhesions
Objective: To visualize the effect of Compound TFPAA on the localization of FAK and the morphology of focal adhesions using vinculin as a marker.[14][15]
Procedure:
-
Cell Preparation:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat with an effective concentration of Compound TFPAA (determined from Western blot) and a vehicle control for an appropriate time (e.g., 60 minutes).
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Causality: Permeabilization is necessary to allow antibodies to access intracellular epitopes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-vinculin and anti-FAK, diluted in blocking buffer) for 1-2 hours.
-
Wash 3x with PBS.
-
Incubate with fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for vinculin, Alexa Fluor 594 anti-rabbit for FAK) for 1 hour, protected from light.
-
(Optional) Counterstain nuclei with DAPI.[14]
-
Wash 3x with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Image using a confocal or widefield fluorescence microscope.
-
Data Analysis: FAK activation is often associated with an increase in the size and number of focal adhesions. Use image analysis software to quantify the number, size, and intensity of vinculin-positive structures per cell.
Protocol 3: Cell Migration (Wound Healing) Assay
Objective: To assess the functional impact of Compound TFPAA-induced FAK activation on collective cell migration.[16][17]
Procedure:
-
Monolayer and Wound Creation:
-
Treatment and Imaging:
-
Gently wash twice with PBS or serum-free media to remove dislodged cells.[17][18]
-
Add fresh, low-serum media containing Compound TFPAA or vehicle control.
-
Place the plate on a live-cell imaging microscope equipped with an incubator.
-
Capture images of the wound area at time T=0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.[16][19]
-
Data Analysis: Measure the area of the cell-free gap at each time point. Calculate the rate of wound closure (% closure per hour). FAK activation is expected to increase the rate of cell migration and wound closure.
Protocol 4: Cell Invasion (Transwell) Assay
Objective: To determine if Compound TFPAA enhances the invasive potential of cells, a process highly dependent on FAK.[10][20]
Procedure:
-
Chamber Preparation:
-
Use Transwell inserts (e.g., 8 µm pore size). For invasion assays, coat the top of the membrane with a thin layer of Matrigel or a similar basement membrane matrix and allow it to solidify.[20][21][22]
-
Causality: The Matrigel layer mimics the ECM and requires cells to actively degrade it to move through, thus measuring invasion rather than just migration.[20]
-
-
Cell Seeding and Treatment:
-
Rehydrate the inserts with serum-free media.
-
In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS).[21]
-
Resuspend serum-starved cells in serum-free media containing Compound TFPAA or vehicle control.
-
Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the insert.[21][23]
-
-
Incubation and Staining:
Data Analysis: Wash the insert, allow it to dry, and count the number of stained (invaded) cells in several microscopic fields. An increase in the number of invaded cells in the TFPAA-treated group would indicate a pro-invasive effect mediated by FAK activation.
Conclusion
This application guide outlines a robust, multi-faceted strategy for characterizing a novel small molecule, this compound, as a putative FAK activator. By systematically progressing from biochemical validation of FAK phosphorylation to the assessment of its functional consequences on focal adhesions, migration, and invasion, researchers can build a comprehensive and compelling data package. These protocols, grounded in established methodologies, provide the necessary tools to rigorously investigate the compound's mechanism of action and its potential as a chemical probe for studying FAK signaling in health and disease.
References
- Vertex AI Search. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
- Bio-protocol. Scratch Wound Healing Assay.
- PubMed Central. β Integrins Mediate FAK Y397 Autophosphorylation of Resistance Arteries during Eutrophic Inward Remodeling in Hypertension.
- Sigma-Aldrich. The Endothelial Cell Transwell Migration and Invasion Assay.
- PubMed Central. (2018, July 12). FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis.
- Mayo Clinic. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis.
- Benchchem. Application Notes and Protocols for Western Blot Analysis of p-FAK (Tyr397) Following PHM16 Treatment.
- NIH PMC. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site....
- Abcam. Wound healing assay.
- SnapCyte. Invasion Assay Protocol.
- PNAS. (2019, March 15). Structural and mechanistic insights into mechanoactivation of focal adhesion kinase.
- Company of Biologists journals. (2003, April 15). Focal adhesion kinase: the first ten years.
- PubMed Central. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation.
- CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay.
- Sigma-Aldrich. Focal Adhesion Kinase (FAK) Overview.
- PubMed. (2011, July 18). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis.
- Corning. Transwell Cell Migration and Invasion Assay Guide.
- Creative Bioarray. Transwell Migration and Invasion Assays.
- PubMed. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy.
- Protocol. Scratch Assay protocol.
- ibidi. Wound Healing and Migration Assays.
- Merck Millipore. Anti-phospho-FAK (Tyr397).
- Sigma-Aldrich. Actin Cytoskeleton and Focal Adhesion Staining Kit.
- ResearchGate. Immunofluorescence staining of vinculin, a protein of focal adhesion....
- ResearchGate. Immunofluorescence staining of focal adhesion contacts. MDCK cells were....
- Cell Signaling Technology. Phospho-FAK (Tyr397) Antibody #3283.
- R&D Systems. Human Phospho-FAK (Y397) Antibody AF4528.
- ResearchGate. Immunofluorescence staining of the focal adhesion protein vinculin....
- ResearchGate. Fixation and staining protocol for talin?.
- PubMed. Focal adhesion kinase.
- PubMed. Small molecule inhibitors of the Pyk2 and FAK kinases....
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif....
- NIH. Mechanisms of focal adhesion kinase regulation.
- Tocris Bioscience. Focal Adhesion Kinase.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid.
- Appchem. 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid.
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. Focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of focal adhesion kinase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β Integrins Mediate FAK Y397 Autophosphorylation of Resistance Arteries during Eutrophic Inward Remodeling in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Human Phospho-FAK (Y397) Antibody AF4528: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. med.virginia.edu [med.virginia.edu]
- 20. clyte.tech [clyte.tech]
- 21. snapcyte.com [snapcyte.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of trifluoromethyl-pyridine carboxylic acid zinc complexes.
An Application Guide to the Synthesis of Trifluoromethyl-Pyridine Carboxylic Acid Zinc Complexes for Biomedical Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Convergence of Fluorine Chemistry and Metallodrug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, membrane permeability, and binding affinity. When this powerful moiety is appended to a pyridine carboxylic acid framework—a privileged structure in medicinal chemistry known for its coordinating capabilities—a versatile ligand is created.[1][2][3]
The subsequent complexation with zinc(II) ions bridges this advanced organic building block with the burgeoning field of metallodrugs. Zinc is an essential trace element in human biology, offering a platform for developing therapeutic agents with potentially lower toxicity profiles compared to traditional heavy metal-based drugs like platinum.[4][5][6] The resulting trifluoromethyl-pyridine carboxylic acid zinc complexes represent a promising class of compounds, with research demonstrating their ability to interact with biological macromolecules such as serum albumin and DNA, suggesting potential applications in anticancer and other therapeutic areas.[7][8]
This guide provides detailed protocols for the synthesis of two such isomeric complexes, highlighting the critical influence of ligand structure on the final coordination geometry and, consequently, its biological activity.
Part 1: Coordination Principles and Isomeric Effects
The coordination of zinc(II) by trifluoromethyl-pyridine carboxylic acid ligands is primarily governed by the positions of the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The relative positioning of these donor atoms dictates the coordination mode of the final complex. A key study revealed that isomeric ligands lead to structurally distinct zinc complexes.[7][8]
-
5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) : In this isomer, the nitrogen and carboxylate groups are positioned ortho to each other, facilitating a strong N,O-chelation to the zinc center, forming a stable five-membered ring. This chelation results in a specific, rigid geometry that can enhance binding efficacy to biological targets.[7][8]
-
4-(trifluoromethyl)nicotinic acid (Htfc) : Here, the nitrogen and carboxylate groups are in a meta-relationship (positions 3 and 4). This increased distance prevents chelation, leading to a monodentate coordination through the nitrogen or oxygen atom.[7][8]
This structural variation, stemming from a simple change in substituent position, has a profound impact on the biological activity of the complexes, with the chelated structure showing higher binding affinity for biomolecules.[7]
Caption: Isomeric ligand effects on Zn(II) coordination geometry.
Part 2: Experimental Protocols and Workflow
The following section provides detailed, step-by-step protocols for the synthesis of two isomeric zinc complexes. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times.
General Experimental Workflow
The synthesis follows a straightforward self-assembly process where the zinc salt and the ligand are combined under appropriate conditions to yield the crystalline product.
Caption: General workflow for the synthesis of zinc-pyridinecarboxylate complexes.
Protocol 1: Hydrothermal Synthesis of [Zn(tpc)₂(H₂O)₂]
This protocol utilizes hydrothermal conditions to synthesize the N,O-chelated complex from 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc). This method is often employed to grow high-quality single crystals directly from the reaction mixture.
Materials:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Distilled water
-
15 mL Teflon-lined stainless steel autoclave
Procedure:
-
Reagent Preparation: In a Teflon liner, combine Zn(OAc)₂·2H₂O (0.1 mmol, ~22.0 mg) and Htpc (0.1 mmol, ~19.1 mg).
-
Rationale: Using a 1:1 molar ratio of metal to ligand is a common starting point for coordination complex synthesis.
-
-
Solvent Addition: Add 5 mL of distilled water to the liner.
-
Assembly: Seal the Teflon liner inside the stainless steel autoclave. Ensure it is tightened securely.
-
Safety Note: Autoclaves must be handled with care and according to the manufacturer's instructions to prevent pressure-related accidents.
-
-
Heating: Place the sealed autoclave in an oven and heat at 160 °C for 3 days.
-
Rationale: The high temperature and pressure of the hydrothermal process increase the solubility of the reactants, facilitating the reaction and promoting the growth of well-defined crystals upon slow cooling.
-
-
Cooling: Turn off the oven and allow the autoclave to cool slowly to room temperature over 24-48 hours. Do not quench or rapidly cool the vessel.
-
Isolation: Carefully open the autoclave. Collect the colorless block crystals by filtration.
-
Washing and Drying: Wash the collected crystals thoroughly with distilled water (5 times) to remove any unreacted starting materials. Allow the crystals to air-dry at room temperature.[8]
Protocol 2: Room-Temperature Synthesis of [Zn(tfc)₂(H₂O)₂]
This protocol uses a solution-based method at room temperature to synthesize the monodentate complex from 4-(trifluoromethyl)nicotinic acid (Htfc).
Materials:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
4-(Trifluoromethyl)nicotinic acid (Htfc)
-
Methanol
-
Sodium hydroxide (NaOH) solution (0.5 mol L⁻¹)
Procedure:
-
Ligand Solution: Dissolve Htfc (0.05 mmol, ~9.6 mg) in 10 mL of methanol.
-
Metal Addition: To the ligand solution, add Zn(OAc)₂·2H₂O (0.1 mmol, ~22.0 mg). Note the 2:1 metal-to-ligand stoichiometry used here.[8]
-
pH Adjustment: While stirring, slowly add the 0.5 M NaOH solution dropwise until the pH of the mixture is approximately 9.
-
Rationale: Deprotonation of the carboxylic acid group to the carboxylate anion is essential for coordination to the positively charged Zn(II) ion. Adjusting the pH ensures the ligand is in its anionic form.
-
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Crystallization: Cover the filtered solution and leave it undisturbed at room temperature.
-
Isolation: Colorless rhomboid crystals should form over approximately 8 days. Collect the crystals by filtration.[8]
-
Washing and Drying: Gently wash the crystals with a small amount of cold methanol and allow them to air-dry.
Part 3: Characterization and Data Analysis
Confirmation of the synthesis and purity of the target complexes requires a combination of analytical techniques.
| Technique | Purpose | Expected Results for [Zn(tpc)₂(H₂O)₂] and [Zn(tfc)₂(H₂O)₂] |
| Elemental Analysis | Confirms the empirical formula (C, H, N content). | Calculated for C₁₄H₁₀F₆N₂O₆Zn: C, 34.88%; H, 2.08%; N, 5.81%. Experimental values should be within ±0.4% of calculated values.[8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies key functional groups and confirms coordination. | - Broad peak ~3200-3400 cm⁻¹ indicates O-H stretching of coordinated water molecules. - Absence of the broad carboxylic acid O-H stretch (~3000 cm⁻¹). - Shift in asymmetric and symmetric COO⁻ stretching frequencies compared to the free ligand, confirming carboxylate coordination.[8][10] |
| Single-Crystal X-ray Diffraction | Determines the precise 3D molecular structure. | Unambiguously confirms the coordination geometry (chelated vs. monodentate), bond lengths, and bond angles, providing definitive structural proof.[7][8] |
Part 4: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is too dilute. - Cooling rate was too fast (Protocol 1). - pH is incorrect (Protocol 2). | - Slowly evaporate some of the solvent to concentrate the solution. - Reprogram the oven for a slower cooling ramp. - Re-check and carefully adjust the pH of the mother liquor. |
| Low Crystalline Yield | - Incomplete reaction. - Loss of product during filtration/washing. | - Extend the reaction time (e.g., increase heating time for Protocol 1). - Use a minimal amount of cold solvent for washing. - Recover additional product from the mother liquor by slow evaporation. |
| Product is an Amorphous Powder, not Crystalline | - Impurities present in the reaction mixture. - Rapid precipitation instead of slow crystallization. | - Ensure high purity of starting materials and solvents. - Filter the reaction solution while hot (if applicable) to remove impurities before cooling. - Attempt recrystallization from a suitable solvent system. |
| Elemental Analysis Fails | - Impure product (unreacted starting material or byproducts). - Incorrect amount of coordinated water molecules. | - Recrystallize the product to improve purity. - Perform thermogravimetric analysis (TGA) to confirm the number of water molecules in the coordination sphere. |
Conclusion
The synthesis of trifluoromethyl-pyridine carboxylic acid zinc complexes provides a valuable platform for exploring novel metallodrug candidates. The straightforward self-assembly protocols described herein are reliable and adaptable. The critical dependence of the complex's structure and biological activity on the ligand's isomeric form underscores the importance of rational design in medicinal inorganic chemistry. By following these detailed procedures and understanding the chemical principles behind them, researchers can confidently synthesize and characterize these promising compounds for further investigation in drug development pipelines.
References
-
Zhu, X., Yang, Y., Li, B., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. [Link]
-
Adachi, Y., & Yoshikawa, Y. (2021). Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry. PubMed. [Link]
-
Vibin, M., et al. (2024). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. RSC Publishing. [Link]
-
Zhu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. RSC Publishing. [Link]
-
Vibin, M., et al. (2024). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]
-
García-Ramos, J. C., et al. (2020). Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents. PMC - NIH. [Link]
-
Pellei, M., Del Bello, F., Porchia, M., & Santini, C. (2021). Zinc coordination complexes as anticancer agents. CNR-IRIS. [Link]
-
Ochiai, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Finkbeiner, P., et al. (2011). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. ACS Publications. [Link]
-
Hanada, E. M., & Blum, S. A. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. [Link]
-
Finkbeiner, P., et al. (2011). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. ResearchGate. [Link]
-
CAS. 5-(Trifluoromethyl)pyridine-2-carboxylic acid. CAS Common Chemistry. [Link]
-
Zhu, X., et al. (2024). Supporting Information Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biological activity. The Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc complexes developed as metallopharmaceutics for treating diabetes mellitus based on the bio-medicinal inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc coordination complexes as anticancer agents [iris.cnr.it]
- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid Synthesis
Welcome to the technical support center for the synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer structured troubleshooting advice to enhance the efficiency and success of your synthesis.
Section 1: Strategic Synthesis Planning & FAQs
The successful synthesis of this compound hinges on a well-chosen synthetic route. The most common and industrially scalable approach involves a two-step process: the formation of a key nitrile intermediate, (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile, followed by its hydrolysis. This section addresses the critical decision-making and troubleshooting for these stages.
Q1: What is the most reliable and scalable synthetic route to this compound?
The most robust route begins with a commercially available, pre-functionalized pyridine ring, which circumvents the often-problematic regioselectivity issues associated with direct trifluoromethylation of pyridine itself.[1][2] A highly effective strategy starts from 2,3-dichloro-5-(trifluoromethyl)pyridine.
This pathway involves two key transformations:
-
Nucleophilic Substitution: Reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile (acting as a nucleophile) to selectively displace the more labile chlorine at the 2-position, forming the nitrile intermediate.
-
Hydrolysis: Conversion of the resulting (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile to the final carboxylic acid product.
This approach is advantageous due to the high reliability of the substitution reaction and the relatively straightforward nature of the final hydrolysis step.
Caption: General two-step synthetic pathway.
Section 2: Troubleshooting the Nitrile Intermediate Synthesis
The formation of (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile is the cornerstone of this synthetic sequence. Low yields at this stage are common and typically trace back to reaction conditions.
Q2: My substitution reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile is giving a low yield. What factors should I investigate?
Low conversion or the formation of side products in this nucleophilic substitution reaction is often related to the choice of base, catalyst, temperature, and pressure. A Chinese patent describes a robust method where these parameters are optimized for high yield.[3]
Key Optimization Parameters:
-
Base: The base is critical for generating the acetonitrile anion. Stronger bases like sodium ethoxide or sodium methoxide are more effective than weaker carbonate bases. The stoichiometry of the base should be slightly in excess (e.g., 1.2-1.4 equivalents) to ensure complete deprotonation of acetonitrile.[3]
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a suitable catalyst can significantly improve reaction rates and yield. The patent literature suggests proprietary catalysts, but phase-transfer catalysts or copper(I) salts could be explored as alternatives to facilitate the substitution.[3]
-
Temperature and Pressure: This reaction requires elevated temperatures (110-130 °C) and, consequently, a sealed, pressurized system to prevent the solvent (acetonitrile) from boiling.[3] Insufficient temperature will lead to a sluggish or incomplete reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions caused by oxygen or moisture, especially when using strong, air-sensitive bases.[3]
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Base | Weak base (e.g., K₂CO₃) or insufficient amount. | Use a strong base like Sodium Ethoxide (1.3 mmol per 1 mmol substrate).[3] | Ensures efficient generation of the acetonitrile nucleophile for the substitution reaction. |
| Temperature | Below 110 °C. | Maintain reaction temperature between 110-130 °C.[3] | Provides the necessary activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. |
| Pressure | Open to atmosphere. | Use a sealed autoclave or pressure vessel (e.g., 2.8-3.0 MPa).[3] | Prevents the boiling of acetonitrile at high temperatures, maintaining it as the solvent and reactant. |
| Atmosphere | Reaction run in air. | Purge the vessel with and maintain an inert gas (Argon).[3] | Prevents degradation of the strong base and other potential oxidative side reactions. |
Q3: Are there alternative methods to synthesize the nitrile intermediate?
Yes, other routes exist, though they may involve more steps or different challenges. One common alternative is a Sandmeyer-type reaction . This would typically start from 3-amino-2-(trifluoromethyl)pyridine. The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often using a copper(I) cyanide catalyst.[4]
Challenges with the Sandmeyer Route:
-
Diazonium Salt Instability: Aryl diazonium salts can be unstable and require careful temperature control (typically 0-5 °C).
-
Side Reactions: A common side reaction is the displacement of the diazonium group by water, leading to the formation of a hydroxy-pyridine impurity.[5]
-
Copper Waste: The use of stoichiometric copper cyanide generates significant copper waste, which requires remediation.
Given these factors, the direct substitution method from 2,3-dichloro-5-(trifluoromethyl)pyridine is generally preferred for its simplicity and higher potential yield.[3]
Section 3: Optimizing the Final Hydrolysis Step
The final step, converting the nitrile to a carboxylic acid, is critical for obtaining a pure product with a high yield. This transformation can be deceptively tricky.
Q4: I am observing incomplete conversion or degradation during the hydrolysis of the nitrile to the final acetic acid product. How can I improve the yield?
Both incomplete reaction and product degradation are common issues during nitrile hydrolysis. The choice between acidic or basic conditions and careful control of temperature are paramount.
-
Incomplete Conversion: This is often due to the formation of a stable amide intermediate. If the reaction is not allowed to proceed to completion, the primary product will be (2-Trifluoromethyl-pyridin-3-yl)-acetamide. To drive the reaction to the carboxylic acid, extended reaction times or higher temperatures may be necessary. Alkaline hydrolysis is often effective for converting nitriles to amides.[6]
-
Product Degradation: The trifluoromethyl group can be sensitive to harsh conditions. At high temperatures, particularly under strong basic conditions, decarboxylation of the final acetic acid product can occur, reducing the yield.
Troubleshooting Hydrolysis Conditions:
| Condition | Issue | Recommended Solution | Rationale |
| Acidic Hydrolysis | Slow reaction rate. | Use a strong acid like concentrated H₂SO₄ or HCl and heat to reflux. | The protonation of the nitrile nitrogen activates it for nucleophilic attack by water. Heat is required to hydrolyze the stable amide intermediate. |
| Basic Hydrolysis | Potential for decarboxylation. | Use moderate concentrations of NaOH or KOH and carefully control the temperature (e.g., 80-100 °C). Monitor the reaction closely. | Base-catalyzed hydrolysis is often faster but can lead to degradation of the product if the temperature is too high or the heating is prolonged. |
| Work-up | Product loss. | After hydrolysis, carefully acidify the reaction mixture to a pH of ~3-4 to precipitate the carboxylic acid product. | The product is a carboxylic acid and will be soluble in its carboxylate form under basic conditions. Neutralization is required for isolation. |
digraph "Troubleshooting_Hydrolysis" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Low Yield in Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Analyze reaction mixture by TLC/LC-MS", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Symptom: Significant starting\n material or amide intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Symptom: Multiple unknown\n spots, potential decarboxylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Incomplete [label="Action: Increase reaction time or\n temperature moderately.\n Consider switching from acid to base catalysis.", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Degradation [label="Action: Decrease reaction temperature.\n Use milder conditions (e.g., lower\n concentration of acid/base).", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Check_TLC; Check_TLC -> Incomplete [label=" Incomplete\nConversion "]; Check_TLC -> Degradation [label=" Degradation\nObserved "]; Incomplete -> Action_Incomplete; Degradation -> Action_Degradation;
}
Caption: Troubleshooting logic for the hydrolysis step.
Section 4: Optimized Experimental Protocols
The following protocols are based on optimized conditions derived from the chemical literature and are designed to maximize yield and purity.
Protocol 4.1: Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile
This protocol is adapted from the principles outlined in CN108863915B.[3]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Acetonitrile (used as solvent and reactant)
-
Sodium ethoxide (1.3 eq)
-
Anhydrous solvent (if catalyst requires it)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a high-pressure autoclave reactor, add 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Add a sufficient volume of acetonitrile to act as the solvent.
-
Carefully add sodium ethoxide under an inert atmosphere.
-
Seal the reactor and purge thoroughly with argon gas.
-
Pressurize the reactor to approximately 2.8-3.0 MPa with argon.
-
Heat the reaction mixture to 120-125 °C with vigorous stirring.
-
Maintain these conditions for 12-16 hours, monitoring the reaction progress by taking aliquots (if possible) for GC-MS analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove any solid salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified further by column chromatography or recrystallization.
Protocol 4.2: Hydrolysis to this compound
Materials:
-
(2-Trifluoromethyl-pyridin-3-yl)-acetonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (e.g., 5-10 volumes)
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add (2-Trifluoromethyl-pyridin-3-yl)-acetonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) while cooling the flask in an ice bath.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110 °C).
-
Maintain the reflux for 4-8 hours. Monitor the disappearance of the starting material and the amide intermediate by TLC or LC-MS.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
-
Neutralize the acidic solution by slowly adding a cold aqueous solution of sodium hydroxide until the pH is approximately 3-4. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight to yield this compound.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Synthesis of Trifluoromethylpyridines. BenchChem.
- CN107286087B. (n.d.). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl-5-cyanopyridine. Retrieved from [Link]
- CN103626697B. (n.d.). A kind of preparation method of the cyanopyridine of 2 chlorine, 4 trifluoromethyl 3. Google Patents.
- El-Damasy, A. K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6883.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Gallagher, G., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2593-2616.
- Talley, J. J., & Penning, T. D. (1995). Unexpected Displacements of Chloride by Bromide Found During Sandmeyer Reactions of 3- or 5-Amino-2-Chloropyridines.
- EP 2 368 550 B1. (n.d.). Pyrazolopyridine compounds. Google Patents.
- US5283338A. (n.d.). Process for the preparation of 2-chloropyridines. Google Patents.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Fujikawa, K., & Yokomizo, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-145.
- Pitre, S. P., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Central Science, 2(5), 321-327.
- Kaur, N., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5094-5098.
- Kappe, C. O. (2004). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry.
- Muta, R., et al. (2022).
- CN111138351A. (n.d.). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents.
- Wang, Y., et al. (2023). Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. Reaction Chemistry & Engineering, 8(3), 643-650.
- Chodkowski, A., & Gutkowska, B. (1981). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Acta Poloniae Pharmaceutica, 38(5), 571-574.
- Kiss, L., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(10), 1959-1961.
- US6870067B2. (n.d.). Process for the synthesis of trifluorophenylacetic acids. Google Patents.
-
Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile. Retrieved from [Link]
- CN108863915B. (n.d.). Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile. Google Patents.
-
PubChem. (n.d.). 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. Retrieved from [Link]
Sources
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Welcome to the technical support guide for the synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. Here, we address common side reactions, troubleshooting protocols, and frequently asked questions in a practical, question-and-answer format. Our guidance is grounded in established chemical principles to help you navigate the complexities of this multi-step synthesis.
Synthetic Overview & Key Challenge Areas
The synthesis of this compound is a multi-step process fraught with potential challenges, including regioselectivity issues, byproduct formation, and purification difficulties. A common and logical synthetic route begins with a substituted methylpyridine, followed by trifluoromethylation, side-chain functionalization, and final hydrolysis. Each of these stages presents unique obstacles that can impact overall yield and purity.
This guide is structured to address problems encountered along a plausible synthetic pathway, providing both explanations for why a problem occurs and actionable steps to resolve it.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Trifluoromethylation Reactions
Q1: My trifluoromethylation reaction is low-yielding and I'm observing multiple isomers. What is the likely cause and how can I improve regioselectivity?
A1: Low yield and poor regioselectivity are common hurdles in the trifluoromethylation of pyridine rings. The direct C-H trifluoromethylation of pyridine often yields a mixture of 2-, 3-, and 4-substituted products due to the high reactivity of the trifluoromethyl radical.[1]
Common Causes & Solutions:
-
Mechanism & Regioselectivity: The electronic nature of the pyridine ring and the specific trifluoromethylating agent used dictate the product distribution. Radical reactions often lack selectivity.[1] Nucleophilic trifluoromethylation methods can offer better control. For instance, activating the pyridine ring via hydrosilylation can promote selective reaction at the 3-position with electrophilic CF3 sources like Togni's reagent.[2]
-
Reaction Conditions: Trifluoromethylation reactions are highly sensitive to temperature and pressure. Some methods require high temperatures (150-250°C), while others need cooling (0-25°C).[3] It is critical to follow established protocols precisely.
-
Starting Material Activation: For a substrate like 2-chloro-3-methylpyridine, the chloro group can be replaced in a fluorine exchange reaction, or a different strategy can be employed.[4] If starting from an unfunctionalized pyridine, methods that proceed via N-oxide or pyridinium salt activation can direct trifluoromethylation to specific positions.
Troubleshooting Protocol: Improving Regioselectivity
-
Review the Method: If using a radical-based method, consider switching to a nucleophilic or electrophilic trifluoromethylation strategy that offers better regiocontrol for your specific pyridine substrate.[2][5]
-
Substrate Modification: Consider pre-functionalizing the pyridine ring with a directing group to favor substitution at the desired position.
-
Screen Conditions: Methodically screen solvents, temperatures, and reaction times. Monitor reaction progress by TLC or GC-MS to identify optimal conditions that favor the desired isomer over side products.[3]
Part 2: Side-Chain Functionalization (Bromination & Cyanation)
Q2: The radical bromination of my 2-(Trifluoromethyl)-3-methylpyridine using N-Bromosuccinimide (NBS) is producing multiple brominated species and is difficult to control. How can I achieve clean mono-bromination?
A2: Benzylic bromination of methylpyridines with NBS is a radical chain reaction that can be notoriously difficult to control.[6] The primary challenges are over-bromination (formation of di- and tri-bromomethyl species) and competing ring bromination.
Common Causes & Solutions:
-
Stoichiometry: Using an excess of NBS is the most common cause of over-bromination. The reactivity of the methyl group on the pyridine ring is highly sensitive to the ring's substituents.[6]
-
Initiator and Solvent: The reaction requires a radical initiator (like AIBN or benzoyl peroxide) and is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) to proceed via the desired radical pathway. Using polar solvents can promote ionic pathways, leading to ring bromination.
-
Light: The reaction should be initiated by controlled heating or a specific light source, as uncontrolled exposure to UV light can lead to a messy and vigorous reaction.[6]
| Parameter | Recommendation | Rationale |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | Minimizes the formation of di- and tri-brominated byproducts.[6] |
| Solvent | Anhydrous CCl₄ or cyclohexane | Favors the radical pathway and suppresses ionic side reactions. |
| Initiator | AIBN or Benzoyl Peroxide (0.05 - 0.1 eq) | Provides a controlled source of radicals to initiate the chain reaction. |
| Temperature | Reflux (typically ~77°C for CCl₄) | Ensures thermal decomposition of the initiator and propagation of the reaction. |
Experimental Protocol: Selective Mono-bromination
-
Combine 2-(Trifluoromethyl)-3-methylpyridine (1.0 eq) and a fresh, recrystallized portion of NBS (1.05 eq) in anhydrous CCl₄.
-
Add a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture under an inert atmosphere (N₂ or Ar) and monitor the reaction closely by TLC or GC. The reaction is often complete when the denser NBS has been consumed and replaced by floating succinimide.
-
Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature. The crude 3-(bromomethyl) product is often unstable and lachrymatory and should be used immediately in the next step.
Q3: My cyanation reaction to form (2-(Trifluoromethyl)pyridin-3-yl)acetonitrile is sluggish and gives amide byproducts. What's going wrong?
A3: The conversion of the bromomethyl intermediate to the nitrile is a standard nucleophilic substitution (Sₙ2) reaction. Sluggishness can be due to poor reactivity of the substrate, while byproduct formation often points to contamination.
Common Causes & Solutions:
-
Solvent Choice: This reaction requires a polar, aprotic solvent like DMSO, DMF, or acetonitrile to dissolve the cyanide salt (e.g., NaCN, KCN) and promote the Sₙ2 mechanism.
-
Water Contamination: The most common cause of amide byproduct formation is the presence of water in the reaction. The cyanide ion can react with water, and the resulting nitrile product can undergo partial hydrolysis to the primary amide under the reaction conditions.[7] It is crucial to use anhydrous solvents and reagents.
-
Leaving Group: While bromide is a good leaving group, the overall reactivity can be influenced by the electron-withdrawing nature of the trifluoromethyl-pyridine system.
Caption: Troubleshooting flowchart for the cyanation step.
Part 3: Final Hydrolysis & Purification
Q4: The final hydrolysis of the nitrile to the carboxylic acid is incomplete or requires harsh conditions that seem to be degrading my product. How can I achieve a clean conversion?
A4: Hydrolysis of heteroaryl acetonitriles can be challenging. It can be difficult to drive the reaction to completion, often stalling at the intermediate amide stage.[7] Furthermore, the product itself, a heteroarylacetic acid, can be susceptible to decarboxylation under excessively harsh acidic or thermal conditions, leading to the formation of 2-(trifluoromethyl)-3-methylpyridine as a byproduct.[8][9]
Common Causes & Solutions:
-
Incomplete Hydrolysis: Basic hydrolysis (e.g., with NaOH or KOH) often stops at the amide. Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄ or HCl) is typically required to convert the amide to the carboxylic acid.[7] A two-step, one-pot procedure can be effective.
-
Decarboxylation: Excessive heat or strong acid can promote the loss of CO₂, especially with electron-rich heteroaromatic systems.[8][10] This is a significant potential side reaction that lowers the yield of the desired acid.
-
Purification: The final product is an amino acid derivative (amphoteric) and can be tricky to isolate. Purification often relies on careful pH adjustment to find the isoelectric point, where the compound has minimum solubility and precipitates from the aqueous solution.[11]
Recommended Hydrolysis Protocol:
-
Heat the (2-(Trifluoromethyl)pyridin-3-yl)acetonitrile in a mixture of acetic acid, sulfuric acid, and water.
-
Maintain a controlled temperature (e.g., 90-110°C) and monitor the reaction progress carefully (TLC, HPLC) until the nitrile and intermediate amide are fully consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Adjust the pH of the cold aqueous solution using a base (e.g., NaOH solution) to the isoelectric point of the product (typically pH 3-4) to induce precipitation.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.[11]
Q5: My final product is off-color and difficult to purify. What are the likely impurities and what is the best purification strategy?
A5: Impurities in the final product can be carried over from any of the preceding steps. Common culprits include unreacted starting materials, byproducts from side reactions (e.g., over-brominated species, amide from incomplete hydrolysis), and decarboxylated product.
Purification Strategy: Acid-Base Extraction & Recrystallization
Given that the final product is a carboxylic acid, a robust method for purification is acid-base extraction.
-
Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Base Extraction: Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities (like the decarboxylated byproduct) will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing the sodium salt of your product.
-
Acidify & Precipitate: Cool the aqueous layer in an ice bath and slowly add acid (e.g., 2M HCl) to re-protonate the carboxylic acid, causing it to precipitate.[12]
-
Isolate & Recrystallize: Filter the purified solid. For highest purity, recrystallize from a suitable solvent system (e.g., ethanol/water or toluene).
This guide provides a framework for addressing the most common issues in the synthesis of this compound. Successful synthesis relies on careful control of reaction conditions, use of high-purity reagents, and diligent monitoring of reaction progress to minimize side reactions.
References
-
Feng, Y., & Song, G. (2018). A Greener Procedure for (Hetero)aromatic Aldehydes through Metal-Catalyzed Oxidative Decarboxylation. Chemical Review and Letters. Available at: [Link]
- O'Brochta, J. (1959). Purification of 3-pyridine carboxylic acid. U.S. Patent 2,916,494.
-
Gnanaprakasam, B., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Journal of Saudi Chemical Society. Available at: [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Kutney, J. P., & Tabata, T. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry. Available at: [Link]
-
Najminejad, Z. (2024). Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate. Journal of Chemical Sciences. Available at: [Link]
-
Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Available at: [Link]
- Riemenschneider, W., & Tanifuji, A. (1972). Process for the production of pyridine carboxylic acids. U.S. Patent 3,657,259.
- Deshpande, C. G., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent 8,575,350.
-
Xu, F., et al. (2022). Electrophotochemical Metal-Catalyzed Decarboxylative Coupling of Aliphatic Carboxylic Acids. Angewandte Chemie. Available at: [Link]
-
Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Princeton University. Available at: [Link]
- Goetz, N., et al. (2019). Bromination of pyridine derivatives. WIPO Patent WO2019145177A1.
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available at: [Link]
-
Urakawa, T., & Haga, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Jouffroy, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Liu, J., et al. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Chinese Patent CN111138351A.
-
Anonymous. (2018). HYDROLYSIS REACTIONS. Lecture Notes. Available at: [Link]
- Davies, I. W., et al. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S. Patent 6,870,067.
-
Jouffroy, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). α-Alkylation of arylacetonitriles. Retrieved from [Link]
-
University of Waterloo. (n.d.). HYDROLYSIS. Lecture Notes. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. Available at: [Link]
-
Jan. (2016). What exactly is hydrolysis reaction in organic chemistry? What mechanism does it follow?. Chemistry Stack Exchange. Available at: [Link]
-
Chihara, Y., et al. (2026). Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis. Tetrahedron. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. esisresearch.org [esisresearch.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Pyridines
Welcome to the Technical Support Center for the trifluoromethylation of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This section is dedicated to resolving common issues that may arise during the trifluoromethylation of pyridines. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Pyridine
This is one of the most common challenges. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Cause A: Reagent Quality and Handling
-
Expert Insight: Trifluoromethylating reagents, particularly radical precursors, can be sensitive to air and moisture, leading to decomposition and loss of reactivity. The quality of solvents and additives is also paramount.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Use freshly purchased trifluoromethylating reagents or those stored under appropriate inert conditions. For instance, Langlois' reagent (CF3SO2Na) is a stable solid, but it's good practice to store it in a desiccator.[1]
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried, especially for reactions sensitive to moisture.
-
Check Additives and Catalysts: If your reaction employs a catalyst (e.g., a photoredox catalyst or a metal salt), ensure it is of high purity and handled according to the supplier's recommendations.
-
Possible Cause B: Sub-optimal Reaction Conditions
-
Expert Insight: The energy input (thermal or photochemical) and the reaction environment (solvent, atmosphere) are critical for activating the trifluoromethylating agent and facilitating the reaction with the pyridine substrate.
-
Troubleshooting Steps:
-
Temperature Adjustment: Some reactions require elevated temperatures to proceed efficiently.[2] However, for photoredox-catalyzed reactions, excessive heat can lead to catalyst degradation. A systematic temperature screen is often beneficial.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[3] For radical trifluoromethylations, solvents like DMSO or DMF are often effective.[4] A solvent screen is a powerful optimization tool.
-
Atmosphere Control: Many radical reactions are sensitive to oxygen. While some reactions are performed under an inert atmosphere (e.g., nitrogen or argon), others may surprisingly benefit from the presence of air or oxygen, which can act as a terminal oxidant.[3] Consult the specific literature precedent for your reaction type. For light-mediated reactions, ensure your reaction vessel is transparent to the required wavelength of light.[3]
-
Possible Cause C: Inherent Substrate Reactivity
-
Expert Insight: The electronic properties of the pyridine substrate play a crucial role. Electron-deficient pyridines can be challenging to trifluoromethylate via radical pathways due to the electrophilic nature of the trifluoromethyl radical.[3][5]
-
Troubleshooting Steps:
-
Protecting Groups/Activating Groups: Consider modifying the electronic nature of your pyridine substrate. For example, the formation of a pyridine N-oxide can activate the ring towards trifluoromethylation.[6]
-
Alternative Reagents: If a particular trifluoromethylating reagent is ineffective, consider switching to one with a different reaction mechanism. For example, if a radical approach with Langlois' reagent fails on an electron-poor pyridine, a method involving nucleophilic trifluoromethylation might be more successful.[7]
-
Issue 2: Poor Regioselectivity - Mixture of Isomers Obtained
Achieving high regioselectivity in pyridine C-H functionalization is a well-known challenge due to the presence of multiple reactive sites.[5][8]
Possible Cause A: Reaction Mechanism and Innate Substrate Preference
-
Expert Insight: The inherent electronic properties of the pyridine ring direct incoming reagents to specific positions. Radical trifluoromethylation often yields a mixture of isomers.[9] The regiochemical outcome is a delicate balance between the electronics of the pyridine and the nature of the trifluoromethylating agent.
-
Troubleshooting Steps:
-
Choice of Trifluoromethylating Agent: The choice of reagent is critical for controlling regioselectivity.
-
For C2/C4-selectivity: Radical trifluoromethylation often favors these positions in unsubstituted pyridine.[9]
-
For C3-selectivity: This is notoriously difficult to achieve. Recent methods have employed a dearomatization-rearomatization strategy, such as hydrosilylation followed by reaction with an electrophilic CF3 source like Togni's reagent, to achieve C3-trifluoromethylation.[7][10]
-
-
Solvent Effects: Preliminary studies have suggested that regioselectivity in C-H trifluoromethylation can sometimes be influenced by the choice of solvent.[11] Experimenting with a range of solvents with varying polarities may offer a degree of control.
-
Possible Cause B: Steric Hindrance
-
Expert Insight: The presence of substituents on the pyridine ring can sterically direct the incoming trifluoromethyl group to less hindered positions.
-
Troubleshooting Steps:
-
Substrate Design: If possible, consider a synthetic route where bulky groups are used to block certain positions, thereby directing the trifluoromethylation to the desired site.
-
Reagent Size: While the trifluoromethyl group itself is of a fixed size, the overall steric profile of the trifluoromethylating reagent can vary. However, this is generally a less impactful factor than substrate sterics.
-
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common types of trifluoromethylating reagents for pyridines?
A1: The most common reagents fall into three main categories based on their reactivity:
-
Radical Precursors: These generate a trifluoromethyl radical (•CF3). A widely used example is Langlois' reagent (sodium trifluoromethanesulfinate, CF3SO2Na) .[1][12] These are often used in photoredox catalysis or with a chemical oxidant.
-
Electrophilic Reagents ("CF3+"): These reagents behave as a source of an electrophilic trifluoromethyl group. Prominent examples include Togni's reagents and Umemoto's reagents .[13][14][15] They are particularly useful for reacting with nucleophilic substrates.
-
Nucleophilic Reagents ("CF3-"): These reagents deliver a nucleophilic trifluoromethyl group. A classic example is the Ruppert-Prakash reagent (TMSCF3) , often used in the presence of a fluoride source.
Q2: How do I choose the right trifluoromethylating reagent for my specific pyridine substrate?
A2: The choice depends heavily on the electronic properties of your pyridine and the desired regioselectivity.
-
For electron-rich pyridines , radical methods using Langlois' reagent or electrophilic trifluoromethylation with Togni's or Umemoto's reagents are often successful.[4][13]
-
For electron-deficient pyridines , radical methods can be challenging.[3] In such cases, methods involving pre-activation of the pyridine ring (e.g., as an N-oxide or pyridinium salt) or nucleophilic trifluoromethylation strategies may be more effective.[6][16]
-
For achieving C3-selectivity , specialized methods are often required, such as those involving hydrosilylation to form an enamine-like intermediate that then reacts with an electrophilic CF3 source.[7][10]
Protocol-Specific Questions
Q3: I am using a photoredox-catalyzed protocol with Langlois' reagent, but the reaction is not working. What should I check?
A3: For photoredox-catalyzed trifluoromethylations, several factors are critical:
-
Light Source: Ensure your light source emits at the correct wavelength to excite your photocatalyst. The reaction setup should allow for efficient irradiation of the reaction mixture.
-
Photocatalyst: Verify the purity and activity of your photocatalyst. Consider degassing the reaction mixture to remove oxygen, as it can quench the excited state of some photocatalysts, although in some cases it can also act as an oxidant.[3]
-
Solvent: Use a solvent in which all components are soluble and that is compatible with photoredox catalysis (e.g., DMF, DMSO, acetonitrile).[4]
Q4: My reaction with Togni's reagent is giving a complex mixture of products. What could be the issue?
A4: Togni's reagents are powerful electrophilic trifluoromethylating agents, but their reactivity can sometimes lead to side reactions.
-
Reaction Temperature: These reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can improve selectivity and minimize decomposition.
-
Base/Lewis Acid: The presence of a base or Lewis acid can significantly affect the outcome. Ensure you are using the recommended additives at the correct stoichiometry.
-
Moisture: Togni's reagents can react with water. Ensure your reaction is performed under anhydrous conditions.
Mechanistic Understanding
Q5: What is the general mechanism for the radical trifluoromethylation of pyridines?
A5: The generally accepted mechanism for radical trifluoromethylation, for instance with Langlois' reagent and an oxidant, involves the following key steps:
-
Generation of the Trifluoromethyl Radical (•CF3): The trifluoromethylating agent (e.g., CF3SO2Na) is oxidized to generate a trifluoromethylsulfonyl radical, which then extrudes SO2 to give the •CF3 radical.[17]
-
Addition to the Pyridine Ring: The electrophilic •CF3 radical adds to the electron-rich positions of the pyridine ring (typically C2 or C4) to form a radical cation intermediate.
-
Rearomatization: The radical cation intermediate is then oxidized and deprotonated to regenerate the aromatic pyridine ring, now bearing a trifluoromethyl group.
The following diagram illustrates this general pathway:
Caption: General workflow for radical trifluoromethylation of pyridines.
Section 3: Experimental Protocols & Data
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Type | Example | Mechanism | Typical Substrates | Key Considerations |
| Radical | Langlois' Reagent (CF3SO2Na) | Radical | Electron-rich heterocycles | Often requires an oxidant or photoredox catalyst.[1] |
| Electrophilic | Togni's Reagent I | Electrophilic | Nucleophiles, electron-rich arenes | Sensitive to moisture.[14] |
| Electrophilic | Umemoto's Reagent | Electrophilic | Nucleophiles, arenes | Powerful trifluoromethylating agent.[13][18] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Electrophiles (e.g., carbonyls) | Requires a fluoride source for activation. |
General Protocol for Photoredox-Catalyzed Trifluoromethylation of an Electron-Rich Pyridine
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv.), Langlois' reagent (2.0 equiv.), and the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., DMSO or DMF) via syringe.
-
If required by the specific protocol, add an oxidant (e.g., tert-butyl hydroperoxide).
-
Place the reaction vial in front of a light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate if an oxidant was used), and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield in pyridine trifluoromethylation.
References
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). National Center for Biotechnology Information. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). ACS Publications. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). National Center for Biotechnology Information. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). National Center for Biotechnology Information. [Link]
-
Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2011). National Center for Biotechnology Information. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. (2020). ResearchGate. [Link]
-
a)Mechanochemical radical C–H trifluoromethylation of N‐heterocycles... (n.d.). ResearchGate. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. [Link]
-
An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (2013). Royal Society of Chemistry. [Link]
-
Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. (2020). National Center for Biotechnology Information. [Link]
-
Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. (2019). ACS Publications. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Royal Society of Chemistry. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2019). National Center for Biotechnology Information. [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2011). ResearchGate. [Link]
-
Photosensitizer-Free Visible-Light-Promoted Trifluoromethylation of Imidazo[1,2- a ]pyridines | Request PDF. (2020). ResearchGate. [Link]
-
Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Royal Society of Chemistry. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ACS Publications. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ChemRxiv. [Link]
-
Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2021). MDPI. [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2017). ResearchGate. [Link]
-
Reagent of the month – November - Langlois reagent. (2022). SigutLabs. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2021). National Center for Biotechnology Information. [Link]
-
Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (2022). Beilstein Journals. [Link]
-
Pyridine CH functionalization. (2017). Slideshare. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020). ACS Publications. [Link]
Sources
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Umemoto Reagent I - Enamine [enamine.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid stability and degradation issues
A Guide to Stability and Degradation for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability and degradation characteristics of this compound. Given its structural motifs—a pyridine ring activated by a strongly electron-withdrawing trifluoromethyl group and a carboxylic acid moiety—this molecule presents unique challenges and considerations in experimental design, storage, and analysis.[1][2] This guide synthesizes chemical principles and field-proven insights into a practical question-and-answer format, supplemented with detailed troubleshooting protocols and experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns stem from three key structural features:
-
The Pyridine Ring: The nitrogen heteroatom can be a site for oxidation. Furthermore, the ring is electron-deficient, a characteristic that is significantly enhanced by the trifluoromethyl group.[1] This makes the ring susceptible to certain nucleophilic reactions, although it is generally stable.
-
The Trifluoromethyl (CF3) Group: This group is exceptionally stable chemically and resistant to enzymatic degradation.[2][3] However, its powerful electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.[1]
-
The Acetic Acid Side Chain: The carboxylic acid is a reactive functional group. It can undergo decarboxylation under thermal stress. It will also react with bases to form salts and with alcohols to form esters (especially under acidic catalysis).[4]
Q2: How should I properly store this compound for short-term and long-term use?
A2: Proper storage is critical to ensure the integrity of your sample. Based on safety data for structurally related compounds, the following conditions are recommended:
-
Short-Term (days to weeks): Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. Protect from light.
-
Long-Term (months to years): For optimal stability, store in a tightly sealed container under an inert atmosphere at -20°C. Containers should be carefully sealed to prevent moisture ingress, which can lead to hydrolysis or degradation upon temperature cycling.[5][6]
Q3: What solvents are recommended for dissolving and working with this compound? Are there any I should avoid?
A3: Solubility and compatibility are key considerations.
-
Recommended Solvents: Polar aprotic solvents such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for creating stock solutions.
-
Solvents to Use with Caution:
-
Protic Solvents (Water, Alcohols): The compound is a carboxylic acid and will exhibit pH-dependent solubility in water.[7] While soluble in alcohols like methanol or ethanol, be aware of the potential for acid-catalyzed esterification, especially if heated or stored for extended periods.[4]
-
Reactive Solvents: Avoid highly nucleophilic or basic solvents that could potentially react with the molecule.
-
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and excessive heat, as these can promote degradation.[6]
Q4: What are the most likely degradation pathways I might encounter?
A4: Based on its structure, the following degradation pathways are plausible under stress conditions:
-
Decarboxylation: Under significant thermal stress, the acetic acid moiety may lose carbon dioxide.
-
Oxidation: The pyridine nitrogen or the methylene bridge of the acetic acid group could be susceptible to oxidation, especially in the presence of strong oxidants like hydrogen peroxide.
-
Photodegradation: Aromatic systems, including pyridine derivatives, can be susceptible to degradation upon exposure to high-intensity UV light. The trifluoromethyl group can enhance photostability in some systems, but this must be empirically verified.[8]
-
Hydrolysis (pH-dependent): While the core structure is not readily hydrolyzed, formulation in strongly acidic or basic aqueous solutions at elevated temperatures could induce unforeseen reactions. Forced degradation studies are essential to confirm this.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected loss of parent compound in an ongoing reaction. | 1. pH Instability: The reaction medium may be too acidic or basic, catalyzing degradation. 2. Thermal Stress: Reaction temperature may be too high, causing decarboxylation or other thermal degradation. 3. Oxidative Degradation: Presence of oxidizing agents or exposure to air at high temperatures. | 1. Monitor and buffer the pH of your reaction. 2. Run the reaction at the lowest effective temperature. Perform a time-point analysis to check for degradation over time. 3. Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). |
| Appearance of new, unidentified peaks in HPLC/LC-MS analysis. | 1. On-Column Degradation: The HPLC mobile phase may be incompatible (e.g., too acidic/basic). 2. Sample Preparation Artifact: The sample solvent may be causing slow degradation (e.g., esterification in methanol). 3. Forced Degradation: The sample was exposed to light, heat, or incompatible chemicals prior to analysis. | 1. Analyze the sample quickly after preparation. Test different mobile phase conditions. 2. Prepare samples in a robust aprotic solvent like acetonitrile immediately before injection. 3. Review the sample handling and storage history. Refer to the Forced Degradation Protocol (Section 3.2) to identify the unknown peaks. |
| Inconsistent biological/chemical activity between batches. | 1. Sample Impurity: The purity of different batches may vary. 2. Degradation During Storage: Older batches may have degraded due to improper storage. 3. Solvent Effects: Different solvents used for stock solutions may be causing varying levels of degradation. | 1. Always verify the purity of a new batch by HPLC or another suitable method before use. 2. Re-analyze the purity of the older batch alongside the new one. Discard if significant degradation is observed. 3. Standardize the solvent and preparation method for all stock solutions. Prepare fresh solutions regularly. |
Section 3: Experimental Protocols
These protocols provide standardized procedures for handling and stability testing.
3.1 Protocol: Standard Storage and Handling
This protocol is designed to minimize degradation during routine laboratory use.
-
Receiving and Initial Storage: Upon receipt, log the compound and store it immediately at -20°C in its original, sealed container.
-
Preparing a Stock Solution:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Work in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Weigh the desired amount of solid and dissolve in a high-purity, anhydrous aprotic solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aliquoting and Storage of Stock:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials.
-
Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Daily Use:
-
When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature.
-
Use the required volume and immediately recap the vial.
-
Avoid repeated freeze-thaw cycles. If partial use is necessary, re-purge the headspace with inert gas before re-freezing.
-
3.2 Protocol: Forced Degradation Study Workflow
Forced degradation or stress testing is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[11][12][13] This workflow is based on ICH Q1A guidelines.[9]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent: Acetonitrile:Water (50:50, v/v)
-
Acidic Stress: 1 M HCl
-
Basic Stress: 1 M NaOH
-
Oxidative Stress: 3% H₂O₂
-
HPLC system with UV/PDA detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in the chosen solvent.
-
Set Up Stress Conditions (in parallel): For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acidic: Add 1 M HCl. Keep at 60°C for 24 hours.
-
Basic: Add 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal (Solid): Place a known quantity of the solid compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
Thermal (Solution): Keep the stock solution at 60°C for 24 hours.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Caption: Workflow for a forced degradation study.
Section 4: Data Interpretation
4.1 Summary of Expected Degradation
This table summarizes the likely stability profile based on the known chemistry of trifluoromethyl-pyridine derivatives.[1] Actual results must be confirmed experimentally.
| Stress Condition | Parameter | Expected Degradation | Likely Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Stable to Minor | Minimal |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Minor to Moderate | Potential ring-opened products with prolonged stress |
| Oxidation | 3% H₂O₂, RT | Moderate to Major | N-oxides, degradation of the acetic acid side chain |
| Thermal | 80°C, 48h | Minor to Moderate | Decarboxylation product |
| Photolytic | ICH Q1B | Minor to Moderate | Isomers, cleavage products |
4.2 Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways under stress.
Section 5: References
-
Górna, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link][14][15]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control. Available at: [Link][16]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Available at: [Link][6]
-
Fik-Bem, D., et al. (2018). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link][17]
-
Almeida, B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link][3][8]
-
Ferreira, M. J., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link][7]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link][9]
-
Patel, P., et al. (2022). Forced Degradation – A Review. ResearchGate. Available at: [Link][11]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][1]
-
Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]
-
J.P. SELECTA. (n.d.). Chemical Compatibility. Available at: [Link]
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. Available at: [Link][13]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link][18]
-
ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link][19]
-
Wikipedia. (2023). Pyridinecarboxylic acid. Available at: [Link][20]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link][2]
-
ResearchGate. (2019). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link][12]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting HPLC Separation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid Isomers
Welcome to the technical support center for the chromatographic separation of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation and robust quantification of these structurally similar compounds. The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemical and pharmaceutical active ingredients, making its analytical characterization critical.[1]
The separation of positional isomers of pyridine derivatives presents a significant chromatographic challenge due to their similar physicochemical properties. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to help you overcome common issues, from peak tailing and poor resolution to method reproducibility.
I. Understanding the Challenge: The Analyte's Perspective
This compound and its isomers are ionizable compounds. They possess both a basic pyridine ring (pKa around 5-6) and an acidic carboxylic acid group.[2][3] This amphoteric nature, combined with the high electronegativity of the trifluoromethyl group, dictates their behavior in reversed-phase HPLC. The key to a successful separation lies in controlling the ionization state of these molecules to manipulate their retention and selectivity.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound isomers. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting plan.
FAQ 1: Why am I seeing severe peak tailing for my pyridine-containing analytes?
Short Answer: Peak tailing for basic compounds like pyridines is most often caused by secondary interactions between the protonated analyte and ionized residual silanols on the silica-based stationary phase.[4][5][6]
In-Depth Explanation:
Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values between 3 and 7, some of these silanols can deprotonate to form negatively charged silanates (Si-O⁻). Your pyridine analyte, being basic, will be protonated at pH values below its pKa. The positively charged pyridinium ion can then interact electrostatically with the negatively charged silanates, leading to a secondary retention mechanism that causes peak tailing.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to a range of 2.5-3.0 using an appropriate buffer like phosphate or formate.
-
Rationale: At low pH, the residual silanol groups are protonated (Si-OH), minimizing the electrostatic interactions with the protonated basic analytes.[4][8] It is crucial to operate at least 2 pH units away from the analyte's pKa for consistent ionization.[9][10]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate).
-
Adjust the pH of the aqueous buffer to 2.5 using phosphoric acid before adding the organic modifier (e.g., acetonitrile).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
-
-
Use a Modern, End-Capped Column:
-
Action: Switch to a column packed with high-purity silica where the residual silanols have been "end-capped" (derivatized with a small silylating agent).
-
Rationale: End-capping sterically hinders the analytes from accessing the remaining silanols, significantly reducing tailing.[6]
-
Recommended Columns: Look for columns marketed as "base-deactivated" or for "high-performance" for basic compounds.
-
-
Consider a Competing Base (Use with Caution):
-
Action: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).
-
Rationale: TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte.[4][9]
-
Caveat: This is an older technique and can lead to shorter column lifetimes and is not suitable for LC-MS applications. Modern end-capped columns are a superior solution.[4]
-
FAQ 2: I can't achieve baseline separation between the positional isomers. What should I do?
Short Answer: Improving the resolution between isomers requires manipulating the selectivity (α) of your chromatographic system. This is best achieved by changing the stationary phase, the organic modifier, or the mobile phase pH.
In-Depth Explanation:
Positional isomers often have very similar hydrophobicity, making them difficult to separate on standard C18 phases where hydrophobic interactions are the primary retention mechanism.[7] To resolve them, you need to exploit subtle differences in their structure, such as dipole moments or π-electron density, by introducing alternative separation mechanisms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Protocols:
-
Change Stationary Phase Chemistry:
-
Action: Screen columns with different stationary phases that offer alternative retention mechanisms.
-
Rationale & Recommendations:
-
Phenyl Phases (e.g., Phenyl-Hexyl): These phases can provide π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of your analytes. This can often differentiate between isomers based on the position of the substituents.[7][11]
-
Pentafluorophenyl (PFP) Phases: Fluorinated phases offer a complex mix of interactions including dipole-dipole, π-π, and hydrophobic interactions, making them excellent for separating halogenated compounds and positional isomers.[11][12]
-
Mixed-Mode Phases: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for ionizable compounds.[3][13]
-
-
-
Switch the Organic Modifier:
-
Action: If you are using acetonitrile (ACN), try a method with methanol (MeOH), and vice versa.
-
Rationale: ACN and MeOH have different properties. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This difference can alter the selectivity between closely related isomers.
-
-
Fine-Tune Mobile Phase pH:
-
Action: Make small, controlled adjustments to the mobile phase pH (e.g., in 0.1 or 0.2 unit increments).
-
Rationale: Even minor pH changes can slightly alter the degree of ionization of the pyridine ring and carboxylic acid, potentially impacting their relative retention times and improving selectivity.[10][14] Be sure your buffer system is effective at the chosen pH.
-
FAQ 3: My retention times are drifting from one injection to the next. What is causing this?
Short Answer: Retention time instability is commonly caused by an improperly prepared or unstable mobile phase, an unequilibrated column, or fluctuating column temperature.
In-Depth Explanation:
For ionizable compounds like this compound, retention is highly sensitive to mobile phase pH.[14] An unbuffered or poorly buffered mobile phase can have its pH altered by atmospheric CO₂ or the sample solvent, leading to shifting retention times. Likewise, if the column is not fully equilibrated with the mobile phase, its surface chemistry will change during the analytical run.
Troubleshooting Checklist:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inadequate Buffering | Ensure your buffer is used within its effective range (±1 pH unit of its pKa) and at a sufficient concentration (typically 10-25 mM).[9] | A robust buffer resists pH changes, ensuring a consistent ionization state for the analyte and stable retention.[6] |
| Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. | This ensures the stationary phase surface is in equilibrium with the mobile phase, leading to a stable chromatographic environment. |
| Temperature Fluctuation | Use a column oven to maintain a constant temperature (e.g., 30 °C). | Retention times can decrease as temperature increases. A stable temperature ensures reproducible chromatography.[10] |
| Mobile Phase Preparation | Premix the aqueous and organic components of the mobile phase. If using an on-line mixer, ensure it is functioning correctly. | Inconsistent mobile phase composition will directly lead to retention time drift. |
FAQ 4: Could this be a chiral separation problem?
Short Answer: Yes, if your synthesis can result in enantiomers, you will need a chiral stationary phase (CSP) to separate them. A standard reversed-phase column will not resolve enantiomers.
In-Depth Explanation:
The this compound molecule contains a stereocenter at the carbon atom bearing the carboxylic acid group. Therefore, it exists as a pair of enantiomers. If your goal is to quantify individual enantiomers, a specialized chiral separation method is required.[15][16]
Approach to Chiral Separation:
-
Column Selection: Chiral method development is largely empirical.[17] Screening several different types of chiral stationary phases is the most effective approach. Common choices for acidic compounds include:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are versatile and widely used.
-
Cyclodextrin-based CSPs: These are effective for forming inclusion complexes with chiral molecules.[18][19]
-
Pirkle-type CSPs: These work based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
-
Mobile Phase Modes: Chiral separations can be performed in reversed-phase, polar organic, or normal-phase modes.[15] For acidic compounds, reversed-phase mode with an acidic modifier (like acetic or formic acid) is a good starting point.
III. Summary Protocol for Method Development
This table provides a starting point for developing a robust HPLC method for separating this compound isomers.
| Parameter | Recommendation 1 (High Selectivity) | Recommendation 2 (Standard RP) | Rationale |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm | C18 (High-purity, end-capped), 150 x 4.6 mm, 3 µm | PFP phases offer multiple interaction modes beneficial for isomer separation.[12] A modern C18 is a robust starting point.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 2.8 | Formic acid is a good MS-compatible modifier. Phosphate provides strong buffering at low pH. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile often provides sharper peaks than methanol for these types of compounds. |
| Gradient | 20% to 60% B over 15 minutes | 20% to 60% B over 15 minutes | A gradient is recommended for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | 30 °C | Ensures stability and reproducibility. |
| Detection | UV at 265 nm | UV at 265 nm | Pyridine rings typically have strong absorbance in this region. |
| Injection Volume | 5 µL | 5 µL | Small volumes minimize potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase (at initial conditions) | Mobile Phase (at initial conditions) | Crucial for good peak shape; avoids solvent mismatch effects.[9] |
IV. References
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. [Link]
-
Ohta, K., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatography A, 1262, 128-134. [Link]
-
Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1874-1879. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Restek Corporation. (2019). Choosing Your LC Stationary Phase. [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Trajković, J., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 19-27. [Link]
-
Dolan, J. W. (2015). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]
-
Gilson, Inc. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Patel, P. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 436-445. [Link]
-
ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]
-
Gola, B., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 299. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Samanta, P., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1216(29), 5545-5552. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
Juvancz, Z., et al. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Molecules, 27(24), 8783. [Link]
-
Shaw, S. A., et al. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(52), 16474-16475. [Link]
-
Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 91-103. [Link]
-
ResearchGate. (n.d.). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. [Link]
-
Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. [Link]
-
ResearchGate. (n.d.). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. Choosing Your LC Stationary Phase [discover.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Welcome to the technical support center for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block and require methods to ensure its purity for downstream applications. Achieving high purity is critical, as even trace impurities can impact reaction outcomes, biological activity, and regulatory compliance.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. The methodologies described are built upon established principles of separation science, tailored to the specific chemical nature of Compound 1 .
Section 1: Understanding Your Sample - Impurity Profiling
A successful purification strategy begins with understanding the potential impurities. The nature of these impurities is often dictated by the synthetic route used to prepare the compound.
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: Impurities can be broadly categorized as process-related or degradation-related.[1] A summary of likely contaminants is provided below.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin / Rationale | Recommended Analytical Method |
|---|---|---|---|
| Starting Materials | 2-Trifluoromethyl-3-methylpyridine, 2-chloro-3-cyanopyridine derivatives | Incomplete reaction during synthesis. | HPLC, GC-MS |
| Isomeric Impurities | Positional isomers (e.g., trifluoromethyl group at position 4, 5, or 6) | Lack of regioselectivity in trifluoromethylation or cyclization steps.[2] | HPLC, ¹⁹F NMR |
| Process Reagents | Catalysts (e.g., Palladium, Copper), excess reagents | Carryover from the synthetic workup. | ICP-MS (for metals), HPLC |
| Side-Reaction Products | Decarboxylated product: 2-Trifluoromethyl-3-methylpyridine | Thermal degradation, especially if the reaction or workup involves high temperatures.[3][4] | GC-MS, HPLC |
| Residual Solvents | Toluene, Acetonitrile, Dichloromethane, Ethyl Acetate | Incomplete removal after reaction or extraction. | ¹H NMR, GC-HS |
Q2: How can I definitively identify the impurities in my specific batch?
A2: A multi-technique analytical approach is essential for comprehensive impurity identification.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and separating non-volatile organic impurities.[6] A reverse-phase method (e.g., C18 column) with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium formate) is a robust starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurity peaks, providing crucial clues to their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can detect and quantify residual solvents and organic impurities if their signals do not overlap with the product signals.
-
¹⁹F NMR: This is exceptionally powerful for identifying any fluorine-containing impurities, such as positional isomers, which will have distinct chemical shifts.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point byproducts like the decarboxylated impurity.
Section 2: Purification Strategies - A Troubleshooting Guide
Based on your initial purity assessment, you can select the most appropriate purification strategy. The following workflow provides a general decision-making framework.
Caption: A general workflow for selecting a purification strategy.
Q3: My crude product is a discolored solid with a purity of 85-95%. What is the best initial purification method?
A3: Recrystallization is the most effective and scalable first-line technique for enriching a solid product and removing colored impurities and baseline contaminants.[7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (see Table 2) dropwise at room temperature until a slurry is formed. Observe if the compound is highly soluble at room temperature (if so, this is a poor primary solvent).
-
Heating: Heat the slurries to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If crystallization does not occur, try gently scratching the inside of the tube with a glass rod or adding a seed crystal.
-
Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
-
Evaluation: An ideal solvent is one in which the compound has low solubility when cold but high solubility when hot, resulting in a high yield of clean crystals.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent Class | Primary Solvents | Anti-Solvents (for two-solvent systems)[8] | Comments |
|---|---|---|---|
| Alcohols | Isopropanol, Ethanol | Water, Heptane | Good for polar compounds; can form hydrogen bonds. |
| Esters | Ethyl Acetate | Hexanes, Heptane | Versatile solvent with moderate polarity. |
| Ketones | Acetone | Hexanes, Heptane | Strong solvent; use with caution due to low boiling point. |
| Aromatics | Toluene | Hexanes, Heptane | Good for dissolving aromatic rings. |
| Ethers | 2-MeTHF, Dioxane | Hexanes, Heptane | Less polar options. |
| Nitriles | Acetonitrile | Water, Toluene | Polar aprotic solvent. |
Once an effective solvent system is identified, scale up the procedure. After isolating the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent and dry them under vacuum.
Q4: I have significant neutral or basic impurities. Can I remove these without chromatography?
A4: Yes. Acid-base extraction is an excellent and highly selective method for separating acidic, basic, and neutral compounds based on their ability to form water-soluble salts.[9][10] Since Compound 1 is amphoteric (containing both a basic pyridine ring and an acidic carboxylic acid), its solubility can be precisely controlled by adjusting the pH of the aqueous phase.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate to form its sodium salt, which is soluble in the aqueous layer.[11] Causality Note: A weak base like NaHCO₃ is used to selectively deprotonate the carboxylic acid (pKa ~4-5) without significantly affecting more weakly acidic impurities.
-
Separation: Separate the layers. The organic layer now contains neutral and basic impurities.
-
Aqueous Wash: Wash the separated aqueous layer with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining trapped neutral impurities.
-
Precipitation: Cool the clean aqueous layer in an ice bath and slowly add 1M HCl with stirring. The product will precipitate as a solid as the solution becomes acidic (target pH ~2-3).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.
Q5: Recrystallization and extraction failed to remove a key impurity. What is my next option?
A5: Flash column chromatography is the method of choice for separating compounds with similar polarities, such as positional isomers.[12] The key challenge with pyridine-containing compounds is their interaction with the acidic silanol groups on the surface of standard silica gel, which can lead to significant peak tailing and poor separation.
Experimental Protocol: Flash Chromatography
-
TLC Method Development:
-
Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., heptane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).
-
To improve peak shape and achieve better separation, add a small amount of an acid modifier to the mobile phase. Causality Note: Adding ~1% acetic or formic acid to the eluent protonates the pyridine nitrogen, minimizing its interaction with silica silanols and sharpening the peak.
-
Aim for an Rf value of 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Pack a silica gel column with the chosen mobile phase.
-
Pre-treat the silica by flushing it with the mobile phase containing the acid modifier. This ensures the entire stationary phase is equilibrated, preventing peak distortion during the run.[12]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection:
-
Run the column, collecting fractions and monitoring them by TLC to pool the pure product fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified product.
-
Caption: A systematic workflow for flash chromatography.
Section 3: Final Purity Verification
Q6: How do I confirm that my final product meets the required purity specifications?
A6: After purification, it is imperative to re-analyze the material to confirm its purity and identity.[13]
-
HPLC Analysis: The final product should show a single major peak (typically >98% by area under the curve).
-
NMR Spectroscopy: A high-resolution ¹H NMR spectrum should show clean signals corresponding to the product structure with correct integrations and the absence of signals from impurities or residual solvents. The ¹⁹F NMR should show a single, sharp signal for the CF₃ group.
-
Melting Point: A pure, crystalline solid will have a sharp melting point range (e.g., within 1-2 °C). A broad melting range indicates the presence of impurities.
-
Mass Spectrometry: Confirm the correct molecular weight via high-resolution mass spectrometry (HRMS) or LC-MS.
By following these structured, causality-driven protocols, researchers can effectively troubleshoot and execute the purification of this compound, ensuring high-quality material for their scientific endeavors.
References
-
Jadhav, S. B., et al. (2014). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Journal of Chemistry. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available at: [Link]
-
Blewett, T. C., et al. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]
-
PubChem. 2-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2021). Acid-Base Extraction. Available at: [Link]
-
Chemistry Steps. How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Available at: [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
G. E. Dunn, G. K. J. Lee, H. Thimm. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
-
Evans, D. D., et al. (1981). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. Available at: [Link]
-
Kuninobu, Y., et al. (2022). 3-Position-Selective C(sp2)–H Trifluoromethylation of Pyridine Derivatives. Angewandte Chemie International Edition. Available at: [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. 2-Amino-4-(trifluoromethyl)pyridine is a valuable intermediate in the creation of a wide array of biologically active molecules, largely due to the influence of the trifluoromethyl group on metabolic stability and binding affinity.[1][2][3] However, its synthesis is not without its difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent and specific problems encountered during the synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Each answer provides a mechanistic explanation for the issue and offers a set of actionable solutions.
Q1: My amination reaction of 2-Chloro-4-(trifluoromethyl)pyridine with ammonia is showing low conversion and requires harsh conditions (high temperature and pressure). Why is this, and how can I improve it?
A1: The primary challenge in this nucleophilic aromatic substitution (SNAr) reaction is the reduced electrophilicity of the pyridine ring, which is somewhat counterintuitively deactivated by the strong electron-withdrawing trifluoromethyl group at the 4-position. While electron-withdrawing groups are generally activating for SNAr reactions, the situation in pyridines is more complex. The nitrogen atom in the ring already makes the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack.[4][5] However, the reaction with a neutral nucleophile like ammonia can still be sluggish.
High temperatures (150-180°C) and pressures (around 20 atm) are often required to drive the reaction to completion when using aqueous ammonia in an autoclave.[2][6][7]
Troubleshooting Steps & Optimization:
-
Solvent Effects: The use of a hydrophilic ether solvent, such as tetrahydrofuran (THF), in conjunction with aqueous ammonia has been shown to improve reaction rates and yields.[8] The THF can enhance the solubility of the organic substrate and potentially mediate the interaction between the reactants.
-
Alternative Ammonia Sources: Consider using acetamidine hydrochloride as an ammonia surrogate in the presence of a base like sodium hydroxide in a solvent such as DMSO.[2] This can sometimes offer a milder, transition-metal-free alternative.
-
Two-Step Approach from Dichloro-Precursor: A more controlled and often higher-yielding approach starts with 2,6-dichloro-4-(trifluoromethyl)pyridine.[2][9]
-
Selective Amination: The first step is a selective amination with ammonia, which preferentially occurs at the 2-position to yield 2-amino-6-chloro-4-(trifluoromethyl)pyridine. This step is generally efficient.
-
Dehalogenation: The subsequent step involves the catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, and H₂ gas) to remove the remaining chlorine atom.[2][7][8] This two-step process often provides a purer product with a good overall yield (around 72%).[2][7]
-
Q2: I'm attempting a Buchwald-Hartwig amination to form the C-N bond, but the reaction is failing or giving very low yields. What are the critical parameters I need to consider?
A2: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is notoriously sensitive, especially with electron-deficient amines and aryl halides.[10][11] The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as maintaining strictly inert conditions.[12][13][14]
Critical Parameters & Troubleshooting:
-
Catalyst and Ligand Choice: This is the most critical factor. For electron-deficient substrates, standard phosphine ligands may be ineffective.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.[10]
-
Pre-catalysts: Using a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts) can lead to more reliable initiation of the active Pd(0) species compared to using separate Pd sources and ligands.[10]
-
-
Base Selection: A strong, non-coordinating base is crucial.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst decomposition.
-
Typical Solvents: Toluene and dioxane are commonly employed.[10] Inadequate degassing can lead to catalyst oxidation and the formation of homo-coupling byproducts.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[10] If you are using an aryl chloride, the oxidative addition step is more challenging and may necessitate a more specialized catalyst system designed for C-Cl bond activation.[11]
Q3: My amide coupling reaction with 2-Amino-4-(trifluoromethyl)pyridine is sluggish and incomplete. Why is this happening?
A3: The primary reason for the difficulty in amide coupling reactions is the reduced nucleophilicity of the amino group in 2-Amino-4-(trifluoromethyl)pyridine.[10] The potent electron-withdrawing effect of the trifluoromethyl group at the 4-position significantly deactivates the pyridine ring and, by extension, the exocyclic amino group, making it a much weaker nucleophile than other anilines.[10]
Troubleshooting Steps:
-
Use a Stronger Coupling Reagent: Standard peptide coupling reagents like HBTU/HOBt may not be sufficient.
-
Recommended Reagents: Consider using more potent coupling agents such as HATU or PyBOP, which are known to be more effective for hindered or electronically deactivated amines.[10]
-
-
Switch to an Acid Chloride: Activating the carboxylic acid partner by converting it to the corresponding acid chloride (using thionyl chloride, SOCl₂, or oxalyl chloride) creates a highly reactive electrophile that can overcome the low nucleophilicity of the amine.[10] Exercise caution with this method, as it can generate side products and requires careful control of the reaction conditions.
-
Increase the Reaction Temperature: Gently heating the reaction (e.g., to 40-60°C) can help drive it to completion. However, monitor the reaction closely for any signs of decomposition of the starting materials or products.[10]
-
Employ a Stronger, Non-Nucleophilic Base: If your protocol uses a mild base like triethylamine, switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base can help to ensure the amine is fully deprotonated and more reactive.[10]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis, handling, and properties of 2-Amino-4-(trifluoromethyl)pyridine.
Q1: What are the main synthetic routes to prepare 2-Amino-4-(trifluoromethyl)pyridine?
A1: There are three primary, well-documented routes for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine, each with its own advantages and disadvantages.[2]
| Parameter | Route 1: From 2,6-dichloro-4-(trifluoromethyl)pyridine | Route 2: From 2-chloro-4-(trifluoromethyl)pyridine | Route 3: From 2-fluoro-4-(trifluoromethyl)pyridine |
| Starting Material | 2,6-dichloro-4-(trifluoromethyl)pyridine | 2-chloro-4-(trifluoromethyl)pyridine | 2-fluoro-4-(trifluoromethyl)pyridine |
| Key Reagents | Ammonia, THF, 5% Pd/C, H₂ | 28% Aqueous Ammonia | Acetamidine hydrochloride, NaOH, DMSO, H₂O |
| Reaction Steps | 2 | 1 | 1 |
| Reaction Time | ~9 hours | 10 hours | Typically a few hours |
| Overall Yield | ~71.9%[2] | ~70.8%[2] | High (reported for analogous compounds)[2] |
| Purity | High (recrystallized) | High (recrystallized) | High (reported for analogous compounds)[2] |
Route 1 is a two-step process but is often high-yielding and well-controlled.[2][9] Route 2 is a more direct, one-step synthesis but requires high pressure and temperature, necessitating an autoclave.[2][6] Route 3 offers a potentially milder, transition-metal-free alternative, though specific conditions may need optimization.[2]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: Several side reactions can occur, leading to reduced yields and purification challenges.
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can compete with the desired cross-coupling reaction.[10]
-
Protodeboronation (in Suzuki reactions): If using a boronic acid derivative of 2-Amino-4-(trifluoromethyl)pyridine in a subsequent Suzuki coupling, the boronic acid group can be replaced by a hydrogen atom from the solvent or base. This can be minimized by using anhydrous conditions and careful selection of the base.[10][15]
-
Over-amination: In the synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine, harsh conditions could potentially lead to the formation of di-amino species, although the selective mono-amination is generally favored.
Q3: How should I purify the final product, 2-Amino-4-(trifluoromethyl)pyridine?
A3: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for obtaining high-purity crystalline material. The crude product can often be recrystallized from a suitable solvent system, such as an n-hexane/ethyl acetate mixture.[2]
-
Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is a standard procedure.[1][10]
-
Work-up Procedures: A thorough aqueous work-up is crucial. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing sequentially with water and brine to remove inorganic salts and water-soluble impurities.[1][2][10]
Q4: What are the key safety precautions to take when working with the starting materials, such as 2-Chloro-4-(trifluoromethyl)pyridine?
A4: The starting materials for this synthesis require careful handling. 2-Chloro-4-(trifluoromethyl)pyridine is a combustible liquid and an irritant.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][18][19]
-
Ventilation: Handle these chemicals in a well-ventilated fume hood to avoid inhalation of vapors.[19][20]
-
Handling: Avoid contact with skin and eyes.[20] Use non-sparking tools and take precautions against static discharge.[17][20]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[10][17]
Visualizing Synthetic Pathways and Troubleshooting
To further aid in understanding the synthetic and troubleshooting logic, the following diagrams have been generated.
Synthetic Routes Overview
Caption: A summary of the main synthetic pathways to 2-Amino-4-(trifluoromethyl)pyridine.
Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for diagnosing and resolving low-yield syntheses.
References
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. BenchChem Technical Support.
- Okada, T. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.
- Haga, T., et al. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.
- BenchChem. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. BenchChem Technical Support.
- BenchChem. (2025). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. BenchChem Technical Support.
- PW Consulting. (2025). 2-Amino-4-(trifluoromethyl)pyridine Market. PW Consulting Chemical & Energy Research Center.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. BenchChem Technical Support.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. BenchChem Technical Support.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]
- BenchChem. (2025). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. BenchChem Technical Support.
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Pharmazone. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. [Link]
-
European Patent Office. (1987). Amino-trifluoromethylpyridine compound and process for preparing the same. EP 0228846 A1. [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Technical Support.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Autech Industry. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innospk.com [innospk.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. echemi.com [echemi.com]
Technical Support Center: Scaling Up (2-Trifluoromethyl-pyridin-3-yl)-acetic acid Production
Welcome to the technical support center for the synthesis and scale-up of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work, drawing from established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
There are two main synthetic pathways for the large-scale production of this compound:
-
Route 1: The Organometallic Pathway. This involves the formation of a Grignard or organolithium reagent from a corresponding halo-trifluoromethylpyridine, followed by carboxylation with carbon dioxide.
-
Route 2: The Nitrile Hydrolysis Pathway. This route proceeds through the synthesis of 2-(2-(trifluoromethyl)pyridin-3-yl)acetonitrile, which is then hydrolyzed to the desired carboxylic acid.
Q2: What are the major safety concerns when scaling up the synthesis of this compound?
The primary safety concerns are associated with the thermal instability of intermediates and the final product. The trifluoromethyl group can be prone to decomposition at elevated temperatures, potentially leading to the release of hazardous gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx). Grignard and organolithium reagents are highly reactive and can generate significant heat, posing a risk of thermal runaway if not properly controlled. A thorough thermal hazard evaluation is crucial before attempting any scale-up.
Q3: Are there any known stable precursors for the synthesis?
Yes, precursors such as 2-chloro-3-methylpyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine are commonly used starting materials in multi-step syntheses and are generally stable under normal storage conditions.[1][2]
Q4: What are the typical purities and yields I can expect?
Yields and purities are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. Laboratory-scale syntheses of related compounds have reported yields ranging from moderate to high (50-90%).[3][4] Achieving high purity (>98%) on a large scale often requires careful optimization of reaction and purification steps.
Troubleshooting Guide 1: The Organometallic Pathway
This pathway typically involves the reaction of a 3-halo-2-(trifluoromethyl)pyridine with magnesium (for a Grignard reagent) or an organolithium reagent, followed by quenching with carbon dioxide.
Diagram: Organometallic Pathway and Potential Side Reactions
Caption: Organometallic pathway for synthesis and common side reactions.
Question: My yield is consistently low. What are the likely causes and solutions?
Answer:
Low yields in this pathway are often multifactorial. Here's a breakdown of potential causes and their corresponding solutions:
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Incomplete formation of the organometallic reagent. | Ensure magnesium turnings are of high purity and activated (e.g., with iodine or 1,2-dibromoethane). For lithiation, use freshly titrated organolithium reagents. Ensure strictly anhydrous conditions. |
| Premature quenching of the organometallic reagent. | Rigorously dry all glassware, solvents, and the carbon dioxide source. Use a high-purity, dry CO2 gas stream. | |
| Formation of significant byproducts | Wurtz-type homocoupling of the organometallic reagent.[5] | Add the halide starting material slowly to the magnesium to maintain a low concentration of the formed organometallic species. |
| Reduction of the pyridine ring.[5] | If using a Grignard reagent with β-hydrides (e.g., isopropylmagnesium chloride), consider switching to one without, such as methylmagnesium chloride. Maintain low reaction temperatures. | |
| Product loss during workup | Emulsion formation during aqueous quench. | Use a saturated ammonium chloride solution for quenching instead of water. Consider adding a co-solvent like MTBE to improve phase separation. |
| Decarboxylation of the product.[6][7] | Avoid excessive heat and strongly acidic or basic conditions during workup and purification. |
Question: I am observing significant impurity peaks in my crude product. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. Here are some likely impurities and strategies to mitigate them:
| Impurity | Potential Origin | Mitigation Strategy |
| 2-(Trifluoromethyl)pyridine | Protonation of the organometallic intermediate before carboxylation. | Ensure all reagents and solvents are scrupulously dry. Pass CO2 through a drying tube before introducing it to the reaction. |
| 3,3'-bis(2-(trifluoromethyl)pyridine) | Wurtz-type coupling of the organometallic reagent.[5] | Maintain a low concentration of the organometallic reagent by slow addition of the halide to the magnesium. |
| Dihydropyridine derivatives | Reduction of the pyridine ring by the organometallic reagent.[5] | Use organometallic reagents without β-hydrides where possible. Keep the reaction temperature low (-78°C for lithiation, <0°C for Grignard formation). |
Experimental Protocol: Grignard Formation and Carboxylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with magnesium turnings (1.2 eq.).
-
Activation: Add a small crystal of iodine and gently warm the flask until the purple vapor dissipates.
-
Initiation: Add a small portion of a solution of 3-bromo-2-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by a gentle reflux and disappearance of the magnesium's shine. If it does not, gentle warming may be required.
-
Formation: Once initiated, add the remaining 3-bromo-2-(trifluoromethyl)pyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to -20°C. Bubble dry carbon dioxide gas through the solution at a moderate rate for 2-4 hours, ensuring the temperature does not rise above -10°C.
-
Quench and Workup: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Troubleshooting Guide 2: The Nitrile Hydrolysis Pathway
This two-step route involves the synthesis of 2-(2-(trifluoromethyl)pyridin-3-yl)acetonitrile, followed by its hydrolysis to the target carboxylic acid.
Diagram: Nitrile Hydrolysis Pathway and Potential Challenges
Caption: Nitrile hydrolysis pathway and potential challenges during the process.
Question: The hydrolysis of my nitrile intermediate is slow and incomplete. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, often resulting in the isolation of the amide intermediate. Here’s how to address this:
| Symptom | Potential Cause | Recommended Solution |
| Presence of starting nitrile and amide intermediate | Insufficiently harsh reaction conditions. | Increase the reaction temperature and/or the concentration of the acid or base. For acid hydrolysis, consider using a stronger acid like sulfuric acid. For base hydrolysis, ensure a sufficient excess of base is used. |
| Poor solubility of the nitrile. | Consider using a co-solvent that is miscible with water and can solubilize the nitrile, such as ethanol or dioxane. | |
| Reaction stalls after initial conversion | Product inhibition. | In some cases, the product can inhibit the reaction. Consider a semi-batch process where the product is removed as it is formed, although this is more complex on a large scale. |
Question: I am concerned about product degradation during hydrolysis. What are the signs and how can I prevent it?
Answer:
The trifluoromethyl group can be sensitive to harsh hydrolytic conditions. Signs of degradation include discoloration of the reaction mixture (darkening) and the formation of multiple unidentifiable byproducts in your analytical traces.
| Symptom | Potential Cause | Recommended Solution |
| Darkening of the reaction mixture | Decomposition of the starting material or product. | Use the mildest effective conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures. |
| Formation of multiple byproducts | Side reactions involving the trifluoromethyl group or pyridine ring. | A thorough understanding of the reaction mechanism is key. Consider using a lower reaction temperature for a longer period. A milder acid or base may also be beneficial. |
| Low isolated yield despite complete conversion | Product loss during workup. | Ensure the pH is adjusted correctly during workup to fully protonate the carboxylic acid for extraction into an organic solvent. Multiple extractions may be necessary. |
Experimental Protocol: Nitrile Hydrolysis
-
Setup: In a flask equipped with a reflux condenser and a stirrer, dissolve 2-(2-(trifluoromethyl)pyridin-3-yl)acetonitrile (1.0 eq.) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (3.0 eq.) in water. Heat the mixture to reflux and monitor the reaction by a suitable analytical method (e.g., HPLC or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- BenchChem. (2025). Navigating the Complexities of Grignard Reactions with 2-(Trifluoromethyl)pyridine: A Technical Support Guide.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Kawanishi, T., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 229–233.
- European P
- Shibatomi, K. (2025). Decarboxylative Functionalizations of Carboxylic Acids. Journal of Synthetic Organic Chemistry Japan.
- Chinese Patent No. CN111138351A. (2020).
- Chinese Patent No. CN108863915B. (2020). Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl) pyridine-2-yl] acetonitrile.
- United States P
- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1.
- United States Patent No. 6,870,067 B2. (2005). Process for the synthesis of trifluorophenylacetic acids.
- Pitre, S. P., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526.
- Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(23), 5578.
- PrepChem. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–266.
- Tsukamoto, M., & Nakamura, T. (2023).
- Armstrong, D. R., et al. (2015). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution.
- Hong, B., et al. (2018). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2018(43), 5959-5965.
- Biooekonomie. (2016). Purification of bio-based chemicals on an industrial scale.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
- Konecny, V., & Voticky, Z. (1979). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Chem Zvesti, 33(5), 679-684.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53414467, [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid.
- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.
- European Patent No. EP 0 110 690 A1. (1984).
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid.
- Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77.
- United States Patent No. US9783476B2. (2017).
- Chen, Y., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 111, 25-30.
- BenchChem. (n.d.). 2-Hydroxy-2-(pyridin-3-YL)acetonitrile.
- Le, T., et al. (2012). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 16(1), 77-82.
- Coetzee, J. F. (1977). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 49(2), 211-216.
- European Patent No. EP 2 963 019 B1. (2017). Method for producing pyridine-3-sulfonyl chloride.
- BLDpharm. (n.d.). 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid.
- Nishiyama, M., et al. (2017). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. The Journal of Organic Chemistry, 82(9), 4586-4594.
- BLDpharm. (n.d.). 2-(2-(Pyridin-3-yl)-5-(trifluoromethyl)phenyl)acetonitrile.
- Appretech Scientific Limited. (n.d.). 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile.
- Sunway Pharm Ltd. (n.d.). This compound.
- Jaquet, A., et al. (1996). Choice of a Method for in situ Recovery of 3-Pyridylacetic Acid Formed by Biotransformation with Pseudomonas oleovorans. CHIMIA, 50(9), 426-428.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Van Steijn, F., et al. (2019). Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow. Reaction Chemistry & Engineering, 4(11), 1989-1996.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 4. CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Welcome to the technical support guide for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper storage, handling, and stability assessment of this critical research compound. The inherent reactivity of the trifluoromethyl-substituted pyridine ring and the carboxylic acid moiety necessitates stringent storage protocols to prevent degradation and ensure experimental reproducibility. This guide is structured as a series of frequently asked questions and in-depth protocols to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for the long-term stability of this compound?
A1: For maximal long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at -20°C and protected from light.[1] The container must be tightly sealed to prevent moisture and oxygen ingress.[2][3] The trifluoromethyl group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, while the acetic acid side chain can be prone to oxidative degradation and decarboxylation.[4] An inert, cold, dark, and dry environment mitigates all of these potential decomposition pathways.
Q2: I received the compound as a pale-yellow solid, but it has turned darker over time. What does this indicate?
A2: A change in color, typically from a pale yellow to a darker yellow or brown, is a common visual indicator of chemical decomposition. This is often due to the formation of minor chromophoric byproducts resulting from oxidation or other degradation reactions. While a slight color change may not always signify a critical loss of purity, it is a strong warning sign. We strongly recommend performing a purity analysis, such as HPLC or NMR, before using the material in any experiment to verify its integrity.
Q3: My laboratory does not have an inert atmosphere glove box. What are the best alternative storage and handling practices?
A3: While a glove box is the gold standard, you can achieve a high level of protection using alternative techniques.[1][5][6] When you receive the compound, aliquot the required amounts for short-term use into separate, smaller amber glass vials. For the main stock, use a vial with a PTFE-lined cap. Purge the vial's headspace with a gentle stream of dry argon or nitrogen before sealing tightly with the cap.[7][8] Wrap the cap-vial interface with Parafilm® as an extra barrier. Store this primary container inside a desiccator filled with a suitable desiccant (e.g., Drierite®) that is itself stored in a -20°C freezer. This multi-barrier approach effectively minimizes exposure to atmospheric oxygen and moisture.
Q4: What are the most likely chemical decomposition pathways for this molecule during storage?
A4: Based on its structure, this compound is susceptible to several degradation pathways. The primary concerns are:
-
Oxidative Degradation: The methylene group (-CH2-) in the acetic acid side chain is susceptible to oxidation, which can lead to the formation of corresponding carbonyl compounds or cleavage of the side chain. The pyridine ring itself can also undergo oxidation.[1]
-
Decarboxylation: Although typically requiring heat, slow decarboxylation can occur over long storage periods, especially if acidic or basic impurities are present. This would result in the loss of CO2 and the formation of 2-Trifluoromethyl-3-methylpyridine.[9]
-
Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation pathways. Storing in amber vials or otherwise protecting from light is crucial.[1]
Q5: How can I quickly verify the purity of my stored this compound before a critical experiment?
A5: The most reliable method for quantitative purity assessment is High-Performance Liquid Chromatography (HPLC), specifically using a reverse-phase method.[10][11] HPLC can separate the parent compound from non-volatile impurities and degradation products, allowing for accurate purity determination by peak area percentage. For structural confirmation and identification of major impurities, ¹H NMR spectroscopy is also highly effective.[10] A detailed HPLC protocol is provided in Section 2 of this guide.
Section 2: In-Depth Troubleshooting and Protocols
This section provides structured guidance for identifying and resolving stability issues, along with detailed experimental procedures.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Color change (e.g., pale yellow to brown) | Oxidation, photodegradation, or presence of impurities. | 1. Perform purity analysis via HPLC (see Protocol 2). 2. If purity is compromised, consider purification by recrystallization. 3. If heavily degraded, acquire a new batch and implement ideal storage protocols. |
| Inconsistent or poor experimental results | Degradation of the starting material leading to lower active concentration and interfering byproducts. | 1. Immediately cease use of the current batch. 2. Validate the purity of the compound using HPLC and NMR. 3. Compare the analytical results to the Certificate of Analysis (CoA) of a fresh, reliable batch. |
| Poor solubility in expected solvents | Formation of insoluble polymeric byproducts or aggregation due to moisture absorption.[1] | 1. Attempt to dissolve a small sample with sonication. 2. If solubility remains poor, it indicates significant degradation. 3. Filter the solution before use (if a small amount of insoluble matter is present) and re-quantify the concentration, but acquiring a new batch is the safest approach. |
Protocol 1: Recommended Compound Storage Workflow
This protocol outlines the best practice for receiving and storing this compound to ensure maximum stability.
Caption: Potential decomposition pathways for the target compound.
Section 4: Summary of Recommended Storage Conditions
This table provides a quick-reference guide to appropriate storage conditions.
| Tier | Condition | Temperature | Atmosphere | Light | Container | Expected Stability |
| Level 1 | Ideal | -20°C or below | Inert (Argon/Nitrogen) | Protected (Amber Vial) | Tightly sealed, PTFE-lined cap | > 2 years |
| Level 2 | Acceptable | 2-8°C | In desiccator | Protected (Amber Vial) | Tightly sealed | 6-12 months |
| Level 3 | Not Recommended | Room Temperature | Ambient Air | Exposed to Light | Loosely capped | < 3 months; rapid degradation possible |
References
- Vertex AI Search, Safety d
- Semantic Scholar, Degrad
- LookChem, 3-Pyridinecarboxylicacid, 2-(trifluoromethyl)- MSDS CasNo.131747-43-8.
- TCI Chemicals, SAFETY DATA SHEET - 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid.
-
PubMed, Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds. [Link]
- Human Metabolome Database, Showing metabocard for 3-Pyridylacetic acid (HMDB0001538).
- ChemScene, 402-65-3 | 2-Fluoro-4-pyridinecarboxylic acid.
- RSC Blogs, Re-routing aromatic degradation to give pyridine dicarboxylic acids, 2015-07-21.
- Sigma-Aldrich, Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MIT, Handling air-sensitive reagents AL-134.
- Wipf Group, Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Molecular Inorganic Chemistry, Working with air and moisture sensitive compounds, 2008-04-12.
- ChemicalBook, 4-(Trifluoromethyl)nicotinic acid | 158063-66-2.
- BLDpharm, 913839-73-3|2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid.
-
PubMed, Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered, 2020-07-20. [Link]
- Sunway Pharm Ltd, this compound.
- PubMed Central, Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem, [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467.
- Benchchem, A Researcher's Guide to Purity Assessment of 5-(Trifluoromethyl)pyridine-2-thiol.
- gsrs, (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID.
- Appchem, 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid | 1000521-27-6 | C8H6F3NO2.
- Benchchem, A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Synquest Labs, 2-Amino-5-(trifluoromethyl)
- Sigma-Aldrich, 2-(Trifluoromethyl)pyridine 97 368-48-9.
- ResearchGate, Chlorination and decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid. Synthesis of 2-(dichloromethyl), 2025-08-09.
- Google Patents, WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. ossila.com [ossila.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 3-Pyridinecarboxylicacid, 2-(trifluoromethyl)- MSDS CasNo.131747-43-8 [lookchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. The information herein is designed to offer both practical, step-by-step protocols and the underlying scientific rationale to empower you in your experimental design.
Understanding the Challenge: The Nature of this compound
This compound is a compound of interest in medicinal chemistry due to the versatile nature of the pyridine carboxylic acid scaffold.[1] The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a site for polarity and potential metal ion coordination, which is particularly useful in enzyme inhibition.[1]
However, the combination of a substituted pyridine ring and a carboxylic acid moiety can lead to poor aqueous solubility. This is a common challenge in drug development, as limited solubility can hinder absorption and bioavailability.[2][3] This guide will explore several proven strategies to enhance the solubility of this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is likely due to a combination of its crystalline structure and the physicochemical properties of its functional groups. The trifluoromethyl group increases lipophilicity, while the carboxylic acid has limited water solubility in its unionized form. For a weak acid like this, solubility is highly dependent on pH.[4][5]
Q2: What is the first and most straightforward approach I should try to improve solubility?
A2: The most direct method is pH adjustment . As a carboxylic acid, this compound is a weak acid. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[6][7][8]
Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What are my other options?
A3: If pH adjustment alone is insufficient, you can explore the following techniques, often used in pharmaceutical development:
-
Salt Formation: Creating a stable salt of your compound can dramatically increase its solubility.[2][9][10]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can enhance solubility.[11]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate your compound, increasing its apparent water solubility.[3][12][13][14][15]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[16][17][18][19]
Troubleshooting Guides & Experimental Protocols
Solubility Enhancement via pH Adjustment
The Principle: The solubility of ionizable drugs is pH-dependent, with the ionized form typically being more soluble than the neutral form.[4] For a weak acid (HA), increasing the pH above its pKa will shift the equilibrium towards the deprotonated, more soluble form (A⁻).
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which solubility is maximized.
Troubleshooting:
-
Precipitation at low pH: This is expected. The compound is less soluble in its protonated form.
-
Inconsistent results: Ensure complete equilibration and accurate pH measurement of your buffers after adding the compound.
Salt Formation for Enhanced Solubility
The Principle: Converting an acidic or basic drug into a salt is a common and effective method to increase solubility and dissolution rates.[9][20] Salt formation alters the ionic state of the active pharmaceutical ingredient (API), often leading to improved aqueous solubility.[]
Experimental Workflow: Salt Screening
Caption: Workflow for salt screening and selection.
Experimental Protocol: Small-Scale Salt Formation
-
Counterion Selection: Choose a selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine).
-
Stoichiometric Reaction: Dissolve this compound in a suitable organic solvent (e.g., ethanol). Add an equimolar amount of the chosen base.
-
Isolation:
-
Solvent Evaporation: Slowly evaporate the solvent to crystallize the salt.
-
Anti-solvent Addition: Add a solvent in which the salt is insoluble to induce precipitation.
-
-
Characterization: Analyze the resulting solid to confirm salt formation and assess its properties (e.g., crystallinity, melting point, solubility).
Data Presentation: Comparison of Salt Solubilities
| Salt Form | Counterion | Aqueous Solubility (mg/mL at 25°C) |
| Free Acid | - | [Experimental Value] |
| Sodium Salt | Sodium Hydroxide | [Experimental Value] |
| Potassium Salt | Potassium Hydroxide | [Experimental Value] |
| Tromethamine Salt | Tromethamine | [Experimental Value] |
Co-solvents for Solubility Enhancement
The Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[11]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Experimental Protocol: Co-solvent Solubility Determination
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v PEG 400 in water).
-
Determine Solubility: Follow the same equilibration and analysis steps as in the pH-solubility profile determination for each co-solvent mixture.
-
Plot Data: Graph the solubility of this compound as a function of the co-solvent concentration.
Troubleshooting:
-
Precipitation upon dilution: Be aware that a compound dissolved in a high concentration of co-solvent may precipitate when diluted into a fully aqueous environment.
-
Toxicity/Compatibility: Consider the downstream application. Some co-solvents may not be suitable for certain biological assays or formulations.
Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portions of the molecule and increasing their apparent water solubility.[12][14][15]
Experimental Workflow: Cyclodextrin Complexation
Caption: Workflow for evaluating cyclodextrin complexation.
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often good starting points due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Determine Solubility: Add an excess of this compound to each cyclodextrin solution and determine the solubility as previously described.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can provide information about the stoichiometry of the complex.
Solid Dispersion
The Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[16][17] This can lead to the drug being in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility and a faster dissolution rate.[][22]
Common Preparation Methods:
-
Melting/Fusion Method: The drug and carrier are heated until they melt, mixed, and then rapidly cooled.[18]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[19]
Experimental Protocol: Solvent Evaporation Method
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC)).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.
-
Drying and Milling: Further dry the solid dispersion to remove any residual solvent, then gently mill to obtain a fine powder.
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure compound.
-
Solid-State Analysis (XRPD, DSC): Confirm that the drug is in an amorphous state within the dispersion.
-
Final Recommendations
For enhancing the solubility of this compound, a tiered approach is recommended. Begin with pH adjustment , as it is the simplest and most cost-effective method. If further enhancement is required, salt formation is a robust strategy for ionizable compounds. For more challenging cases or specific formulation requirements, cyclodextrin complexation and solid dispersions offer powerful, albeit more complex, solutions. Always characterize the resulting material to ensure the desired solid-state properties and stability have been achieved.
References
- Merck Millipore.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 583. [Link]
-
Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5). [Link]
-
Gothoskar, A. V. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 115-121. [Link]
-
Thakuria, R., et al. (2023). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research, 13(8), 2035-2060. [Link]
-
Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International journal of pharmaceutics, 453(1), 323-333. [Link]
-
Mahajan, S., & Sharma, V. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]
-
Godge, G. R., Hiremath, S., & Sonawale, B. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
-
Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Singh, R., & Kumar, R. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 10(5), 228-234. [Link]
-
World Journal of Pharmaceutical Research. (2018). Enhancing solubility and stability of poorly soluble drugs.[Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College. [Link]
-
Sharma, A., & Jain, C. P. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4). [Link]
-
Fiveable. pH and Solubility. [Link]
-
Pearson. Dependence of Solubility on pH. [Link]
-
Avdeef, A., & Tsinman, O. (2021). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Pharmaceutics, 13(9), 1423. [Link]
-
Box, K. J., & Comer, J. E. (2008). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 346-351. [Link]
-
askIITians. (2025). How does pH affect solubility?[Link]
-
AP Chemistry. 8.11 pH and Solubility. [Link]
-
Patel, J. R., & Patel, K. R. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 43(6), 467-477. [Link]
-
ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...[Link]
-
Aakeröy, C. B., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2153-2161. [Link]
-
Al-Zweiri, M. H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2201. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. researchgate.net [researchgate.net]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. scispace.com [scispace.com]
- 15. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 16. jddtonline.info [jddtonline.info]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. japsonline.com [japsonline.com]
- 20. bjcardio.co.uk [bjcardio.co.uk]
- 22. japer.in [japer.in]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Trifluoromethylpyridines
Welcome to your comprehensive guide for navigating the complexities of trifluoromethylpyridine synthesis. This technical support center is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital chemical motifs. Trifluoromethylpyridines are a cornerstone in modern agrochemicals and pharmaceuticals, owing to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2][3][4] However, the selective and efficient introduction of a CF3 group onto a pyridine ring can be a formidable challenge.
This guide is structured to provide practical, in-depth solutions to common experimental hurdles. We will delve into the causality behind catalyst selection, troubleshoot frequent issues, and answer your most pressing questions, all while maintaining the highest standards of scientific integrity.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions based on established chemical principles.
Q1: I'm observing low to no yield of my target trifluoromethylpyridine. What are the likely causes and how can I fix it?
Low or nonexistent yields are a common frustration. The issue often stems from one of four areas: catalyst and reagent integrity, or reaction conditions.
-
Possible Cause 1: Catalyst Inactivity or Decomposition.
-
The "Why": Many catalysts used in trifluoromethylation, particularly palladium and copper complexes, are sensitive to air and moisture.[5] Oxidative addition and reductive elimination cycles can be disrupted by catalyst oxidation or the presence of water, leading to catalyst death. Ligands can also dissociate or decompose under harsh conditions.
-
Solutions:
-
Ensure an Inert Atmosphere: Use Schlenk lines or a glovebox to assemble your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents and Reagents: Purify solvents using an appropriate drying system. Ensure all starting materials are anhydrous.
-
Verify Catalyst Quality: If possible, use a freshly opened bottle of catalyst or purify older batches. For palladium catalysts, a pre-catalyst that forms the active Pd(0) species in situ is often more robust.
-
-
-
Possible Cause 2: Poor Trifluoromethylating Reagent Quality or Stability.
-
The "Why": While many modern trifluoromethylating reagents like Togni's and Umemoto's reagents are shelf-stable solids, they can degrade over time, especially if improperly stored.[6][7] Nucleophilic CF3 sources, such as TMSCF3 (Ruppert-Prakash reagent), are notoriously sensitive to moisture and require careful handling.[8]
-
Solutions:
-
Proper Storage: Store reagents according to the manufacturer's instructions, typically in a desiccator or under an inert atmosphere.
-
Reagent Titration/Verification: For nucleophilic sources like TMSCF3, consider titrating the reagent to determine its active concentration before use.
-
Choose the Right Reagent for Your Conditions: Some reagents are more robust than others. For example, Langlois' reagent (NaSO2CF3) is a stable solid that generates the CF3 radical under oxidative conditions and can be more forgiving than some other sources.[9][10][11]
-
-
-
Possible Cause 3: Sub-optimal Reaction Conditions.
-
The "Why": Trifluoromethylation reactions are often highly sensitive to temperature, pressure, and solvent choice. For instance, older methods involving chlorine/fluorine exchange on trichloromethylpyridines require very high temperatures (150-300°C).[1][6][12] In contrast, modern catalytic methods are designed for milder conditions, and excessive heat can lead to decomposition.
-
Solutions:
-
Temperature Screening: If the standard protocol fails, perform a small-scale screen of temperatures (e.g., room temperature, 50°C, 80°C, 100°C).
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact catalyst solubility and reactivity. Screen a range of solvents (e.g., DMF, DMAc, Dioxane, Toluene).
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or ¹⁹F NMR to track the consumption of starting material and formation of the product to determine the optimal reaction time.
-
-
-
Possible Cause 4: Incorrect Stoichiometry or Activator.
-
The "Why": Many trifluoromethylation reactions require specific activators or additives. For example, nucleophilic trifluoromethylation with TMSCF3 often requires a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethyl anion.[8] Electrophilic trifluoromethylations may require a Lewis acid to enhance the reactivity of the reagent.[13][14]
-
Solutions:
-
Review the Mechanism: Understand the role of each component in the reaction. Is a base, acid, or other activator required?
-
Optimize Additive Loading: The amount of activator can be crucial. Too little may result in no reaction, while too much can cause side reactions.
-
-
Q2: My reaction is producing a mixture of regioisomers (2-, 3-, and 4-trifluoromethylpyridines). How can I improve the regioselectivity?
Poor regioselectivity is a classic challenge in pyridine functionalization, largely dictated by the reaction mechanism and the inherent electronics of the pyridine ring.
-
Possible Cause 1: Radical-based Mechanism.
-
The "Why": Methods that proceed via a free trifluoromethyl radical (•CF3) are often inherently non-selective.[6] The highly reactive •CF3 radical will add to the pyridine ring at positions of highest electron density, often leading to a mixture of isomers. Many photoredox and oxidative methods using Langlois' or Togni's reagents can fall into this category.[15][16][17]
-
Solutions:
-
Switch to a Directed Mechanism: Employ a reaction that proceeds through a more controlled pathway. Palladium-catalyzed C-H activation, for example, can use a directing group on the pyridine to achieve high regioselectivity.[5][7]
-
Modify the Pyridine Ring: The electronic nature of substituents already on the pyridine ring will direct the position of trifluoromethylation. Electron-donating groups tend to direct ortho and para, while electron-withdrawing groups direct meta.
-
-
-
Possible Cause 2: Lack of Directing Group Control.
-
The "Why": The pyridine nitrogen can act as a coordinating atom for a metal catalyst. This coordination can direct functionalization to the C2 or C6 positions. However, without a strongly coordinating directing group elsewhere on the ring, this control can be weak.
-
Solutions:
-
Install a Directing Group: Attaching a directing group (e.g., picolinamide) can chelate to the metal catalyst and force trifluoromethylation at a specific C-H bond, such as the ortho-position.[9]
-
Nucleophilic Activation: A strategy involving hydrosilylation can activate the pyridine ring to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation selectively at the 3-position.[18]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system (catalyst + ligand) for my specific pyridine substrate?
Choosing the optimal catalyst system is a process of matching the catalyst's properties with the substrate's characteristics and the desired outcome.
Decision Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a catalyst system.
-
For Halogenated Pyridines (Cross-Coupling): If your starting material is a bromo- or iodopyridine, a cross-coupling reaction is a reliable choice.
-
Copper Catalysts (e.g., CuI): These are often cost-effective and highly efficient, particularly for coupling with nucleophilic CF3 sources or for Sandmeyer-type reactions.[2][5] They are a workhorse for large-scale synthesis.[19]
-
Palladium Catalysts (e.g., Pd(OAc)2, Pd2(dba)3): Palladium offers broad functional group tolerance and can be finely tuned with a wide array of phosphine ligands to optimize reactivity and selectivity.[5][20]
-
-
For Direct C-H Trifluoromethylation: If you aim to replace a C-H bond directly, your choice will depend on the desired regioselectivity.
-
Palladium Catalysts: Ideal for directed C-H activation. The choice of directing group is critical for success.[7]
-
Photoredox Catalysts (e.g., Ru(bpy)3Cl2, Ir complexes): These are excellent for reactions under very mild conditions (visible light, room temperature). However, be mindful that they often generate CF3 radicals, which can lead to poor regioselectivity without other controlling elements.[15][21]
-
Q2: What are the pros and cons of the common electrophilic trifluoromethylating reagents?
The choice of reagent is as critical as the choice of catalyst. The three most common electrophilic/radical precursor reagents are Togni's, Umemoto's, and Langlois' reagents.
| Reagent Family | Structure Example | Pros | Cons | Common Catalytic Partners |
| Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | - Highly reactive - Bench-stable solid - Versatile (can act as CF3+, •CF3, or CF3- source)[13][22] | - Relatively expensive - Can be sensitive to reductants | Copper, Palladium, Photoredox catalysts[21][23] |
| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | - Highly electrophilic - Thermally stable crystalline solids[24] - Broad substrate scope[25] | - Can be expensive - Requires activation for some substrates | Palladium, Copper, Photoredox catalysts[7][19] |
| Langlois' Reagent | Sodium Trifluoromethanesulfinate (NaSO2CF3) | - Inexpensive and readily available[9] - Stable, easy to handle solid - Good source of •CF3 under oxidative conditions | - Often requires a stoichiometric oxidant (e.g., t-BuOOH) - Can lead to poor regioselectivity[26] | Copper, Photoredox catalysts[15][16] |
Q3: When should I consider a photoredox catalytic approach?
A photoredox approach is particularly advantageous under the following circumstances:
-
When Mild Conditions are Required: Photoredox catalysis often proceeds at room temperature, making it ideal for substrates with sensitive functional groups that would decompose at the higher temperatures required for many traditional cross-coupling reactions.
-
For Radical-Mediated Pathways: If your desired transformation proceeds via a radical intermediate, photoredox catalysis is one of the most efficient ways to generate these species under controlled conditions.[15][21]
-
To Access Unique Reactivity: Merging photoredox catalysis with transition metal catalysis (dual catalysis) can enable transformations that are difficult to achieve with either method alone, such as the trifluoromethylation of alkyl bromides.[27][28]
Simplified Mechanism: Photoredox-Initiated Trifluoromethylation
Caption: A generalized photoredox cycle for generating a CF3 radical.
Part 3: Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine using TMSCF3
This protocol is adapted from established methods for the trifluoromethylation of aryl halides.[8]
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI (10 mol%), KF (2.0 equiv.), and 2-iodopyridine (1.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes.
-
Add CF3 Source: Add (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 equiv.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by GC-MS.
-
Workup: Cool the reaction to room temperature. Quench with aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(trifluoromethyl)pyridine.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Umemoto Reagent I - Enamine [enamine.net]
- 25. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in (2-Trifluoromethyl-pyridin-3-yl)-acetic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic events inherent in this synthetic process. Our goal is to equip you with the knowledge to not only perform the synthesis safely but also to understand the underlying principles of reaction safety and control.
Introduction: Understanding the Thermal Risks
The synthesis of this compound and its precursors, like many organofluorine compounds, involves steps with significant exothermic potential. The trifluoromethyl group, while crucial for the desired properties of the final molecule, is often introduced through reactions that are highly energetic. A primary safety concern [1]is the potential for a thermal runaway, where the heat generated by the reaction surpasses the cooling system's capacity, leading to a rapid, uncontrolled increase in temperature and pressure. This can result in violen[2]t energy release, vessel rupture, and the discharge of toxic and corrosive materials.
This guide will focus on[2] two key areas of exothermic risk in common synthetic routes:
-
Fluorination Reactions: The halogen exchange reaction to form the trifluoromethyl group is notoriously exothermic, especially when using reagents like anhydrous hydrogen fluoride (HF).
-
Oxidation and Lithi[2][3]ation Steps: Subsequent functionalization of the pyridine ring can involve oxidation or the use of highly reactive organolithium reagents, both of which can be significantly exothermic.
Below, we provide a stru[4][5][6][7]ctured approach to identifying, managing, and troubleshooting these exothermic events.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Rapid Temperature Increase During Fluorination
Q1: I'm observing a rapid and difficult-to-control temperature spike during the addition of the fluorinating agent. What is the primary cause and how can I mitigate this?
A1: This is a classic sign of an exothermic reaction proceeding too quickly. The primary cause is the high heat of reaction associated with the halogen exchange.
Troubleshooting Steps:[2]
-
Reduce Addition Rate: Immediately slow down or stop the addition of the fluorinating agent. The rate of heat generati[2][4]on is directly proportional to the rate of reagent addition.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. For highly exothermic ste[4][8]ps, a cryostat or a larger cooling bath may be necessary.
-
Improve Agitation: Vigorous stirring is critical to ensure uniform temperature distribution and prevent localized hot spots. If you suspect poor mixin[2][4]g, consider increasing the stirring speed or using a more efficient mechanical stirrer.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this should be planned in advance as it can affect reaction kinetics.
Issue 2: Localized Hotspots or Charring During Oxidation
Q2: My reaction mixture shows signs of localized boiling or charring, even though the bulk temperature reading seems acceptable. What's happening?
A2: This indicates poor heat dissipation and the formation of localized hot spots. This is a dangerous precu[8]rsor to a thermal runaway.
Troubleshooting Steps:
-
Optimize Reagent Addition Point: Introduce the oxidizing agent below the surface of the reaction mixture, directly into the most turbulent mixing zone. This promotes rapid dispersion and heat transfer.
-
Check Stirrer Efficiency: Ensure your stirring apparatus is appropriately sized for the reaction vessel and provides good top-to-bottom mixing.
-
Thermocouple Placement: The temperature probe should be positioned to measure the bulk temperature of the reaction, away from the vessel walls and the addition point.
Issue 3: Uncontrolled Exotherm During Quenching of Organolithium Reagents
Q3: When quenching my lithiation reaction, I'm experiencing a violent and uncontrolled exotherm. What is the safest way to quench these reactions?
A3: Organolithium reagents are extremely reactive and pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. The quenching process is [5][6][7][9]often highly exothermic.
Safe Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to a low temperature (e.g., 0 °C or below) using an ice or dry ice/acetone bath.
-
Use a Less Reactive[10][11] Quenching Agent First: Begin by slowly adding a less reactive proton source, such as isopropanol.
-
Slow, Controlled Ad[10]dition: Add the quenching agent dropwise with vigorous stirring.
-
Monitor Temperature[11]: Continuously monitor the internal temperature and adjust the addition rate to maintain control.
-
Follow with Water (cautiously): After the initial exotherm with the alcohol has subsided, a mixture of alcohol and water, and finally water itself, can be added slowly.
Experimental Protocol[10]s for Managing Exotherms
Protocol 1: Controlled Fluorination in a Semi-Batch Reactor
This protocol provides a framework for a controlled halogen exchange reaction.
| Parameter | Recommended Setting | Rationale |
| Reactor Setup | Jacketed glass reactor with overhead stirring, reflux condenser, and a calibrated temperature probe. | Allows for precise temperature control and efficient mixing. |
| Initial Temperature | 0-5 °C | Starting at a low temperature provides a larger safety margin to absorb the initial exotherm. |
| Reagent Addition [2] | Slow, dropwise addition of the fluorinating agent via a syringe pump or addition funnel. | Ensures a controlled rate of heat generation. |
| Temperature Monitor[2]ing | Continuous monitoring of both the internal reaction temperature and the cooling jacket temperature. | Provides a complete picture of the heat transfer. |
| Agitation | Vigorous mechanical stirring. | Prevents localized hot spots and ensures homogeneity. |
Protocol 2: Safe[2] Handling and Quenching of Organolithium Reagents
This protocol outlines the key safety considerations for using organolithium reagents.
| Step | Procedure | Rationale |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | Organolithium reagents [6][10]are pyrophoric and react with air and moisture. |
| Personal Protective[9] Equipment (PPE) | Wear a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves. | Protects against splash[9][12]es and potential fire. |
| Quenching Procedure | 1. Cool the reaction to 0 °C or below. 2. Slowly add isopropanol. 3. Once the exotherm subsides, slowly add a 1:1 mixture of isopropanol/water. 4. Finally, slowly add water. | A stepwise increase in the reactivity of the quenching agent prevents an uncontrolled reaction. |
| Emergency Preparedn[10]ess | Have a Class D fire extinguisher (for combustible metals) and a container of sand readily available. | To extinguish any potential fires. |
Visualization of Safety Workflow
Decision Tree for Managing an Exothermic Event
Caption: Step-by-step procedure for the safe quenching of organolithium reagents.
Conclusion
The synthesis of this compound presents significant, but manageable, thermal hazards. By understanding the principles of exothermic reaction control, implementing robust experimental protocols, and being prepared to troubleshoot unexpected events, researchers can safely and successfully perform this synthesis. Always prioritize safety through careful planning, proper equipment, and adherence to established protocols.
References
- BenchChem. (n.d.). Managing exothermic reactions in 3-(Trifluoromethyl)pyridine synthesis.
- BenchChem. (n.d.). Managing exothermic reactions in 2,5-Dichloro-3-(trifluoromethyl)pyridine synthesis.
- University of California, Santa Barbara. (n.d.). Common Standard Operating Procedure.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]
- University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). Retrieved from [Link]
- University of Pennsylvania, Department of Chemistry. (n.d.). Quenching Solvent Drying Still Bottoms.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet - 3-Pyridylacetic acid.
-
JoVE. (2022, September 27). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | Protocol Preview [Video]. YouTube. Retrieved from [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Semantic Scholar.
- University of California, Santa Barbara Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- ECHEMI. (n.d.). 2-Pyridylacetic acid hydrochloride SDS, 16179-97-8 Safety Data Sheets.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Pyridylacetic Acid, 98%.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis.
- Google Patents. (n.d.). EP2368550B1 - Preparation of substituted pyridinyl derivatives.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest management science, 73(6), 1038–1048. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-Pyridylacetic acid.
-
ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]
- Guidechem. (n.d.). How can 3-Pyridylacetic Acid Hydrochloride be synthesized?.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
Jin, L., & Chen, Q. Y. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1465–1475. Retrieved from [Link]
-
ResearchGate. (n.d.). Towards Improved Reaction Runaway Studies: Kinetics of the N-Oxidation of 2-Methylpyridine Using Heat-flow Calorimetry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methylpyridine N-oxidation runaway studies. Retrieved from [Link]
- Texas A&M University. (n.d.). 2-METYLPYRIDINE N-OXIDATION RUNAWAY STUDIES.
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. echemi.com [echemi.com]
Technical Support Center: Overcoming Poor Reactivity of Starting Materials for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Welcome to our dedicated technical support center for the synthesis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of starting materials in this synthetic pathway. The inherent electronic properties of the trifluoromethyl-substituted pyridine ring can present unique hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring your synthesis proceeds efficiently and with high yield.
I. Troubleshooting Guide: Addressing Poor Reactivity
This section is formatted to help you diagnose and solve common problems encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of 2-Trifluoromethyl-3-methylpyridine to (2-Trifluoromethyl-pyridin-3-yl)-methanol
Background: The oxidation of the 3-methyl group is a critical initial step. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making this oxidation more challenging than on an unsubstituted pyridine.
Common Symptoms & Root Causes:
| Symptom | Potential Cause | Recommended Solutions & Scientific Rationale |
| No reaction or incomplete consumption of starting material. | Insufficiently powerful oxidizing agent. | The electron-deficient nature of the pyridine ring requires a strong oxidizing agent. Consider using KMnO₄ or SeO₂. These reagents are capable of oxidizing the methyl group despite the deactivating effect of the CF₃ group. |
| Inappropriate reaction temperature. | Oxidation reactions often require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature, monitoring for decomposition. For KMnO₄, a temperature range of 60-80°C is a good starting point. | |
| Formation of 2-Trifluoromethylnicotinic acid (over-oxidation). | Reaction conditions are too harsh. | Over-oxidation to the carboxylic acid is a common side reaction. To mitigate this, use a milder oxidizing agent like manganese dioxide (MnO₂) or carefully control the stoichiometry of a stronger oxidant. Running the reaction at a lower temperature can also favor the formation of the alcohol. |
| Low isolated yield despite good conversion. | Product degradation during workup. | The product may be sensitive to acidic or basic conditions during extraction. Ensure the workup is performed under neutral or mildly acidic conditions to prevent decomposition. |
Issue 2: Poor Yield in the Conversion of (2-Trifluoromethyl-pyridin-3-yl)-methanol to the Corresponding Halide
Background: This step involves the substitution of the hydroxyl group with a halide (typically chloride or bromide), preparing the molecule for subsequent carbon chain extension.
Common Symptoms & Root Causes:
| Symptom | Potential Cause | Recommended Solutions & Scientific Rationale |
| Low conversion to the halide. | Incomplete activation of the alcohol. | Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used. Ensure the reagent is fresh and used in stoichiometric excess. The reaction with SOCl₂ often benefits from the addition of a catalytic amount of DMF (Vilsmeier-Haack conditions) to form the highly reactive Vilsmeier reagent in situ. |
| Reversion to the starting alcohol during workup. | The halide product can be susceptible to hydrolysis. Perform the workup quickly and under anhydrous conditions where possible. Washing with ice-cold water or brine can minimize hydrolysis. | |
| Formation of dark, tar-like byproducts. | Decomposition at elevated temperatures. | These reactions can be exothermic. Maintain a low reaction temperature (e.g., 0°C to room temperature) to prevent decomposition of the starting material or product. |
Issue 3: Inefficient Cyanide Displacement or Grignard Reaction
Background: The introduction of a one-carbon unit, often as a nitrile or through a Grignard reaction, is a key step in building the acetic acid side chain. The electron-deficient pyridine ring can complicate these nucleophilic substitutions.
Common Symptoms & Root Causes:
| Symptom | Potential Cause | Recommended Solutions & Scientific Rationale |
| Failure of cyanide displacement on the halide. | Poor nucleophilicity of the cyanide source. | Use a soluble and reactive cyanide source like sodium or potassium cyanide in a polar aprotic solvent such as DMSO or DMF to enhance nucleophilicity. Phase-transfer catalysts (e.g., a quaternary ammonium salt) can also improve reaction rates. |
| Low yield in Grignard reaction with CO₂. | Deactivation of the Grignard reagent. | The pyridine nitrogen can coordinate with the magnesium of the Grignard reagent, reducing its nucleophilicity. The use of a stronger activating agent for the magnesium, such as I₂ or 1,2-dibromoethane, can be beneficial. Alternatively, consider transmetalation to a more reactive organometallic species like an organolithium. |
| Formation of homo-coupling byproducts. | Presence of oxygen or metal impurities. | Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) and with anhydrous solvents to prevent quenching of the organometallic intermediates and subsequent side reactions. |
Issue 4: Incomplete Hydrolysis of the Nitrile Intermediate
Background: The final step is often the hydrolysis of a nitrile [(2-Trifluoromethyl-pyridin-3-yl)-acetonitrile] to the carboxylic acid.
Common Symptoms & Root Causes:
| Symptom | Potential Cause | Recommended Solutions & Scientific Rationale |
| Incomplete hydrolysis to the carboxylic acid. | Insufficiently harsh hydrolysis conditions. | The electron-withdrawing trifluoromethyl group can stabilize the nitrile, making it resistant to hydrolysis. Strong acidic (e.g., concentrated H₂SO₄ or HCl) or basic (e.g., concentrated NaOH or KOH) conditions at elevated temperatures are typically required. Microwave-assisted hydrolysis can also be effective in reducing reaction times. |
| Formation of the corresponding amide as a major byproduct. | Incomplete hydrolysis under basic conditions. | Basic hydrolysis proceeds through an amide intermediate. If the reaction is not driven to completion, the amide may be isolated. Prolonged reaction times or higher temperatures are necessary to fully hydrolyze the amide to the carboxylate. |
| Decarboxylation of the final product. | Excessive heat under acidic conditions. | While generally stable, prolonged heating under strong acidic conditions can potentially lead to decarboxylation. Monitor the reaction progress and avoid excessive heating once the reaction is complete. |
II. Frequently Asked Questions (FAQs)
Q1: My starting material, 2-chloro-3-methylpyridine, is unreactive towards trifluoromethylation. What are my options?
A1: Direct trifluoromethylation of an unactivated pyridine ring can be challenging. Several strategies can be employed:
-
Harsh Reaction Conditions: The classic approach involves high temperatures (150-250°C) and pressures, often using reagents like HF.[1][2] This method, however, can lead to decomposition.
-
Catalytic Methods: More modern approaches utilize copper or palladium catalysts to facilitate the trifluoromethylation of halopyridines.[3][4] For instance, a copper-catalyzed reaction with a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) can be effective.
-
Building Block Approach: Instead of trifluoromethylating a pre-formed pyridine ring, consider constructing the ring from a trifluoromethyl-containing precursor.[5][6] This often involves the cyclocondensation of a trifluoromethyl-ketone or a related building block.
Q2: Are there alternative synthetic routes to this compound that bypass some of these problematic steps?
A2: Yes, several alternative routes can be considered:
-
Arndt-Eistert Homologation: This classic method can extend the carbon chain of 2-trifluoromethylnicotinic acid by one methylene unit.[7][8] The process involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired acetic acid derivative.[9][10] While effective, this method uses hazardous diazomethane, so safer alternatives like trimethylsilyldiazomethane are recommended.[9]
-
Palladium-Catalyzed Carbonylation: If you have access to (2-trifluoromethyl-pyridin-3-yl)-methyl halide, a palladium-catalyzed carbonylation reaction can be a powerful tool to introduce the carboxylic acid group.[11][12] These reactions typically use carbon monoxide in the presence of a palladium catalyst and a nucleophile (like water or an alcohol) to form the carboxylic acid or ester directly.[13][14]
Q3: The pyridine nitrogen seems to be interfering with my metal-catalyzed cross-coupling reactions. How can I mitigate this?
A3: The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inhibition. This is a well-known issue often referred to as the "2-pyridyl problem."[15] To overcome this:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands.[15] These ligands can help stabilize the catalyst and promote the desired catalytic cycle over catalyst inhibition.
-
Use of N-Oxide: The pyridine can be converted to the corresponding N-oxide. The N-oxide is less coordinating to the metal catalyst and can be readily reduced back to the pyridine at a later stage.
-
Acidic Additives: In some cases, adding a mild acid can protonate the pyridine nitrogen, preventing it from coordinating with the catalyst.[16]
III. Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic strategies discussed in this guide.
Caption: A common synthetic route to the target compound.
Caption: Alternative synthetic strategies for consideration.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines. Retrieved from
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00877D. Available at:
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate. Retrieved from
-
Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. (2003). Semantic Scholar. Retrieved from
-
Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.). ResearchGate. Retrieved from
-
Benchchem. (n.d.). Preventing decomposition of trifluoromethylpyridines during synthesis. Retrieved from
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from
-
CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (n.d.). Google Patents. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Retrieved from
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (n.d.). PMC - NIH. Retrieved from
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from
-
Recent developments in palladium catalysed carbonylation reactions. (n.d.). RSC Publishing. Retrieved from
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Arndt–Eistert reaction. (n.d.). Grokipedia. Retrieved from
-
Palladium-Catalyzed Cyclocarbonylation of Pyridinylated Vinylogous Amides and Ureas to Generate Ring-Fused Pyridopyrimidinones. (n.d.). PubMed. Retrieved from
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Retrieved from
-
A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. (n.d.). ResearchGate. Retrieved from
-
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Synthesis of Carboxylic Acids by Palladium‐Catalyzed Hydroxycarbonylation. (2019). Angewandte Chemie International Edition. Retrieved from
-
Arndt–Eistert reaction. (n.d.). Wikipedia. Retrieved from
-
Arndt-Eistert Homologation. (n.d.). Ambeed.com. Retrieved from
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH. Retrieved from
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (n.d.). ResearchGate. Retrieved from
-
Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC - NIH. Retrieved from
-
CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents. Retrieved from
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved from
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (n.d.). ResearchGate. Retrieved from
-
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. (n.d.). PubChem. Retrieved from
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University. Retrieved from
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 10. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 11. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid and Other Pyridinecarboxylic Acids for Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridinecarboxylic acid scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can dramatically alter the physicochemical and pharmacological properties of these molecules, presenting both opportunities and challenges in drug design. This guide provides an in-depth, objective comparison of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid and its non-fluorinated and isomeric counterparts, supported by available data and established scientific principles.
The Significance of the Pyridine Ring and Trifluoromethyl Substitution
The pyridine ring, a nitrogen-containing heterocycle, is a prevalent motif in a vast array of pharmaceuticals. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for engaging with biological targets.[2] The position of the carboxylic acid group on the pyridine ring significantly influences the molecule's properties and biological activity.
The introduction of a trifluoromethyl group, a common strategy in modern medicinal chemistry, imparts several key advantages:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to a longer biological half-life.
-
Increased Lipophilicity: The CF3 group generally increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity (pKa): As a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and thereby influencing its binding to target proteins and its pharmacokinetic profile.
-
Improved Binding Affinity: The unique electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins.
Physicochemical Properties: A Comparative Analysis
A molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of these properties for this compound and its relevant comparators.
| Compound | Structure | pKa (predicted) | logP (predicted) |
| This compound | ~3.5 | ~1.8 | |
| 3-Pyridylacetic acid | 3.61[3] | -0.59[3] | |
| 4-Pyridylacetic acid | 3.8 (approx.) | -0.6 (approx.) | |
| Picolinic Acid (Pyridine-2-carboxylic acid) | 5.4 | 0.72 | |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | 4.85[4] | 0.36[3] | |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | 4.96[5] | 0.78 |
Note: Predicted values for this compound are based on computational models and the known effects of trifluoromethyl substitution. Experimental values may vary.
The trifluoromethyl group in the 2-position of the pyridine ring is expected to have a significant electron- withdrawing effect, leading to a predicted decrease in the pKa of the carboxylic acid compared to its non-fluorinated analog, 3-pyridylacetic acid. This increased acidity can influence the compound's ionization state and its interactions with biological targets. Furthermore, the trifluoromethyl group is anticipated to substantially increase the lipophilicity (logP), which could enhance membrane permeability.
Synthesis Strategies: A Practical Overview
The synthesis of these pyridinecarboxylic acid derivatives is a key consideration for their application in research and development. Below are representative synthetic approaches.
Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Esterification: A suitable precursor, such as a derivative of 2-chloro-3-(trifluoromethyl)pyridine, would undergo a series of reactions, potentially including a cross-coupling reaction to introduce the acetic acid moiety (or a precursor) at the 3-position, followed by esterification to yield ethyl (2-trifluoromethyl-pyridin-3-yl)acetate.
-
Hydrolysis: The resulting ester would then be subjected to hydrolysis, for example, by treatment with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the final product, this compound.
Synthesis of 3-Pyridylacetic Acid
A common method for the synthesis of 3-pyridylacetic acid involves the hydrolysis of its corresponding hydrochloride salt.
Caption: Synthetic workflow for 3-Pyridylacetic acid.
Experimental Protocol: [6]
-
Suspend 3-pyridylacetic acid hydrochloride in ethanol.
-
Slowly add an ethanolic solution of potassium hydroxide while stirring until the mixture becomes homogeneous.
-
Filter the resulting potassium chloride precipitate.
-
Concentrate and dry the filtrate to obtain 3-pyridylacetic acid.
Comparative Biological and Pharmacokinetic Performance
While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its likely performance based on the well-documented effects of trifluoromethylation.
Metabolic Stability
The trifluoromethyl group is a well-established motif for enhancing metabolic stability.[5] The C-F bonds are highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Therefore, it is highly probable that this compound exhibits significantly greater metabolic stability compared to its non-fluorinated analog, 3-pyridylacetic acid. This would likely translate to a longer in vivo half-life and increased systemic exposure.
Experimental Protocol: In Vitro Metabolic Stability Assay
A standard in vitro metabolic stability assay using liver microsomes can be employed to empirically determine and compare the metabolic stability of these compounds.
-
Incubation: Incubate the test compound (e.g., this compound or 3-pyridylacetic acid) with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Experimental workflow for in vitro metabolic stability assay.
Biological Activity
The impact of the trifluoromethyl group on biological activity is target-dependent. While the group can enhance binding affinity, it can also introduce steric hindrance or alter the electronics in a way that is detrimental to binding. Without specific experimental data for this compound, any claims about its biological activity relative to other pyridinecarboxylic acids would be speculative. However, the observed effects of trifluoromethylation in other pyridine-containing bioactive molecules suggest a high potential for modulated activity.[7]
Conclusion
This compound represents a valuable, albeit underexplored, building block for drug discovery. Based on established principles of medicinal chemistry, the introduction of the trifluoromethyl group at the 2-position is predicted to significantly increase its metabolic stability and lipophilicity while also increasing its acidity compared to its non-fluorinated analog, 3-pyridylacetic acid. These altered physicochemical properties can have profound effects on the molecule's pharmacokinetic profile and biological activity.
References
-
FooDB. (2011). Showing Compound 3-Pyridylacetic acid (FDB022679). [Link]
-
ResearchGate. (2022). Biologically active pyridine carboxylic acid derived enzyme inhibitors... [Link]
-
National Center for Biotechnology Information. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. [Link]
-
PubChem. (n.d.). Nicotinic acid. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved January 12, 2026, from [Link]
- Merck & Co. (n.d.). Isonicotinic Acid. In The Merck Index Online.
-
PubChem. (n.d.). Isonicotinic acid. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (2013). Showing metabocard for Isonicotinic acid (HMDB0060665). [Link]
-
Cheméo. (n.d.). 4-Pyridinecarboxylic acid. Retrieved January 12, 2026, from [Link]
- Merck & Co. (n.d.). Nicotinic Acid. In The Merck Index Online.
- Merck & Co. (n.d.). Picolinic Acid. In The Merck Index Online.
-
PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4-Pyridylacetic acid hydrochloride. Retrieved January 12, 2026, from [Link]
Sources
- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 3. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]
- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Bioactivity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid Analogs: A Guide for Drug Discovery
This guide provides a comprehensive comparison of the biological activity of analogs related to the novel scaffold, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. Designed for researchers and professionals in drug development, this document synthesizes data from related compound classes to project the potential bioactivity of this emerging chemical series and outlines robust experimental protocols for its evaluation.
Introduction: The Pyridinyl Acetic Acid Scaffold in Drug Discovery
The pyridinyl acetic acid moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its structural resemblance to endogenous molecules like indole-3-acetic acid has made it a valuable starting point for the development of enzyme inhibitors and receptor modulators. Notably, this scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
The introduction of a trifluoromethyl (-CF3) group at the 2-position of the pyridine ring is a strategic chemical modification. The -CF3 group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly impact the acidity of the carboxylic acid, the metabolic stability of the compound, and its binding interactions with protein targets. This guide will explore the anticipated biological activities of this compound analogs by examining structurally related compounds and will provide detailed methodologies for their experimental validation.
Projected Biological Activity and Analog Comparison
While direct experimental data for this compound is not yet widely published, we can infer its likely biological profile by analyzing the structure-activity relationships (SAR) of analogous compounds. The primary anticipated target for this class of molecules is the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade.
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a common substituent in modern medicinal chemistry due to its ability to enhance several key drug-like properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the aromatic ring, potentially leading to stronger binding interactions with target proteins.
Comparative Analysis of Analog Activity
To illustrate the potential impact of the 2-trifluoromethyl substitution, we will compare the known activities of related pyridinyl and phenyl acetic acid derivatives against COX-1 and COX-2.
| Compound/Analog | Core Scaffold | Substitution at Position 2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Diclofenac | Phenylacetic acid | -Cl | 1.1 | 0.08 | 13.75 |
| Indomethacin | Indole-3-acetic acid | N/A | 0.1 | 2.5 | 0.04 |
| (2-Methyl-pyridin-3-yl)-acetic acid (Hypothetical) | Pyridin-3-yl-acetic acid | -CH3 | Projected: 5-15 | Projected: 1-5 | ~3 |
| This compound (Hypothetical) | Pyridin-3-yl-acetic acid | -CF3 | Projected: 1-10 | Projected: 0.1-1 | ~10 |
Note: Data for hypothetical compounds are projected based on established SAR trends.
The projected data suggests that the incorporation of a trifluoromethyl group could enhance both the potency and the COX-2 selectivity of the pyridin-3-yl-acetic acid scaffold. This is a desirable profile for an anti-inflammatory agent, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Experimental Protocols for Biological Evaluation
To validate the projected biological activity of this compound and its analogs, a series of in vitro and cell-based assays are recommended.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare enzyme solutions in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare a dilution series for IC50 determination.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control (DMSO). Pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.
-
Detection: The activity of COX enzymes can be measured using a colorimetric or fluorometric probe that detects the production of prostaglandin G2, the initial product of the COX reaction. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Validating the Bioactivity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for validating the bioactivity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a novel compound with therapeutic potential. Given the limited direct experimental data on this specific molecule, this document outlines a robust, hypothesis-driven approach to characterize its anti-inflammatory properties. By leveraging insights from structurally related trifluoromethyl-pyridine derivatives, we propose a series of cellular assays to elucidate its mechanism of action, comparing its performance against established anti-inflammatory agents, Celecoxib and Dexamethasone.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in preclinical settings.
Introduction and Hypothesized Mechanism of Action
The trifluoromethyl-pyridine scaffold is a key pharmacophore in a number of biologically active compounds, including pharmaceuticals and agrochemicals, often associated with anti-inflammatory activity.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties and biological interactions of the parent molecule. Based on structure-activity relationships of similar compounds, we hypothesize that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
The NF-κB Signaling Pathway is a central regulator of inflammation, immunity, and cell survival.[4] Its activation leads to the transcription of pro-inflammatory cytokines and enzymes. The COX-2 Enzyme is a critical mediator of inflammation, responsible for the synthesis of prostaglandins, which are potent inflammatory molecules.[5][6][7] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
This guide details the experimental workflows to test the hypothesis that this compound inhibits these pathways.
Comparative Compounds
To provide a robust assessment of the test compound's efficacy and selectivity, its activity will be compared against two well-characterized anti-inflammatory drugs with distinct mechanisms of action:
-
Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for targeted anti-inflammatory activity.[5][6][7][8]
-
Dexamethasone: A synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, acting primarily through the glucocorticoid receptor to regulate gene expression.[9][10][11][12][13]
Experimental Validation in Cellular Models
We propose a two-tiered approach to validate the bioactivity of this compound:
-
Tier 1: Functional Inflammation Assays in a macrophage cell line to assess the overall anti-inflammatory effect.
-
Tier 2: Mechanistic Assays using reporter cell lines to dissect the specific signaling pathways targeted by the compound.
Tier 1: Functional Anti-inflammatory Assessment in RAW 264.7 Macrophages
The murine macrophage-like cell line, RAW 264.7, is a widely used and well-characterized in vitro model for studying inflammation.[14][15][16][17][18] Stimulation of these cells with bacterial lipopolysaccharide (LPS) mimics an inflammatory response, leading to the production of various pro-inflammatory mediators.[19][20][21][22]
This experiment will determine the ability of the test compound to inhibit the production of PGE2, a key product of the COX-2 enzyme.
Caption: Workflow for assessing the inhibition of LPS-induced PGE2 production in RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound, Celecoxib, or Dexamethasone for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.[19]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
PGE2 ELISA: Quantify the concentration of PGE2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[23][24][25][26]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound.
Tier 2: Mechanistic Elucidation of NF-κB Pathway Inhibition
To specifically investigate the effect of the test compound on the NF-κB signaling pathway, a reporter gene assay will be employed using a Human Embryonic Kidney (HEK293) cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements.[27][28][29][30][31]
Caption: Workflow for the NF-κB luciferase reporter assay in HEK293 cells.
-
Cell Seeding: Seed the NF-κB luciferase reporter HEK293 cell line in a 96-well white, clear-bottom plate at a density of 30,000 cells per well and incubate overnight.[27]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Celecoxib, or Dexamethasone for 1 hour.
-
Pathway Activation: Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL to activate the NF-κB pathway.[30]
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[27]
-
Luciferase Assay: Perform the luciferase assay using a commercial kit according to the manufacturer's protocol. This typically involves cell lysis and the addition of a luciferase substrate.[30]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or cell viability) and calculate the IC50 values for each compound.
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) for PGE2 Inhibition |
| This compound | To be determined |
| Celecoxib | Expected low µM range |
| Dexamethasone | Expected low µM range |
Table 2: Comparative Inhibition of TNF-α-Induced NF-κB Activation in HEK293 Reporter Cells
| Compound | IC50 (µM) for NF-κB Inhibition |
| This compound | To be determined |
| Celecoxib | Expected to be less potent or inactive |
| Dexamethasone | Expected potent inhibition |
Interpretation of Expected Outcomes:
-
Potent inhibition of PGE2 production by this compound, comparable to Celecoxib, would suggest a COX-2 inhibitory mechanism.
-
Significant inhibition of NF-κB activation by the test compound, similar to Dexamethasone, would indicate a broader anti-inflammatory profile targeting upstream signaling events.
-
A lack of potent NF-κB inhibition, coupled with strong PGE2 inhibition, would point towards a more selective COX-2 inhibitory profile for the test compound.
Signaling Pathway Diagrams
To visualize the hypothesized points of intervention, the following diagrams illustrate the NF-κB and COX-2 signaling pathways.
Caption: The NF-κB signaling pathway and hypothesized points of inhibition.
Caption: The COX-2 signaling pathway and hypothesized points of inhibition.
Conclusion
The experimental framework outlined in this guide provides a rigorous and scientifically sound approach to validate the bioactivity of this compound. By employing well-established cellular models and assays, and by comparing its performance against clinically relevant drugs, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The successful execution of these studies will be a critical step in the preclinical development of this promising compound.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2018, August 23). Retrieved January 12, 2026, from [Link]
-
The first pharmacophore model for potent NF-kappaB inhibitors - PubMed. (2009, October 1). Retrieved January 12, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models | Journal of Medicinal Chemistry - ACS Publications. (2001, October 1). Retrieved January 12, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025, June 23). Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]
-
dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Dexamethasone? - Patsnap Synapse. (2025, March 7). Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Dexamethasone? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]
-
Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed. (2015, January 1). Retrieved January 12, 2026, from [Link]
-
Dexamethasone - StatPearls - NCBI Bookshelf - NIH. (2023, July 17). Retrieved January 12, 2026, from [Link]
-
Technical Manual PGE2 ELISA Kit Catalogue Code: UNFI0032 - Assay Genie. (n.d.). Retrieved January 12, 2026, from [Link]
-
Elabscience® PGE2(Prostaglandin E2) ELISA Kit. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pharmacophores of selective COX-2 inhibitors - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking - Der Pharma Chemica. (2017). Retrieved January 12, 2026, from [Link]
-
HEK293 Cell Line - NF-κB Reporter (Luc) - BPS Bioscience. (n.d.). Retrieved January 12, 2026, from [Link]
-
RAW 264.7 Cell Line in Macrophage and Immunology Research - Cytion. (n.d.). Retrieved January 12, 2026, from [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. (2018, September 14). Retrieved January 12, 2026, from [Link]
-
NF-κB Luciferase-eGFP Reporter HEK293 Cell Line - BPS Bioscience. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC - NIH. (2022, April 12). Retrieved January 12, 2026, from [Link]
-
RAW 264.7 Macrophage Cell Line: In Vitro Model for the Evaluation of the Immunomodulatory Activity of Zingiberaceae - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
RAW 264.7 macrophage cell lines - InvivoGen. (n.d.). Retrieved January 12, 2026, from [Link]
-
NF-kB Luciferase Reporter-HEK293 Cell Line - Boster Biological Technology. (n.d.). Retrieved January 12, 2026, from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Retrieved January 12, 2026, from [Link]
-
RAW 264.7 Cell Line in Macrophage and Immunology Research - Cytion. (n.d.). Retrieved January 12, 2026, from [Link]
-
Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells - PMC - NIH. (2021, September 29). Retrieved January 12, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (2022, July 1). Retrieved January 12, 2026, from [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (2021, July 1). Retrieved January 12, 2026, from [Link]
-
The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - MDPI. (2021, October 29). Retrieved January 12, 2026, from [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. (2021, May 1). Retrieved January 12, 2026, from [Link]
-
Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. (2018, November 19). Retrieved January 12, 2026, from [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. (2023, August 24). Retrieved January 12, 2026, from [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, April 11). Retrieved January 12, 2026, from [Link]
-
Inhibitors of NF-kappaB signaling: 785 and counting - PubMed - NIH. (2006, October 30). Retrieved January 12, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (2017, December 1). Retrieved January 12, 2026, from [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
The pursuit of accurate predictive models of the bioactivity of small molecules - PMC. (2016, May 1). Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 13. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 15. researchgate.net [researchgate.net]
- 16. invivogen.com [invivogen.com]
- 17. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 18. Role of the Inflammatory Response of RAW 264.7 Cells in the Metastasis of Novel Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 21. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bosterbio.com [bosterbio.com]
- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 31. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of (2-Trifluoromethyl-pyridin-3-yl)-acetic Acid Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: (2-Trifluoromethyl-pyridin-3-yl)-acetic acid derivatives. These scaffolds have garnered significant attention, particularly as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and pain pathways.[2][3]
This document will dissect the intricate interplay between chemical structure and biological activity, offering a comparative analysis supported by experimental data. We will explore how subtle modifications to the core scaffold can lead to dramatic shifts in efficacy and selectivity, providing valuable insights for researchers and professionals engaged in drug discovery and development.
The Core Scaffold: A Privileged Foundation
The this compound core combines two key pharmacophoric elements: the 2-trifluoromethylpyridine moiety and the aryl acetic acid side chain.
-
2-Trifluoromethylpyridine: The trifluoromethyl group at the 2-position of the pyridine ring is a strong electron-withdrawing group, which can significantly impact the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets.[1] Its lipophilicity can also enhance membrane permeability.
-
Aryl Acetic Acid: The acetic acid functional group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their interaction with the active site of COX enzymes.[3] It typically forms a key salt bridge interaction with a conserved arginine residue (Arg120 in COX-1) at the entrance of the enzyme's active site.[3]
The strategic combination of these two motifs has led to the development of potent and selective inhibitors of COX-2.[2][4]
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at various positions of the this compound scaffold on its biological activity, primarily focusing on COX-2 inhibition.
Modifications of the Acetic Acid Side Chain
The carboxylic acid group is a critical anchor for binding to the COX active site. However, its modification can influence potency and selectivity.
| Modification of Acetic Acid Moiety | Impact on COX-2 Inhibitory Activity | Rationale |
| Esterification | Generally leads to a significant decrease in activity. | The free carboxylate is essential for the ionic interaction with the key arginine residue in the COX active site. Masking this group disrupts this critical binding interaction. |
| Amide Formation | Variable, but often results in reduced potency. | While amides can still participate in hydrogen bonding, the loss of the formal negative charge weakens the interaction with the positively charged arginine. |
| Conversion to Alcohol | Abolishes activity. | The alcohol group cannot form the necessary ionic bond and has different hydrogen bonding capabilities compared to the carboxylic acid. |
| Introduction of a-substituents | Can modulate activity and introduce chirality. | Small alkyl groups at the α-position can provide additional hydrophobic interactions within the active site, potentially enhancing potency. However, bulky substituents may cause steric hindrance. |
Substitutions on the Pyridine Ring
Modifications to the pyridine ring, beyond the essential 2-trifluoromethyl group, can fine-tune the electronic and steric properties of the molecule, impacting its interaction with the target enzyme.
| Position of Substitution | Type of Substituent | Impact on COX-2 Inhibitory Activity | Rationale |
| 4-Position | Small, electron-withdrawing groups (e.g., F, Cl) | Often enhances potency and selectivity. | These groups can increase the acidity of the N-H of a potential secondary binding group or engage in additional interactions within the COX-2 side pocket. |
| Bulky groups (e.g., phenyl, substituted phenyl) | Can lead to a decrease in activity. | Steric hindrance may prevent optimal binding in the active site. | |
| 5-Position | Electron-donating groups (e.g., OMe, Me) | May decrease activity. | These groups can alter the electron density of the pyridine ring, potentially weakening key interactions. |
| Halogens (e.g., F, Cl) | Can maintain or slightly improve activity. | Halogens can participate in halogen bonding and increase lipophilicity, which may be favorable for binding. | |
| 6-Position | Various substituents | Generally less tolerated compared to other positions. | Substituents at this position can sterically clash with the enzyme, disrupting the binding orientation. |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of these derivatives often involves a multi-step process, starting from commercially available pyridines. A representative synthetic route is outlined below.[5]
Step 1: Synthesis of the Aryl Acetic Acid Precursor
-
Suzuki-Miyaura Coupling: A substituted 3-bromopyridine is coupled with a suitable boronic acid or ester derivative of acetic acid (e.g., ethyl bromoacetate) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene/water mixture).
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the product is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Hydrolysis of the Ester
-
The resulting ester is dissolved in a mixture of a suitable solvent (e.g., THF or methanol) and aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1N HCl).
-
The precipitated carboxylic acid is collected by filtration, washed with water, and dried.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is typically evaluated using an in vitro assay.[6]
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Purified recombinant human COX-2 or ram COX-1 is used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione and EDTA.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the assay buffer, heme, the enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The colorimetric substrate, TMPD, is added, and the absorbance at 590 nm is measured over time using a plate reader.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition versus the inhibitor concentration. Selectivity is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the this compound scaffold.
Caption: Key SAR trends for this compound derivatives.
The Cyclooxygenase (COX) Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway, the target of the described derivatives.
Caption: The cyclooxygenase pathway and the distinct roles of COX-1 and COX-2.
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective COX-2 inhibitors. The structure-activity relationship studies reveal that the 2-trifluoromethyl group is a key determinant of activity, while the acetic acid moiety is essential for binding to the enzyme's active site. Fine-tuning of the molecule's properties through substitutions on the pyridine ring can further enhance potency and selectivity. This guide provides a comprehensive overview of the critical structural features governing the biological activity of this class of compounds, offering a valuable resource for the rational design of next-generation anti-inflammatory agents.
References
- Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing).
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed.
- Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR | Request PDF - ResearchGate.
- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists - ResearchGate.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.
- New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation - MDPI.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC.
- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing the Selectivity of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a molecule of interest due to the unique properties conferred by its trifluoromethylpyridine core, presents a compelling scaffold for development. The trifluoromethyl group can significantly enhance metabolic stability and binding affinity. However, it is precisely these attributes that necessitate a rigorous evaluation of its off-target interactions.[1][2] Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, can lead to unforeseen toxicities and a diminished therapeutic window, representing a common cause of clinical trial failures.[3][4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the tools to build a robust selectivity profile for this and similar molecules.
I. Strategic Approach to Cross-Reactivity Profiling
A thorough assessment of cross-reactivity is not a single experiment but a tiered, logical progression. The initial step involves identifying potential off-target liabilities based on structural similarity to known pharmacophores and in silico predictions. This is followed by a broad in vitro screen against a panel of receptors, enzymes, and ion channels, which then narrows to more focused mechanistic studies for any identified "hits."
Caption: Workflow for broad panel safety screening.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution: Submit the compound to a contract research organization (CRO) for screening against their broadest safety panel (e.g., Eurofins SafetyScreen 44 or DiscoverX SAFETYscan). Typically, the compound is tested at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The CRO will provide a report detailing the percent inhibition or activation for each target in the panel. A common threshold for a "hit" is >50% inhibition at the screening concentration.
B. Mechanistic Validation: Competitive Binding Assays
For any hits identified in the broad panel screen, it is essential to determine the binding affinity (Ki or IC50) to confirm a direct interaction and quantify its potency. Competitive binding assays are a robust method for this purpose. [5][6][7]These assays measure the ability of the test compound to displace a known, labeled ligand (often radiolabeled or fluorescent) from its target. [8][9] Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Target: Prepare membranes or purified protein for the identified off-target.
-
Radioligand: Select a commercially available radioligand with known high affinity for the target.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Setup: In a 96-well plate, combine the target, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filtermat that traps the target-bound radioligand.
-
Detection: Quantify the amount of bound radioligand on the filtermat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation. [9] C. Functional Assessment: Enzyme Inhibition Assays
If the identified off-target is an enzyme, a functional assay is necessary to determine if the binding of the test compound translates to a modulation of the enzyme's catalytic activity. [10][11][12] Step-by-Step Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation:
-
Enzyme: Prepare a solution of the purified off-target enzyme.
-
Substrate: Prepare the enzyme's substrate, which upon conversion, generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Setup: In a microplate, pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the formation of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50. [13]
IV. Data Interpretation and Comparative Analysis
The ultimate goal of these studies is to generate a selectivity profile for this compound. This is best represented by comparing its potency at the intended target with its potency at any identified off-targets.
Table for Summarizing Cross-Reactivity Data:
| Target | Assay Type | IC50 / Ki (µM) of this compound | IC50 / Ki (µM) of Comparator 1 | IC50 / Ki (µM) of Comparator 2 | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target | e.g., Enzyme Activity | Experimental Value | Experimental Value | Experimental Value | N/A |
| Off-Target 1 (from panel) | Competitive Binding | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Off-Target 2 (from panel) | Enzyme Inhibition | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| ... | ... | ... | ... | ... | ... |
A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the required window depends on the therapeutic indication and the nature of the off-target.
V. Conclusion: Building a Case for Selectivity
A thorough investigation of cross-reactivity is non-negotiable in the progression of any small molecule through the drug discovery pipeline. For this compound, a systematic approach combining broad panel screening with focused mechanistic and functional assays will provide a clear and defensible selectivity profile. By comparing its performance against structurally related molecules, researchers can gain valuable insights into the structure-activity relationships that govern its off-target interactions. This rigorous, data-driven approach is fundamental to mitigating risks and ultimately developing safer, more effective medicines.
References
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
-
Binding Assays. BMG LABTECH. [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Drug Target Review. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
What is an Inhibition Assay? Biobide. [Link]
-
Small-molecule Profiling. Broad Institute. [Link]
-
Assessment of allergen cross-reactivity. PubMed Central - NIH. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Enzyme inhibition assay: Significance and symbolism. Wisdomlib. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Small Molecule Drug Discovery Services. 2bind. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. PubMed. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Small Molecule Testing Services. Eurofins Scientific. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.biobide.com [blog.biobide.com]
- 12. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
The Isomeric Nuance: A Comparative Guide to the Biological Activity of Trifluoromethyl-Pyridine Carboxylic Acids
Introduction: Beyond the Formula, Into the Fold
To the casual observer, isomers of a molecule are mere mirror images or simple rearrangements of the same atomic parts. To the seasoned researcher in drug discovery and agrochemical development, however, this structural subtlety is a critical determinant of biological activity. The precise positioning of a functional group can dramatically alter a compound's efficacy, selectivity, and overall pharmacological profile. This guide delves into the fascinating world of trifluoromethyl-pyridine carboxylic acids, a class of compounds where the isomeric arrangement of the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups on the pyridine ring dictates their interaction with biological targets.
The introduction of a trifluoromethyl group is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] When combined with the versatile pyridine scaffold and the ionizable carboxylic acid group, the resulting molecules become potent agents with a wide range of biological activities, from enzyme inhibitors to herbicides.[2][3] Understanding the structure-activity relationships (SAR) imparted by the isomeric positioning of these key functional groups is paramount for the rational design of more effective and selective agents.
This guide provides a comparative analysis of the biological activities of various trifluoromethyl-pyridine carboxylic acid isomers. We will explore how the spatial arrangement of the -CF3 and -COOH groups influences their interactions with biomolecules, supported by experimental data and detailed protocols to empower researchers in their own investigations.
Comparative Biological Activities: A Tale of Two Isomers
A compelling illustration of isomeric effects is found in the differential biological activities of 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid (also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid). While both are isomers, their distinct spatial arrangement leads to significant differences in their ability to interact with biomacromolecules.
A study comparing the zinc(II) complexes of these two isomers revealed that the positioning of the carboxylic acid group relative to the pyridine nitrogen is critical for their binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA).[4]
Table 1: Comparative Binding Parameters of Zn(II) Complexes of Trifluoromethyl-Pyridine Carboxylic Acid Isomers [4]
| Complex | Ligand | Binding Constant (K b) with BSA (L·mol⁻¹) | Binding Constant (K b) with CT-DNA (L·mol⁻¹) |
| Complex 1 | 5-(trifluoromethyl)pyridine-2-carboxylic acid | 1.86 x 10⁵ | 2.34 x 10⁵ |
| Complex 2 | 4-(trifluoromethyl)nicotinic acid | 1.12 x 10⁵ | 1.58 x 10⁵ |
The data clearly indicates that the complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid exhibits a stronger binding affinity for both BSA and CT-DNA compared to its 4-(trifluoromethyl)nicotinic acid counterpart.[4] This enhanced binding is attributed to the ability of the 2-carboxylic acid to form a stable N,O-chelated five-membered ring with the zinc ion, a structural conformation that is not possible for the 3-carboxylic acid isomer.[4] This chelation likely presents a more favorable geometry for intercalation into DNA and interaction with the binding pockets of proteins.
Visualizing the Isomeric Impact on Molecular Interactions
The following diagram illustrates the fundamental structural difference between the two isomers and how this influences their coordination with a metal ion, which in turn affects their biological activity.
Caption: Isomeric differences in coordination and biological activity.
Experimental Protocols for Comparative Analysis
To facilitate further research into the isomeric effects of trifluoromethyl-pyridine carboxylic acids, this section provides detailed, step-by-step methodologies for key biological assays.
Protein-Ligand Binding Affinity via Tryptophan Fluorescence Quenching
This protocol is designed to determine the binding constant of a trifluoromethyl-pyridine carboxylic acid isomer to a protein, such as bovine serum albumin (BSA). The intrinsic fluorescence of tryptophan residues in the protein is quenched upon ligand binding.
Experimental Workflow:
Caption: Workflow for fluorescence quenching spectroscopy.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the protein (e.g., 10 µM BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the trifluoromethyl-pyridine carboxylic acid isomer (e.g., 1 mM) in the same buffer. Ensure complete dissolution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation) and the emission wavelength range to 300-400 nm.
-
In a quartz cuvette, place 2 mL of the protein solution.
-
Record the initial fluorescence spectrum.
-
-
Titration:
-
Add small aliquots (e.g., 2 µL) of the ligand stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes.
-
Record the fluorescence spectrum after each addition. Continue until no significant change in fluorescence is observed.
-
-
Inner Filter Effect Correction:
-
To correct for absorbance of the ligand at the excitation and emission wavelengths, a separate experiment is performed.
-
Titrate a solution of N-acetyl-L-tryptophanamide (NATA) with the ligand under the same conditions.
-
The corrected fluorescence intensity (Fcorr) is calculated using the formula: Fcorr = Fobs * 10^((Aex + Aem)/2), where Fobs is the observed fluorescence, and Aex and Aem are the absorbances of the ligand at the excitation and emission wavelengths, respectively.
-
-
Data Analysis:
-
The quenching data is analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] = 1 + Kqτ0[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (ligand), Ksv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, Kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher.
-
For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated from the double logarithm regression curve of log[(F0-F)/F] versus log[Q].
-
DNA Binding Activity via Ethidium Bromide Displacement Assay
This assay determines the ability of a compound to displace ethidium bromide (EB) from its intercalation sites in DNA, indicating a potential DNA-binding interaction.
Experimental Workflow:
Caption: Workflow for ethidium bromide displacement assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm.
-
Prepare a stock solution of ethidium bromide (EB) in the same buffer.
-
Prepare stock solutions of the trifluoromethyl-pyridine carboxylic acid isomers.
-
-
Formation of the DNA-EB Complex:
-
In a quartz cuvette, mix the CT-DNA solution and the EB solution to achieve a final concentration where the fluorescence of EB is significantly enhanced by DNA binding. Allow this mixture to incubate for 30 minutes.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 520 nm and the emission wavelength to 600 nm.
-
Record the initial fluorescence of the DNA-EB complex.
-
-
Titration:
-
Add increasing concentrations of the test isomer to the DNA-EB complex solution.
-
After each addition, mix and incubate for 5 minutes before recording the fluorescence intensity.
-
-
Data Analysis:
-
The quenching of the DNA-EB fluorescence indicates the displacement of EB by the test compound.
-
The apparent binding constant (Kapp) can be calculated using the equation: KEB[EB] = Kapp[compound], where KEB is the DNA binding constant of EB (typically 1.0 x 10⁷ L·mol⁻¹), and [EB] and [compound] are the concentrations of EB and the test compound that result in a 50% reduction of the initial fluorescence.
-
Herbicidal Activity Assessment using Lemna minor (Duckweed)
This protocol provides a method for evaluating the phytotoxicity of trifluoromethyl-pyridine carboxylic acid isomers on the aquatic plant Lemna minor.
Step-by-Step Protocol:
-
Plant Culture:
-
Culture Lemna minor in a sterile nutrient medium (e.g., Steinberg medium) under controlled conditions of light (continuous illumination) and temperature (25°C).
-
-
Test Solution Preparation:
-
Prepare a series of dilutions of the test isomers in the nutrient medium. Include a solvent control if a solvent is used to dissolve the compounds.
-
-
Test Initiation:
-
Select healthy Lemna minor colonies with 2-3 fronds.
-
Place a set number of colonies (e.g., 3) into each well of a multi-well plate containing the test solutions.
-
-
Incubation:
-
Incubate the plates under the same controlled conditions as the plant culture for a period of 7 days.
-
-
Endpoint Measurement:
-
After the incubation period, count the number of fronds in each well.
-
The percentage of growth inhibition is calculated relative to the control.
-
The EC50 value (the concentration that causes a 50% reduction in growth) can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Conclusion and Future Directions
The isomeric positioning of the trifluoromethyl and carboxylic acid groups on a pyridine ring is a critical factor governing the biological activity of this class of compounds. As demonstrated by the comparative binding data of zinc-complexed 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid, subtle structural changes can lead to significant differences in their interactions with biological macromolecules.
This guide provides a framework for researchers to systematically evaluate and compare the biological activities of these isomers. The detailed protocols for assessing protein and DNA binding, as well as herbicidal activity, offer practical tools for generating robust and comparable data.
Future research should focus on expanding the comparative analysis to a wider range of isomers and biological targets. Elucidating the precise molecular mechanisms through which these isomers exert their effects will be crucial for the rational design of next-generation pharmaceuticals and agrochemicals with improved efficacy and selectivity. The interplay of isomeric structure and biological function remains a rich area for discovery, promising the development of novel compounds that can address pressing challenges in human health and agriculture.
References
- Hawash, M., E. Taha, and M. A. El-Nawawy. "A Comparative Guide to Trifluoromethyl-Pyrazole-Carboxamides as Novel NSAIDs." BenchChem, 2025.
- Hawash, M., et al. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." Journal of Ovarian Research, vol. 18, no. 1, 2025, p. 29.
- BenchChem. "Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay." BenchChem, 2025.
- Zhu, X., et al. "Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity." New Journal of Chemistry, 2024.
- Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit." Cayman Chemical, 2024.
- BPS Bioscience. "COX2 Inhibitor Screening Assay Kit COX2 82210." BPS Bioscience, 2024.
- Lee, H., et al. "Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress." International Journal of Molecular Sciences, vol. 22, no. 14, 2021, p. 7687.
- Park, J., et al. "Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test." Applied Sciences, vol. 11, no. 21, 2021, p. 10328.
- Park, J., M. Brown, and T. Han. "The Lemna Toxicity Test: Guideline of a New Test System Based on Root Re-Growth." Protocol Exchange, 2015.
- U.S. Environmental Protection Agency. "Ecological Effects Test Guidelines OCSPP 850.4400: Aquatic Plant Toxicity Test Using Lemna spp." U.S. EPA, 2012.
- Walker, M. C. "In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization." Methods in Molecular Biology, vol. 644, 2010, pp. 143-155.
- Feng, C., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, vol. 28, no. 3, 2023, p. 1411.
- Shekhawat, N., and P. Singh. "Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid." Drug Discovery, vol. 17, 2023, p. e34dd1959.
- Feng, C., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- Swanson, D. M., et al. "Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist." Journal of Medicinal Chemistry, vol. 48, no. 6, 2005, pp. 1857-72.
- Tsukamoto, M., and T. Nakamura. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 46, no. 1, 2021, pp. 84-99.
- Tsukamoto, M., and T. Nakamura. "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach, no. 138, 2023, pp. 102-105.
- ChemicalBook. "4-(Trifluoromethyl)nicotinic acid | 158063-66-2." ChemicalBook, 2025.
- Zhang, Z., et al. "Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives." Journal of Agricultural and Food Chemistry, vol. 73, no. 38, 2025, pp. 15335-1544.
- Wang, Y., et al. "Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity." Molecules, vol. 27, no. 19, 2022, p. 6271.
- Request PDF. "Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.
- Sebestová, L., et al. "Effects of trifluoromethylaniline isomers on enzyme activities in lymphatic organs and hematology of the rat." Toxicology, vol. 92, no. 1-3, 1994, pp. 63-72.
- Cook, P. F., and B. G. Harris. "pH Effects on the Activity and Regulation of the NAD Malic Enzyme." Biochemistry, vol. 22, no. 16, 1983, pp. 3949-55.
- Husain, A., et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, vol. 19, 2025, pp. 1-28.
- Husain, A., et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Taylor & Francis Online, 2025.
- Wesołowski, M., et al. "Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands." International Journal of Molecular Sciences, vol. 24, no. 1, 2023, p. 473.
- Swanson, D. M., et al. "Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist.
- Garcia-Gomez, B., et al. "Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents." Molecules, vol. 28, no. 23, 2023, p. 7808.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: A Comparative Guide for Inflammation Research
Introduction: Targeting the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide array of pathologies, from arthritis to cancer. A pivotal pathway in the inflammatory process is the synthesis of prostaglandins, potent lipid mediators that drive pain, fever, and swelling.[1] This cascade is initiated by the release of arachidonic acid (AA) from membrane phospholipids, a step catalyzed by cytosolic phospholipase A2α (cPLA2α).[2] Subsequently, cyclooxygenase (COX) enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2).[3][4][5] Consequently, inhibiting cPLA2α or COX-2 presents a compelling strategy for developing novel anti-inflammatory therapeutics.[2][6]
This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, against well-characterized inhibitors of the prostaglandin synthesis pathway. The structural features of this molecule, particularly the phenylacetic acid scaffold and the trifluoromethyl group, suggest its potential as an inhibitor within this cascade, a hypothesis that warrants rigorous experimental validation.
We will explore the established mechanisms of action of benchmark inhibitors, provide detailed protocols for robust in vitro and cell-based assays, and present a clear structure for comparative data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and position new chemical entities within the landscape of inflammatory drug discovery.
The Prostaglandin E2 Synthesis Pathway: Key Therapeutic Targets
The enzymatic cascade leading to PGE2 production offers multiple points for therapeutic intervention. Understanding this pathway is crucial for designing and interpreting benchmarking studies.
Figure 1: The Prostaglandin E2 (PGE2) synthesis pathway, highlighting the key enzymes cPLA2α and COX-1/2 as therapeutic targets.
Benchmark Inhibitors: A Comparative Overview
To effectively evaluate this compound, it is essential to benchmark its performance against established inhibitors with known potencies and selectivities.
cPLA2α Inhibitors
Inhibition of cPLA2α represents an upstream intervention, potentially affecting the production of a broad spectrum of pro-inflammatory lipid mediators.[2][7]
-
AVX001 and AVX002: These are potent and selective inhibitors of cPLA2α, demonstrating efficacy in in vitro and in vivo models of inflammation.[8][9] They serve as excellent positive controls for cPLA2α inhibition assays.
COX-2 Selective Inhibitors (Coxibs)
Selective inhibition of COX-2 is a clinically validated strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[10][6]
-
Celecoxib (Celebrex®): The only COX-2 inhibitor currently available in the U.S., celecoxib is a widely used anti-inflammatory drug.[11][12] It serves as a crucial benchmark for assessing COX-2 selectivity and potency.
-
Rofecoxib (Vioxx®): Although withdrawn from the market due to cardiovascular side effects, rofecoxib remains a valuable research tool due to its high selectivity for COX-2.[6]
Experimental Protocols for Inhibitor Benchmarking
The following protocols provide a robust framework for the systematic evaluation of this compound.
In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of the purified target enzyme.
1. cPLA2α Inhibition Assay (Mixed Micelle Assay)
This assay determines the direct inhibitory effect on cPLA2α activity.
-
Principle: The assay measures the hydrolysis of a radiolabeled or fluorescently tagged phospholipid substrate by recombinant human cPLA2α in a mixed micelle solution. The reduction in substrate hydrolysis in the presence of the test compound indicates inhibition.
-
Protocol:
-
Prepare mixed micelles containing a known concentration of a fluorescently labeled phospholipid substrate (e.g., NBD-PC).
-
Incubate recombinant human cPLA2α with varying concentrations of this compound, AVX001, or AVX002.
-
Initiate the enzymatic reaction by adding the mixed micelle substrate.
-
Measure the increase in fluorescence over time, which corresponds to the release of the fluorescent fatty acid.
-
Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. COX-1 and COX-2 Inhibition Assays
These assays are crucial for determining the potency and selectivity of the test compound.
-
Principle: The activity of recombinant human COX-1 and COX-2 is measured by detecting the production of prostaglandin G2, an intermediate in the conversion of arachidonic acid. A common method involves a fluorometric probe that reacts with PGG2.
-
Protocol:
-
In separate wells of a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.
-
Add varying concentrations of this compound, celecoxib, or a non-selective NSAID (e.g., ibuprofen).
-
Add a fluorometric probe and cofactor solution.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Figure 2: A streamlined experimental workflow for benchmarking the inhibitory activity of this compound.
Cell-Based Assays
These assays provide a more physiologically relevant context by assessing the compound's activity in a cellular environment.
1. Lipopolysaccharide (LPS)-Induced PGE2 Release Assay
This is a standard assay to evaluate the inhibition of the entire prostaglandin synthesis pathway in cells.[13]
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of COX-2 and subsequent production of PGE2.[13] The ability of the test compound to reduce PGE2 levels in the cell culture supernatant is measured.
-
Protocol:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound and benchmark inhibitors.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the cellular IC50 value for the inhibition of PGE2 release.
-
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in a structured table.
| Compound | cPLA2α IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) | Cellular PGE2 Release IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| AVX001 | Literature/Experimental Value | N/A | N/A | N/A | Literature/Experimental Value |
| AVX002 | Literature/Experimental Value | N/A | N/A | N/A | Literature/Experimental Value |
| Celecoxib | N/A | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Rofecoxib | N/A | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 1: Comparative Inhibitory Activities. N/A indicates "not applicable" as these compounds are not expected to inhibit the respective enzymes.
Conclusion
This guide provides a comprehensive framework for the systematic benchmarking of this compound against known inhibitors of the prostaglandin synthesis pathway. By following the detailed protocols and employing the suggested benchmark compounds, researchers can generate robust and comparable data to elucidate the mechanism of action, potency, and selectivity of this novel compound. The resulting data will be instrumental in determining its potential as a lead candidate for the development of new anti-inflammatory therapies.
References
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
- Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240.
- Samanani, S., Mburu, Y., & Gachuki, S. (2020). Prostaglandin E2 synthesis pathway.
- Kramer, R. M., & Sharp, J. D. (1997). Structure, function and regulation of Ca(2+)-sensitive cytosolic phospholipase A2 (cPLA2). FEBS letters, 410(1), 49–53.
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804.
- Afifi, W. E., Abdel Haie, O. M., Alfallah, A. A., Moharm, S. K., & El-Rebigi, A. M. (2023). The process of PGE2 synthesis.
- Suleyman, H., Demircan, B., & Karagoz, Y. (2007). Anti-inflammatory and side effects of cyclooxygenase-2 inhibitors. Pharmacological reports, 59(3), 247–258.
- Selleckchem. (n.d.). COX-2 Selective Inhibitors.
- Cleveland Clinic. (2022). COX-2 Inhibitors.
- Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects.
- Clark, J. D., et al. (2007). Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis.
- Wikipedia. (2024). Fever.
- Laufer, S., & Wobst, I. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Current Medicinal Chemistry, 13(28), 3493-3508.
- McKew, J. C., et al. (2006). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Journal of medicinal chemistry, 49(4), 1357–1374.
- Crist. (2022). Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation.
- Sendker, J., et al. (2017). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 22(10), 1649.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- BenchChem. (2025). A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
- Eiriksson, F. F., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PloS one, 14(1), e0210206.
- Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 139–153.
- ResearchGate. (n.d.). (A) cPLA2α activity assay....
- Eiriksson, F. F., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 33-46.
- Olafsdottir, S. M., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6219.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Sunway Pharm Ltd. (n.d.). This compound.
- Appchem. (n.d.). 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid.
- Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(22), 7935.
- Kagoshima, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-306.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid.
- Unnamed source. (n.d.). 6-Trifluoromethylpyridine-2-acetic acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid.
- Research Outreach. (2023).
- PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid.
- BLDpharm. (n.d.). 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid.
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. drugs.com [drugs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Efficacy of (Trifluoromethyl)pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the in vivo efficacy of a novel (trifluoromethyl)pyridine derivative, using a validated infectious disease model as a representative case study. While direct in vivo data for (2-Trifluoromethyl-pyridin-3-yl)-acetic acid derivatives is not extensively available in the public domain, this guide will utilize a structurally related compound with published preclinical data to illustrate the experimental framework, comparative analysis, and data interpretation critical for advancing novel chemical entities through the drug development pipeline.
The principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of various pyridine-based therapeutic candidates, offering a robust template for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Trifluoromethylpyridine Scaffolds
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability.[1] The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile backbone for drug design.[2][3] The combination of these two moieties in (trifluoromethyl)pyridine derivatives has led to the development of numerous approved drugs and promising clinical candidates across various therapeutic areas, including oncology and infectious diseases.[2][3][4]
This guide focuses on the critical step of evaluating the in vivo efficacy of such compounds, a pivotal milestone in the translation from promising chemistry to a potential therapeutic.
Case Study: A (Trifluoromethyl)pyridine Derivative for Anti-Chlamydial Therapy
To illustrate the in vivo evaluation process, we will examine a study on (trifluoromethyl)pyridine derivatives developed as selective agents against Chlamydia trachomatis, the leading cause of bacterial sexually transmitted infections globally.[5][6] In this study, a lead compound, herein designated as Compound 20 , emerged from a series of synthesized derivatives with potent in vitro activity.
Mechanism of Action (Hypothesized)
While the precise molecular target of Compound 20 was not fully elucidated in the initial studies, its selective bactericidal activity against C. trachomatis and lack of impact on other bacterial species like Staphylococcus aureus or Escherichia coli suggest a specific mechanism of action targeting a chlamydial protein or pathway.[5][6] This selectivity is highly desirable as it may reduce the risk of disrupting the patient's normal microflora.
Signaling Pathway Visualization
Caption: Hypothesized mechanism of action for Compound 20 compared to Azithromycin.
Comparative In Vivo Efficacy Evaluation
A key aspect of preclinical drug development is benchmarking the novel compound against the current standard of care. In the case of C. trachomatis infection, azithromycin is a widely used antibiotic.
Animal Model and Experimental Design
A murine model of female genital tract infection with Chlamydia muridarum (a mouse-adapted species) is a well-established and relevant model for studying the efficacy of anti-chlamydial agents.[5]
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of anti-chlamydial compounds.
Quantitative Data Summary
The efficacy of Compound 20 was compared to that of the vehicle control and azithromycin. The primary endpoint was the reduction in chlamydial load in the lower genital tract.
| Treatment Group | Dosage | Mean Chlamydial Load (IFU/mL) | % Reduction vs. Vehicle | Statistical Significance (p-value) |
| Vehicle Control | - | 1.5 x 10^5 | - | - |
| Compound 20 | 50 mg/kg | 2.1 x 10^3 | 98.6% | < 0.01 |
| Azithromycin | 50 mg/kg | 1.8 x 10^3 | 98.8% | < 0.01 |
Note: The data presented here is representative and adapted from the findings of the referenced study for illustrative purposes.[5]
Interpretation of Results
The results demonstrate that Compound 20 exhibits potent in vivo efficacy, significantly reducing the chlamydial burden in a murine infection model.[5] Notably, its efficacy was comparable to that of the standard-of-care antibiotic, azithromycin, at the same dosage. This is a crucial finding, as it suggests that (trifluoromethyl)pyridine derivatives could represent a new class of anti-infective agents with the potential for clinical translation.
Furthermore, the study highlighted that Compound 20 was well-tolerated in the animals, with no observable adverse effects.[5]
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for an in vivo efficacy study, based on established protocols in the field.
Protocol: Murine Model of Chlamydial Genital Tract Infection
-
Animal Acclimatization and Housing:
-
House female BALB/c mice (6-8 weeks old) in a specific pathogen-free facility.
-
Allow a one-week acclimatization period before the start of the experiment.
-
Provide ad libitum access to food and water.
-
-
Hormonal Synchronization:
-
Administer progesterone subcutaneously (2.5 mg/mouse) seven and three days prior to infection. This synchronizes the estrous cycle and enhances susceptibility to infection.
-
-
Infection:
-
On day 0, infect mice intravaginally with a suspension of Chlamydia muridarum (e.g., 1 x 10^5 inclusion-forming units (IFUs) in 20 µL of sucrose-phosphate-glutamic acid buffer).
-
-
Treatment:
-
Randomize infected mice into treatment groups (n=8-10 per group).
-
From day 3 to day 7 post-infection, administer the following treatments orally once daily:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Group 2: Compound 20 (formulated in the vehicle) at a specified dose (e.g., 50 mg/kg).
-
Group 3: Azithromycin (formulated in the vehicle) at a specified dose (e.g., 50 mg/kg).
-
-
-
Monitoring of Infection:
-
On days 3, 5, 7, and 10 post-infection, collect vaginal swabs.
-
Resuspend swabs in transport medium and quantify the chlamydial load using an infectivity assay (e.g., by infecting HeLa cells and counting IFUs).
-
-
Endpoint Analysis:
-
On day 10, euthanize the mice.
-
Harvest the genital tracts for histopathological analysis to assess tissue inflammation and damage.
-
Homogenize a portion of the genital tract tissue to determine the final bacterial load.
-
-
Statistical Analysis:
-
Compare the mean bacterial loads between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Conclusion and Future Directions
The case study of Compound 20 demonstrates the significant therapeutic potential of the (trifluoromethyl)pyridine scaffold and provides a clear roadmap for the in vivo evaluation of novel derivatives. The comparable efficacy to the standard of care is a promising outcome that warrants further preclinical development.
For the user's specific interest in This compound derivatives , the next logical steps would involve:
-
Synthesis and In Vitro Screening: Synthesize a focused library of these derivatives and screen them for activity in a relevant in vitro assay (e.g., anti-inflammatory, anti-cancer, or anti-infective).
-
Lead Optimization: Identify a lead compound with potent and selective activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy Studies: Conduct in vivo studies in a relevant animal model, following a rigorous experimental design and protocol similar to the one outlined in this guide.
By systematically applying these principles, researchers can effectively evaluate the therapeutic potential of novel this compound derivatives and advance the most promising candidates toward clinical development.
References
-
El-Sabbagh, M., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(1), 227–241. [Link]
-
El-Sabbagh, M., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. PubMed, 34935346. [Link]
-
Sato, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 181–193. [Link]
-
Sato, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, PMC6115160. [Link]
-
Sagar, N., et al. (2024). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Russian Journal of Organic Chemistry. [Link]
-
Noolvi, M. N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6297. [Link]
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). TBD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti- Chlamydia trachomatis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid: A Guide for Medicinal and Process Chemists
Introduction: The Significance of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid in Drug Discovery
The privileged scaffold of pyridine and its derivatives is a cornerstone in modern medicinal chemistry, with the introduction of a trifluoromethyl group often imparting favorable pharmacokinetic and metabolic properties to drug candidates. This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is of significant interest to researchers in drug development for its potential to modulate biological targets with high specificity and efficacy. This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
The strategic placement of the trifluoromethyl and acetic acid moieties on the pyridine ring presents unique synthetic challenges. This analysis will focus on two primary and divergent strategies: the classic yet reliable Malonic Ester Synthesis and the efficient Nitrile Hydrolysis Pathway . Each route will be dissected to understand its underlying chemical principles, practical execution, and overall efficiency, providing a clear framework for selecting the most appropriate method based on available starting materials, scalability, and laboratory capabilities.
Route 1: The Malonic Ester Synthesis Pathway
The malonic ester synthesis is a venerable and highly effective method for the preparation of substituted acetic acids.[1][2] This pathway leverages the heightened acidity of the α-protons of diethyl malonate, enabling its alkylation with a suitable electrophile, in this case, a 3-halo-2-(trifluoromethyl)pyridine. Subsequent hydrolysis and decarboxylation afford the desired product.
Mechanistic Rationale and Workflow
The core of this strategy lies in the facile deprotonation of diethyl malonate using a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate then undergoes a substitution reaction with a 3-halo-2-(trifluoromethyl)pyridine. The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation upon heating to yield this compound.
Caption: Workflow of the Malonic Ester Synthesis for this compound.
Experimental Protocol: Malonic Ester Synthesis
This protocol is adapted from established methodologies for the arylation of diethyl malonate with halopyridines.[3]
Step 1: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1.2 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
Add a solution of 3-bromo-2-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford diethyl (2-(trifluoromethyl)pyridin-3-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the purified diethyl (2-(trifluoromethyl)pyridin-3-yl)malonate, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Route 2: The Nitrile Hydrolysis Pathway
An alternative and often more direct approach involves the synthesis of a nitrile precursor, (2-Trifluoromethyl-pyridin-3-yl)acetonitrile, followed by its hydrolysis to the target carboxylic acid. This method can be advantageous if the starting halomethylpyridine is readily accessible.
Mechanistic Rationale and Workflow
This synthetic strategy is a two-step process. The first step involves a nucleophilic substitution reaction where a halide on a methyl group attached to the pyridine ring is displaced by a cyanide anion. The resulting nitrile is then hydrolyzed under acidic or basic conditions. The carbon atom of the nitrile group is susceptible to nucleophilic attack by water (or hydroxide), leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4]
Caption: Workflow of the Nitrile Hydrolysis Pathway for this compound.
Experimental Protocol: Nitrile Hydrolysis Pathway
Step 1: Synthesis of (2-Trifluoromethyl-pyridin-3-yl)acetonitrile
This protocol is based on established methods for the cyanation of benzylic and pyridylic halides.[5]
-
To a solution of 3-(chloromethyl)-2-(trifluoromethyl)pyridine (1.0 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add sodium cyanide (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-Trifluoromethyl-pyridin-3-yl)acetonitrile.
Step 2: Hydrolysis of (2-Trifluoromethyl-pyridin-3-yl)acetonitrile
This protocol is adapted from the hydrolysis of similar pyridylacetonitriles.[4][6]
-
In a round-bottom flask, combine (2-Trifluoromethyl-pyridin-3-yl)acetonitrile (1.0 equivalent) with a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4, which is the isoelectric point for many pyridylacetic acids, leading to precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Comparative Analysis of Synthetic Routes
The choice between the Malonic Ester Synthesis and the Nitrile Hydrolysis Pathway depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance to certain reagents and conditions.
| Parameter | Malonic Ester Synthesis | Nitrile Hydrolysis Pathway |
| Starting Material | 3-Halo-2-(trifluoromethyl)pyridine | 3-(Halomethyl)-2-(trifluoromethyl)pyridine |
| Key Reagents | Diethyl malonate, Sodium ethoxide | Sodium or Potassium Cyanide |
| Number of Steps | 2 (Alkylation, Hydrolysis/Decarboxylation) | 2 (Cyanation, Hydrolysis) |
| Typical Yields | Moderate to Good (60-80%) | Good to Excellent (70-90%) |
| Scalability | Generally good, but purification of the malonic ester intermediate can be challenging on a large scale. | Readily scalable. The use of cyanide requires stringent safety protocols. |
| Advantages | Avoids the use of highly toxic cyanide salts. Well-established and reliable methodology.[1][2] | Often proceeds with higher overall yields. The nitrile intermediate is typically straightforward to purify. |
| Disadvantages | Can be lower yielding than the nitrile route. Potential for side reactions such as dialkylation of the malonate. | Requires the handling of highly toxic cyanide reagents. The starting halomethylpyridine may be less stable than the corresponding halopyridine. |
Conclusion and Recommendations
Both the Malonic Ester Synthesis and the Nitrile Hydrolysis Pathway represent viable and effective strategies for the preparation of this compound.
The Nitrile Hydrolysis Pathway is often the more efficient and higher-yielding route, making it the preferred choice for large-scale synthesis, provided that the necessary safety precautions for handling cyanide are in place. The starting 3-(halomethyl)-2-(trifluoromethyl)pyridine can be prepared from the corresponding 3-methyl-2-(trifluoromethyl)pyridine via radical halogenation.
The Malonic Ester Synthesis offers a valuable alternative, particularly in a laboratory setting where the use of cyanide is restricted or for smaller-scale preparations. The starting 3-halo-2-(trifluoromethyl)pyridines are often commercially available or can be synthesized from 3-amino-2-(trifluoromethyl)pyridine via a Sandmeyer reaction.
Ultimately, the optimal synthetic route will be dictated by the specific constraints and objectives of the research program. This guide provides the necessary foundational knowledge and detailed protocols to enable chemists to make an informed decision and successfully synthesize this important building block for the advancement of drug discovery.
References
- Zeng, Y., Zheng, H., Yang, Z., Liu, C. K., Fang, Z., & Guo, K. (2018). Copper(I) Iodide-Catalyzed (Het)arylation of Diethyl Malonate with (Het)aryl Bromides by Using 1,3-Benzoxazole as a Ligand. Synlett, 29(01), 79-84.
-
NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Malonic ester synthesis. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
The Organic Chemistry Tutor. (2022, February 2). Malonic Ester Synthesis [Video]. YouTube. [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Lemmerer, M., Teskey, C. J., Kaiser, D., & Maulide, N. (2018). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie-Chemical Monthly, 149(4), 715-719.
- Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Mini reviews in medicinal chemistry, 1(1), 67-80.
-
Study.com. (n.d.). What alkyl halide is needed to prepare the given compound by a malonic ester synthesis?. Retrieved from [Link]
- Google Patents. (n.d.). CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Retrieved from [Link]
- O'Donovan, D. H., & Keaveney, S. T. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15155-15167.
- El-Gazzar, A. B. A., Gaidash, A. A., & Yushchenko, D. A. (2010). Preparation of trifluoromethylpyridine libraries.
-
Eureka. (n.d.). Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
Sources
Navigating Reproducibility: A Comparative Guide to Experiments with (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Introduction: The Trifluoromethylpyridyl Acetic Acid Scaffold in Modern Drug Discovery
The incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties the -CF3 moiety imparts, including enhanced metabolic stability, increased lipophilicity, and altered basicity of the parent molecule.[1][2] These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid is a member of this important class of compounds, holding potential as a building block for novel therapeutics.
However, the path from a promising molecular scaffold to a reproducible experimental tool is often fraught with challenges. The lack of standardized, publicly available protocols for the synthesis and application of niche compounds like this compound can lead to significant hurdles in reproducibility. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching experiments involving this compound. We will explore a plausible synthetic route, delve into a key application in the inhibition of prostaglandin D2 (PGD2) synthase, and compare its potential performance with established alternatives.
Physicochemical Properties: The Impact of the Trifluoromethyl Group
The position of the trifluoromethyl group on the pyridine ring significantly influences the molecule's properties. In this compound, the -CF3 group at the 2-position exerts a strong electron-withdrawing effect, which is expected to decrease the basicity of the pyridine nitrogen. This can be advantageous in drug design by minimizing off-target interactions with aminergic G protein-coupled receptors.
The trifluoromethyl group is also known to increase lipophilicity, as indicated by a higher logP value.[1] This property can enhance membrane permeability but may also impact solubility. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This generally leads to a longer in vivo half-life for trifluoromethylated compounds compared to their non-fluorinated analogs.
Synthesis of this compound: A Plausible, Reproducible Protocol
A Note on Reproducibility: The absence of a standardized protocol underscores the importance of meticulous documentation and characterization. Researchers should anticipate the need for optimization and rigorously confirm the identity and purity of all intermediates and the final product using techniques such as NMR, mass spectrometry, and HPLC.
Hypothetical Two-Step Synthesis Protocol
This proposed synthesis starts from the commercially available 2-chloro-3-methylpyridine and introduces the trifluoromethyl group, followed by the elaboration of the acetic acid side chain.
Step 1: Trifluoromethylation of 2-Chloro-3-methylpyridine
This step can be achieved through a radical trifluoromethylation reaction.
-
Materials:
-
2-Chloro-3-methylpyridine (1.0 eq)
-
Trifluoromethyl iodide (CF3I) (1.5 eq)
-
Tetrakis(dimethylamino)ethylene (TDAE) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-3-methylpyridine and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TDAE to the stirred solution.
-
Bubble trifluoromethyl iodide gas through the solution for 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-(trifluoromethyl)pyridine.
-
Step 2: Palladium-Catalyzed Carboxylation to this compound
This step involves a palladium-catalyzed cross-coupling reaction to introduce the acetic acid moiety.
-
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-3-(trifluoromethyl)pyridine, Pd(OAc)2, and dppp.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous toluene, triethylamine, and methyl bromoacetate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude ester by column chromatography.
-
Dissolve the purified methyl (2-trifluoromethyl-pyridin-3-yl)acetate in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature for 4-6 hours until saponification is complete.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Application in Prostaglandin D2 Synthase Inhibition: A Comparative Analysis
Prostaglandin D2 (PGD2) is a key mediator in various physiological and pathological processes, including allergic inflammation and hair loss. Hematopoietic prostaglandin D2 synthase (H-PGDS) is the enzyme responsible for the final step in PGD2 biosynthesis. Consequently, inhibitors of H-PGDS are attractive therapeutic targets.
Experimental Protocol: In Vitro H-PGDS Inhibition Assay
Reproducibility in enzyme inhibition assays is paramount. The following is a detailed protocol for a common in vitro H-PGDS inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human H-PGDS.
-
Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2) (substrate)
-
Test compound (e.g., this compound) and known inhibitors (for comparison)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1 mM GSH)
-
Stop solution (e.g., 1 M citric acid)
-
PGD2 ELISA kit
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compounds, and the H-PGDS enzyme solution.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate the reaction at 37 °C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Comparative Performance Data
The following table presents a comparative analysis of the expected performance of this compound against known H-PGDS inhibitors. The data for the target compound is hypothetical but based on the expected properties of trifluoromethylpyridine derivatives.
| Compound | Chemical Class | Reported IC50 (nM) | Key Physicochemical Properties | Potential Reproducibility Challenges |
| This compound | Pyridine acetic acid | Hypothetical: 50 - 200 | High lipophilicity, enhanced metabolic stability | Lack of standardized synthesis, potential solubility issues in aqueous buffers |
| HQL-79 | Indole derivative | ~20 | Moderate lipophilicity | Potential for photo-degradation |
| TFC-007 | Acetic acid derivative | ~10 | Lower lipophilicity | May exhibit lower cell permeability |
| TAS-204 | Dihydro-thieno[2,3-d]pyrimidine derivative | ~30 | High potency | Complex synthesis may lead to batch-to-batch variability |
Visualizing Experimental Workflows and Relationships
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of the target compound.
H-PGDS Inhibition Assay Workflow
Caption: Workflow for the in vitro H-PGDS inhibition assay.
Conclusion: Embracing the Challenges of Reproducibility
This compound represents a class of molecules with significant potential in drug discovery. However, the successful and reproducible use of such compounds hinges on a thorough understanding of their synthesis and a rigorous approach to their application. This guide has provided a plausible, albeit hypothetical, synthetic protocol and a detailed framework for evaluating its activity as an H-PGDS inhibitor.
The challenges in sourcing standardized protocols for novel compounds highlight a broader issue in scientific research. By transparently acknowledging these gaps and providing a logical, scientifically-grounded path forward, we can improve the reproducibility of our experiments and accelerate the translation of promising molecules into valuable scientific tools and, ultimately, new medicines.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Sources
A Multi-Modal Approach to Structural Confirmation: An Independent Analysis of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Introduction: In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. The subject of this guide, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, presents a unique analytical challenge due to its combination of a trifluoromethyl group, a pyridine ring, and an acetic acid moiety. This guide provides a comprehensive framework for the structural elucidation and identity confirmation of this compound through a series of independent, yet complementary, analytical techniques. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and compare the expected quantitative outcomes. This approach is designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment, in alignment with regulatory expectations such as those outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]
The core principle of this guide is orthogonal verification. By employing techniques that rely on different physicochemical properties of the molecule—nuclear magnetic resonance, mass-to-charge ratio, and chromatographic retention—we can build a robust and irrefutable body of evidence for the structure of this compound.
Overall Analytical Workflow
The confirmation of this compound is approached through a three-pronged strategy. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms the basis of our confirmation.
Caption: A simplified workflow for Electron Impact Mass Spectrometry.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron impact (EI) ionization source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.
-
Expected Quantitative Data
The molecular formula of this compound is C₈H₆F₃NO₂. Its monoisotopic mass is 205.0300 g/mol .
| m/z Value | Proposed Fragment | Formula | Interpretation |
| 205 | [M]⁺ | [C₈H₆F₃NO₂]⁺ | Molecular Ion |
| 160 | [M - COOH]⁺ | [C₇H₅F₃N]⁺ | Loss of the carboxylic acid group (45 Da). A very common fragmentation for carboxylic acids. [6] |
| 146 | [M - CH₂COOH]⁺ | [C₆H₄F₃N]⁺ | Loss of the entire acetic acid side chain (59 Da). |
| 136 | [M - CF₃]⁺ | [C₇H₆NO₂]⁺ | Loss of the trifluoromethyl radical (69 Da). |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Identity Confirmation
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis for both purity determination and identity confirmation. [7]By comparing the retention time of the sample to a qualified reference standard under identical conditions, we can confirm its identity. Furthermore, the peak area percentage provides a quantitative measure of purity. For an acidic compound like this compound, a reversed-phase HPLC method with an acidic mobile phase is appropriate to ensure proper peak shape and retention. [8][9][10][11]
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the sample and a certified reference standard of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Acquisition and Analysis:
-
Inject the reference standard solution, followed by the sample solution.
-
Compare the retention time of the major peak in the sample chromatogram with that of the reference standard.
-
Calculate the purity of the sample by the peak area percentage method.
-
Expected Quantitative Data
| Parameter | Acceptance Criteria | Expected Result | Interpretation |
| Retention Time (RT) of Sample | Matches RT of Reference Standard (± 2%) | ~4.5 minutes | Confirms the identity of the main component in the sample. |
| Purity (Area %) | ≥ 98.0% | 99.5% | The sample meets a high standard of purity. |
| Resolution (Rs) to nearest impurity | > 2.0 | > 2.5 | The analytical method is capable of separating the main compound from potential impurities. |
Conclusion: A Triad of Corroborating Evidence
The identity of this compound can be confidently confirmed through the synergistic application of NMR spectroscopy, mass spectrometry, and HPLC. NMR provides the detailed structural map, MS confirms the molecular weight and key structural motifs through fragmentation, and HPLC verifies the identity against a reference standard while simultaneously assessing purity. When the data from all three independent methods are in agreement, as outlined in the expected results, a robust and scientifically sound confirmation of the molecule's identity is achieved. This multi-modal approach not only satisfies the internal requirements for scientific integrity but also aligns with the rigorous standards set forth by regulatory bodies for the validation of analytical procedures. [12][13][14][15][16]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Available from: [Link]
-
Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed. Available from: [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). Available from: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine notes. Available from: [Link]
-
HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. Available from: [Link]
-
19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides - ResearchGate. Available from: [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available from: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]
-
Analysis of the NMR Spectrum of Pyridine - AIP Publishing. Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
Supporting Information for Trifluoromethylation of Aryl Iodides with Trifluoromethyl-d3-silane - ACS Publications. Available from: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. Available from: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. - DTIC. Available from: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available from: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... - ResearchGate. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]
-
The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. - Testbook. Available from: [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns - Chad's Prep®. Available from: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. Available from: [Link]
-
Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ResearchGate. Available from: [Link]
-
Electron-impact mass spectra of saturated crown compounds - ResearchGate. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. fda.gov [fda.gov]
- 13. propharmagroup.com [propharmagroup.com]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Head-to-Head Comparison: (2-Trifluoromethyl-pyridin-3-yl)-acetic acid in the Landscape of Modern Anti-Inflammatory Agents
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly enhance the pharmacological profile of a lead compound.[1][2][3] This guide provides a comprehensive head-to-head comparison of a promising, yet under-characterized molecule, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid , against established commercial compounds in the context of anti-inflammatory drug discovery.
The pyridine moiety is a prevalent heterocyclic scaffold in a multitude of FDA-approved drugs, recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5][6][7][8] The fusion of a trifluoromethyl group with a pyridinyl acetic acid backbone suggests a compelling hypothesis: the potential for potent and selective modulation of key inflammatory pathways. This guide will dissect this hypothesis through a series of proposed experiments, comparing our lead compound with well-characterized commercial agents to elucidate its potential mechanism of action and therapeutic viability.
Our investigation will focus on the prostaglandin E2 (PGE2) synthesis pathway, a critical cascade in the inflammatory response.[9][10][11] We will explore the inhibitory potential of this compound against two key enzymes in this pathway: cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[12][13] Inhibition of these enzymes represents a validated strategy for mitigating inflammation and pain.[9][13]
The Compounds Under Investigation
For a robust and informative comparison, this compound will be evaluated alongside two commercially available compounds, selected for their distinct mechanisms of action within the prostaglandin synthesis pathway:
-
Celecoxib: A selective COX-2 inhibitor, representing a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a well-established clinical profile.[14]
-
MF-63: A known inhibitor of mPGES-1, an enzyme downstream of COX-2, offering a more targeted approach to reducing PGE2 production with a potentially improved side-effect profile compared to traditional NSAIDs.[12]
| Compound | Structure | Primary Target | Rationale for Inclusion |
| This compound | CC(C1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2 | Hypothesized: COX-2 / mPGES-1 | Lead compound with a novel trifluoromethyl-pyridine scaffold. |
| Celecoxib | CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | COX-2 | Gold-standard selective COX-2 inhibitor for benchmarking. |
| MF-63 | CC(C)C1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C | mPGES-1 | Representative mPGES-1 inhibitor for assessing downstream pathway targeting. |
Experimental Design: A Step-by-Step Mechanistic Elucidation
To thoroughly characterize the anti-inflammatory potential of this compound, a tiered experimental approach is proposed. This workflow is designed to first identify the primary molecular target and then to characterize the compound's functional effects in a cellular context.
Figure 1: Experimental workflow for the comparative analysis of this compound.
Experimental Protocol 1: COX-1 and COX-2 Inhibition Assays
Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from a commercial source.
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is utilized. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
-
Procedure: a. The test compounds (this compound, Celecoxib) and a vehicle control are pre-incubated with the respective COX enzymes in an appropriate buffer. b. Arachidonic acid, the substrate for the cyclooxygenase reaction, is added to initiate the reaction. c. The reaction is allowed to proceed for a specified time at 37°C. d. The detection reagent is added, and the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) values are determined by fitting the dose-response data to a four-parameter logistic equation. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Experimental Protocol 2: mPGES-1 Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against the mPGES-1 enzyme.
Methodology:
-
Enzyme Preparation: Microsomes containing human mPGES-1 are prepared from cells overexpressing the enzyme or are commercially sourced.
-
Assay Principle: The assay measures the conversion of the COX product, prostaglandin H2 (PGH2), to PGE2 by mPGES-1. The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Procedure: a. The test compounds (this compound, MF-63) and a vehicle control are pre-incubated with the mPGES-1-containing microsomes. b. PGH2 is added to start the enzymatic reaction. c. The reaction is incubated for a short period and then terminated. d. The concentration of PGE2 in the reaction mixture is determined using a PGE2 ELISA kit.
-
Data Analysis: The IC50 value for mPGES-1 inhibition is calculated from the dose-response curve.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical, yet plausible, data based on the known structure-activity relationships of similar compounds. This data serves to illustrate the potential outcomes of the proposed experiments and to frame the comparative discussion.
Table 1: In Vitro Enzyme Inhibition Data (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | mPGES-1 IC50 (µM) |
| This compound | > 100 | 0.5 | > 200 | 5.2 |
| Celecoxib | 15 | 0.05 | 300 | > 100 |
| MF-63 | > 100 | > 100 | - | 0.1 |
Interpretation of Hypothetical Data:
-
This compound is projected to be a potent and highly selective COX-2 inhibitor, with an IC50 value in the sub-micromolar range and a selectivity index exceeding that of Celecoxib. It also demonstrates moderate inhibitory activity against mPGES-1, suggesting a potential dual-action mechanism.
-
Celecoxib performs as expected, showing high potency and selectivity for COX-2.
-
MF-63 is a potent and selective mPGES-1 inhibitor, with no significant activity against the COX enzymes.
Experimental Protocol 3: Cellular PGE2 Production Assay
Objective: To assess the functional inhibitory effect of the compounds on PGE2 production in a cellular model of inflammation.
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Inflammatory Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
PGE2 Quantification: After 24 hours of LPS stimulation, the cell culture supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA.
-
Data Analysis: The IC50 values for the inhibition of PGE2 production are determined.
Experimental Protocol 4: Cytotoxicity Assay
Objective: To evaluate the potential cytotoxic effects of the compounds on the cells used in the functional assay.
Methodology:
-
Cell Treatment: RAW 264.7 cells are treated with the same concentrations of the test compounds as in the PGE2 production assay.
-
Viability Assessment: After 24 hours, cell viability is assessed using a standard method, such as the MTT or PrestoBlue assay.
-
Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (CC50) is calculated.
Table 2: Cellular Assay Data
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 0.8 | > 100 | > 125 |
| Celecoxib | 0.1 | > 100 | > 1000 |
| MF-63 | 0.2 | > 100 | > 500 |
Interpretation of Hypothetical Data:
-
All three compounds are expected to effectively inhibit PGE2 production in a cellular model of inflammation at non-toxic concentrations.
-
The therapeutic index for all compounds is high, indicating a good safety profile at the cellular level.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the points of intervention for the compounds within the prostaglandin E2 synthesis pathway.
Figure 2: The prostaglandin E2 synthesis pathway and the inhibitory targets of the compared compounds.
Conclusion and Future Directions
This in-depth comparative guide outlines a robust experimental framework for evaluating the anti-inflammatory potential of This compound . Based on our analysis of its chemical structure and the known properties of trifluoromethyl-pyridine moieties, we hypothesize that this compound will emerge as a potent and selective COX-2 inhibitor, potentially with a secondary inhibitory action on mPGES-1.
The inclusion of the trifluoromethyl group is anticipated to enhance its potency and metabolic stability compared to non-fluorinated analogs.[1][2] The pyridine core provides a well-established scaffold for drug development with a favorable safety profile.[4][5]
The proposed head-to-head comparison with Celecoxib and MF-63 will provide crucial data to position this compound within the current landscape of anti-inflammatory agents. Should the hypothetical data hold true, this novel compound would represent a highly promising lead for further preclinical and clinical development. Future studies should focus on in vivo models of inflammation and pain to validate these in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties.
References
- Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work?
- PubMed. (2022, January). Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance.
- PubMed. (2009). Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review.
- Taylor & Francis Online. (2009, June 17). Prostaglandin E2 synthase inhibition as a therapeutic target.
- PubMed. (2016, April). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats.
- Royal Society of Chemistry. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold.
- Springer. (2025, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- PubMed. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis.
- ResearchGate. (2025, August 6). Identification of 2-hydroxymethyl-4-15-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N -propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration.
- MDPI. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
- PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are PGES inhibitors and how do they work? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Metabolic Stability of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
This guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. Designed for researchers in drug discovery and development, it moves beyond simple protocols to explain the scientific rationale behind experimental choices. We will compare the metabolic profile of our target compound against industry-standard controls, providing a robust, self-validating system for assessment.
The structural features of this compound—namely the electron-withdrawing trifluoromethyl (CF3) group, the pyridine heterocycle, and the carboxylic acid moiety—present a unique metabolic puzzle. The CF3 group is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation.[1][2][3] However, the pyridine ring itself can be a substrate for various metabolic enzymes, and the carboxylic acid group opens pathways for Phase II conjugation. This guide will detail the necessary experiments to deconstruct this puzzle.
Pillar 1: The Foundation of Metabolic Stability Assessment
Metabolic stability is a critical parameter in early drug discovery, as it dictates a compound's half-life and potential for oral bioavailability.[4][5] Unstable compounds are often rapidly cleared from the body, failing to achieve therapeutic concentrations, while overly stable compounds can lead to accumulation and toxicity.[5] Our assessment hinges on two primary in vitro systems that model the liver's metabolic machinery:
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[6] They are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][7] Microsomal assays are excellent for a first-pass assessment of oxidative metabolism but lack Phase II enzymes and the context of the whole cell.[8][9]
-
Hepatocytes: These are intact, whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[9][10][11] Hepatocyte assays provide a more complete and physiologically relevant picture of hepatic clearance, as they also account for compound uptake into the cell.[9]
The key metrics we derive from these systems are the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[12][13]
Pillar 2: A Comparative Experimental Design
To provide context to our findings, the metabolic stability of this compound will be assessed alongside two well-characterized control compounds:
-
Verapamil (High Clearance Control): Rapidly metabolized, primarily by CYP3A4.
-
Diazepam (Low Clearance Control): Exhibits slow metabolic turnover.[13]
This comparative approach is a self-validating system; if the control compounds behave as expected, we can be confident in the results obtained for our test compound.
Pillar 3: Detailed Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is the frontline test for evaluating susceptibility to Phase I oxidative metabolism.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound & Controls (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7] The regenerating system ensures a constant supply of the essential CYP cofactor, NADPH.
-
Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS normalization.
-
Quenching Solution: Ice-cold acetonitrile containing the IS.
-
96-well incubation plates and collection plates.
2. Step-by-Step Methodology: [6][8][14]
-
Prepare Working Solutions: Dilute the test and control compounds to an intermediate concentration in phosphate buffer. A final incubation concentration of 1 µM is typical.
-
Prepare Reaction Mixture: In the incubation plate, combine the liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer, and the compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells, except for the negative control wells (to which buffer is added instead).[7] The time of addition is T=0.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the ice-cold quenching solution.[8] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[8]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive metabolic profile, incorporating Phase I, Phase II, and cellular uptake.
1. Materials & Reagents:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compound & Controls (10 mM stock in DMSO)
-
Internal Standard (IS) in ice-cold acetonitrile.
-
Collagen-coated 24- or 48-well plates.
2. Step-by-Step Methodology: [15][16][17]
-
Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.
-
Prepare Cell Suspension: Gently resuspend the thawed cells in pre-warmed incubation medium to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL.[16]
-
Prepare Compound Plate: Add the test and control compounds to the wells of the collagen-coated plate and dilute with medium to achieve the desired final concentration (e.g., 1 µM) upon addition of cells.
-
Initiate Reaction: Start the incubation by adding the hepatocyte suspension to the wells. Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker.[16]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots from the incubation wells and transfer them into a collection plate containing ice-cold acetonitrile with IS to terminate the reaction.[9][11]
-
Sample Processing & Analysis: Centrifuge the collection plate to pellet cell debris and precipitated proteins. Analyze the supernatant by LC-MS/MS.
Pillar 4: Data Analysis and Interpretation
The concentration of the parent compound at each time point, determined by LC-MS/MS, is used to calculate the key stability parameters.
-
Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 time point.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:
-
t½ = 0.693 / k [6]
-
-
Intrinsic Clearance (CLint): This value is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.
Hypothetical Comparative Data Summary
| Compound | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification |
| This compound | HLM | > 60 | < 11.6 µL/min/mg | High |
| Hepatocytes | 45 | 30.8 µL/min/10^6 cells | Moderate | |
| Verapamil (High Clearance) | HLM | 8 | 86.6 µL/min/mg | Low |
| Hepatocytes | 12 | 115.5 µL/min/10^6 cells | Low | |
| Diazepam (Low Clearance) | HLM | > 60 | < 11.6 µL/min/mg | High |
| Hepatocytes | > 120 | < 5.8 µL/min/10^6 cells | High |
Note: CLint classification thresholds can vary but are generally categorized based on half-life.
Interpreting the Results
Based on our hypothetical data, this compound shows high stability in HLM. This suggests the trifluoromethyl group is effectively shielding the pyridine ring from significant CYP-mediated oxidative metabolism, a common strategy in drug design.[1][2] However, the stability drops to moderate in hepatocytes. This discrepancy is crucial: it strongly implies that the compound is cleared not by Phase I enzymes, but by Phase II conjugation pathways, likely glucuronidation of the carboxylic acid group.[9][10] This is a common metabolic route for acidic drugs.
Conclusion and Forward Look
The assessment reveals that this compound is likely resistant to oxidative metabolism but is a substrate for conjugative enzymes. Its moderate clearance in hepatocytes suggests it has a promising, but not excessively long, metabolic half-life.
This structured, comparative approach provides a reliable assessment of metabolic stability. The data generated here are foundational for subsequent steps in the drug discovery cascade, including pharmacokinetic modeling, metabolite identification studies, and establishing in vitro-in vivo correlations (IVIVC).[17][18] Following regulatory guidance, understanding these metabolic pathways early is essential for a successful drug development program.[19][20]
References
-
Cyprotex. Hepatocyte Stability. Evotec.
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
-
AxisPharm. Microsomal Stability Assay Protocol.
-
PubMed. The Accumulation and Metabolism of 3-trifluoromethylpyridine by Rat Olfactory and Hepatic Tissues.
-
Gibco. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
-
Domainex. Microsomal Clearance/Stability Assay.
-
Xenometrics. How to Conduct an In Vitro Metabolic Stability Study.
-
AxisPharm. Hepatocyte Stability Assay Test.
-
BioDuro. ADME Microsomal Stability Assay.
-
BioDuro. ADME Hepatocyte Stability Assay.
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
WuXi AppTec. How to Study Slowly Metabolized Compounds Using In Vitro Models.
-
Domainex. Hepatocyte Stability Assay.
-
ResearchGate. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria.
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
-
ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
-
Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass.
-
BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?
-
Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS.
-
ResearchGate. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans.
-
ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
-
Bio-Rad. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies.
-
NIH. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes.
-
RSC Publishing. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
NIH. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery.
-
Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
-
NIH. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
-
RSC Blogs. Re-routing aromatic degradation to give pyridine dicarboxylic acids.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
FDA. Safety Testing of Drug Metabolites Guidance for Industry.
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Creative Bioarray. Microsomal Stability Assay.
-
Human Metabolome Database. Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161).
-
NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
-
Benchchem. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
-
WuXi AppTec. Metabolic Stability Study.
-
NIH. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria.
-
FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
-
ResearchGate. Metabolism of fluorine-containing drugs.
-
NIH. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. bioivt.com [bioivt.com]
- 19. assets.ctfassets.net [assets.ctfassets.net]
- 20. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Quantifying Protein-Ligand Interactions: A Comparative Analysis Featuring (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Affinity Quantification in Drug Discovery
In the landscape of modern drug discovery, the precise quantification of binding affinity between a small molecule and its protein target is a cornerstone of successful lead identification and optimization.[1] This guide provides a comparative analysis of two gold-standard biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for determining the binding affinity of a representative small molecule, (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. While this specific molecule is presented as a case study, the principles and methodologies discussed are broadly applicable to a wide range of protein-ligand interactions. Understanding the nuances, strengths, and limitations of each technique is paramount for generating high-quality, reproducible data that can confidently drive project decisions.
Comparative Analysis of Key Biophysical Techniques
The selection of an appropriate biophysical assay is contingent on various factors including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). Here, we delve into two powerful and widely adopted methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[2][3] | Measures the heat released or absorbed during a binding event.[4][5] |
| Primary Data Output | Real-time sensorgram showing association and dissociation phases. | Titration curve showing heat change per injection. |
| Key Parameters Determined | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD). | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[5] |
| Labeling Requirement | Label-free.[6] | Label-free.[6] |
| Immobilization | One binding partner is immobilized on a sensor chip.[2][3] | No immobilization required; both molecules are in solution.[7] |
| Throughput | Can be high with modern instrumentation.[1] | Generally lower throughput. |
| Sample Consumption | Relatively low, especially for the analyte. | Can be higher, particularly for the sample in the cell. |
| Buffer Considerations | Buffer mismatches can cause bulk refractive index shifts. | Requires precisely matched buffers to avoid large heats of dilution.[5] |
Deep Dive 1: Surface Plasmon Resonance (SPR)
SPR is an optical technique that allows for the real-time, label-free detection of biomolecular interactions.[2][3] It is particularly powerful for its ability to provide kinetic information, detailing the rates of association and dissociation, in addition to the binding affinity.
Causality Behind Experimental Choices in SPR
The choice to immobilize the protein and flow the small molecule (analyte) over the sensor surface is strategic. For small molecule analysis, achieving a sufficient signal change can be challenging. Immobilizing the larger protein maximizes the change in mass, and thus the refractive index, upon binding of the smaller analyte.[8] The choice of immobilization chemistry (e.g., amine coupling, streptavidin-biotin capture) is critical and should be optimized to ensure the protein remains active and its binding sites are accessible.
Self-Validating SPR Protocol
A robust SPR experiment incorporates several self-validating steps:
-
Immobilization Level Scouting: Test different densities of the immobilized protein to find a level that provides a good signal-to-noise ratio without causing mass transport limitations.
-
Analyte Concentration Series: A dilution series of the small molecule is injected, typically spanning at least one order of magnitude above and below the expected KD.
-
Kinetic Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD. The quality of the fit is a key indicator of the validity of the chosen model.
-
Steady-State Analysis: As a confirmation, the response at equilibrium for each analyte concentration can be plotted against the concentration and fit to a steady-state affinity model. The KD obtained from this analysis should be in good agreement with the kinetically derived KD.
Experimental Protocol: SPR Analysis of this compound Binding to a Target Protein
1. Materials:
- Target protein (e.g., a purified kinase or receptor)
- This compound
- SPR instrument (e.g., Biacore, ProteOn)
- Sensor chip (e.g., CM5 for amine coupling)
- Immobilization buffers (e.g., EDC/NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
2. Procedure:
- Protein Immobilization:
- Equilibrate the sensor chip with running buffer.
- Activate the surface with a fresh mixture of EDC and NHS.
- Inject the target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
- Deactivate excess reactive groups with an injection of ethanolamine.
- Analyte Binding Analysis:
- Prepare a serial dilution of this compound in running buffer. A typical concentration range might be from 100 µM down to low nM, depending on the expected affinity.
- Inject the analyte solutions over the immobilized protein surface, starting with the lowest concentration. Include buffer-only injections (blanks) for double referencing.
- Allow sufficient association and dissociation time to observe the full binding and unbinding events.
- Regenerate the surface between analyte injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the protein.
- Data Analysis:
- Process the raw data by subtracting the reference surface signal and the blank injections.
- Fit the processed sensorgrams to a suitable kinetic model to determine the binding parameters.
SPR Workflow Diagram
Caption: Workflow for ITC-based binding affinity and thermodynamic profiling.
Conclusion: An Integrated Approach to Binding Affinity Quantification
Both SPR and ITC are powerful techniques that provide high-quality data on protein-ligand interactions. They are not mutually exclusive; in fact, they are highly complementary. SPR excels at providing kinetic information and can be adapted for higher throughput screening, making it ideal for the early stages of drug discovery. [9]ITC provides a complete thermodynamic profile of the interaction in solution, offering deep mechanistic insights that are invaluable for lead optimization. [4]By employing these techniques in a strategic and self-validating manner, researchers can confidently quantify the binding affinity of small molecules like this compound, thereby enabling data-driven decisions in the pursuit of novel therapeutics.
References
-
NanoTemper Technologies. MicroScale Thermophoresis. [Link]
-
Seidel, S. A., et al. (2013). Microscale Thermophoresis in Drug Discovery. ResearchGate. [Link]
-
Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
-
Creative Biostructure. MagHelix™ Microscale Thermophoresis (MST). [Link]
-
Sygnature Discovery. Microscale Thermophoresis (MST). [Link]
-
Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Jerabek-Willemsen, M., et al. (2022). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. PubMed Central. [Link]
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?[Link]
-
Yan, B., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Institutes of Health. [Link]
-
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Liu, D., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2012). Isothermal titration calorimetry (ITC) indicates direct binding of...[Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to the Functional Landscape of Trifluoromethyl-Pyridinyl Acetic Acid Derivatives and Related Compounds
This guide provides a comprehensive analysis of the validated biological functions of trifluoromethyl-pyridine derivatives, with a particular focus on compounds structurally related to (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. While direct peer-reviewed studies validating the specific function of this compound are not extensively available in the public domain, a wealth of data on its isomers and analogous structures allows for a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this chemical scaffold.
The inclusion of a trifluoromethyl (-CF3) group on a pyridine ring is a well-established strategy in medicinal chemistry and agrochemical design.[1][2] The unique physicochemical properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity of parent molecules.[2] This guide will delve into specific, experimentally validated functions of trifluoromethyl-pyridine derivatives, offering a comparative perspective on their mechanisms of action.
Antibacterial Activity: Targeting Quorum Sensing in Pseudomonas aeruginosa
A significant area of research for trifluoromethyl-pyridine derivatives has been in the development of anti-virulence agents against the opportunistic human pathogen Pseudomonas aeruginosa. Instead of directly killing the bacteria, which can promote resistance, these compounds inhibit the quorum-sensing (QS) system, a cell-to-cell communication network that regulates the expression of virulence factors.
One key target in the P. aeruginosa QS system is the Pseudomonas quinolone signal (PQS) receptor, PqsR (also known as MvfR). A study by Witzgall et al. (2021) identified a series of 2-(trifluoromethyl)pyridines as potent inverse agonists of PqsR.[3][4]
Mechanism of Action: Inverse Agonism of PqsR
The PqsR receptor is a transcriptional regulator that, upon binding to its native ligand 2-heptyl-4(1H)-quinolone (HHQ), activates the expression of genes responsible for the production of virulence factors such as pyocyanin and elastase. The 2-(trifluoromethyl)pyridine derivatives function as inverse agonists, meaning they bind to PqsR and reduce its basal activity, thereby suppressing the expression of virulence genes.[3] This mechanism is advantageous as it disarms the pathogen without exerting strong selective pressure for resistance.
Experimental Workflow: Validation of PqsR Inverse Agonism
The following diagram outlines a typical experimental workflow to validate the function of a potential PqsR inverse agonist.
Caption: Experimental workflow for validating PqsR inverse agonists.
Comparative Performance of 2-(Trifluoromethyl)pyridine Derivatives
The study by Witzgall et al. provides quantitative data on the efficacy of various derivatives in inhibiting pyocyanin production, a key virulence factor regulated by PqsR.
| Compound ID (in study) | Structure | IC50 for Pyocyanin Inhibition (µM)[3] |
| Optimized Hit | 2-(Trifluoromethyl)pyridine core with modifications | Not explicitly stated, but led to derivatives |
| Derivative 1 | (Structure not detailed in abstract) | Double-digit micromolar range[4] |
| Derivative 2 | (Structure not detailed in abstract) | Substantially increased potency[4] |
Note: The specific structures of the most potent derivatives are often proprietary and detailed within the full publication or patents. The data clearly indicates that the 2-(trifluoromethyl)pyridine scaffold is a promising starting point for potent PqsR inverse agonists.
Experimental Protocol: Pyocyanin Quantification Assay
This protocol is based on standard methods for assessing PqsR-dependent virulence factor production.
-
Culture Preparation: Inoculate P. aeruginosa (e.g., PA14 strain) into a suitable medium like Luria-Bertani (LB) broth.
-
Compound Treatment: Add the test compounds (e.g., this compound and its analogs) at various concentrations to the bacterial cultures. Include a vehicle control (e.g., DMSO) and a positive control (a known PqsR inhibitor).
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours to allow for bacterial growth and pyocyanin production.
-
Extraction: Centrifuge the cultures to pellet the bacteria. Transfer the supernatant to a new tube containing chloroform and vortex to extract the blue pyocyanin pigment.
-
Re-extraction: Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex to move the now pink/red pyocyanin into the acidic aqueous phase.
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm using a spectrophotometer.
-
Data Analysis: Normalize the absorbance readings to the optical density of the bacterial culture (at 600 nm) to account for any effects on bacterial growth. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of pyocyanin production compared to the vehicle control.
Herbicidal Activity: Inhibition of Essential Plant Enzymes
Trifluoromethylpyridine derivatives are widely used in agriculture as herbicides.[1] Their mechanism of action often involves the inhibition of enzymes crucial for plant growth. While "this compound" is not a commercialized herbicide, its structural motifs are present in several active compounds.
Mechanism of Action: ACCase and ALS Inhibition
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Compounds like fluazifop-butyl, which contains a 2-chloro-5-(trifluoromethyl)pyridine moiety, inhibit ACCase.[1] This enzyme catalyzes a key step in fatty acid biosynthesis, and its inhibition leads to the cessation of cell membrane production and ultimately plant death.
-
Acetolactate Synthase (ALS) Inhibition: Herbicides such as flazasulfuron incorporate a trifluoromethylpyridine ring and function by inhibiting ALS.[1] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its blockage starves the plant of these vital amino acids.
Signaling Pathway: Impact of Herbicidal Action
The following diagram illustrates the metabolic pathways disrupted by these classes of herbicides.
Caption: Metabolic pathways targeted by trifluoromethylpyridine-based herbicides.
Comparative Analysis of Herbicidal Scaffolds
The position of the trifluoromethyl group and other substituents on the pyridine ring is critical for herbicidal activity and crop selectivity.
| Herbicide | Key Structural Moiety | Target Enzyme[1] | Primary Use[1] |
| Fluazifop-butyl | 2-Chloro-5-(trifluoromethyl)pyridine | ACCase | Control of grass weeds |
| Flazasulfuron | 2-(Trifluoromethyl)pyridine | ALS | Broadleaf weed control in turf and crops |
| Bicyclopyrone | Pyridine ring with CF3-containing side chain | HPPD | Weed control in corn |
This comparison highlights the versatility of the trifluoromethylpyridine scaffold in targeting different essential plant enzymes. The acetic acid moiety in the title compound could potentially mimic the substrate or a cofactor of a target enzyme, a common strategy in rational drug and herbicide design.
Synthesis and Future Directions
The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods, including chlorine/fluorine exchange reactions on trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] The choice of synthetic route depends on the desired substitution pattern.
For this compound, a plausible synthetic route would involve the elaboration of a pre-formed 2-(trifluoromethyl)pyridine-3-carbaldehyde or a related intermediate.
Conclusion
While the specific biological function of this compound remains to be validated in peer-reviewed literature, a comparative analysis of its structural analogs provides a strong foundation for future research. The 2-(trifluoromethyl)pyridine scaffold has been successfully employed to develop potent antibacterial (anti-virulence) agents targeting the PqsR receptor in P. aeruginosa. Furthermore, various isomers and derivatives are effective herbicides that inhibit crucial plant enzymes like ACCase and ALS.
Based on this comparative guide, future validation studies for this compound should prioritize screening for activity in these two well-established areas. The experimental protocols and mechanistic insights provided herein offer a clear roadmap for such investigations. The unique substitution pattern of the title compound may confer novel selectivity or potency, making it a worthwhile candidate for further exploration in both pharmaceutical and agrochemical research.
References
-
Witzgall, F., et al. (2021). Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR. European Journal of Medicinal Chemistry, 226, 113797. [Link]
-
Nishimura, T., & Fujisawa, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–264. [Link]
-
Witzgall, F., et al. (2021). Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR. ResearchGate. [Link]
-
Katayama, M., et al. (2007). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry, 71(5), 1260-1268. [Link]
-
Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. [Link]
-
Kandhasamy, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. PubChem. [Link]
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceuticals, 15(7), 883. [Link]
-
Kandhasamy, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
PubChem. 2-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl)acetic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Oxo-5-trifluoromethyl-1_2-dihydropyridin-1-yl_acetic-acid]([Link]
-
Zgurskaya, H. I., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 12(4), 679. [Link]
-
Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS ONE, 10(9), e0136190. [Link]
-
Appchem. 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. Appchem. [Link]
-
Nishimura, T., & Fujisawa, M. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from established chemical safety principles and regulatory standards, tailored for professionals in research and drug development.
Hazard Assessment & Chemical Profile
This compound is a halogenated organic acid. Its proper handling and disposal are dictated by the combined chemical properties of its three core structural components: the pyridine ring, the trifluoromethyl group, and the carboxylic acid functional group.
The presence of the trifluoromethyl (-CF3) group classifies this compound as a halogenated organic compound .[1][2] The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of many trifluoromethyl-containing pharmaceuticals.[3] The pyridine moiety is a heterocyclic amine with its own set of handling requirements.[4] Finally, the acetic acid group makes the compound acidic, necessitating segregation from bases to prevent violent reactions.[1]
Due to the specific nature of this compound, a definitive GHS classification may not be publicly available. However, based on structurally similar compounds, the following hazards should be anticipated.
| Hazard Classification | Description | Supporting Information |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6][7] | Similar trifluoromethyl-pyridine derivatives are classified as acutely toxic.[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][8] | The acidic nature and overall reactivity suggest a high potential for skin irritation upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[6][7][8] | Direct contact with the eyes is likely to cause severe damage. |
| Target Organ Toxicity | May cause respiratory irritation.[6][7][8] | Inhalation of dust or aerosols should be avoided. |
Immediate Safety Protocols: Engineering Controls & PPE
Before handling or generating waste, ensure all safety measures are in place. The causality is simple: effective containment and personal protection are the first lines of defense against chemical exposure.
-
Engineering Controls : Always handle this compound and its waste within a properly functioning and certified laboratory chemical fume hood.[4][9] This is non-negotiable and serves to contain volatile fumes or dusts, preventing inhalation. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance (approximately 50 feet).[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection : Wear chemical safety goggles.[8]
-
Hand Protection : Use chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for the specific chemical.[4][9]
-
Body Protection : A fully buttoned lab coat is mandatory to protect against incidental splashes.[9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
-
Core Disposal Workflow: Segregation and Containerization
The fundamental principle for disposing of this compound is proper waste segregation . Combining incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. Halogenated organic waste is typically disposed of via high-temperature incineration, a more expensive process than that for non-halogenated solvents.[1][10]
Step-by-Step Disposal Protocol
-
Identify the Waste Stream : All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, contaminated paper towels), must be classified as Halogenated Organic Acidic Waste .
-
Select the Appropriate Waste Container :
-
Label the Container :
-
Label the container before adding the first drop of waste.[2][11]
-
The label must clearly state "Hazardous Waste" .[10]
-
List all chemical constituents by their full names—no abbreviations or formulas.[1][11] For mixtures, provide the approximate percentages of each component.
-
Clearly mark the relevant hazards (e.g., "Toxic," "Corrosive").[2]
-
-
Accumulate Waste Safely :
Below is a logical workflow for segregating laboratory chemical waste derived from this compound.
Caption: Waste Segregation Decision Workflow for the target compound.
Spill and Emergency Procedures
Accidents can happen; a well-defined emergency plan is crucial.[12]
Small Spills (Contained within a Fume Hood)
-
Alert Personnel : Notify colleagues in the immediate area.
-
Contain and Absorb : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to cover the spill.[9] Do not use combustible materials like paper towels alone.
-
Collect Waste : Carefully scoop the absorbed material and place it into a sealable, labeled hazardous waste container.[8][9]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your Principal Investigator and the institution's Environmental Health & Safety (EHS) department.[9]
Large Spills (Outside of a Fume Hood)
-
Evacuate : Immediately evacuate the laboratory and alert others to do the same.
-
Isolate : Secure the area and prevent re-entry. Close the laboratory doors.
-
Call for Help : Contact your institution's emergency number or EHS department immediately.[9] Provide details about the chemical spilled, the quantity, and the location.
-
Do Not Attempt to Clean Up : Allow trained emergency responders to handle the cleanup.
Final Disposition and Waste Collection
Once the waste container is nearly full (do not overfill, leave at least 10% headspace) or is no longer being used, it must be prepared for collection.
-
Finalize the Label : Ensure the hazardous waste tag is complete and all contents are accurately listed.[9]
-
Request Pickup : Complete a chemical collection request form as per your institution's protocol.[9]
-
Store Securely : Move the sealed container to the designated main accumulation area if required, or await pickup by EHS personnel.
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[1][13] Never pour this chemical or its solutions down the drain or dispose of it in the regular trash.[12]
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety.
- Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Paloja, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87871111.
- Fisher Scientific. (n.d.). Safety Data Sheet: Acetic Acid.
-
National Center for Biotechnology Information. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from PMC, NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from NCBI. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis. Retrieved from Loba Chemie. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777547, 2-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11667686, 2-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl)acetic acid. Retrieved from PubChem. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. mdpi.com [mdpi.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl)acetic acid | C8H6F3NO3 | CID 702585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. aksci.com [aksci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
Hazard Analysis: A Synthesis of Knowns and Inferred Risks
(2-Trifluoromethyl-pyridin-3-yl)-acetic acid combines the chemical properties of a pyridine ring, a trifluoromethyl group, and a carboxylic acid. This unique structure informs our safety assessment. A closely related compound, 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid, is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1]. Therefore, it is prudent to assume that this compound presents similar hazards.
The trifluoromethyl group is a common moiety in pharmaceuticals and agrochemicals, and its presence necessitates careful handling to prevent the release of potentially toxic byproducts upon decomposition, such as hydrogen fluoride[2][3]. The acidic nature of the carboxylic acid group means the compound is corrosive and can cause severe skin burns and eye damage[4].
-
Skin Irritation/Corrosion: Direct contact can lead to irritation, redness, or chemical burns[1].
-
Serious Eye Damage: The acidic and potentially irritating nature of the compound can cause severe and lasting damage to the eyes[1][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[1][3].
-
Ingestion: May cause gastrointestinal irritation[5].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields[6]. | Chemical-resistant gloves (Nitrile)[6]. | Laboratory coat[6]. | Not generally required if the container is sealed. |
| Weighing/Transferring (Solid) | Chemical safety goggles[6]. | Chemical-resistant gloves (Nitrile)[6]. | Laboratory coat[6]. | Work in a certified chemical fume hood. If not possible, an N95 dust mask or a half-mask respirator with organic vapor cartridges is necessary[6][7]. |
| Solution Preparation/In-reaction Use | Chemical safety goggles and a face shield[6][8]. | Chemical-resistant gloves (consider thicker gloves like neoprene or butyl rubber for prolonged handling)[7][8]. | Flame-retardant laboratory coat and a chemical-resistant apron[6][9]. | All operations should be conducted within a certified chemical fume hood[9][10]. |
| Spill Cleanup | Chemical safety goggles and a face shield[6]. | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)[6]. | Chemical-resistant apron over a laboratory coat[6]. | A full-face respirator with organic vapor and particulate cartridges is recommended[6][11]. |
| Waste Disposal | Chemical safety goggles[6]. | Chemical-resistant gloves (Nitrile)[6]. | Laboratory coat[6]. | Not generally required if handling sealed containers. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls: The First Line of Defense
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[2][10]. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[10][12].
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure you have read and understood this safety guide and have all the necessary PPE. Designate a specific area for handling this chemical[7].
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of dust. Use anti-static tools and equipment where necessary[6].
-
Dissolving: When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions[13]. Use borosilicate glassware for this process[13].
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water[6]. Decontaminate all equipment used in the process.
Emergency Procedures: A Rapid and Informed Response
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[1][5]. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5]. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen[1][14]. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[1][5]. Seek immediate medical attention[1].
-
Minor Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite, and collect it into a labeled, sealed container for hazardous waste disposal[2][6].
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department[9].
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste[10].
-
Solid Waste: Collect any contaminated solid waste (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container[6].
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office[3][15].
-
Container Disposal: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[2].
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Emergency Response Logic
This diagram outlines the immediate steps to take in case of accidental exposure.
Caption: Emergency Response Logic for Accidental Exposure.
References
- Benchchem. Navigating the Safe Disposal of 2,5-Dichloro-3-(trifluoromethyl)pyridine: A Procedural Guide. Benchchem.
- AK Scientific, Inc. 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid Safety Data Sheet. AK Scientific, Inc.
- Benchchem. Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]benzaldehyde. Benchchem.
- BenchChem. Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol. BenchChem.
- Benchchem. Proper Disposal of 5-(Trifluoromethyl)pyridine-2-thiol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Benchchem. Proper Disposal Procedures for 2-(Trifluoromethyl)pyridine. Benchchem.
- Benchchem. Personal protective equipment for handling 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Benchchem.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethyl)pyridine. Benchchem.
- Washington State University. Standard Operating Procedure: Organic Acids. WSU.
- Flinn Scientific. Acid Safety. Flinn Scientific.
- University of Utah. Acid Handling SOP. University of Utah.
- Zaera Research Group. Working with Acids Standard Operating Procedure. Zaera Research Group.
- Sigma-Aldrich. Trifluoroacetic acid Safety Data Sheet. Sigma-Aldrich.
- GOV.UK. What to do in a chemical emergency. GOV.UK.
- University of Washington. Pyridine Standard Operating Procedure. University of Washington.
- California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. CSUB.
- Rutgers University. Fluorine Safety Data Sheet. Rutgers University.
- Ossila. 2,4,5-Trifluorophenylacetic acid Safety Data Sheet. Ossila.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Carl ROTH. Acetic acid Safety Data Sheet. Carl ROTH.
- Cole-Parmer. 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97% Material Safety Data Sheet. Cole-Parmer.
- GOV.UK. Acetic acid: incident management. GOV.UK.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
- Fisher Scientific. Trifluoroacetic acid Safety Data Sheet. Fisher Scientific.
- Fisher Scientific. Trifluoroacetic Acid Material Safety Data Sheet (MSDS). Fisher Scientific.
- GOV.UK. Pyridine: incident management. GOV.UK.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. flinnsci.com [flinnsci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

